Piperazin-2-ylmethanol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
piperazin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c8-4-5-3-6-1-2-7-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRSTRHGFGFVME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951434 | |
| Record name | (Piperazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28795-50-8 | |
| Record name | (Piperazin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Piperazin-2-ylmethanol dihydrochloride properties
An In-depth Technical Guide to (S)-Piperazin-2-ylmethanol dihydrochloride: Properties, Synthesis, and Applications
Introduction
(S)-Piperazin-2-ylmethanol dihydrochloride is a chiral heterocyclic organic compound that has emerged as a critical building block in modern medicinal chemistry.[1] Structurally, it features a piperazine core—a six-membered ring containing two nitrogen atoms at opposite positions—functionalized with a hydroxymethyl group at a stereocenter.[1] Supplied as a dihydrochloride salt, this form enhances its stability and aqueous solubility, making it highly amenable to various applications in pharmaceutical research and development.[2]
The strategic importance of this molecule lies in the unique combination of its structural features. The piperazine scaffold is a well-established "privileged structure" in drug discovery, known for imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability.[3][4] The chiral hydroxymethyl group provides a versatile chemical handle for synthetic elaboration, allowing for its incorporation into more complex molecular architectures.[2][3] Consequently, (S)-Piperazin-2-ylmethanol dihydrochloride is a key intermediate in the synthesis of a wide array of bioactive compounds, from agents targeting central nervous system (CNS) disorders to advanced bioconjugates like Proteolysis-Targeting Chimeras (PROTACs).[5][6] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing its properties, synthesis, analytical characterization, and key applications.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of (S)-Piperazin-2-ylmethanol dihydrochloride is fundamental to its effective use in research and synthesis. These properties dictate its solubility, stability, and handling requirements.
Core Structural and Physical Data
The essential identification and physical data for (S)-Piperazin-2-ylmethanol dihydrochloride are summarized in the table below. The compound is typically supplied as a white to light yellow or brown solid, a physical characteristic noted by multiple suppliers.[5]
| Property | Value | Source(s) |
| CAS Number | 149629-73-2 | [7] |
| Molecular Formula | C₅H₁₄Cl₂N₂O | [7] |
| Molecular Weight | 189.08 g/mol | [7][8] |
| IUPAC Name | (2S)-2-piperazinylmethanol dihydrochloride | |
| Synonym(s) | (S)-Piperazin-2-ylmethanol dihydrochloride | |
| Appearance | White to yellow or light brown solid/powder | [5] |
| Purity | Typically ≥95% - 98% | [9] |
| InChI Key | ZGSXUBVXZCCDHZ-XRIGFGBMSA-N | [9] |
Solubility Profile
The dihydrochloride salt form significantly influences the molecule's solubility. The protonated nitrogen atoms of the piperazine ring, combined with the polar hydroxyl group, confer high aqueous solubility.[1] Its solubility in various organic solvents is dictated by solvent polarity.
| Solvent | Type | Expected Solubility | Rationale |
| Water | Polar Protic | High | The ionic nature of the dihydrochloride salt and polar functional groups promote strong interactions with water.[1][10] |
| DMSO | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, including many hydrochloride salts.[1] |
| Methanol/Ethanol | Polar Protic | Moderate to High | Soluble in alcohols, which can solvate both the ionic and polar parts of the molecule.[10] |
| Acetonitrile | Polar Aprotic | Low to Moderate | Expected to have some limited solubility due to its polarity, but likely less than more polar solvents.[1] |
| Dichloromethane | Non-Polar | Low / Insoluble | As a non-polar solvent, it is not expected to effectively solvate the highly polar, ionic salt.[1] |
| Hexane | Non-Polar | Insoluble | The significant polarity difference results in poor solubility in non-polar alkanes.[1] |
Note: For many salts, solubility in aqueous and protic solvents tends to increase with temperature.[1]
Synthesis and Purification
The most common and scalable synthesis of (S)-Piperazin-2-ylmethanol dihydrochloride begins with the corresponding chiral carboxylic acid, (S)-Piperazine-2-carboxylic acid. The general strategy involves protection of the piperazine nitrogens, reduction of the carboxylic acid to a primary alcohol, and subsequent deprotection to yield the final product.[2]
General Synthetic Workflow
The multi-step synthesis is designed to selectively reduce the carboxylic acid without affecting the piperazine ring. The use of Boc (di-tert-butyl dicarbonate) anhydride is a standard method for protecting the secondary amine functionalities.[2]
Caption: General workflow for the synthesis of (S)-Piperazin-2-ylmethanol dihydrochloride.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on established chemical transformations for this class of compounds.[2]
Step 1: N,N'-Protection of (S)-Piperazine-2-carboxylic acid
-
Dissolve (S)-Piperazine-2-carboxylic acid in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base such as sodium hydroxide (NaOH) to deprotonate the carboxylic acid and facilitate the reaction.
-
Cool the mixture in an ice bath (0°C).
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) (2.2 equivalents) to the solution while stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an aqueous workup to isolate the Boc-protected product. The causality here is to render the highly nucleophilic nitrogen atoms unreactive towards the reducing agent in the next step.
Step 2: Reduction of the Carboxylic Acid
-
Dissolve the dried Boc-protected intermediate from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Cool the solution to 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a reducing agent suitable for carboxylic acids, such as Borane-THF complex (BH₃·THF), dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, carefully quench the excess reducing agent with methanol or water.
-
Extract the product into an organic solvent and purify, typically by column chromatography.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified, protected alcohol from Step 2 in a solvent like methanol or dioxane.
-
Add an excess of hydrochloric acid (HCl), often as a solution in dioxane or isopropanol.
-
Stir the mixture at room temperature. The Boc groups are labile under acidic conditions and will be removed.[2]
-
The desired (S)-Piperazin-2-ylmethanol dihydrochloride will precipitate out of the solution as a solid.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.
Analytical Characterization
Ensuring the identity, purity, and quality of (S)-Piperazin-2-ylmethanol dihydrochloride is critical for its use as a pharmaceutical intermediate.[11] Several analytical techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing purity.[11] However, the analyte is highly polar and lacks a strong UV chromophore, which presents analytical challenges.[11] Specialized methods are required for effective retention and detection.
Method 1: Ion-Pair Reversed-Phase HPLC (RP-HPLC) This technique introduces an ion-pairing reagent (e.g., sodium 1-heptanesulfonate) to the mobile phase.[11] The reagent forms a neutral ion-pair with the positively charged analyte, enhancing its retention on a standard non-polar stationary phase like a C18 column.[11]
-
Column: C18 (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer with sodium 1-heptanesulfonate, pH adjusted to ~3.0.[11]
-
Mobile Phase B: Acetonitrile.[11]
-
Detection: UV at a low wavelength (e.g., 210 nm).[11]
-
Rationale: This is a robust, widely available method for analyzing polar, cationic compounds that are otherwise poorly retained in standard RP-HPLC.[11]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an alternative approach well-suited for very polar compounds.[11] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.
-
Column: HILIC column (e.g., silica, amide)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Aqueous buffer (e.g., ammonium formate, pH ~3.5).[11]
-
Detection: Due to the lack of a strong chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is often preferred over UV.[11]
-
Rationale: HILIC provides excellent retention for highly polar analytes that are unretained in RP-HPLC, offering an orthogonal separation mechanism.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure. While specific spectral data is proprietary, the expected signals can be predicted based on the structure.[5][12]
-
¹H NMR: Expected signals would include multiplets for the diastereotopic protons of the piperazine ring, a multiplet for the chiral proton adjacent to the hydroxyl group, and signals for the hydroxymethyl protons. The NH protons may appear as broad signals and can exchange with D₂O.
-
¹³C NMR: The spectrum would show distinct signals for the five carbon atoms of the molecule, including the hydroxymethyl carbon and the four carbons of the piperazine ring.[13]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and can provide fragmentation data to support structural elucidation.[14] Under electrospray ionization (ESI) in positive mode, the primary ion observed would correspond to the free base [M+H]⁺.
Applications in Research and Drug Development
The utility of (S)-Piperazin-2-ylmethanol dihydrochloride stems from its role as a versatile synthetic intermediate.[5]
Central Nervous System (CNS) Drug Discovery
The piperazine ring is a common pharmacophore in drugs targeting the CNS.[5] This building block is valuable for creating molecules that interact with various receptors and transporters in the brain, making it a key intermediate in the design of potential therapeutics for conditions like anxiety, depression, and schizophrenia.[5]
Antimicrobial and Antiviral Agents
The piperazine scaffold is also present in numerous antimicrobial and antiviral compounds.[5][15] (S)-Piperazin-2-ylmethanol dihydrochloride serves as a starting point for the synthesis of novel agents in this therapeutic area.[5]
Advanced Linker Technology in Bioconjugates
A significant and modern application of this molecule is in the design of linkers for complex bioconjugates like PROTACs and Antibody-Drug Conjugates (ADCs).[3][6]
Role in PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.[6] The linker connecting the POI-binding warhead and the E3-recruiting ligand is critical for efficacy.[6] Piperazine-based linkers derived from (S)-Piperazin-2-ylmethanol offer several advantages over simple alkyl or PEG linkers:
-
Structural Rigidity: The piperazine ring introduces conformational constraint, which can help pre-organize the molecule for optimal binding and formation of a stable ternary complex between the POI and the E3 ligase.[3] This reduces the entropic penalty of binding.[3]
-
Enhanced Solubility: The basic nitrogen atoms of the piperazine core improve the aqueous solubility of the entire PROTAC, which is often a challenge with hydrophobic warheads and ligands.[3]
-
Versatile Attachment Point: The primary alcohol of the "-ylmethanol" group is a convenient handle for synthetic elaboration, allowing for straightforward attachment to other components of the PROTAC.[3]
Caption: Mechanism of PROTAC-mediated protein degradation using a piperazine-based linker.
Stability and Storage
Proper storage and handling are essential to maintain the integrity of (S)-Piperazin-2-ylmethanol dihydrochloride.
-
Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere at refrigerated temperatures (typically 2-8°C or 4°C).[9] It should also be protected from light.[8][9]
-
Stability Profile: As a dihydrochloride salt, the compound is generally stable. However, like other piperazine derivatives, it can be susceptible to degradation under harsh conditions.[1]
-
Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.[1]
-
Hydrolysis: The piperazine ring itself is generally stable to hydrolysis, but stability can be pH-dependent under extreme acidic or basic conditions, especially at elevated temperatures.[1]
-
Photostability: As a precautionary measure, protection from light is recommended to prevent potential photolytic degradation.[1][9]
-
Protocol for Forced Degradation Study
To establish a stability-indicating analytical method, forced degradation studies are performed. This involves subjecting the compound to harsh conditions to generate potential degradants.[1]
-
Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL in water or methanol).[1]
-
Stress Conditions (run in parallel with an unstressed control):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for defined time points (e.g., 2, 8, 24 hours). Neutralize before analysis.[1]
-
Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60-80°C. Neutralize before analysis.[1]
-
Oxidative Degradation: Treat the solution with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[1]
-
Thermal Degradation: Heat the stock solution and a sample of the solid powder at an elevated temperature (e.g., 80°C).[1]
-
Photolytic Degradation: Expose the solution and solid material to light with an overall illumination of not less than 1.2 million lux hours.[1]
-
-
Analysis: Analyze all stressed samples and the control using a suitable stability-indicating HPLC method (e.g., RP-HPLC with UV or MS detection) capable of separating the parent compound from all degradation products.[1]
Safety and Handling
(S)-Piperazin-2-ylmethanol dihydrochloride requires careful handling in a laboratory setting. Users should consult the Safety Data Sheet (SDS) before use.[16][17]
-
GHS Hazard Classification:
-
Pictogram: GHS07 (Exclamation Mark).
-
Signal Word: Warning.[9]
-
-
Hazard Statements:
-
Precautionary Measures:
Conclusion
(S)-Piperazin-2-ylmethanol dihydrochloride is more than a simple chemical intermediate; it is a strategic tool for modern drug discovery. Its unique combination of a chiral center, a versatile hydroxymethyl handle, and the pharmacologically advantageous piperazine core makes it an invaluable building block.[3][4] From the synthesis of CNS agents to its critical role in defining the efficacy of next-generation therapeutics like PROTACs, its utility is both broad and deep.[5][6] A thorough understanding of its physicochemical properties, synthetic routes, and analytical profiles, as detailed in this guide, is essential for researchers aiming to leverage its full potential in the development of novel and effective medicines.
References
- (S)-Piperazin-2-ylmethanol dihydrochloride. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/bld/149629-73-2
- An In-depth Technical Guide on the Solubility and Stability of Piperazin-2-ylmethanol Dihydrochloride. Benchchem. URL: https://www.benchchem.com/product/B116086-solubility
- Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook. URL: https://www.chemicalbook.com/ProductMSDSDetailCB8713289_EN.htm
- This compound dihydrochloride. MySkinRecipes. URL: https://myskinrecipes.com/shop/th/research/analytical-chemicals/organic-synthesis-building-blocks/heterocyclic-building-blocks/piperazine-derivatives/piperazin-2-ylmethanol-dihydrochloride-122323-87-9
- Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of this compound Dihyd. Benchchem. URL: https://www.benchchem.
- Safety Data Sheet (United States) - (1-Benzylpiperazin-2-yl)methanol hydrochloride. AK Scientific, Inc.. URL: https://www.aksci.com/sds/AK136144_USA.pdf
- Perrone, F., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5851. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10456105/
- An In-depth Technical Guide to the Preparation of Racemic this compound Dihydrochloride. Benchchem. URL: https://www.benchchem.com/product/B116086-synthesis
- SAFETY DATA SHEET - Piperazine. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC130830050
- Application Notes and Protocols for this compound Dihydrochloride in PROTAC Development. Benchchem. URL: https://www.benchchem.
- SAFETY DATA SHEET - Piperazine Anhydrous. TCI Chemicals. URL: https://www.tcichemicals.com/IN/en/assets/sds/P0446_eg_en.pdf
- Piperazine Safety Data Sheet. Santa Cruz Biotechnology.
- (S)-Piperazin-2-ylmethanol dihydrochloride. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/bld/149629-73-2
- (S)-Piperazin-2-ylmethanol dihydrochloride. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/chemscene/ciah987f2c4b
- The Strategic Advantage of this compound Dihydrochloride in Bioconjugate Design: A Comparative Guide. Benchchem. URL: https://www.benchchem.
- [(2S)-piperazin-2-yl]methanol dihydrochloride. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/enamine/enah9adf2a63
- Piperazine Dihydrochloride. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Piperazine-Dihydrochloride
- (S)-Piperazin-2-ylmethanol dihydrochloride. Amerigo Scientific. URL: https://www.amerigoscientific.com/s-piperazin-2-ylmethanol-dihydrochloride-155861.html
- (S)-Piperazin-2-ylmethanol dihydrochloride. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/product/ambeed/ambh97ba010e
- PIPERAZINE DIHYDROCHLORIDE. Occupational Safety and Health Administration (OSHA). URL: https://www.osha.
- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 493-501. URL: http://www.revroum.lew.ro/wp-content/uploads/2018/5-6/Art%2016.pdf
- (S)-Piperazin-2-ylmethanol dihydrochloride. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/IN/en/product/chemscene/ciah987f2c4b
- (S)-Piperazin-2-ylmethanol dihydrochloride. ChemScene. URL: https://www.chemscene.com/products/149629-73-2.html
- G G, G., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. URL: https://pubmed.ncbi.nlm.nih.gov/35859353/
- An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. URL: https://www.benthanscience.com/abstract/20210210-4
- (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride. PubChem. URL: https://pubchem.ncbi.nlm.nih.gov/compound/138958339
- Piperazine. Solubility of Things. URL: https://solubilityofthings.
- A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. URL: https://ntujps.ntu.edu.iq/jps/index.php/jps/article/view/100
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. URL: https://www.jocpr.
- (S)-Piperazin-2-ylmethanol dihydrochloride. FUJIFILM Wako. URL: https://labchem-wako.fujifilm.com/jp/product/detail/W01W0107-1049.html
- Zuba, D. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. URL: https://www.researchgate.net/publication/348324152_Mass_spectra_and_major_fragmentation_patterns_of_piperazine_designer_drugs_observed_in_mass_spectrometry
- Stability of Synthetic Piperazines in Human Whole Blood. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/29558712/
- Yurchenko, A., et al. (2024). New piperazine derivatives helvamides B–C from the marine-derived fungus Penicillium velutinum ZK-14 uncovered by OSMAC (One Strain Many Compounds) strategy. Applied Microbiology and Biotechnology, 108(1). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11133918/
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. URL: https://infoscience.epfl.ch/record/149392/files/omsg60011a.pdf
- Delgado, D. R., et al. (2021). Solubility of Sulfamethazine in the Binary Mixture of Acetonitrile + Methanol from 278.15 to 318.15 K: Measurement, Dissolution Thermodynamics, Preferential Solvation, and Correlation. Molecules, 26(24), 7585. URL: https://www.mdpi.com/1420-3049/26/24/7585
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound dihydrochloride [myskinrecipes.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (S)-Piperazin-2-ylmethanol dihydrochloride - Amerigo Scientific [amerigoscientific.com]
- 8. chemscene.com [chemscene.com]
- 9. (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2 [sigmaaldrich.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. epfl.ch [epfl.ch]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. researchgate.net [researchgate.net]
- 15. benthamscience.com [benthamscience.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. fishersci.com [fishersci.com]
- 18. aksci.com [aksci.com]
- 19. tcichemicals.com [tcichemicals.com]
(R)-Piperazin-2-ylmethanol synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of (R)-Piperazin-2-ylmethanol
Introduction
(R)-Piperazin-2-ylmethanol is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. As a key structural motif, it is incorporated into a variety of active pharmaceutical ingredients (APIs), where its specific stereochemistry is often critical for pharmacological activity and safety profiles.[1] The piperazine ring system is valued in medicinal chemistry for conferring favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, while the hydroxymethyl group at the chiral center provides a versatile synthetic handle for further molecular elaboration.[2]
This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the prevalent synthetic strategies for obtaining enantiomerically pure (R)-Piperazin-2-ylmethanol. It provides a field-proven, step-by-step protocol for a scalable synthetic route and details the essential analytical methodologies required for its complete structural and stereochemical characterization. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring a robust and reproducible outcome.
Part 1: Asymmetric Synthesis Strategies
The synthesis of enantiomerically pure (R)-Piperazin-2-ylmethanol necessitates a stereocontrolled approach. The primary strategies can be broadly categorized into three main classes: synthesis from the chiral pool, asymmetric catalysis, and the resolution of a racemic mixture. The selection of a particular route depends on factors such as starting material cost, scalability, and the desired level of enantiomeric purity.
-
Chiral Pool Synthesis : This strategy leverages naturally occurring, inexpensive chiral molecules as starting materials. For the synthesis of C2-substituted piperazines, α-amino acids are common precursors.[3][4] For instance, (R)-piperazine derivatives can be accessed from D-amino acids, such as D-serine, through a multi-step sequence that establishes the piperazine core while retaining the initial stereochemistry.[4] While effective, these routes can sometimes be lengthy.[5]
-
Asymmetric Catalysis : This is a highly efficient method that uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. A prominent example is the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor, which can produce a chiral piperazin-2-one intermediate with excellent enantioselectivity.[6][7] This intermediate is then readily reduced to the target (R)-Piperazin-2-ylmethanol. Another powerful method involves a one-pot cascade reaction combining a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) to yield chiral piperazin-2-ones.[8]
-
Resolution of Racemates : This approach involves the synthesis of racemic piperazin-2-ylmethanol, followed by the separation of the enantiomers. While the initial synthesis is often straightforward, the resolution step adds complexity.[2] Methods include diastereomeric salt formation with a chiral resolving agent or, more commonly, preparative chiral High-Performance Liquid Chromatography (HPLC). Enzymatic resolution offers a greener alternative, where an enzyme selectively reacts with one enantiomer, allowing for their separation.
The following table provides a comparative summary of these key synthetic approaches.
| Synthetic Route | Key Intermediate | Starting Material | Catalyst/Reagent | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Chiral Pool Synthesis [4] | Chloroacetamide derivative | D-Serine | Various primary amines | High (from pure enantiomer) | Utilizes readily available chiral starting materials. | Can involve multiple steps and protection/deprotection schemes. |
| Asymmetric Hydrogenation [4] | Chiral Piperazin-2-one | Pyrazin-2-ol | Chiral Palladium Catalyst | Excellent | High enantioselectivity and efficiency. | Requires specialized chiral catalysts and potentially high-pressure equipment. |
| One-Pot Asymmetric Cascade [8] | Epoxide/Piperazin-2-one | Aldehyde, (phenylsulfonyl)acetonitrile | Chiral Organocatalyst | Excellent (up to 99%) | High efficiency, avoids intermediate purification. | Optimization of multi-step one-pot conditions can be complex. |
Part 2: Recommended Synthetic Protocol
The most direct and scalable approach often involves the reduction of a suitable chiral precursor. The following protocol details a robust synthesis of (R)-Piperazin-2-ylmethanol starting from (R)-piperazine-2-carboxylic acid, a commercially available chiral building block. The workflow involves three primary stages: protection of the piperazine nitrogens, reduction of the carboxylic acid, and final deprotection.
Caption: Synthetic workflow for (R)-Piperazin-2-ylmethanol.
Step-by-Step Experimental Protocol
Step 1: N,N'-di-Boc Protection of (R)-Piperazine-2-carboxylic Acid
This initial step protects the two secondary amine functionalities using di-tert-butyl dicarbonate (Boc anhydride). This is crucial to prevent unwanted side reactions during the subsequent reduction step, which would otherwise react with the N-H bonds.[2]
-
Suspend (R)-piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of water and 1,4-dioxane.
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium hydroxide (NaOH, 2.5 eq) and stir until the starting material dissolves completely.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 2.2 eq) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N,N'-di-Boc-(R)-piperazine-2-carboxylic acid as a solid, which can be used in the next step without further purification.
Step 2: Reduction of N,N'-di-Boc-(R)-piperazine-2-carboxylic Acid
The protected carboxylic acid is reduced to the primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the N,N'-di-Boc-(R)-piperazine-2-carboxylic acid (1.0 eq) from Step 1 in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Carefully add lithium aluminum hydride (LiAlH₄, 1.5 eq) portion-wise, controlling the rate of addition to manage the exothermic reaction and effervescence.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction back to 0 °C and quench it by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams.
-
Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude (R)-(1,4-Di-Boc-piperazin-2-yl)methanol, which can be purified by silica gel chromatography.
Step 3: Deprotection to Yield (R)-Piperazin-2-ylmethanol
The Boc protecting groups are removed under acidic conditions to yield the final product.[2]
-
Dissolve the purified (R)-(1,4-Di-Boc-piperazin-2-yl)methanol (1.0 eq) from Step 2 in ethanol or methanol.
-
Add a concentrated solution of hydrochloric acid (HCl, 4-5 eq) or pass HCl gas through the solution.
-
Stir the mixture at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure to obtain the dihydrochloride salt of the product.
-
To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with a suitable organic solvent like dichloromethane or perform continuous liquid-liquid extraction.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield (R)-Piperazin-2-ylmethanol.
Part 3: Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and enantiomeric integrity of the synthesized (R)-Piperazin-2-ylmethanol. A combination of spectroscopic and chromatographic techniques is required.
Caption: Workflow for analytical characterization.
Spectroscopic and Chromatographic Data
The following table summarizes the key analytical techniques and expected results for the characterization of (R)-Piperazin-2-ylmethanol.[9][10]
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the piperazine ring protons (typically broad multiplets in the 2.5-3.5 ppm range), a methine proton adjacent to the hydroxyl group, and two diastereotopic methylene protons of the CH₂OH group. Exchangeable N-H and O-H protons will also be present.[11] |
| ¹³C NMR | Structural Elucidation | Signals for the carbon atoms of the piperazine ring (typically in the 40-60 ppm range) and the hydroxymethyl group (~65 ppm).[10] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | The molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₅H₁₂N₂O, MW: 116.16). |
| FTIR Spectroscopy | Functional Group Identification | Broad absorption band for O-H stretching (~3300-3400 cm⁻¹), N-H stretching (~3200-3300 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C-N stretching (~1000-1200 cm⁻¹). |
| Chiral HPLC | Enantiomeric Excess (ee) Determination | Baseline separation of the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric purity. A resolution (Rs) of >1.5 is desired.[1] |
Detailed Protocol: Chiral HPLC Analysis
Determining the enantiomeric excess (ee) is the most critical step to validate the success of an asymmetric synthesis. Direct analysis by HPLC can be challenging as the molecule lacks a strong chromophore, leading to low UV sensitivity.[1] Detection at low wavelengths (e.g., 205 nm) is often necessary.
Recommended Chiral HPLC Conditions [1][12]
-
Instrument: HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is highly recommended. Chiralpak® IC (250 x 4.6 mm, 5 µm) has shown excellent performance for separating piperazine derivatives.[1]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). The small amount of DEA is crucial for improving peak shape and resolution for basic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
Step-by-Step Procedure
-
Mobile Phase Preparation: Carefully measure and combine the acetonitrile, methanol, and diethylamine. Mix thoroughly and degas the mobile phase using sonication or vacuum filtration before use.
-
Standard Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Prepare the synthesized (R)-enantiomer sample at a similar concentration.
-
System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase at the set flow rate and temperature for at least 30 minutes or until a stable baseline is achieved.
-
Analysis:
-
Inject the racemic standard solution to confirm the separation of the two enantiomers and determine their respective retention times.
-
Inject the synthesized sample solution.
-
-
Data Interpretation:
-
Identify the peak corresponding to the (R)-enantiomer based on the retention time from the racemic standard (if a pure standard of one enantiomer is available for comparison) or by spiking the sample with the racemate.
-
Calculate the enantiomeric excess (ee %) using the peak areas of the (R) and (S) enantiomers: ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
Conclusion
The successful synthesis and validation of (R)-Piperazin-2-ylmethanol are paramount for its application in pharmaceutical research and development. This guide outlines the predominant asymmetric synthetic strategies and provides a detailed, practical protocol for its preparation on a laboratory scale. The described method, proceeding from (R)-piperazine-2-carboxylic acid, is robust and scalable. Furthermore, the comprehensive characterization workflow, with a particular emphasis on the critical chiral HPLC analysis, establishes a self-validating system to ensure the final product meets the rigorous standards of identity, purity, and stereochemical integrity required for its use as a high-value chiral building block.
References
- BenchChem. (2025). Application Note: Chiral HPLC Separation of this compound Enantiomers.
- BenchChem. (2025). An In-depth Technical Guide to the Preparation of Racemic this compound Dihydrochloride.
- Organic & Biomolecular Chemistry. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing.
- Organic Chemistry Frontiers. (2021).
- BenchChem. (2025). Comparison of synthetic routes to enantiomerically pure this compound.
- Zhang, Z. et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
- Google Patents. (2005).
- BenchChem. (2025). Characterization of (1,4-Dimethylpiperazin-2-yl)
- Witte, S. et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.
- Carlota, C. et al. (2022). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- Reddy, P. R. et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- BenchChem. (2025).
- Krishnakumar, V. & John, X. (n.d.). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
The Alchemical Linker: A Technical Guide to Piperazin-2-ylmethanol in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unseen Architect in Advanced Therapeutics
In the intricate landscape of medicinal chemistry, the piperazine moiety stands as a "privileged scaffold," a recurring structural motif celebrated for its capacity to impart favorable pharmacokinetic properties upon bioactive molecules.[1][2][3] Its derivatives are cornerstones in the development of therapeutics ranging from anticancer agents to central nervous system modulators.[2][4] Among these, Piperazin-2-ylmethanol emerges not merely as another building block, but as a strategic linker and versatile chemical handle. Its unique combination of a hydrophilic piperazine core and a reactive primary alcohol substituent provides a powerful tool for scientists aiming to enhance solubility, modulate bioactivity, and construct complex molecular architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[5]
This guide offers a deep dive into the core chemical properties, synthesis, and analytical characterization of this compound. It is designed to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively leverage this compound in their quest for novel and more effective therapies.
Part 1: Core Chemical and Physical Properties
This compound is a heterocyclic organic compound whose utility is deeply rooted in its fundamental physicochemical characteristics. The presence of two nitrogen atoms within the piperazine ring, coupled with a hydroxyl group, dictates its behavior in chemical reactions and biological systems.
The racemic form of this compound is most commonly identified by CAS Number 28795-50-8 .[6][] However, its chiral nature means it exists as two enantiomers, (S)- and (R)-Piperazin-2-ylmethanol, which are often utilized in stereospecific syntheses. Furthermore, it is frequently supplied and used as a more stable dihydrochloride salt, which enhances its solubility in aqueous media.[8][9]
Table 1: Key Chemical Identifiers and Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 28795-50-8 (racemate) | [6][] |
| 149629-73-2 ((S)-enantiomer, dihydrochloride) | ||
| 149715-47-9 ((R)-enantiomer) | [10] | |
| Molecular Formula | C₅H₁₂N₂O | [6][] |
| Molecular Weight | 116.16 g/mol | [6][] |
| IUPAC Name | This compound | [] |
| Physical Form | White to yellow solid | |
| Storage Conditions | Inert atmosphere, room temperature or 2-8°C | [6] |
The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, a characteristic that significantly increases the hydrophilicity and aqueous solubility of molecules into which it is incorporated.[5] This is a crucial advantage in drug design, especially when dealing with hydrophobic active pharmaceutical ingredients (APIs) that may otherwise suffer from poor bioavailability and aggregation issues.[5]
Part 2: Synthesis of this compound: Pathways to a Privileged Scaffold
The synthesis of this compound, in both its racemic and enantiomerically pure forms, is a well-trodden path in organic chemistry, with several established strategies. The choice of a specific route is often dictated by the desired stereochemistry, scalability, and the availability of starting materials.
Route 1: Reduction of Piperazine-2-carboxylic Acid (Racemic Synthesis)
An economically viable and common method for preparing racemic this compound involves the reduction of the corresponding carboxylic acid.[8] This multi-step process necessitates protection of the piperazine nitrogens to prevent side reactions, followed by reduction of the acid moiety and subsequent deprotection.
Caption: Synthetic workflow for Racemic this compound.
Experimental Protocol: Synthesis via Reduction [8]
-
Protection: Racemic piperazine-2-carboxylic acid is dissolved in a suitable solvent system. Di-tert-butyl dicarbonate (Boc anhydride) is added in the presence of a base (e.g., sodium hydroxide) to protect both nitrogen atoms, yielding N,N'-di-Boc-piperazine-2-carboxylic acid.
-
Reduction: The protected carboxylic acid is then reduced to the primary alcohol. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or a borane complex (e.g., BH₃·THF) in an anhydrous solvent like tetrahydrofuran (THF).
-
Deprotection: The Boc protecting groups are removed under acidic conditions. Treatment with a strong acid, such as hydrochloric acid in dioxane or trifluoroacetic acid, cleaves the tert-butoxycarbonyl groups to yield the free base of racemic this compound.
-
Salt Formation (Optional): If the stable dihydrochloride salt is desired, the free base can be treated with hydrochloric acid to precipitate the final product.[8]
Route 2: Chiral Pool Synthesis from (S)-Serine
To obtain enantiomerically pure this compound, chemists often turn to the chiral pool—a collection of readily available, inexpensive enantiopure natural products. (S)-Serine is a common starting material for this purpose.[11]
Caption: Chiral pool synthesis from (S)-Serine.
The key step in this pathway involves reacting a chloroacetamide derivative of (S)-serine with a primary amine to form diastereomeric bicyclic piperazinediones.[11] These diastereomers can then be separated, and subsequent reduction of the desired piperazinedione yields the enantiomerically pure this compound.
Route 3: Asymmetric Hydrogenation
Another advanced strategy for obtaining chiral this compound is through the asymmetric hydrogenation of a suitable precursor, such as a pyrazin-2-ol derivative.[11] This method relies on the use of specialized chiral catalysts, often based on transition metals like palladium complexed with chiral phosphine ligands. While this approach can offer excellent enantioselectivity, it requires specialized equipment for high-pressure hydrogenation.[11]
Part 3: Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and structure of this compound, especially when it is intended for use in pharmaceutical development. A combination of chromatographic and spectroscopic techniques is typically employed.
Table 2: Comparative Analysis of Analytical Techniques
| Analytical Method | Principle | Key Advantages | Limitations |
| GC-MS | Separation based on volatility and polarity, with mass-based detection. | High sensitivity and specificity; provides structural information. | Requires derivatization for the polar analyte; risk of thermal degradation.[12] |
| HPLC | Separation based on polarity. | Versatile; can be adapted for polar compounds (HILIC, ion-pair). | Lacks a strong chromophore, requiring specialized detection (ELSD, MS) or derivatization for sensitive UV detection.[9] |
| NMR Spectroscopy | Elucidation of chemical structure based on nuclear magnetic resonance. | Provides detailed structural information for unambiguous identification. | Requires a relatively pure sample and a larger sample amount compared to MS.[12] |
| FTIR Spectroscopy | Identification of functional groups based on infrared absorption. | Quick identification of key functional groups (O-H, C-N, C-O). | Provides limited structural information compared to NMR or MS.[12] |
High-Performance Liquid Chromatography (HPLC)
HPLC is a workhorse technique for assessing the purity of this compound. However, its high polarity presents a challenge for traditional reversed-phase chromatography.[9]
Experimental Protocol 1: Ion-Pair Reversed-Phase HPLC with UV Detection [9]
This method enhances the retention of the polar, cationic analyte on a non-polar C18 column by introducing an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) into the mobile phase.[9]
-
Mobile Phase A: Prepare a buffered aqueous solution (e.g., sodium dihydrogen phosphate, pH 3.0) containing the ion-pairing reagent.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Column: C18 reversed-phase column.
-
Gradient: A typical gradient would run from a low to high percentage of Mobile Phase B over 15-20 minutes.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample accurately in a water/methanol mixture.
Experimental Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) [9]
HILIC is an alternative specifically suited for highly polar compounds that are poorly retained in reversed-phase systems.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Aqueous buffer (e.g., ammonium formate, pH 3.5).
-
Column: HILIC stationary phase (e.g., silica, amide).
-
Gradient: A typical gradient would run from a high to low percentage of Mobile Phase A.
-
Detection: Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) is preferred due to the lack of a strong UV chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct analysis of this compound by GC-MS is challenging due to its low volatility and polar functional groups.[13] Derivatization is a mandatory step to convert the polar N-H and O-H groups into less polar, more volatile substitutes.
Caption: Workflow for GC-MS analysis via TFAA derivatization.
Experimental Protocol: Derivatization with Trifluoroacetic Anhydride (TFAA) [13]
-
Sample Preparation: Prepare a standard or sample solution in methanol and pipette a known volume (e.g., 100 µL) into a micro-reaction vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add ethyl acetate and TFAA (e.g., 50 µL of each) to the dry residue. Cap the vial and heat at 70°C for 30 minutes.
-
Final Preparation: Cool the vial, evaporate the excess reagent and solvent under nitrogen, and reconstitute the derivatized analyte in ethyl acetate for injection into the GC-MS system.
Part 4: Applications in Drug Development
The true value of this compound lies in its application as a bifunctional linker in the design of complex therapeutics.[5] The piperazine ring offers a rigid, hydrophilic scaffold, while the primary alcohol provides a versatile point of attachment for payloads, targeting ligands, or other molecular components.[5][8] This combination of properties is particularly advantageous in the construction of:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connecting the cytotoxic payload to the antibody is critical for the conjugate's stability and efficacy. Piperazine-based linkers can enhance the aqueous solubility of the ADC, which is often challenged by a hydrophobic payload, thereby preventing aggregation and improving its pharmacokinetic profile.[5]
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific proteins. The linker that tethers the target-binding ligand to the E3 ligase-binding ligand plays a crucial role in the formation of a stable and productive ternary complex. The conformational rigidity imparted by the piperazine ring can be superior to flexible linkers (like PEG), helping to correctly orient the two binding moieties for optimal protein degradation.[5]
Conclusion
This compound is far more than a simple heterocyclic alcohol. It is a strategic molecular tool that offers a compelling combination of rigidity, hydrophilicity, and synthetic versatility. For scientists in drug discovery, a thorough understanding of its properties, synthetic routes, and analytical characterization is essential for unlocking its full potential. From improving the drug-like properties of small molecules to serving as the critical connection in next-generation bioconjugates, this compound is set to remain a key player in the ongoing development of innovative and life-saving therapeutics.
References
- Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods. Benchchem.
- Comparison of synthetic routes to enantiomerically pure this compound. Benchchem.
- An In-depth Technical Guide to the Preparation of Racemic this compound Dihydrochloride. Benchchem.
- (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2. Sigma-Aldrich.
- Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of this compound Dihyd. Benchchem.
- Application Notes and Protocols for the Derivatization of this compound for GC-MS Analysis. Benchchem.
- 28795-50-8|this compound|BLD Pharm. BLD Pharm.
- (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2. Sigma-Aldrich.
- CAS 28795-50-8 Piperazine-2-methanol. BOC Sciences.
- The Strategic Advantage of this compound Dihydrochloride in Bioconjugate Design: A Comparative Guide. Benchchem.
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Published August 6, 2024.
- Synthetic Routes to Functionalized 1-(Piperazin-2-yl)ethanol Analogs: Application Notes and Protocols. Benchchem.
- 149715-47-9 | (R)-Piperazin-2-ylmethanol. Ambeed.com.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 28795-50-8|this compound|BLD Pharm [bldpharm.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 149715-47-9 | (R)-Piperazin-2-ylmethanol | Chiral Building Blocks | Ambeed.com [ambeed.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comprehensive Spectroscopic Guide to Piperazin-2-ylmethanol
Prepared by: Gemini, Senior Application Scientist
Introduction
Piperazin-2-ylmethanol is a valuable chiral building block in medicinal chemistry and drug development.[1] As a substituted piperazine, a heterocyclic compound prevalent in numerous biologically active molecules, its structural integrity and purity are paramount.[2][3] This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. The interpretation of these spectra is fundamental for researchers and scientists to confirm the molecule's identity, elucidate its structure, and ensure its quality in synthetic applications. This document synthesizes theoretical principles with practical, field-proven insights to serve as an authoritative reference for laboratory professionals.
Molecular Structure and Atom Numbering
A precise understanding of the molecular structure is essential for the accurate assignment of spectroscopic signals. The structure of this compound, with a systematic atom numbering scheme for NMR analysis, is presented below.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4] For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is complex due to the number of chemically distinct protons and their coupling interactions. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Notes |
|---|---|---|---|
| OH (on C7) | Broad singlet | s (broad) | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |
| NH (N1, N4) | Broad singlet | s (broad) | Chemical shift is concentration and solvent dependent; exchanges with D₂O. |
| H7 (CH₂OH) | ~3.5 - 3.7 | Doublet of doublets (dd) | Coupled to the proton on C2. Diastereotopic protons. |
| H2 (CH) | ~2.9 - 3.2 | Multiplet (m) | Coupled to protons on C3, C6, and C7. |
| H3, H5, H6 (Ring CH₂) | ~2.5 - 3.0 | Multiplets (m) | Complex, overlapping signals due to coupling with each other and adjacent protons. |
Interpretation:
-
The protons on the hydroxymethyl group (H7) are diastereotopic and will appear as a complex multiplet, likely a doublet of doublets, due to coupling with the chiral center proton (H2).
-
The piperazine ring protons (H3, H5, H6) typically appear as a series of overlapping multiplets in the 2.5-3.0 ppm range.[4]
-
The protons attached to nitrogen (NH) and oxygen (OH) are exchangeable and will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature.[5]
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data Summary
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Notes |
|---|---|---|
| C7 (CH₂OH) | ~65 | Attached to an electronegative oxygen atom. |
| C2 (CH) | ~60 | Chiral center, attached to nitrogen and the CH₂OH group. |
| C6 | ~54 | Carbon adjacent to N1. |
| C3, C5 | ~46 | Carbons adjacent to both nitrogens. Shift can vary based on substitution.[6] |
Interpretation:
-
The carbon of the hydroxymethyl group (C7) is expected to be the most downfield of the sp³ carbons due to the direct attachment of the highly electronegative oxygen atom.
-
The chiral carbon (C2) will also be significantly downfield due to the influence of both a nitrogen atom and the hydroxymethyl substituent.
-
The remaining piperazine ring carbons (C3, C5, C6) will appear in the typical range for aliphatic amines, generally between 40 and 60 ppm.[4]
Experimental Protocol: NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra.[4]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts of labile protons (NH, OH).[7][8]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).
-
Utilize a standard single-pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width for the expected carbon signal range (typically 0-200 ppm).
-
Employ a proton-decoupled pulse sequence to simplify the spectrum and improve signal intensity.
-
Acquire a significantly larger number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum correctly to obtain pure absorption line shapes.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Caption: A streamlined workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[9]
Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3500 - 3200 | O-H Stretch | Alcohol (H-bonded) | Strong, Broad |
| 3500 - 3300 | N-H Stretch | Secondary Amine | Medium |
| 3000 - 2850 | C-H Stretch | Alkane (CH, CH₂) | Medium to Strong |
| 1250 - 1000 | C-N Stretch | Aliphatic Amine | Medium |
| 1150 - 1050 | C-O Stretch | Primary Alcohol | Strong |
Interpretation:
-
The most prominent feature will be a broad, strong absorption band in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the alcohol group.[10][11]
-
The N-H stretching vibration of the secondary amines in the piperazine ring will likely appear in the same region, potentially overlapping with the O-H band.[12]
-
The region between 3000 and 2850 cm⁻¹ will show sharp peaks corresponding to the C-H stretching vibrations of the aliphatic ring and the hydroxymethyl group.[9]
-
Strong absorptions in the fingerprint region, particularly the C-O stretch (~1050 cm⁻¹) and C-N stretches (~1250-1000 cm⁻¹), provide further confirmation of the structure.[11]
Experimental Protocol: FTIR Analysis
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for ease of use.
-
Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrumental interferences.
-
Sample Application: Place a small amount (a single drop if liquid, or a small amount of solid) of this compound directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard correlation tables.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.[14]
Expected Mass Spectrometry Data
| m/z Value | Ion | Notes |
|---|---|---|
| 117 | [M+H]⁺ | Protonated molecular ion (in ESI or CI mode). Molecular weight is 116.16 Da. |
| 116 | [M]⁺˙ | Molecular ion (in EI mode). |
| 85 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl group (mass 31), a common fragmentation for this structure. |
| 70, 56 | [C₄H₈N]⁺, [C₃H₆N]⁺ | Characteristic fragment ions resulting from the cleavage of the piperazine ring.[15] |
Interpretation: The ionization method significantly influences the resulting mass spectrum.
-
Electron Ionization (EI): This high-energy technique typically produces a molecular ion peak ([M]⁺˙ at m/z 116) and extensive fragmentation.[16] The most characteristic fragmentation pathway involves the alpha-cleavage and loss of the hydroxymethyl radical (•CH₂OH, mass 31), resulting in a stable ion at m/z 85. Subsequent cleavage of the piperazine ring leads to smaller fragment ions.[15]
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These "soft" ionization techniques are less destructive and will predominantly show the protonated molecular ion ([M+H]⁺ at m/z 117) with minimal fragmentation.[14]
Caption: Plausible EI fragmentation pathway for this compound.
Experimental Protocol: GC-MS Analysis (with Derivatization)
Due to its polarity and low volatility, direct analysis of this compound by Gas Chromatography (GC) is challenging. Derivatization is recommended to convert the polar N-H and O-H groups into less polar, more volatile substitutes.[17]
-
Derivatization:
-
Dissolve a known quantity of the sample in a suitable solvent (e.g., acetonitrile).
-
Add a derivatizing agent, such as trifluoroacetic anhydride (TFAA), which reacts with the amine and alcohol groups.[17]
-
Heat the mixture gently (e.g., 70°C for 30 minutes) to ensure the reaction goes to completion.
-
Cool the sample to room temperature before injection.
-
-
GC Separation:
-
Injector: Set to a temperature that ensures efficient vaporization (e.g., 250°C).
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 100°C), then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized compound.
-
-
MS Detection:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate reproducible fragmentation patterns.
-
Mass Analyzer: Set the scan range to cover the expected m/z values of the derivatized molecular ion and its fragments (e.g., m/z 40-500).
-
-
Data Analysis: Identify the peak corresponding to the derivatized analyte in the total ion chromatogram (TIC). Analyze its mass spectrum by identifying the molecular ion and interpreting the fragmentation pattern, or by comparing it to a spectral library.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a complete and validated structural profile. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and connectivity. IR spectroscopy verifies the presence of key functional groups (O-H, N-H, C-O, C-N). Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation pathways. Together, these techniques form a self-validating system, providing researchers with the confidence required for the use of this important chiral intermediate in pharmaceutical research and development.
References
- Stanciu, A., et al. (2019). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate.
- Al-Hourani, B., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Institutes of Health (NIH).
- Wang, R., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society.
- Gümüş, M., & Özkan, İ. (2022). Synthesis and characterization of some 2-quinonyl piperazine derivatives. Hacettepe Journal of Biology and Chemistry.
- Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Molecules.
- Laturwale, S. K. J. S., & Kamble, P. (2023). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research.
- Stanciu, A., et al. (2019). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate.
- Mary, Y. S., & Kumar, S. S. (2021). Spectral investigation and normal coordinate analysis of piperazine. ResearchGate.
- Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.
- University of California, Los Angeles (UCLA). (n.d.). IR Absorption Table.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups.
- Holenz, J., et al. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- Weiss, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
- Weiss, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health (NIH).
Sources
- 1. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
- 11. eng.uc.edu [eng.uc.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
The Ascendance of Piperazin-2-ylmethanol: A Chiral Synthon for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its significance stems from favorable physicochemical properties that enhance pharmacokinetic profiles.[1][2] The strategic introduction of chirality into this scaffold unlocks new dimensions in drug design, allowing for enhanced target specificity and reduced off-target effects. This guide focuses on Piperazin-2-ylmethanol, a versatile chiral building block whose inherent stereochemistry and functional handles make it an invaluable asset in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical industry. We will delve into the primary synthetic strategies for accessing enantiopure this compound, explore its diverse applications, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.
The Strategic Advantage of Chirality in the Piperazine Scaffold
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone of modern drug development, appearing in therapeutics for CNS disorders, oncology, and infectious diseases.[1][3] The introduction of a stereocenter, as seen in this compound, provides a critical tool for navigating the complex three-dimensional landscape of biological targets.[4][5] This increased molecular complexity can lead to improved binding affinity and specificity.[5] The hydroxymethyl group at the chiral center offers a reactive handle for further synthetic modifications, while the piperazine nitrogens provide points for diversification and modulation of physicochemical properties like solubility and basicity.[2]
Pathways to Enantiopure this compound: A Comparative Analysis
The synthesis of enantiomerically pure this compound is paramount for its application in drug discovery. Several strategies have been developed, each with distinct advantages and limitations. The primary approaches include synthesis from the chiral pool, asymmetric catalysis, and enzymatic resolution.[6]
Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
A common and cost-effective approach utilizes readily available chiral starting materials, such as the amino acid (S)-serine.[6][7] This method involves the reaction of a chloroacetamide derivative of (S)-serine with various primary amines to form diastereomeric bicyclic piperazinediones.[6][7] Subsequent reduction yields the desired (S)-piperazin-2-ylmethanol. The key advantage lies in the direct transfer of chirality from the starting material.[6]
Experimental Protocol: Synthesis of (S)-(1-Benzylpiperazin-2-yl)methanol via Chiral Pool Approach (Illustrative)
-
Step 1: Formation of the Chloroacetamide Derivative of (S)-Serine. (Details omitted for brevity, but involves standard peptide coupling and chlorination reactions).
-
Step 2: Formation of Bicyclic Piperazinediones. A chloroacetamide derivative of (S)-serine is reacted with a primary amine (e.g., benzylamine) in a suitable solvent. The reaction conditions are optimized based on the specific amine used.[6]
-
Step 3: Reduction to (S)-(1-Benzylpiperazin-2-yl)methanol. The appropriate diastereomer of the piperazinedione is reduced using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as THF.[6]
-
To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C, a solution of the purified N-benzyl-piperazinedione in THF is added dropwise.
-
The reaction mixture is stirred at room temperature for a specified time.
-
The reaction is quenched by the sequential slow addition of water, aqueous sodium hydroxide, and water again.
-
The resulting slurry is filtered, and the filtrate is concentrated and purified by silica gel chromatography to yield (S)-(1-benzylpiperazin-2-yl)methanol.[6]
-
Asymmetric Catalysis: Precision in Stereocontrol
Asymmetric catalysis offers a powerful alternative for creating the chiral center with high enantioselectivity. A notable method is the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor to give a chiral piperazin-2-one.[6][8] This intermediate is then reduced to this compound. This approach provides excellent enantiomeric excess (ee) but may require specialized catalysts and high-pressure equipment.[6]
Another innovative one-pot approach involves a Knoevenagel reaction, followed by an asymmetric epoxidation and a domino ring-opening cyclization (DROC) to produce chiral 3-substituted piperazin-2-ones with high enantiomeric excess.[6][9]
Experimental Protocol: Asymmetric Hydrogenation of Pyrazin-2-ol (General)
-
In a high-pressure reactor, the pyrazin-2-ol substrate is dissolved in a suitable solvent (e.g., methanol).
-
A chiral palladium catalyst (e.g., a Pd-complex with a chiral phosphine ligand) is added under an inert atmosphere.[6]
-
The reactor is pressurized with hydrogen gas to the desired pressure and heated.
-
After completion, the catalyst is filtered off, and the solvent is removed.
-
The resulting chiral piperazin-2-one is purified by chromatography.[6]
-
The purified piperazin-2-one is then reduced to the corresponding this compound.
Comparative Overview of Synthetic Routes
| Synthetic Strategy | Starting Material | Key Advantages | Key Disadvantages | Overall Yield | Enantiomeric Excess (ee) |
| Chiral Pool Synthesis | (S)-Serine | Utilizes readily available, inexpensive chiral starting materials.[6] | Scope can be limited by the amine reaction partner.[7] | Not explicitly stated for the final product. | High (derived from pure enantiomer).[6] |
| Asymmetric Hydrogenation | Pyrazin-2-ol | High enantioselectivity and diastereoselectivity.[6][8] | Requires specialized chiral catalysts and high-pressure equipment.[6] | Good to Excellent.[6] | Excellent.[6] |
| One-Pot DROC | Aldehyde, (phenylsulfonyl)acetonitrile | Efficient one-pot procedure. | May require optimization for different substrates. | Good | High.[6] |
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile building block for constructing a wide array of chiral molecules. Its utility is particularly evident in the development of novel therapeutic agents.
Synthesis of Chiral Ligands and Catalysts
The defined stereochemistry of this compound makes it an excellent scaffold for the design of novel chiral ligands for asymmetric catalysis.[4] The precise spatial arrangement of its nitrogen and oxygen atoms can facilitate the creation of stereoselective metal complexes.
A Scaffold for Biologically Active Molecules
The piperazine core is a frequent motif in biologically active compounds, and the introduction of a chiral center at the 2-position provides a scaffold for exploring new chemical space in drug discovery.[4][10] For instance, derivatives of chiral, nonracemic (piperazin-2-yl)methanols have been synthesized and evaluated for their affinity to sigma receptors, which are implicated in a variety of CNS disorders.[7] In one study, a p-methoxybenzyl substituted piperazine derivative showed high affinity for the sigma-1 receptor.[7]
Logical Workflow: this compound in a Drug Discovery Pipeline
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Discovery and Synthesis of Novel Piperazine Derivatives
Abstract
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Recognized as a "privileged scaffold," its unique physicochemical properties have established it as a versatile building block in numerous therapeutic agents approved by the U.S. Food and Drug Administration.[1][2] This guide provides an in-depth exploration of the piperazine motif, detailing its fundamental properties, advanced synthetic methodologies for creating novel derivatives, and the critical interplay between structure, activity, and pharmacokinetics. We will delve into both classical and contemporary synthetic strategies, from robust N-functionalization techniques to the emerging frontier of C-H functionalization. This content is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this remarkable scaffold in the generation of next-generation therapeutics.
The Piperazine Scaffold: A Privileged Core in Drug Design
The prevalence of the piperazine ring in over 100 FDA-approved drugs is not coincidental; it is a direct result of its favorable molecular and pharmacokinetic properties.[3][4][5] Its structure offers a unique combination of features that medicinal chemists can strategically manipulate to enhance the performance of drug candidates.
Physicochemical and Pharmacokinetic Significance
The utility of the piperazine scaffold is rooted in characteristics that positively influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][6]
-
Basicity and Solubility: The two nitrogen atoms provide two distinct pKa values (pKa1 ≈ 9.7, pKa2 ≈ 5.4), allowing for salt formation.[2] This is a critical advantage for enhancing the aqueous solubility and dissolution rate of poorly soluble compounds, a key factor in improving oral bioavailability.[1][7]
-
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors. This facilitates strong interactions with biological targets, contributing to improved affinity and specificity.[1][7]
-
Structural Rigidity: The piperazine ring typically adopts a stable chair conformation. This provides a rigid and defined orientation for substituents, which is crucial for optimizing interactions within the specific binding pockets of target proteins.[1][7]
These properties make the piperazine moiety an indispensable tool for transforming a biologically active molecule into a viable drug candidate.[8]
Bioisosteric Replacement Strategies
While highly advantageous, the piperazine moiety can sometimes introduce metabolic liabilities.[2] This has led to the exploration of bioisosteres—groups with similar physical or chemical properties—to fine-tune a drug's characteristics.[2][9] Replacing the piperazine ring can significantly alter a compound's ADME profile, often to address metabolic instability.[2] For example, the substitution of a piperazine with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity.[2][3]
Table 1: Comparative Physicochemical Properties of Piperazine and Common Bioisosteres
| Compound | Structure | pKa1 | pKa2 | clogP | Aqueous Solubility |
|---|---|---|---|---|---|
| Piperazine | [Image of Piperazine structure] | 9.73 | 5.35 | -1.50 | Freely soluble[2] |
| Homopiperazine | [Image of Homopiperazine structure] | 11.02 (predicted) | - | -0.48 | Soluble[2] |
| 2,6-Diazaspiro[3.3]heptane | [Image of 2,6-Diazaspiro[3.3]heptane structure] | - | - | -0.51 | - |
| 2,5-Diazabicyclo[2.2.1]heptane | [Image of 2,5-Diazabicyclo[2.2.1]heptane structure] | - | - | -0.60 | - |
Core Synthetic Strategies for Piperazine Derivatives
The synthesis of piperazine derivatives has evolved significantly, offering chemists a robust toolbox for creating structural diversity. Strategies can be broadly categorized into N-functionalization, which is the most common approach, and the more recent advances in C-functionalization.
N-Functionalization: Modifying the Nitrogen Atoms
Approximately 80% of piperazine-containing drugs feature substituents only at the nitrogen positions, highlighting the importance of N-functionalization strategies.[10][11]
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[12] It has become a cornerstone method for synthesizing the N-aryl piperazine moiety from readily available aryl halides and piperazine.[12][13][14] The reaction's success is highly dependent on the careful selection of the palladium catalyst, ligand, base, and solvent.[12]
Caption: A simplified representation of the palladium-catalyzed Buchwald-Hartwig cycle.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of N-Boc-piperazine
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | 95[12] |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | 88[12] |
| 2-Bromopyridine | G3-XPhos (2) | - | Cs₂CO₃ | t-AmylOH | 100 | 16 | 92[12] |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (1) | SPhos (2) | K₂CO₃ | Toluene | 80 | 24 | 90[12] |
(Note: Conditions are substrate-dependent and require optimization. Data synthesized from typical protocols.)[12]
Reductive amination is a primary method for introducing N-alkyl groups.[15][16] This reaction involves the coupling of a piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or through catalytic hydrogenation.[16][17] This method is highly valued for its cost-effectiveness and sustainability.[17]
Caption: General workflow for the synthesis of N-alkyl piperazines via reductive amination.
-
Ullmann Condensation: A classical copper-promoted method for C-N bond formation, the Ullmann reaction is an alternative to palladium catalysis but typically requires higher temperatures and stoichiometric amounts of copper.[16][18]
-
Nucleophilic Substitution: A straightforward approach involving the reaction of piperazine with alkyl halides or sulfonates to form N-alkyl derivatives.[15][16]
C-H Functionalization: The New Frontier
While N-functionalization is well-established, the direct functionalization of the carbon atoms of the piperazine ring (C-H functionalization) represents a major recent advance.[10][11] This approach provides access to novel chemical space and allows for the synthesis of more complex and diverse piperazine structures, moving beyond the limitations of traditional methods that rely on pre-functionalized starting materials.[10]
Photoredox catalysis has emerged as a particularly powerful tool for this purpose, enabling C-H arylation, vinylation, and alkylation under mild conditions.[10][11][19] These reactions typically involve the generation of an α-amino radical from the piperazine ring via a single electron transfer (SET) process, which then couples with a suitable reaction partner.[11]
Caption: Conceptual overview of photoredox-mediated C-H functionalization of piperazines.
Structure-Activity Relationship (SAR) and Drug Metabolism
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For piperazine derivatives, SAR studies guide the optimization of potency, selectivity, and pharmacokinetic properties.[7][20]
Table 3: General Structure-Activity Relationship (SAR) Trends for Piperazine Derivatives
| Modification | General Effect on Activity | Rationale / Example |
|---|---|---|
| N-Aryl Substitution | Modulates receptor affinity and selectivity. | The specific aryl group (e.g., phenyl, pyridyl) and its substituents dictate interactions with the target binding pocket.[21][22] |
| N-Alkyl Substitution | Influences potency, selectivity, and physical properties. | Chain length and branching can affect lipophilicity and steric fit.[22] |
| Incorporation of Electron-Withdrawing Groups (e.g., -Cl, -NO₂) on Aryl Ring | Often enhances antibacterial or anticancer activity. | Alters the electronic properties of the molecule, potentially improving binding or inhibiting key microbial enzymes.[23] |
| Incorporation of Electron-Donating Groups (e.g., -OCH₃, -CH₃) on Aryl Ring | Can increase or decrease activity depending on the target. | Modifies electron density and can influence metabolic stability.[23] |
| C-H Functionalization | Creates new vectors for interaction and property modulation. | Allows for fine-tuning of 3D shape and introduction of new pharmacophoric elements.[10] |
Pharmacokinetic (ADME) Profile
Piperazine derivatives generally exhibit favorable pharmacokinetic profiles.[6][24] However, optimizing ADME properties is critical for achieving therapeutic efficacy while minimizing toxicity.[6]
Table 4: General Pharmacokinetic Parameters of Piperazine
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Conc. (Tmax) | 1.8 - 4 hours | [25] |
| Protein Binding | 60-70% | [25] |
| Metabolism | ~25% metabolized in the liver (CYP enzymes) | [25] |
| Elimination Half-Life (t½) | Highly variable | [25] |
| Excretion | Primarily in urine as unchanged drug and metabolites |[25] |
A notable property of some piperazine derivatives is their ability to inhibit the drug efflux transporter P-glycoprotein (P-gp).[26] This can be strategically employed to increase the oral bioavailability of co-administered drugs that are P-gp substrates, such as the anticancer agent paclitaxel.[27][28]
Key Experimental Protocols
The following protocols provide self-validating, step-by-step methodologies for the synthesis of key piperazine derivatives.
Protocol 1: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine with an Aryl Bromide
Rationale: This protocol utilizes a palladium catalyst with a sterically hindered phosphine ligand (e.g., RuPhos) to efficiently couple N-Boc-piperazine with an aryl bromide, a common transformation in pharmaceutical synthesis.[12] The Boc protecting group allows for selective mono-arylation and can be easily removed later if desired.
Methodology:
-
Inert Atmosphere Setup: To a dry Schlenk tube or oven-dried flask, add the aryl bromide (1.0 mmol, 1.0 equiv), N-Boc-piperazine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., RuPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-aryl-N'-Boc-piperazine.[12]
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Reductive Amination to Synthesize an N-Alkyl Piperazine
Rationale: This protocol uses sodium triacetoxyborohydride (STAB), a mild and selective reducing agent, to facilitate the N-alkylation of a piperazine derivative with an aldehyde. STAB is particularly effective because it is less basic and more tolerant of acidic conditions that favor iminium ion formation.[16]
Methodology:
-
Reaction Setup: To a round-bottom flask, dissolve the piperazine derivative (1.0 mmol, 1.0 equiv) and the desired aldehyde (1.1 mmol, 1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).
-
Acid Catalyst (Optional): Add a catalytic amount of acetic acid (e.g., 1-2 drops) to facilitate iminium ion formation.
-
Reducing Agent Addition: Stir the mixture at room temperature for 20-30 minutes. Then, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) portion-wise over 5 minutes.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes, then transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude product via flash column chromatography.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Directions
The piperazine scaffold continues to be a remarkably versatile and valuable tool in drug discovery.[8][29][30] While traditional N-functionalization methods like the Buchwald-Hartwig amination and reductive amination remain workhorses for library synthesis, the recent advances in C-H functionalization are poised to unlock unprecedented structural diversity.[10][11] Future research will likely focus on developing more selective and sustainable catalytic systems, particularly for the diastereoselective functionalization of the piperazine core. The integration of computational modeling with these advanced synthetic strategies will further empower medicinal chemists to design and create novel piperazine derivatives with precisely tailored pharmacological profiles, addressing the ongoing challenges of therapeutic efficacy, selectivity, and drug resistance.[21][23]
References
- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem. (URL: )
- A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery - Benchchem. (URL: )
- Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
- Piperazine: A Promising Scaffold with Analgesic and Anti-inflammatory Potential. Akash Jain, Drug Research, 2020. (URL: )
- Piperazine Bioisosteres for Drug Design - Enamine. (URL: )
- Piperazine Bioisosteres for Drug Design - Enamine (additional source). (URL: )
- The piperazine scaffold for novel drug discovery efforts: the evidence to date. European Journal of Medicinal Chemistry. (URL: )
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). (URL: )
- Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed. (URL: )
- Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers - Benchchem. (URL: )
- Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 - ResearchG
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - MDPI. (URL: [Link])
- Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed. (URL: [Link])
- Effects of piperazine derivative on paclitaxel pharmacokinetics - Ewha Womans University. (URL: [Link])
- Exploring pharmacological significance of piperazine scaffold. (URL: )
- Recent Advances in Synthetic Strategies of Piperazine & its Analogs Via Rearrangement Reactions: A Review - ResearchG
- Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. (URL: )
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC - NIH. (URL: [Link])
- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. (URL: [Link])
- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed. (URL: [Link])
- Piperazine synthesis - Organic Chemistry Portal. (URL: [Link])
- (PDF)
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: )
- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. (URL: [Link])
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (URL: [Link])
- Review Article Piperazine and morpholine: Synthetic - JOCPR. (URL: [Link])
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. (URL: [Link])
- Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. (URL: )
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - ResearchG
- Preparation of Substituted Piperazinones via Tandem Reductive Amination−(N,N'-Acyl Transfer)
- Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characteriz
- Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine - ResearchG
- Preparation of substituted piperazinones via tandem reductive amination-(N,N'-acyl transfer)
- Intramolecular reductive amination for the preparation of piperazines - ResearchG
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: [Link])
- Structure–activity relationship of piperidine derivatives with...
- Ullmann condens
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 4. enamine.net [enamine.net]
- 5. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 19. Piperazine synthesis [organic-chemistry.org]
- 20. researchgate.net [researchgate.net]
- 21. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benthamdirect.com [benthamdirect.com]
- 24. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 27. mdpi.com [mdpi.com]
- 28. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 30. tandfonline.com [tandfonline.com]
Piperazine scaffold in medicinal chemistry and drug discovery
An In-Depth Technical Guide to the Piperazine Scaffold in Medicinal Chemistry and Drug Discovery
Introduction: The Privileged Core
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone of modern medicinal chemistry.[1] It is widely recognized as a "privileged scaffold," a structural motif that is not only present in a multitude of FDA-approved drugs but also capable of binding to a wide range of biological targets with high affinity.[1][2][3] This versatility has led to its incorporation in drugs spanning numerous therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases.[1][4] An analysis of drugs approved by the U.S. FDA between 2012 and 2023 revealed that 36 contain a piperazine ring system, with a significant portion (15 drugs) being anticancer agents.[5] This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, physicochemical properties, and profound therapeutic impact of this indispensable scaffold.
Physicochemical and Pharmacokinetic Advantages: The "Magic" of the Ring
The enduring prevalence of the piperazine moiety in drug design is not accidental; it stems from a unique combination of tunable physicochemical properties that favorably influence a molecule's behavior in the body.[1] These characteristics are crucial for transforming a potent compound into a viable drug candidate.
1.1. Core Physicochemical Properties
-
Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values (typically around 5.5 and 9.7), allowing it to be protonated under physiological pH.[6] This basicity is instrumental in forming stable salts, which can significantly enhance aqueous solubility and improve formulation characteristics.[1]
-
Hydrogen Bonding: The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H groups (in an unsubstituted or mono-substituted piperazine) can serve as hydrogen bond donors. This facilitates strong, specific interactions with biological targets like enzymes and receptors.[1][7]
-
Conformational Flexibility: The piperazine ring typically adopts a chair conformation.[6] This structural feature, combined with the rotational freedom of the N-substituents, allows the molecule to adopt optimal geometries for binding to a target, yet it can be rigidified by incorporation into more complex polycyclic structures to reduce conformational flexibility when needed.[2]
1.2. Impact on Pharmacokinetics (ADME)
The piperazine scaffold is a powerful tool for modulating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[2][3]
-
Solubility and Bioavailability: The inherent polarity imparted by the two nitrogen atoms often increases the water solubility of a parent molecule. This can lead to improved oral bioavailability, a critical parameter for patient-friendly drug administration.[1][8]
-
Metabolic Stability: While the piperazine ring can be a site of metabolism, it often enhances the overall metabolic stability of a compound. The primary metabolic pathways for many piperazine-containing drugs involve enzymes like CYP3A4 and CYP2D6.[5][9] Understanding these pathways is crucial for predicting and mitigating potential drug-drug interactions.
-
CNS Penetration: For CNS-active drugs, the ability to cross the blood-brain barrier is paramount. The basicity of the piperazine moiety can be fine-tuned to achieve the requisite balance of lipophilicity and polarity for effective CNS penetration, making it a mainstay in the development of antidepressants and antipsychotics.[10]
Core Synthetic Methodologies: Building the Piperazine Core
The construction and functionalization of piperazine-containing molecules are mature fields in synthetic chemistry. Methodologies can be broadly divided into two categories: the functionalization of a pre-existing piperazine core and, more recently, the direct C-H functionalization of the ring itself.[8][11]
Experimental Protocol 1: N-Arylation via Buchwald-Hartwig Amination
The introduction of an aryl group onto a piperazine nitrogen is a fundamental transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a robust and widely employed method for this purpose.[8]
Objective: To synthesize an N-arylpiperazine derivative from piperazine and an aryl halide.
Materials:
-
Piperazine
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction flask, add the palladium catalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the aryl halide (1.0 equivalent), piperazine (1.2-1.5 equivalents), and the strong base (1.5 equivalents).
-
Seal the flask and purge with an inert gas for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Experimental Protocol 2: N-Alkylation via Reductive Amination
Reductive amination is a highly versatile one-pot method for introducing alkyl substituents onto a piperazine nitrogen using an aldehyde or ketone.[8]
Objective: To synthesize an N-alkylpiperazine derivative from a mono-substituted piperazine and a carbonyl compound.
Materials:
-
N-substituted piperazine (e.g., N-benzylpiperazine)
-
Aldehyde or ketone (e.g., Cyclohexanone)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB))
-
Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve the N-substituted piperazine (1.0 equivalent) and the carbonyl compound (1.1 equivalents) in the solvent.
-
If needed, add a catalytic amount of acetic acid to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add the reducing agent (1.2-1.5 equivalents) portion-wise to control any effervescence.
-
Continue stirring at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or crystallization.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The piperazine scaffold's true power lies in its adaptability. By modifying the substituents at the N-1 and N-4 positions, medicinal chemists can systematically tune the compound's biological activity, selectivity, and pharmacokinetic profile.[12][13]
Oncology: Targeting Kinases
In cancer therapy, the piperazine ring is a key component of many targeted therapies, particularly kinase inhibitors.[1]
-
Mechanism: The piperazine often acts as a versatile linker connecting key pharmacophoric fragments that bind within the ATP-binding pocket of a target kinase. Its basicity can also be exploited to form a crucial salt bridge with acidic residues (e.g., aspartate) in the hinge region of the kinase.[1]
-
SAR Insights: In many kinase inhibitors, one nitrogen of the piperazine is attached to the core heterocyclic system that interacts with the kinase hinge region. The other nitrogen is often substituted with a larger, solvent-exposed group designed to confer selectivity and improve physicochemical properties. For example, in the groundbreaking drug Imatinib , the piperazine links the pyrimidinylaniline core to a benzamide fragment, occupying a key pocket and driving potency and selectivity.[11]
CNS Disorders: Modulating Neurotransmitter Receptors
Piperazine derivatives are central to the treatment of various CNS disorders, including schizophrenia, depression, and anxiety.[4][10]
-
Mechanism: Many CNS-active piperazines function by modulating serotonin (5-HT) and dopamine (D2) receptors.[1] The piperazine ring acts as a scaffold to correctly position pharmacophoric elements, such as an aryl group, for optimal receptor interaction.[1][10]
-
SAR Insights: A common structural motif is the arylpiperazine, where an aryl group (like a phenyl, pyridyl, or pyrimidinyl) is attached to one nitrogen. The nature of this aryl group and its substituents heavily influences receptor subtype selectivity. The second nitrogen is often linked via an alkyl chain to another cyclic system. This modular design allows for fine-tuning of the affinity for different G-protein coupled receptors (GPCRs).[14]
Infectious Diseases
Historically, piperazine itself was used as an anthelmintic, paralyzing parasites by acting as a GABA receptor agonist.[6] Modern derivatives are found in a variety of anti-infective agents.
-
Mechanism: In antibacterials like Ciprofloxacin , the piperazine moiety is crucial for cell entry and interaction with the DNA gyrase enzyme. Its substitution pattern influences the drug's antibacterial spectrum and pharmacokinetic properties.[15]
-
SAR Insights: For fluoroquinolones, modifications on the piperazine ring can modulate potency, reduce efflux-mediated resistance, and alter the safety profile. For instance, adding small alkyl groups can enhance activity against certain bacterial strains.
Quantitative Data of Representative Piperazine Drugs
To illustrate the scaffold's versatility, the table below summarizes key information for several well-known piperazine-containing drugs.
| Drug Name | Therapeutic Area | Primary Mechanism of Action | Key Quantitative Data |
| Imatinib | Oncology (CML, GIST) | Bcr-Abl Tyrosine Kinase Inhibitor | IC₅₀ = 250-1000 nM |
| Olanzapine | CNS (Antipsychotic) | Dopamine D₂ and Serotonin 5-HT₂A Antagonist | Kᵢ = 1.1 nM (D₂), 4.2 nM (5-HT₂A) |
| Sildenafil | Erectile Dysfunction | PDE5 Inhibitor | IC₅₀ = 3.9 nM |
| Cetirizine | Allergy (Antihistamine) | Histamine H₁ Receptor Inverse Agonist | Kᵢ = 3.1 nM |
| Ciprofloxacin | Infectious Disease | DNA Gyrase and Topoisomerase IV Inhibitor | MIC₉₀ = 0.06-2 µg/mL (for various bacteria) |
Visualizing the Piperazine Scaffold in Drug Design
Diagrams are essential for conceptualizing the role of the piperazine scaffold.
Caption: The versatile piperazine scaffold with key substitution points at N-1 and N-4.
Caption: General synthetic workflow for creating di-substituted piperazine derivatives.
Caption: Schematic of a piperazine-based kinase inhibitor interacting with the ATP-binding site.
Conclusion: An Enduring Scaffold for Future Discovery
The piperazine scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its unique blend of physicochemical properties, synthetic accessibility, and conformational characteristics has cemented its role as an indispensable tool in drug design.[1] From fighting cancer to treating depression, piperazine-containing molecules have profoundly impacted human health. The ability to strategically modify the scaffold allows for the creation of multi-target ligands for complex diseases and the optimization of pharmacokinetic profiles to create safer, more effective medicines.[1] As synthetic methodologies become even more advanced, particularly in areas like C-H functionalization, the scientific community can look forward to unlocking new chemical space and accelerating the development of the next generation of innovative therapeutics built around this remarkable core.[11]
References
- Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed.
- Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
- Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. PubMed.
- Sharma, A., Wakode, S., Fayaz, F., Khasimbi, S., Pottoo, F. H., & Kaur, A. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Europe PMC.
- Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., Akhtar, W., Khan, M. F., Tasneem, S., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry, 102, 487-529.
- Di Cunto, C., & Santarem, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(19), 6046.
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate.
- Goel, K. K., et al. (2024). A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. ChemMedChem.
- Kumar, D. S., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-5433.
- A Profound Insight into the Structure-activity Relationship of Ubiquitous Scaffold Piperazine: An Explicative Review. (2025). ResearchGate.
- Zhang, R. H., Guo, H. Y., Deng, H., Li, J., & Quan, Z. S. (2021). Piperazine skeleton in the structural modification of natural products: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1165-1197.
- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6828.
- Some FDA‐approved piperazine‐containing drugs. (2024). ResearchGate.
- Singh, A., & Sharma, P. K. (2021). Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships. ChemMedChem, 16(12), 1878-1901.
- Wang, Y., Li, Y., & Yang, L. (2010). Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Bioorganic & Medicinal Chemistry Letters, 20(1), 373-379.
- Piperazine & Derivatives. Adani Pharmachem Private Limited.
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2023). ResearchGate.
- Piperazine. Wikipedia.
- Metabolic interactions with piperazine-based 'party pill' drugs. (2009). ResearchGate.
- MRL - Piperazine Summary Report (3). European Medicines Agency.
- Lee, J. S., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics, 11(1), 23.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring pharmacological significance of piperazine scaffold [wisdomlib.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Piperazine Nucleus: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activities of Piperazine-Containing Compounds
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in biologically active compounds.[1][2] Its unique physicochemical properties, including aqueous solubility, tunable basicity, and conformational flexibility, make it an invaluable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] This technical guide provides a comprehensive exploration of the diverse biological activities of piperazine-containing compounds, delving into their mechanisms of action across various therapeutic areas, from oncology and virology to central nervous system disorders. We will examine the causality behind experimental designs for their evaluation and provide detailed protocols for key in vitro and in vivo assays. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to leverage the full potential of the versatile piperazine scaffold in the quest for novel therapeutics.
The Piperazine Core: Physicochemical Properties and Synthetic Versatility
The widespread utility of the piperazine moiety in drug design is largely attributable to its advantageous physicochemical characteristics. The two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[2] Furthermore, the basicity of the piperazine ring allows for salt formation, which can significantly enhance the aqueous solubility and oral bioavailability of drug candidates.[2]
The synthesis of piperazine derivatives is well-established, offering a high degree of structural diversity.[4] Common synthetic strategies involve the functionalization of the nitrogen atoms through N-arylation or N-alkylation reactions.[5][6] More recent advancements have also focused on the C-H functionalization of the piperazine ring, further expanding the accessible chemical space.[7]
Core Synthetic Methodologies
1.1.1. N-Arylation via Buchwald-Hartwig Amination
A robust method for forming a carbon-nitrogen bond between the piperazine core and an aryl group is the palladium-catalyzed Buchwald-Hartwig amination.[6]
-
Protocol:
-
To an oven-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., BINAP, 2-4 mol%).
-
Add the aryl halide (1.0 equivalent), piperazine (1.2-1.5 equivalents), and a strong base (e.g., sodium tert-butoxide, 1.5 equivalents).
-
Add an anhydrous, aprotic solvent (e.g., toluene or dioxane) and heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
1.1.2. N-Alkylation via Reductive Amination
Reductive amination is a versatile, one-pot procedure for introducing alkyl substituents onto a piperazine nitrogen.[6]
-
Protocol:
-
Dissolve the piperazine derivative (1.0 equivalent) and a carbonyl compound (aldehyde or ketone, 1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a mild reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) to the mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Anticancer Activities of Piperazine Derivatives
The piperazine scaffold is a prominent feature in a multitude of anticancer agents, with derivatives demonstrating significant cytotoxic activity against a range of cancer cell lines.[8][9] Many of these compounds exert their effects by inducing apoptosis, or programmed cell death.[8][10]
Mechanism of Action: Induction of Apoptosis
Piperazine derivatives can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[8][11] A common mechanism involves the inhibition of critical cancer signaling pathways, such as the PI3K/AKT pathway, which is often overactive in cancer cells and promotes their proliferation and survival.[10] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of caspases, the key executioners of apoptosis.[10][12]
Caption: Intrinsic apoptosis induction by a piperazine derivative.
In Vitro Evaluation of Anticancer Activity
Standardized in vitro assays are crucial for determining the cytotoxic potential of novel piperazine compounds.
2.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][8]
-
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.[8]
-
Compound Treatment: Treat the cells with various concentrations of the piperazine derivatives and incubate for 24 to 72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
2.2.2. SRB (Sulphorhodamine B) Assay
This assay is based on the measurement of cellular protein content.[8]
-
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Gently add a cold solution of 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.[8]
-
Staining: Wash the plates with water and air-dry. Add a 0.4% (w/v) solution of SRB in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Remove unbound dye by washing with 1% acetic acid.[8]
-
Dye Solubilization: Air-dry the plates and solubilize the bound SRB with 10 mM Tris base solution.[8]
-
Absorbance Measurement: Read the absorbance at approximately 510 nm.[8]
-
In Vivo Evaluation in Xenograft Models
In vivo studies are essential to validate the in vitro efficacy of promising anticancer piperazine compounds.[13]
-
Protocol for a PC-3 Xenograft Mouse Model:
-
Animal Model: Use male athymic nude mice (4-6 weeks old).[13]
-
Tumor Implantation: Subcutaneously inject PC-3 (prostate cancer) cells into the flanks of the mice.[13]
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the test compound (e.g., Compound 78) via a specified route and dosage.[13]
-
Monitoring: Monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
| Compound ID | Description | Cancer Cell Line | Activity (IC50/GI50 in µM) |
| Vindoline-piperazine conjugate 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00[14][15] |
| Vindoline-piperazine conjugate 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35[14][15] |
| Compound 78 | N-alkylated piperazine derivative | PC-3 (Prostate) | Growth inhibition of up to 74.7% in a mouse model at 30 mg/kg/day[16] |
Antiviral Activities of Piperazine Derivatives
Piperazine-containing compounds have demonstrated significant potential as antiviral agents, with activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and influenza viruses.[17][18]
Anti-HIV Activity
Several piperazine derivatives have been identified as potent inhibitors of HIV-1, primarily targeting the reverse transcriptase enzyme.[17]
-
Mechanism of Action: These compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme. This binding induces a conformational change that distorts the active site and inhibits the conversion of viral RNA into DNA, thus halting viral replication.
| Compound | Target | Activity (EC50) | Cytotoxicity (CC50) |
| Diarylpyrimidine derivative 10 | HIV-1 Reverse Transcriptase | 0.0033 ± 0.6 µM | >100 µM |
| Diarylpyrimidine derivative 11 | HIV-1 Reverse Transcriptase | 0.005 ± 1.0 µM | >100 µM |
| Piperazine hydrochloride analog 46 | HIV-1 | 0.00617 µM | < 100 µM |
| Diarylpyrimidine derivative 58 | HIV-1 Reverse Transcriptase | 0.0014 ± 0.00019 µM | 10.15 ± 1.82 µM |
Anti-Influenza Activity
Certain piperazine derivatives have also shown promise as anti-influenza agents.[18][19]
-
Mechanism of Action: The precise mechanism can vary, but some derivatives have been shown to interfere with viral entry or replication processes.
Central Nervous System (CNS) Activities of Piperazine Derivatives
The piperazine scaffold is a key structural feature in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[20][21] These compounds often exert their effects by modulating the activity of neurotransmitter receptors, particularly dopamine and serotonin receptors.[20][22]
Modulation of Dopaminergic and Serotonergic Systems
Many arylpiperazine derivatives exhibit affinity for various dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT2A, etc.) receptor subtypes.[20][22] The specific pharmacological profile (agonist, antagonist, or partial agonist) at these receptors determines the therapeutic effect. For example, some antipsychotic drugs containing a piperazine moiety act as antagonists at D2 and 5-HT2A receptors.[20]
Caption: BZP-mediated modulation of dopamine signaling.[23]
Pharmacokinetics of Piperazine Derivatives
The pharmacokinetic properties of piperazine-containing compounds are a key reason for their prevalence in drug discovery.[2] The piperazine ring can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[24] For instance, the basicity of the piperazine moiety can enhance aqueous solubility, which is often beneficial for oral absorption.[2] However, the metabolism of piperazine derivatives, primarily in the liver by cytochrome P450 enzymes, can be complex and needs to be carefully evaluated. Some piperazine derivatives have also been shown to inhibit P-glycoprotein (P-gp), an efflux transporter, which can enhance the oral bioavailability of co-administered drugs.[25][26]
Conclusion
The piperazine scaffold continues to be a highly versatile and valuable structural motif in the design and development of new therapeutic agents.[3][4] Its favorable physicochemical properties and synthetic tractability allow for the creation of diverse libraries of compounds with a wide range of biological activities. From potent anticancer and antiviral agents to modulators of CNS function, piperazine-containing molecules have made a significant impact on modern medicine. A thorough understanding of their mechanisms of action, structure-activity relationships, and pharmacokinetic profiles, guided by robust in vitro and in vivo experimental evaluation, will be crucial for unlocking the full therapeutic potential of this remarkable heterocyclic core.
References
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchG
- Unveiling the Cytotoxic Potential: A Comparative Analysis of Piperazine-Based Anticancer Agents - Benchchem. (URL: )
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (URL: )
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery - Benchchem. (URL: )
- Biological Activities of Piperazine Deriv
- An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (URL: [Link])
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities - Semantic Scholar. (URL: [Link])
- Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (URL: )
- A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling p
- Piperazine - Wikipedia. (URL: [Link])
- Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC - NIH. (URL: [Link])
- Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC - PubMed Central. (URL: [Link])
- Synthesis of Novel Piperazine-Containing Compounds: A Technical Guide for Drug Discovery Professionals - Benchchem. (URL: )
- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry. (URL: [Link])
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: )
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Coumarin-piperazine derivatives as biologically active compounds - PubMed. (URL: [Link])
- Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers - Benchchem. (URL: )
- A Mini Review on Piperizine Derivatives and their Biological Activity - Jetir.Org. (URL: [Link])
- Effects of “Legal X” Piperazine Analogs on Dopamine and Serotonin Release in R
- Piperazine synthesis - Organic Chemistry Portal. (URL: [Link])
- Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PubMed Central. (URL: [Link])
- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed. (URL: [Link])
- In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex - PubMed. (URL: [Link])
- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. (URL: [Link])
- Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed. (URL: [Link])
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. (URL: [Link])
- Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (URL: [Link])
- Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans | Request PDF - ResearchG
- In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models - Benchchem. (URL: )
- Piperazine & Derivatives - Adani Pharmachem Priv
- An insight into the therapeutic potential of piperazine-based anticancer agents - TÜBİTAK Academic Journals. (URL: [Link])
- Randomized Clinical Trial Evaluating a Novel Piperazine-Based Drug as a Treatment for Gastric Cryptosporidiosis in Eastern Indigo Snakes (Drymarchon couperi) - BioOne Complete. (URL: [Link])
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed. (URL: [Link])
- Modifications in the piperazine ring of nucleozin affect anti-influenza activity - PMC. (URL: [Link])
- Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors | Bentham Science Publishers. (URL: [Link])
- Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors - PMC - NIH. (URL: [Link])
- Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections | Request PDF - ResearchG
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Novel Piperazine Derivatives of Vindoline as Anticancer Agents | MDPI [mdpi.com]
- 15. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 17. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 18. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Modifications in the piperazine ring of nucleozin affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Coumarin-piperazine derivatives as biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijrrjournal.com [ijrrjournal.com]
- 23. researchgate.net [researchgate.net]
- 24. benthamdirect.com [benthamdirect.com]
- 25. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics | MDPI [mdpi.com]
- 26. Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Physicochemical Properties of Substituted Piperazines for Drug Discovery Professionals
Executive Summary: The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, a structure that has earned the title of a "privileged scaffold" in medicinal chemistry.[1] Its unique combination of physicochemical and structural characteristics has made it a versatile and widely used building block in an extensive array of therapeutic agents.[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical properties of substituted piperazines. We will dissect the critical parameters of ionization constant (pKa), lipophilicity (LogD), aqueous solubility, metabolic stability, and membrane permeability. By understanding the causality behind how substitutions on the piperazine core modulate these properties, medicinal chemists can more effectively design molecules with optimized pharmacokinetic and pharmacodynamic profiles. This document includes field-proven experimental protocols and data-driven insights to empower the strategic design of next-generation piperazine-containing therapeutics.
The Piperazine Scaffold: A Privileged but Complex Core
The prevalence of the piperazine moiety in FDA-approved drugs is a testament to its value.[3] Its utility stems from a unique set of inherent properties: the two basic nitrogen atoms allow for fine-tuning of solubility and receptor interactions, while the defined chair conformation provides a rigid scaffold for orienting substituents in three-dimensional space.[1]
However, these same properties present a double-edged sword for the medicinal chemist. The high basicity can lead to undesirable toxicities and off-target effects, and the electron-rich nitrogens often create a "metabolic soft spot," making the molecule susceptible to rapid clearance by metabolic enzymes.[4] A successful drug design campaign hinges on the strategic manipulation of the piperazine core through substitution to harness its benefits while mitigating its liabilities.
Ionization and Basicity (pKa): The Master Property
The basicity of the piperazine nitrogens, quantified by the ionization constant (pKa), is arguably the most critical physicochemical parameter. It dictates the charge state of the molecule at a given pH, which in turn profoundly influences solubility, permeability, receptor binding, and potential for off-target ionic interactions.
Unsubstituted piperazine has two pKa values: the first (pKa₂) is typically around 9.7-9.8, and the second (pKa₁) is around 5.3-5.4.[5][6][7] This means that at physiological pH (~7.4), the piperazine ring will exist predominantly as a monoprotonated, positively charged species.[7] This charge significantly enhances aqueous solubility but can hinder passive diffusion across lipid membranes. The core task of the medicinal chemist is to modulate this basicity through substitution.
Structure-Basicity Relationships (SBR)
The electronic and steric nature of substituents on the piperazine nitrogen(s) or carbon atoms allows for predictable control over pKa.
-
N-Alkylation: Replacing the N-H with an N-alkyl group (e.g., methyl, ethyl) reduces the pKa. This is because tertiary amines are generally less basic in aqueous solution than secondary amines due to solvation effects. For example, the pKa of 1-methylpiperazine is lower than that of piperazine.[8]
-
N-Arylation: Attaching an aromatic ring directly to a nitrogen atom significantly decreases basicity due to the delocalization of the nitrogen lone pair into the aromatic system, making it less available for protonation.[7]
-
Electron-Withdrawing Groups (EWGs): Acyl or sulfonyl groups attached to a nitrogen atom are strongly electron-withdrawing and dramatically reduce basicity.[7] This strategy is often employed to fine-tune the pKa out of a range associated with toxicity (e.g., hERG channel affinity).
-
C-Substitution: Adding alkyl groups to the carbon atoms of the ring can also lower the pKa due to steric hindrance affecting solvation of the protonated form.[6]
Table 1: Influence of Substitution on Piperazine pKa
| Compound | Substituent | pKa₁ | pKa₂ | Key Takeaway |
|---|---|---|---|---|
| Piperazine | None | 5.35[6] | 9.73[6] | Parent scaffold is highly basic. |
| 1-Methylpiperazine | N-Alkyl | 4.70 | 9.17 | N-alkylation reduces basicity. |
| 1,4-Dimethylpiperazine | Di-N-Alkyl | 4.23 | 8.35 | Further N-alkylation continues to reduce basicity.[8] |
| 1-Phenylpiperazine | N-Aryl | - | ~5.0 | N-arylation significantly reduces basicity.[7] |
| 1-Acetylpiperazine | N-Acyl (EWG) | - | ~7.8 | N-acylation strongly reduces basicity.[8] |
Note: pKa values can vary slightly based on experimental conditions. Values are approximate and for illustrative purposes.
Caption: pH-dependent ionization states of unsubstituted piperazine.
Experimental Protocol: pKa Determination by Potentiometric Titration
This protocol provides a robust method for determining the pKa values of a substituted piperazine.
-
Principle of the Method: The compound is dissolved in water and titrated with a standardized acid (e.g., HCl). A potentiometer measures the pH of the solution as the titrant is added. The pKa is determined from the pH at the half-equivalence points on the resulting titration curve, where the concentrations of the protonated and unprotonated species are equal.
-
Materials & Equipment:
-
Substituted piperazine compound
-
0.1 M standardized HCl solution
-
High-purity water (degassed to remove CO₂)
-
Calibrated pH meter with electrode
-
Automatic titrator or manual burette
-
Stir plate and stir bar
-
Beaker
-
-
Step-by-Step Procedure:
-
Accurately weigh and dissolve a known amount of the piperazine compound to create a solution of known concentration (e.g., 5-10 mM).
-
Calibrate the pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Place the beaker with the sample solution on the stir plate and immerse the pH electrode.
-
Begin gentle stirring.
-
Record the initial pH of the solution.
-
Add small, precise increments of the 0.1 M HCl titrant. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.
-
Continue the titration well past the equivalence points until the pH curve flattens.
-
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis).
-
Calculate the first derivative (ΔpH/ΔV) to accurately identify the equivalence points (which appear as peaks).
-
The pKa values correspond to the pH at the half-equivalence points (i.e., at half the volume of titrant required to reach each equivalence point).
-
-
Controls and Validation:
-
System Suitability: Titrate a known compound with similar pKa values (e.g., piperazine itself) to validate the method and equipment calibration. The measured pKa should be within an acceptable range of the literature value (e.g., ± 0.1 pH units).
-
Blank Titration: Titrate a sample of the high-purity water with the HCl solution to account for any buffering capacity of the solvent itself.
-
Lipophilicity (LogP & LogD): The Key to Permeability
Lipophilicity, or "fat-loving" character, governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its interaction with metabolic enzymes.
-
LogP is the partition coefficient of the neutral form of a molecule between octanol and water.[9]
-
LogD is the distribution coefficient, which accounts for all species (neutral and ionized) at a specific pH.[9]
For ionizable bases like piperazines, LogD at pH 7.4 (LogD₇.₄) is the most physiologically relevant parameter.[9][10] A molecule with a high pKa will be mostly ionized at pH 7.4, leading to a much lower LogD₇.₄ compared to its LogP, indicating lower lipophilicity and potentially poorer membrane permeability. The medicinal chemist must balance pKa and LogD to achieve sufficient aqueous solubility for formulation and sufficient lipophilicity for membrane passage.
Table 2: Comparative Lipophilicity of Piperazine Analogs
| Compound | Key Feature | pKa (Highest) | Calculated LogP | Expected LogD₇.₄ | Impact on Properties |
|---|---|---|---|---|---|
| 1-Methylpiperazine | Small Alkyl | ~9.2 | ~0.3 | << 0.3 | Low lipophilicity, high solubility. |
| 1-Benzylpiperazine | Lipophilic Arylmethyl | ~8.5 | ~2.1 | < 2.1 | Increased lipophilicity improves permeability but may decrease solubility. |
| 1-Benzoylpiperazine | EWG, Lipophilic | ~7.6 | ~1.8 | ~1.8 | Basicity is suppressed, so LogD₇.₄ is close to LogP. Good balance. |
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
This is the gold-standard method for determining lipophilicity.
-
Principle of the Method: The compound is dissolved in a biphasic system of n-octanol and a phosphate buffer at pH 7.4. After vigorous mixing and separation of the layers, the concentration of the compound in each phase is measured. The ratio of these concentrations gives the LogD value.
-
Materials & Equipment:
-
Substituted piperazine compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate buffer (e.g., 100 mM, pH 7.4, pre-saturated with n-octanol)
-
Vials with Teflon-lined caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
-
Step-by-Step Procedure:
-
Prepare pre-saturated solvents by mixing equal volumes of n-octanol and pH 7.4 buffer, shaking vigorously, and allowing the layers to separate overnight.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol).
-
In a vial, add a precise volume of the pH 7.4 buffer and a precise volume of the n-octanol (e.g., 1 mL of each).
-
Spike a small volume of the compound stock solution into the vial. The final concentration should be within the linear range of the analytical assay.
-
Cap the vial tightly and vortex vigorously for 1-3 minutes. Place on a shaker for 1-2 hours at room temperature to ensure equilibrium is reached.
-
Centrifuge the vial (e.g., at 2000 x g for 15 minutes) to ensure complete separation of the two phases.
-
Carefully remove an aliquot from the aqueous (bottom) layer and an aliquot from the octanol (top) layer.
-
-
Data Analysis:
-
Quantify the concentration of the compound in each aliquot using a calibrated analytical method.
-
Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )
-
-
Controls and Validation:
-
Reference Compounds: Run known compounds with a range of LogD values (e.g., propranolol, caffeine) to validate the experimental setup.
-
Mass Balance: For accurate results, the total amount of compound recovered from both phases should be close (e.g., >90%) to the initial amount added. Low recovery may indicate poor solubility or adsorption to the vial.
-
Metabolic Stability: Designing for In Vivo Longevity
The piperazine ring is often susceptible to Phase I metabolism by Cytochrome P450 (CYP) enzymes in the liver.[4] This can lead to rapid clearance of the drug from the body, resulting in a short half-life and poor oral bioavailability.
Common metabolic pathways include:
-
Oxidative N-dealkylation: Cleavage of alkyl groups attached to the piperazine nitrogens.[4]
-
N-Oxidation: Formation of N-oxides.[4]
-
Ring Opening: More extensive metabolism that breaks open the piperazine ring.[4]
-
Carbon Hydroxylation: Oxidation of the carbon atoms adjacent to the nitrogens.
The primary enzymes involved are typically CYP3A4 and CYP2D6.[4] A key strategy in drug design is to identify these "metabolic soft spots" and introduce structural modifications to block or slow down the metabolic process.[4] This can be achieved by:
-
Introducing Steric Hindrance: Adding bulky groups near the metabolic site can physically block the enzyme's access.[4]
-
Modifying Electronics: Adding electron-withdrawing groups can decrease the electron density of the nitrogen atoms, making them less susceptible to oxidation.[4]
Caption: Workflow for an in vitro metabolic stability assay using HLM.
Experimental Protocol: In Vitro Metabolic Stability Assay with Human Liver Microsomes (HLM)
This assay determines a compound's intrinsic clearance, a measure of how quickly it is metabolized.
-
Principle of the Method: The compound is incubated with HLM, which contain a high concentration of CYP enzymes. The reaction is initiated by adding the necessary cofactor, NADPH. The concentration of the parent compound is monitored over time to determine its rate of disappearance.
-
Materials & Equipment:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Cold acetonitrile with an internal standard for quenching and sample processing
-
Incubator/water bath at 37°C
-
96-well plates
-
LC-MS/MS for quantification
-
-
Step-by-Step Procedure:
-
In a 96-well plate, add the HLM and buffer. Add the test compound (final concentration typically 1 µM).
-
Pre-incubate the plate for 5-10 minutes at 37°C to bring it to temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution. This is the T=0 time point.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of cold acetonitrile containing an internal standard.
-
Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis:
-
Quantify the peak area ratio (parent compound / internal standard) at each time point using LC-MS/MS.
-
Plot the natural log (ln) of the percent remaining of the test compound versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) as: t½ = 0.693 / k
-
Calculate intrinsic clearance (CLint) using the t½ and the protein/incubation conditions.
-
-
Controls and Validation:
-
-NADPH Control: Run a parallel incubation without adding NADPH. The compound concentration should not decrease significantly, confirming that disappearance is due to enzyme-catalyzed metabolism.
-
Positive Control: Include a compound with known metabolic liability (e.g., verapamil, testosterone) to ensure the HLM are active.
-
T=0 Sample: The T=0 sample (quenched immediately after adding NADPH) represents 100% of the initial compound concentration.
-
Membrane Permeability: Crossing the Barrier
For a drug to be orally absorbed and reach its target, it must cross biological membranes, primarily via passive diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method used to predict this passive permeability.[11][12]
Caption: Diagram of the Parallel Artificial Membrane Permeability Assay (PAMPA).
The PAMPA assay uses a filter plate coated with a lipid-in-organic-solvent mixture to mimic a cell membrane. A compound's ability to diffuse from a "donor" well, through this artificial membrane, into an "acceptor" well is measured.[13] Because it only measures passive diffusion, it is a valuable tool for separating this property from more complex biological processes like active transport or efflux, which would be observed in cell-based assays like the Caco-2 permeability assay.[11][14] Comparing results from PAMPA and Caco-2 assays can help diagnose the primary mechanism of a compound's transport.[14]
Conclusion: An Integrated View for the Medicinal Chemist
The piperazine scaffold is a powerful tool in drug discovery, but its successful application requires a nuanced understanding of its physicochemical properties. Basicity (pKa) acts as a master switch, directly controlling the ionization state that influences the critical downstream properties of lipophilicity (LogD), solubility, and permeability. Simultaneously, the structure's inherent susceptibility to metabolism must be addressed through rational design. By employing the structure-property relationships and robust experimental protocols outlined in this guide, researchers can strategically modify the piperazine core, balancing these competing factors to engineer drug candidates with superior efficacy, safety, and pharmacokinetic profiles.
References
- Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
- Masungi, C., et al. (2008). Parallel artificial membrane permeability assay (PAMPA)
- Parallel artificial membrane permeability assay. Wikipedia. [Link]
- Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]
- Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. [Link]
- Piperazine. PubChem - NIH. [Link]
- Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina. [Link]
- Piperazines – Knowledge and References. Taylor & Francis. [Link]
- An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflamm
- pK a values of common substituted piperazines.
- p K a Values of Some Piperazines at (298, 303, 313, and 323) K.
- Piperazine. Solubility of Things. [Link]
- Goti, G., et al. (2022).
- Piperazine. Chemeurope.com. [Link]
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Piperazine. Wikipedia. [Link]
- [Metabolism of designer drugs.
- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]
- Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC - NIH. [Link]
- (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. ScienceDirect. [Link]
- The Role of Piperazine Derivatives in Drug Discovery. Blazechem. [Link]
- Metabolic interactions with piperazine-based 'party pill' drugs.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]
- Riddell, I. A., et al. (2018). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC - NIH. [Link]
- Piperazine derivatives as metabolites of therapeutic drugs.
- Lipophilicity Parameters of Analyzed Compounds with the log P Values...
- LogP and logD calcul
- LogP vs LogD - Wh
- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC - NIH. [Link]
- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uregina.ca [uregina.ca]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. acdlabs.com [acdlabs.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]
- 13. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 14. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Cornerstone in Central Nervous System Drug Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The piperazine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the discovery and development of drugs targeting the central nervous system (CNS). Its unique combination of physicochemical properties—including its basicity, which allows for salt formation and improved solubility, and its conformational flexibility—enables it to interact with a wide array of CNS receptors. This guide provides a comprehensive technical overview of the role of piperazine derivatives in CNS drug development, delving into their mechanisms of action, therapeutic applications, synthetic strategies, and structure-activity relationships. We will explore how this versatile core has been instrumental in the creation of blockbuster drugs for treating a spectrum of neurological and psychiatric disorders, from schizophrenia and depression to anxiety. This document is intended to serve as a detailed resource for scientists and researchers, offering both foundational knowledge and practical insights into the ongoing evolution of piperazine-based CNS therapeutics.
The Piperazine Moiety: A Privileged Scaffold in CNS Drug Discovery
The prevalence of the piperazine nucleus in a multitude of clinically successful CNS drugs is not coincidental.[1][2][3] Its six-membered ring containing two nitrogen atoms at opposite positions provides a versatile and modifiable backbone for drug design.[1] One of the key advantages of the piperazine moiety is its ability to improve the pharmacokinetic profile of a drug candidate. The basic nature of the piperazine nitrogens allows for the formation of salts, which can enhance aqueous solubility and facilitate formulation. Furthermore, the piperazine ring can influence a molecule's lipophilicity and ability to cross the blood-brain barrier (BBB), a critical hurdle for any CNS-active agent.[4]
The conformational flexibility of the piperazine ring, which can adopt chair and boat conformations, allows for optimal spatial orientation of substituents to interact with specific residues within a receptor's binding pocket. This adaptability is crucial for achieving high affinity and selectivity for the intended molecular target.
Physicochemical Properties and Pharmacokinetics of Piperazine Derivatives
The success of piperazine-containing drugs in the CNS is intrinsically linked to their favorable physicochemical and pharmacokinetic properties. The piperazine scaffold itself imparts a degree of hydrophilicity, which, when balanced with lipophilic substituents, allows for effective BBB penetration. The ability to fine-tune properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors is a key aspect of the design of piperazine-based CNS drugs.[5]
Many piperazine derivatives exhibit high oral bioavailability and are extensively metabolized in the liver, often by cytochrome P450 enzymes.[2] Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions. The following table provides a comparative overview of the pharmacokinetic parameters of several key piperazine-based CNS drugs.
| Drug | Oral Bioavailability (%) | Protein Binding (%) | Elimination Half-life (t½) (hours) | Cmax (ng/mL) | Primary Metabolism |
| Aripiprazole | ~87 | >99 | ~75 | Varies by dose | CYP2D6, CYP3A4 |
| Buspirone | ~4 | ~95 | 2-3 | 1-6 | CYP3A4 |
| Clozapine | 27-60 | ~97 | 8-12 | 200-700 | CYP1A2, CYP3A4 |
| Vilazodone | 72 (with food) | >96 | ~25 | 20-40 | CYP3A4, CYP2C19, CYP2D6 |
| Vortioxetine | ~75 | ~98 | ~66 | 8-12 | CYP2D6 |
Data compiled from various sources. Values can vary based on patient-specific factors.
Key Mechanistic Actions in the Central Nervous System
Piperazine derivatives exert their therapeutic effects by modulating the activity of various neurotransmitter systems, most notably the serotonergic and dopaminergic pathways. Their ability to act as agonists, partial agonists, or antagonists at different receptor subtypes underpins their diverse clinical applications.
Modulation of the Serotonergic System
The serotonin (5-HT) system is a primary target for many piperazine-based drugs. Different 5-HT receptor subtypes are implicated in mood, anxiety, and cognition, making them attractive targets for antidepressants and anxiolytics.
-
5-HT1A Receptor Agonism/Partial Agonism: The 5-HT1A receptor is a key autoreceptor that regulates the firing of serotonin neurons. Partial agonists at this receptor, such as buspirone and gepirone , are thought to exert their anxiolytic and antidepressant effects by initially reducing serotonin release, leading to a desensitization of these autoreceptors over time and ultimately enhancing serotonergic neurotransmission.[3][6][7][8] Vilazodone also possesses 5-HT1A partial agonist activity in addition to its serotonin reuptake inhibition.[1][9][10][11]
-
Serotonin Transporter (SERT) Inhibition: Several piperazine derivatives, including vilazodone and vortioxetine , are potent inhibitors of the serotonin transporter (SERT).[1][9][12][13][14] By blocking the reuptake of serotonin from the synaptic cleft, these drugs increase the concentration of serotonin available to bind to postsynaptic receptors, a well-established mechanism for antidepressant action.
-
Multi-modal Serotonergic Activity: Vortioxetine is a prime example of a multi-modal antidepressant with a complex pharmacology that includes SERT inhibition, 5-HT1A receptor agonism, 5-HT1B partial agonism, and antagonism at 5-HT1D, 5-HT3, and 5-HT7 receptors.[4][12][13][14][15] This broad spectrum of activity is believed to contribute to its efficacy in treating not only depression but also associated cognitive symptoms.
Below is a diagram illustrating the signaling pathway of the 5-HT1A receptor, which is a common target for piperazine derivatives like buspirone.
Caption: Buspirone's dual action on presynaptic and postsynaptic 5-HT1A receptors.
Modulation of the Dopaminergic System
The dopaminergic system is central to the pathophysiology of psychosis, and many antipsychotic drugs target dopamine receptors. Piperazine derivatives have been successfully developed as both antagonists and partial agonists at these receptors.
-
Dopamine D2 Receptor Partial Agonism: Aripiprazole is a well-known atypical antipsychotic that acts as a partial agonist at dopamine D2 receptors.[16][17][18] This "dopamine system stabilizer" activity allows it to reduce dopaminergic neurotransmission in a hyperdopaminergic state (as seen in the positive symptoms of schizophrenia) and increase it in a hypodopaminergic state (implicated in negative and cognitive symptoms).[17][18] This mechanism is thought to contribute to its efficacy and favorable side-effect profile, particularly the lower risk of extrapyramidal symptoms.[18]
-
Multi-receptor Antagonism: Clozapine , another atypical antipsychotic, has a complex pharmacology characterized by relatively weak antagonism at D2 receptors but potent antagonism at a host of other receptors, including serotonin 5-HT2A, adrenergic, cholinergic, and histaminergic receptors.[19][20][21] Its unique efficacy in treatment-resistant schizophrenia is attributed to this broad receptor-binding profile.[19]
Therapeutic Applications of Piperazine Derivatives in CNS Disorders
The versatility of the piperazine scaffold has led to its incorporation into drugs for a wide range of CNS disorders.
-
Antipsychotics: As discussed, aripiprazole and clozapine are cornerstone treatments for schizophrenia. Their mechanisms, while different, both leverage the piperazine core to achieve their therapeutic effects.
-
Antidepressants: Vilazodone and vortioxetine represent newer generations of antidepressants that utilize the piperazine moiety to achieve multi-modal serotonergic activity, offering potential advantages over traditional selective serotonin reuptake inhibitors (SSRIs).[1][4][10][11][12][13][14][15]
-
Anxiolytics: Buspirone and gepirone are non-benzodiazepine anxiolytics that act primarily as 5-HT1A receptor partial agonists.[3][6][7][8] They offer an alternative to benzodiazepines with a lower potential for dependence.
Synthetic Strategies for Piperazine-Based CNS Agents
The synthesis of piperazine derivatives often involves the alkylation of a piperazine ring with a suitable electrophile or the construction of the piperazine ring itself. A variety of synthetic routes have been developed, with many patented protocols available for clinically approved drugs.
Experimental Protocol: Synthesis of Buspirone
This protocol describes a common synthetic route to the anxiolytic drug buspirone.[22]
Step 1: Synthesis of 1-(2-pyrimidinyl)-4-(4-aminobutyl)piperazine
-
To a solution of 1-(2-pyrimidinyl)piperazine in a suitable solvent (e.g., acetonitrile), add a base such as potassium carbonate.
-
Add 4-chlorobutyronitrile and heat the mixture under reflux for several hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain 4-(2-pyrimidinyl)-1-(3-cyanopropyl)piperazine.
-
Dissolve the resulting nitrile in a suitable solvent (e.g., ethanol) and subject it to catalytic hydrogenation using a Raney nickel catalyst under a hydrogen atmosphere.
-
After the reaction is complete, filter off the catalyst and concentrate the solvent to yield 1-(2-pyrimidinyl)-4-(4-aminobutyl)piperazine.
Step 2: Synthesis of Buspirone
-
Dissolve 1-(2-pyrimidinyl)-4-(4-aminobutyl)piperazine and 8-oxaspiro[4.5]decane-7,9-dione (3,3-tetramethyleneglutaric anhydride) in a suitable solvent (e.g., toluene).
-
Heat the mixture under reflux for several hours, with azeotropic removal of water.
-
Cool the reaction mixture and purify the product by recrystallization or column chromatography to obtain buspirone.
Sources
- 1. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Vilazodone for the treatment of major depressive disorder: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychiatrypaper.com [psychiatrypaper.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs [etd.auburn.edu]
- 12. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The 5-HT1A receptor probe [3H]8-OH-DPAT labels the 5-HT transporter in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative structure-activity relationship study of new potent and selective antagonists at the 5-HT(1A) and adrenergic alpha(1d) receptors: Derivatives of spiroethyl phenyl(substituted)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. A comparative multidose pharmacokinetic study of buspirone extended-release tablets with a reference immediate-release product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. drugs.com [drugs.com]
- 22. Design, Synthesis and Molecular Docking Studies of New Potential Piperazine Derivatives as Cognition Enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Enantiomerically Pure Piperazin-2-ylmethanol: From Sourcing to Quality Verification
For researchers, medicinal chemists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. Piperazin-2-ylmethanol, a key structural motif in numerous pharmacologically active compounds, is no exception. Its enantiomers can exhibit vastly different pharmacological and toxicological profiles, making access to and verification of enantiomerically pure forms a critical starting point for any research endeavor. This in-depth technical guide provides a comprehensive overview of commercial suppliers, methods for quality assessment, and best practices for the handling of enantiopure (R)- and (S)-Piperazin-2-ylmethanol.
The Critical Role of Chirality: Why Enantiopurity Matters
The three-dimensional arrangement of atoms in a molecule can dramatically influence its interaction with biological systems. Enzymes, receptors, and other biological targets are themselves chiral, leading to stereospecific interactions with drug molecules. The use of a specific enantiomer can lead to improved therapeutic efficacy, reduced side effects, and a better overall safety profile. The piperazine scaffold is a privileged structure in medicinal chemistry, and the introduction of a chiral center at the 2-position with a methanol substituent offers a valuable point for further synthetic elaboration.[1]
Part 1: Commercial Sourcing of Enantiopure this compound
A reliable supply of high-purity starting materials is the foundation of successful research. The following table provides a comparative overview of several commercial suppliers of (R)- and (S)-Piperazin-2-ylmethanol. Researchers should always request and scrutinize the Certificate of Analysis (CoA) before purchase to verify purity and enantiomeric excess.
Table 1: Commercial Suppliers of Enantiomerically Pure this compound
| Supplier | Enantiomer | CAS Number | Form | Stated Purity | Available Documentation |
| Sigma-Aldrich | (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2 | Dihydrochloride salt | ≥96% | CoA, SDS[2] |
| (R)-Piperazin-2-ylmethanol | 149715-47-9 | Free base | Not specified | SDS[3] | |
| Ambeed | (R)-Piperazin-2-ylmethanol | 149715-47-9 | Free base | High-quality | NMR, HPLC, LC-MS data available[4] |
| (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2 | Dihydrochloride salt | 96% | SDS[5] | |
| Aladdin | (R)-Piperazin-2-ylmethanol | 149715-47-9 | Free base | Not specified | Pricing by weight[6] |
| Amerigo Scientific | (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2 | Dihydrochloride salt | Not specified | Basic properties[7] |
| ChemScene | (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2 | Dihydrochloride salt | ≥98% | CoA, SDS, NMR, HPLC[8] |
This table is not exhaustive and represents a snapshot of available information. Researchers are encouraged to visit the suppliers' websites for the most current data.
Part 2: In-House Quality Verification: A Self-Validating Protocol
Upon receiving a commercial sample of enantiomerically pure this compound, it is imperative to perform in-house quality control to verify its identity, purity, and enantiomeric integrity. The following experimental workflow provides a robust, self-validating system for this purpose.
Experimental Workflow for Quality Assessment
Caption: A comprehensive workflow for the quality control of commercially supplied enantiomerically pure this compound.
Step-by-Step Methodologies
The cornerstone of verifying enantiopurity is chiral HPLC. The selection of the chiral stationary phase (CSP) is critical for achieving separation. Polysaccharide-based CSPs are often effective for piperazine derivatives.[9]
Protocol:
-
Column: A common choice is a Chiralpak® IC column (or similar cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel).[9]
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of n-hexane, isopropanol, and a small amount of an amine modifier like diethylamine (e.g., 80:20:0.1 v/v/v). The amine is crucial for reducing peak tailing of the basic analyte.[10]
-
Sample Preparation: Prepare a stock solution of the received sample in the mobile phase at a concentration of approximately 1 mg/mL. Create a working standard at a lower concentration (e.g., 0.1 mg/mL).[9]
-
Instrumentation and Conditions:
-
Analysis:
-
Inject a small volume (e.g., 10 µL) of the working standard.[9]
-
A single major peak should be observed at the retention time corresponding to the desired enantiomer.
-
To confirm the method's separating power, it is advisable to also analyze a racemic mixture of this compound if available.
-
Calculate the enantiomeric excess (% ee) using the area of the major and minor enantiomeric peaks: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
A resolution of >1.5 between the two enantiomeric peaks in a racemic mixture is generally considered baseline separation.[9]
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure and assessing the presence of impurities.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.[7]
-
¹H NMR: Acquire a standard proton NMR spectrum. The spectrum should be consistent with the structure of this compound. Key expected signals include those for the CH₂OH group, the proton at the chiral center, and the protons on the piperazine ring. The integration of these signals should correspond to the number of protons in each environment.[11]
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show the number of unique carbon atoms in the molecule. The chemical shifts should align with expected values for the piperazine and methanol carbons.[11]
-
Impurity Analysis: The presence of unexpected signals in either the ¹H or ¹³C NMR spectra may indicate the presence of residual solvents, starting materials, or byproducts from the synthesis. The relative integration of impurity peaks to the product peaks can provide a semi-quantitative measure of purity.
Mass spectrometry is used to confirm the molecular weight of the compound.
Protocol:
-
Ionization Technique: Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Analysis: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺. For the free base of this compound (C₅H₁₂N₂O), the expected m/z would be approximately 117.10.
FTIR spectroscopy provides confirmation of the key functional groups present in the molecule.
Protocol:
-
Sample Preparation: The analysis can be performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory.[7]
-
Analysis: The FTIR spectrum should display characteristic absorption bands for:
-
O-H stretch (from the alcohol) as a broad peak around 3300-3500 cm⁻¹.
-
N-H stretch (from the secondary amine in the piperazine ring) in a similar region.
-
C-H stretches from the alkyl groups.
-
C-N stretches typically in the 1100-1300 cm⁻¹ region.[7]
-
Part 3: Understanding Potential Impurities
Knowledge of the synthetic route used to produce the enantiopure this compound can provide insights into potential impurities. Common synthetic strategies include:
-
Chiral Pool Synthesis: Often starting from a chiral amino acid like (S)-serine. Potential impurities could include diastereomeric intermediates or reagents used in the multi-step synthesis.[12]
-
Asymmetric Hydrogenation: This method often involves the reduction of a pyrazin-2-ol precursor. Impurities could include the unreacted starting material, the catalyst (e.g., palladium), or byproducts of the hydrogenation process.[12]
Common classes of impurities to be aware of include:
-
The opposite enantiomer: The most critical impurity, which should be quantified by chiral HPLC.
-
Residual Solvents: From the synthesis and purification steps (e.g., toluene, methanol, ethyl acetate). These can often be detected by ¹H NMR.
-
Starting Materials and Reagents: Incomplete reactions can lead to the presence of starting materials in the final product.
-
Diastereomeric intermediates: In chiral pool synthesis, incomplete separation of diastereomers can lead to impurities.
Part 4: Safe Handling and Storage
Enantiomerically pure this compound, like many amines, requires careful handling and storage to maintain its quality and to ensure laboratory safety.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13]
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[14]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. For the dihydrochloride salt, which can be hygroscopic, storage in a desiccator is recommended. Some suppliers recommend storage at 2-8°C.[14][15]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids (for the free base).[16]
Conclusion
The successful application of enantiomerically pure this compound in research and drug development hinges on the ability to source high-quality material and rigorously verify its integrity. By following the comprehensive guidelines outlined in this technical guide, from supplier selection to in-house quality control and safe handling, researchers can proceed with confidence, knowing that their starting material meets the stringent requirements for their scientific investigations.
References
- Amerigo Scientific. * (S)-Piperazin-2-ylmethanol dihydrochloride*.
- Aladdin. (R)-Piperazin-2-ylmethanol.
- Ruifu Chemical. Chiral Building Blocks Manufacturers & Suppliers.
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
- Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
- Diplomata Comercial. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. Supporting Information.
- Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics.
- Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
- Briti Scientific. Sample COA.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Certificate of Analysis. 2-(1-Methyl-piperazin-2-yl)-ethanol.
- PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- Phenomenex. Chiral HPLC Separations.
- Environmental Health & Safety. Safe Handling and Storage of Chemicals.
- Pharmaceutical Technology. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Tables For Organic Structure Analysis. 1H NMR Chemical Shifts in Organic Compounds.
- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum.
- Organic Letters. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer....
- ResearchGate. (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol.
- UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. abmole.com [abmole.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2 [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. diplomatacomercial.com [diplomatacomercial.com]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. globalresearchchem.com [globalresearchchem.com]
- 16. diplomatacomercial.com [diplomatacomercial.com]
A Researcher's Guide to the Safe Handling of Piperazin-2-ylmethanol
An In-depth Technical Brief on Safety, Handling, and SDS Interpretation
Introduction: Contextualizing Piperazin-2-ylmethanol
This compound and its derivatives are heterocyclic building blocks frequently utilized in medicinal chemistry and drug development. Their structural motif is integral to a variety of pharmacologically active agents. As with any reactive chemical intermediate, a comprehensive understanding of its hazard profile and handling requirements is not merely a regulatory formality but a prerequisite for ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of the safety protocols, handling procedures, and critical data interpretation for this compound, specifically its dihydrochloride salt form (CAS No. 149629-73-2), from the perspective of a senior application scientist.
Section 1: Core Hazard Profile & Toxicological Summary
The primary variant of this compound available commercially is its dihydrochloride salt. According to supplier Safety Data Sheets (SDS), this compound is classified as hazardous. The Globally Harmonized System (GHS) classifications provide a clear, immediate overview of the primary risks.
One supplier indicates a more severe hazard profile, including the potential for severe skin burns and eye damage.[1] It is a standard best practice in chemical safety to adhere to the most stringent hazard classification available when there is a discrepancy between suppliers. This conservative approach ensures the highest level of protection.
Table 1: GHS Hazard Classifications for this compound Dihydrochloride
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning / Danger | [1][2][3] |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | GHS05 (Corrosion) | Danger | [1] |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [2][3] |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | [2][3] |
| Corrosive to Metals | H290: May be corrosive to metals | GHS05 (Corrosion) | Danger | [1] |
Note: The toxicological properties of this specific compound have not been exhaustively investigated. Therefore, it should be handled with the care afforded to any novel chemical entity with a known hazard profile.
Section 2: Emergency Response Protocols
A self-validating safety protocol requires a clear, pre-defined plan for emergency situations. The immediate actions taken after accidental exposure are critical in mitigating harm.
Exposure Scenarios & First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[4] If skin irritation or a rash occurs, or if signs of chemical burns are present, seek immediate medical attention.[4] Contaminated clothing must be washed before reuse.[1]
-
Inhalation: Remove the individual to fresh air and keep them in a position comfortable for breathing.[1] If the person is not breathing, administer artificial respiration. If breathing is difficult, oxygen may be administered by qualified personnel. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical help.[1]
Accidental Release or Spill Response:
A spill presents both an exposure risk and a potential for environmental contamination. The response should be systematic.
Section 3: Laboratory Handling & Storage Best Practices
The causality behind handling protocols is rooted in the chemical's physical and hazard properties. As a solid, this compound dihydrochloride poses an inhalation risk if it becomes airborne dust. Its corrosive and irritant nature dictates strict engineering and personal protective controls.
Engineering Controls & Personal Protective Equipment (PPE):
The primary directive is to minimize all routes of exposure.
-
Ventilation: All handling of the solid compound, including weighing and preparing solutions, must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6]
-
Eye Protection: Chemical safety goggles that form a seal around the eyes are mandatory. Standard safety glasses do not provide sufficient protection against splashes or fine dust.
-
Hand Protection: Wear compatible, chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or pinholes before use. For any procedure with a risk of prolonged contact, consider double-gloving.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of splashing, a chemically resistant apron should be worn over the lab coat. Ensure legs and feet are covered (no open-toed shoes).
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles/face shield | Protects against splashes and dust entering the eyes, mitigating severe irritation or damage risk.[1] |
| Hand | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact, irritation, and potential burns.[1] |
| Body | Laboratory coat, closed-toe shoes | Protects skin on arms and body from accidental contact. |
| Respiratory | NIOSH-approved respirator (if dust is generated outside a fume hood) | Prevents inhalation of irritant dust, protecting the respiratory tract.[1] |
Safe Handling Workflow:
This workflow illustrates the lifecycle of the chemical within a research setting, emphasizing critical safety checkpoints.
Storage Requirements:
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
-
Temperature: Store in a cool, dry, and well-ventilated place, with a recommended temperature of 2-8°C.[2] Some suppliers recommend 4°C with protection from light.[3]
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6]
-
Incompatibilities: Store away from strong oxidizing agents and other incompatible materials as identified in the SDS.
Section 4: Deconstructing the Safety Data Sheet (SDS)
The SDS is the foundational document for chemical safety. Understanding its structure is crucial for a comprehensive risk assessment. For this compound, key sections to review are:
-
Section 2: Hazards Identification: This provides the GHS classification, signal word, hazard statements, and pictograms as summarized in Table 1.
-
Section 4: First-Aid Measures: This details the emergency procedures outlined in Section 2 of this guide.
-
Section 7: Handling and Storage: This provides the basis for the laboratory protocols described in Section 3. Pay close attention to advice on preventing static discharge and ignition sources.[7]
-
Section 8: Exposure Controls/Personal Protection: This section specifies the necessary engineering controls and PPE. It may also list any occupational exposure limits (OELs), though none are currently established for this compound.
-
Section 10: Stability and Reactivity: This section lists conditions and materials to avoid. For piperazine-containing compounds, this often includes strong oxidizing agents, acids, and acid chlorides.[8]
-
Section 13: Disposal Considerations: This section emphasizes that the material and its container must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][6] Never dispose of this chemical down the drain.
Conclusion
This compound is a valuable research chemical whose safe use hinges on a proactive and informed approach. By understanding its specific hazards—primarily its harmful nature if swallowed and its potential to cause severe skin and eye damage—researchers can implement the necessary engineering controls, personal protective equipment, and handling protocols to mitigate risk effectively. The Safety Data Sheet remains the primary source of information, and this guide serves as a practical framework for interpreting that data into safe, repeatable, and scientifically sound laboratory practices.
References
- Hangzhou Zhihua Technology Co., Ltd. GHS SDS for (S)-piperazin-2-ylmethanol dihydrochloride. [Link]
Sources
- 1. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 149629-73-2 Name: (S)-piperazin-2-ylmethanol dihydrochloride [xixisys.com]
- 2. (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2 [sigmaaldrich.com]
- 3. (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2 [sigmaaldrich.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. aksci.com [aksci.com]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
Predicted ¹H and ¹³C NMR Shifts for Piperazin-2-ylmethanol: A Guide to Structural Elucidation and Experimental Verification
An In-Depth Technical Guide for Drug Development Professionals
Abstract
Piperazin-2-ylmethanol is a heterocyclic compound of interest in medicinal chemistry, incorporating both a cyclic diamine and a primary alcohol. As a key building block, its unambiguous structural verification is paramount. This guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will delve into the theoretical basis for the predicted chemical shifts, multiplicity, and coupling constants, grounded in the fundamental principles of NMR spectroscopy and substituent effects observed in analogous structures. Furthermore, this document outlines a robust, step-by-step experimental protocol for acquiring high-quality NMR data, ensuring researchers can confidently verify their synthesized materials. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural characterization.
Introduction: The Structural Significance of this compound
The piperazine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker. The addition of a hydroxymethyl group at the C2 position introduces a chiral center and a primary alcohol, providing a handle for further functionalization. Accurate structural confirmation via NMR is the gold standard, but interpreting the spectra of such conformationally flexible and functionalized heterocyples requires a nuanced understanding of the underlying principles.
This guide moves beyond a simple list of predicted values. It aims to equip the scientist with the rationale behind the predictions, discussing the influence of nitrogen and oxygen electronegativity, conformational dynamics of the piperazine ring, and the diastereotopic nature of specific protons.
Theoretical Framework and Structural Considerations
The NMR spectrum of this compound is dictated by its electronic environment and three-dimensional structure. The piperazine ring typically adopts a chair conformation to minimize steric strain.[1][2] However, the presence of the hydroxymethyl substituent and the potential for intermolecular hydrogen bonding can influence the conformational equilibrium.
Key factors influencing the predicted shifts include:
-
Electronegativity: The two nitrogen atoms and the oxygen atom strongly deshield adjacent protons and carbons, shifting their resonances downfield.[3][4]
-
Anisotropic Effects: While minimal in this aliphatic system, the lone pairs on the nitrogen and oxygen atoms contribute to the local magnetic environment.
-
Chirality and Diastereotopicity: The C2 carbon is a stereocenter, rendering the geminal protons on the adjacent methylene groups (C3, C5, and the CH₂OH group) diastereotopic. This means they are chemically non-equivalent and are expected to have different chemical shifts and show coupling to each other.[5]
-
Conformational Dynamics: At room temperature, the piperazine ring undergoes rapid chair-to-chair interconversion. This can lead to time-averaged signals and potentially broadened peaks. Temperature-dependent NMR studies can often resolve distinct conformers at lower temperatures.[2][6]
Below is a structural representation of this compound with atom numbering for the subsequent spectral analysis.
Caption: Structure of this compound with atom numbering.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is predicted in a polar, aprotic solvent like DMSO-d₆ to minimize exchange of the N-H and O-H protons and allow for their observation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Atom | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Rationale & Notes |
|---|---|---|---|---|
| H-N1, H-N4 | 1.5 - 3.5 | Broad singlet | - | Chemical shift is highly dependent on concentration, temperature, and solvent. Signal may exchange with D₂O.[3][4] |
| H-O8 | 4.0 - 5.0 | Broad singlet | - | Typically downfield due to oxygen electronegativity. Signal will exchange with D₂O.[7] |
| H-C7a, H-C7b | 3.3 - 3.6 | Doublet of doublets (each) | ²J ≈ 11-12, ³J ≈ 4-8 | Part of an ABX system with H-C2. Diastereotopic protons attached to the carbon bearing the hydroxyl group. Deshielded by oxygen. |
| H-C2 | 2.8 - 3.1 | Multiplet | - | Methine proton deshielded by adjacent N1 and the hydroxymethyl substituent. Complex coupling with protons on C3, C7, and potentially C6. |
| H-C3a, H-C3b | 2.5 - 2.9 | Multiplets | ²J ≈ 12-14 | Diastereotopic protons adjacent to a stereocenter (C2) and N4. Expected to show complex splitting. |
| H-C6a, H-C6b | 2.5 - 2.9 | Multiplets | ²J ≈ 12-14 | Protons adjacent to N1. May overlap with other piperazine ring protons. |
| H-C5a, H-C5b | 2.3 - 2.7 | Multiplets | ²J ≈ 12-14 | Furthest from the C2 substituent, these protons are expected to be the most upfield of the ring CH₂ groups. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show five distinct signals for the carbon framework.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted δ (ppm) | Rationale & Notes |
|---|---|---|
| C7 | 63 - 67 | Carbon bearing the hydroxyl group (CH₂OH). Strongly deshielded by the electronegative oxygen atom.[3] |
| C2 | 58 - 62 | Methine carbon (CH) adjacent to N1 and bearing the hydroxymethyl group. Deshielded by both substituents. |
| C3 | 48 - 52 | Methylene carbon (CH₂) adjacent to N4 and the chiral center C2. |
| C6 | 45 - 49 | Methylene carbon (CH₂) adjacent to N1. |
| C5 | 44 - 48 | Methylene carbon (CH₂) adjacent to N4. Expected to be the most upfield of the ring carbons. |
Experimental Protocol for NMR Data Acquisition
This protocol provides a self-validating system for obtaining high-quality ¹H and ¹³C NMR spectra. The use of an internal standard and referencing to the residual solvent peak ensures accuracy and reproducibility.
A. Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆, 99.9% D). DMSO-d₆ is recommended to clearly observe exchangeable N-H and O-H protons.[8]
-
Homogenization: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Standard (Optional but Recommended): For precise quantitative analysis (qNMR), add a known amount of an internal standard. For routine characterization, this is not essential.
B. Instrument Setup & Calibration (400 MHz Spectrometer Example)
-
Insertion & Locking: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent.
-
Tuning & Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure maximum signal sensitivity.
-
Shimming: Perform automated or manual shimming of the magnetic field to achieve optimal resolution. The half-height linewidth of the residual solvent peak should be <1 Hz.
C. ¹H NMR Acquisition Parameters
-
Pulse Program: Standard single-pulse experiment (e.g., Bruker zg30).[9]
-
Spectral Width: ~16 ppm, centered around 6 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds (a longer delay ensures full relaxation for quantitative integrity).
-
Number of Scans: 16-32 scans.
-
Temperature: 298 K (25 °C).
D. ¹³C NMR Acquisition Parameters
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., Bruker zgpg30).[9]
-
Spectral Width: ~220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-2048 scans, depending on sample concentration.
E. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier Transform.
-
Phasing & Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the ¹H spectrum by setting the residual DMSO peak to 2.50 ppm. Calibrate the ¹³C spectrum by setting the DMSO-d₆ quintet to 39.52 ppm.[10]
-
Integration & Peak Picking: Integrate all signals in the ¹H spectrum and pick peaks for both spectra.
The following diagram illustrates the general workflow for NMR analysis.
Sources
- 1. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 2. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: NMR Spectroscopy Of Amines [jove.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Proton NMR Table [www2.chemistry.msu.edu]
- 8. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Piperazine Derivatives as Ligands for Metal Complexes: A Technical Guide for Researchers
Foreword: The Enduring Versatility of the Piperazine Scaffold in Coordination Chemistry
The piperazine ring, a six-membered heterocycle containing two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4] Its prevalence in drug design stems from its unique structural and electronic properties, which can be finely tuned through substitution on the nitrogen atoms.[5][6] This inherent tunability extends into the realm of coordination chemistry, where piperazine derivatives have emerged as remarkably versatile ligands for a wide array of metal ions. The resulting metal complexes exhibit a rich diversity of structures, properties, and applications, spanning from catalysis and materials science to the development of novel metallodrugs.[1][2][3] This guide provides an in-depth exploration of piperazine derivatives as ligands, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in field-proven insights.
I. The Piperazine Ligand: Structural and Electronic Foundations
The coordination chemistry of piperazine derivatives is intrinsically linked to the conformational flexibility of the piperazine ring and the electronic nature of its nitrogen atoms. In its unbound state, the piperazine ring predominantly adopts a thermodynamically stable chair conformation.[7][8] However, upon coordination to a metal center, a conformational switch to a higher-energy boat or twist-boat conformation is often observed, particularly in the formation of mononuclear chelates.[7] This conformational change is a critical energetic consideration in the design of piperazine-based ligands, influencing the stability and geometry of the resulting metal complexes.
The two nitrogen atoms of the piperazine ring are Lewis basic sites, readily donating their lone pairs of electrons to form coordinate bonds with metal ions. The basicity of these nitrogen atoms, and thus their affinity for different metal ions, can be modulated by the nature of the substituents at the N1 and N4 positions. Electron-withdrawing groups will decrease the basicity, while electron-donating groups will enhance it. This ability to tune the electronic properties of the ligand is a powerful tool for controlling the reactivity and stability of the metal complex.
II. Synthetic Strategies for Piperazine-Based Ligands
The synthesis of piperazine-based ligands is typically straightforward, often involving standard N-alkylation or N-arylation reactions of piperazine or its derivatives. A general synthetic workflow is outlined below:
Figure 2: Common coordination modes of piperazine-based ligands.
IV. Applications of Piperazine-Metal Complexes: From Benchtop to Bedside
The unique structural and electronic properties of piperazine-metal complexes have led to their exploration in a wide range of applications.
A. Catalysis
Piperazine-based metal complexes have shown significant promise as catalysts in various organic transformations. The ability to tune the steric and electronic environment around the metal center by modifying the piperazine ligand allows for the optimization of catalytic activity and selectivity. For instance, metal-based ionic liquids incorporating piperazine derivatives have been used as efficient and recyclable catalysts for the synthesis of bioactive molecules. [9]
B. Medicinal Inorganic Chemistry
The inherent biological activity of many piperazine derivatives makes their metal complexes attractive candidates for the development of new therapeutic agents. [1][2][3][4]
-
Anticancer Agents: A significant body of research has focused on the anticancer properties of piperazine-metal complexes. [2][10][11]The coordination of a metal ion to a piperazine-based ligand can enhance its cytotoxic activity through various mechanisms, including DNA binding and the induction of apoptosis. [11][12]For example, cobalt(III), nickel(II), copper(II), and zinc(II) complexes of piperazine carbodithioate have demonstrated potent anticancer activity. [11]* Antimicrobial and Antioxidant Properties: Piperazine-metal complexes have also been investigated for their antimicrobial and antioxidant activities. [1][2][3]The chelation of a metal ion can increase the lipophilicity of the ligand, facilitating its transport across microbial cell membranes and enhancing its biological efficacy.
C. Materials Science: The Rise of Piperazine-Based MOFs
In the field of materials science, piperazine derivatives have been extensively used as building blocks for the construction of Metal-Organic Frameworks (MOFs). [1][13][14]These porous materials have shown great potential in applications such as gas storage and separation. For example, a piperazine-functionalized MOF has demonstrated enhanced methane storage capacity. [13]The flexible nature of some piperazine-based linkers can also impart dynamic properties to the MOF, allowing for structural transformations in response to external stimuli. [15][16]
V. Experimental Protocols: A Practical Guide
A. Synthesis of a Piperazine-Based Ligand: N,N'-bis(2-pyridylmethyl)piperazine
This protocol describes the synthesis of a common chelating ligand.
Materials:
-
Piperazine
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate
-
Acetonitrile
-
Dichloromethane
-
Magnesium sulfate
Procedure:
-
To a solution of piperazine (1.0 eq) in acetonitrile, add potassium carbonate (4.0 eq).
-
Add a solution of 2-(chloromethyl)pyridine hydrochloride (2.2 eq) in acetonitrile dropwise to the piperazine solution at room temperature.
-
Heat the reaction mixture to reflux and stir overnight.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to yield the desired product.
B. Synthesis of a Metal Complex: [Cu(N,N'-bis(2-pyridylmethyl)piperazine)Cl₂]
Materials:
-
N,N'-bis(2-pyridylmethyl)piperazine
-
Copper(II) chloride dihydrate
-
Methanol
Procedure:
-
Dissolve N,N'-bis(2-pyridylmethyl)piperazine (1.0 eq) in methanol.
-
Add a solution of copper(II) chloride dihydrate (1.0 eq) in methanol to the ligand solution.
-
Stir the reaction mixture at room temperature for 2 hours, during which a precipitate will form.
-
Collect the precipitate by filtration, wash with cold methanol, and dry under vacuum.
C. Characterization Techniques
The synthesized ligands and their metal complexes should be thoroughly characterized using a range of spectroscopic and analytical techniques.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To confirm the structure of the organic ligand. |
| Mass Spectrometry (MS) | To determine the molecular weight of the ligand and complex. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups and observe shifts upon coordination. |
| UV-Visible Spectroscopy | To study the electronic transitions in the metal complexes. |
| X-ray Crystallography | To determine the solid-state structure of the metal complex. [7][17][18] |
| Elemental Analysis | To determine the elemental composition of the ligand and complex. |
VI. Future Perspectives and Conclusion
The field of piperazine-based metal complexes is a dynamic and rapidly evolving area of research. The inherent versatility of the piperazine scaffold, coupled with the vast possibilities for substitution, ensures a continuous stream of new ligands with tailored properties. Future research will likely focus on the development of more sophisticated ligand designs for applications in asymmetric catalysis, targeted drug delivery, and the creation of multifunctional materials. The insights provided in this guide are intended to serve as a solid foundation for researchers embarking on the exciting journey of exploring the rich coordination chemistry of piperazine derivatives.
References
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. [Link]
- Kant, R., & Maji, S. (2021).
- Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. (2022). PMC. [Link]
- Kant, R., & Maji, S. (2020).
- Kant, R., & Maji, S. (2020). Recent advances in synthesis of piperazine based ligands, metal complexes and their applications.
- Gao, E., & Wang, Z. (2016). Coordination Chemistry and Structural Dynamics of a Long and Flexible Piperazine-Derived Ligand. Inorganic Chemistry, 55(15), 7515-7524. [Link]
- Coordination Frameworks Constructed From Bipyridyl Piperazine and MCl2 (M = Co, Ni, Zn): Structural Characterization and Optical Properties. (2007). PubMed. [Link]
- Gao, E., & Wang, Z. (2016). Coordination chemistry and structural dynamics of a long and flexible piperazine-derived ligand. Monash University. [Link]
- Piperazine. (n.d.). In Wikipedia.
- Tembare, A., et al. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst.
- Synthesis and characterization of two piperazine containing macrocycles and their transition metal complexes. (2022). PubMed. [Link]
- Bai, Y., et al. (2016). A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage. Journal of Materials Chemistry A, 4(47), 18417-18422. [Link]
- Kant, R., & Maji, S. (2021).
- Synthesis and structural characterization of a new Schiff base macrocyclic ligand containing a piperazine head unit and its metal complexes. Crystal structure of the Co(II) complex. (2013). R Discovery. [Link]
- Synthesis and structural characterization of a new Schiff base macrocyclic ligand containing a piperazine head unit and its metal complexes. Crystal structure of the Co(II) complex. (2013).
- Chapter 10: Open Framework and Microporous Metal Phosphonate MOFs with Piperazine-based Bisphosphon
- Metal complex with piperazine ring-based ligand and their biological activities. (2022).
- Preparation of piperazine-grafted amine-functionalized UiO-66 metal organic framework and its application for CO2 over CH4 separation. (2020).
- Raman, N., & Ravichandran, S. (2005). Synthesis and Structural Characterisation of Some Transition Metal Complexes of Piperidinobenzyl Semicarbazide and their Antibacterial Study. TSI Journals. [Link]
- Faizan, F. A., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design, 103(6), e14537. [Link]
- Faizan, F. A., et al. (2024). The medicinal chemistry of piperazines: A review. Scilit. [Link]
- Metal Complexes with Piperazine Ring Based N2O2 Ligands and their Biological Activity. (2024). Biointerface Research in Applied Chemistry, 14(6), 553. [Link]
- Gupta, S., et al. (2023). Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent. Inorganic Chemistry, 62(31), 12345-12358. [Link]
- Special Issue : Transition Metal Complexes and Their Applications. (n.d.). MDPI.
Sources
- 1. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications (2021) | Rishi Kant | 47 Citations [scispace.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. gyanvihar.org [gyanvihar.org]
- 10. researchgate.net [researchgate.net]
- 11. Piperazine-Based Co(III), Ni(II), Cu(II), and Zn(II) Carbodithioate Complexes as Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. A metal–organic framework functionalized with piperazine exhibiting enhanced CH4 storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 14. books.rsc.org [books.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. research.monash.edu [research.monash.edu]
- 17. Coordination frameworks constructed from bipyridyl piperazine and MCl2 (M = Co, Ni, Zn): structural characterization and optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Strategies and Protocols for the Enantioselective Synthesis of (S)-Piperazin-2-ylmethanol
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division
Introduction: The Significance of (S)-Piperazin-2-ylmethanol in Modern Drug Discovery
(S)-Piperazin-2-ylmethanol is a paramount chiral building block in medicinal chemistry. Its rigid, yet conformationally flexible piperazine core, combined with a stereodefined hydroxymethyl group, provides a valuable scaffold for engaging with biological targets. The piperazine motif is considered a "privileged scaffold" due to its frequent appearance in successful pharmaceutical agents, offering desirable pharmacokinetic properties.[1][2] The specific (S)-enantiomer is crucial, as stereochemistry dictates pharmacological activity, and the presence of the undesired enantiomer can lead to off-target effects or reduced efficacy. Consequently, robust and efficient methods for its enantioselective synthesis are of high importance to the pharmaceutical industry.
This document provides a detailed overview of the primary synthetic strategies for accessing enantiomerically pure (S)-Piperazin-2-ylmethanol, explains the rationale behind key experimental choices, and presents detailed protocols for selected methodologies.
Part 1: A Comparative Analysis of Synthetic Strategies
The synthesis of enantiopure (S)-Piperazin-2-ylmethanol can be broadly approached via three principal strategies: leveraging the chiral pool, employing asymmetric catalysis, or utilizing resolution techniques.[3] Each pathway presents a unique set of advantages and challenges concerning starting material availability, cost, scalability, and stereochemical control.
Chiral Pool Synthesis: Harnessing Nature's Chirality
This strategy begins with an inexpensive, enantiomerically pure starting material, typically a natural product like an amino acid, and converts it into the desired target through a series of chemical transformations.[4]
-
Core Principle: The stereocenter of the target molecule is derived directly from the inherent chirality of the starting material. For (S)-Piperazin-2-ylmethanol, the proteinogenic amino acid (S)-serine is an ideal precursor.[5][6]
-
Typical Transformation: A key step involves the reaction of a chloroacetamide derivative of (S)-serine with a primary amine to generate diastereomeric bicyclic piperazinediones.[6] These diastereomers are then separated, and the desired isomer is reduced to yield the final product.
-
Causality Behind Experimental Choices: By starting with (S)-serine, the absolute stereochemistry at the C2 position is pre-determined. The primary challenge then becomes controlling the stereochemistry of the second chiral center (if any) formed during cyclization and preventing racemization during subsequent steps. The choice of reducing agent for the final step (e.g., Lithium Aluminum Hydride, LAH) is critical for efficiently reducing the amide/lactone functionalities without affecting the chiral center.
Asymmetric Catalysis: Creating Chirality from Prochiral Substrates
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity. This approach is often more elegant and atom-economical than chiral pool synthesis.
-
Asymmetric Hydrogenation: A powerful method involves the palladium-catalyzed asymmetric hydrogenation of a pyrazin-2-ol precursor.[3][7] This reaction creates the chiral center, affording a chiral piperazin-2-one intermediate. Subsequent reduction of the ketone provides the target alcohol.[7] The success of this method hinges on the selection of an appropriate chiral phosphine ligand for the palladium catalyst (e.g., (S)-SEGPHOS), which creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate.[5]
-
Asymmetric Alkylation: Another sophisticated approach is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones.[1][8] This method allows for the synthesis of highly enantioenriched piperazin-2-ones that can be further elaborated and reduced.[4]
-
One-Pot Catalytic Sequences: Advanced protocols combine several catalytic steps into a single pot, enhancing efficiency. For instance, a Knoevenagel reaction followed by an asymmetric epoxidation and a domino ring-opening cyclization (DROC) can produce 3-substituted piperazin-2-ones with high enantiomeric excess.[3][9]
Enzymatic Resolution: Biocatalytic Precision
Enzymatic resolution separates a racemic mixture by using an enzyme that selectively reacts with only one of the enantiomers.
-
Core Principle: This is a kinetic resolution where one enantiomer is converted to a new product while the other remains unreacted. For example, stereoselective amidases can be used to hydrolyze one enantiomer of a racemic piperazine-2-carboxamide, allowing for the separation of the unreacted (S)-enantiomer or the hydrolyzed (R)-acid.[3]
-
Advantages and Limitations: This method benefits from the extremely high selectivity of enzymes and mild reaction conditions. However, the primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, which can be a significant limitation for large-scale synthesis.[3]
Workflow Comparison of Major Synthetic Routes
Caption: Comparative workflow of major synthetic routes.
Part 2: Data Summary and Protocol Details
Quantitative Comparison of Synthetic Routes
The choice of synthetic route often involves a trade-off between yield, enantioselectivity, cost, and operational simplicity. The following table summarizes key parameters for the discussed strategies.
| Synthetic Route | Key Intermediate | Starting Material | Catalyst/Key Reagent | Typical Overall Yield | Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Chiral Pool Synthesis | Bicyclic Piperazinedione | (S)-Serine | Primary Amines, LiAlH₄ | Moderate | High (from source) | Utilizes inexpensive, readily available chiral material.[3] | Scope can be limited by the amine reaction; multiple steps.[6] |
| Asymmetric Hydrogenation | Chiral Piperazin-2-one | Pyrazin-2-ol | Chiral Palladium Catalyst (e.g., Pd-(S)-SEGPHOS) | Good to Excellent | >95% | High enantioselectivity and potential for scalability.[3][7] | Requires specialized chiral catalysts and high-pressure equipment.[3] |
| One-Pot DROC | Chiral Piperazin-2-one | Aldehyde, (Phenylsulfonyl)acetonitrile | Quinine-derived Urea Catalyst | Good | Up to 99% | Highly efficient one-pot procedure.[9] | Catalyst may be substrate-specific; optimization required. |
| Enzymatic Resolution | (S)-Piperazine-2-carboxamide | Racemic Piperazine-2-carboxamide | Stereoselective Amidase | Max 50% (for one enantiomer) | High | Very mild, environmentally friendly conditions.[3] | Theoretical maximum yield is 50%; requires screening for suitable enzymes.[3] |
Part 3: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Chiral Pool Synthesis from an (S)-Serine Derivative
This protocol outlines the final reduction step of a chiral bicyclic piperazinedione, which is synthesized from (S)-serine.[3][6] The synthesis of the piperazinedione intermediate is a multi-step process that is thoroughly described in the literature.[6]
Caption: Workflow for the reduction of the piperazinedione intermediate.
Step-by-Step Methodology: Reduction of Chiral Piperazinedione
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the chiral bicyclic piperazinedione (1.0 eq). Suspend the solid in anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration).
-
Addition of Reducing Agent: Cool the suspension to 0 °C using an ice-water bath. Carefully and portion-wise, add Lithium Aluminum Hydride (LAH, approx. 2.0-3.0 eq) to the stirred suspension. Caution: LAH reacts violently with water. Ensure all glassware is dry and the reaction is under an inert atmosphere.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential and slow dropwise addition of:
-
Water (X mL, where X = grams of LAH used)
-
15% aqueous sodium hydroxide solution (X mL)
-
Water (3X mL)
-
Caution: Quenching is highly exothermic and generates hydrogen gas.
-
-
Isolation: Stir the resulting granular white slurry at room temperature for 30 minutes. Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates and concentrate under reduced pressure. Purify the resulting crude oil or solid by silica gel column chromatography to yield the N-protected (S)-Piperazin-2-ylmethanol. The protecting group can then be removed under standard conditions (e.g., hydrogenolysis for a benzyl group).
Protocol 2: Asymmetric Hydrogenation of a Pyrazin-2-ol Precursor
This protocol describes the catalytic asymmetric hydrogenation to form a chiral piperazin-2-one intermediate, which is subsequently reduced.[3][7]
Caption: Workflow for the Asymmetric Hydrogenation Route.
Step-by-Step Methodology: Asymmetric Hydrogenation
-
Catalyst Preparation & Reactor Setup: In a glovebox, charge a high-pressure reactor vessel with the pyrazin-2-ol substrate (1.0 eq), a chiral palladium catalyst (e.g., a complex of Pd(TFA)₂ and (S)-SEGPHOS, 1-2 mol%), and a degassed solvent such as methanol.[3][5]
-
Hydrogenation: Seal the reactor and remove it from the glovebox. Purge the reactor several times with high-purity hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-80 bar H₂).
-
Reaction: Heat the reactor to the specified temperature (e.g., 40-60 °C) and stir vigorously for the required time (typically 12-48 hours).
-
Work-up: After the reaction is complete (monitored by sampling and analysis via GC or HPLC if possible), cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude chiral piperazin-2-one can be purified by chromatography or used directly in the next reduction step.
-
Final Reduction: The isolated chiral piperazin-2-one is then reduced to (S)-Piperazin-2-ylmethanol using standard reducing agents as described in Protocol 1.
Part 4: Characterization and Quality Control
-
Structural Verification: The chemical structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Enantiomeric Purity: The most critical quality control parameter is the enantiomeric excess (ee). This is determined quantitatively using Chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase. The peak areas of the two enantiomers are integrated to calculate the ee value.
References
- BenchChem. (2025). Comparison of synthetic routes to enantiomerically pure Piperazin-2-ylmethanol. BenchChem.
- Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(1), 179–183.
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry.
- Rinaldi, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- Nakhla, J. S., & Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts.
- Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709.
- Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie (International ed. in English), 54(1), 179–183.
- Hock, K. J., et al. (1998). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Archiv der Pharmazie, 331(1), 23-30.
- France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access.
- Yang, Q., et al. (2017). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759.
- Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. Angewandte Chemie (International ed. in English), 54(1), 179-183.
Sources
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Synthesis of Piperazin-2-ylmethanol from Piperazine-2-carboxylic Acid
Abstract
This comprehensive guide details a robust and scalable three-step synthetic pathway for the preparation of piperazin-2-ylmethanol, a critical building block in contemporary drug discovery and development. Starting from the commercially available piperazine-2-carboxylic acid, the protocol employs a protection-reduction-deprotection strategy to circumvent challenges associated with the nucleophilic nature of the piperazine nitrogens. This document provides not only step-by-step experimental protocols but also delves into the underlying chemical principles, offering researchers the rationale behind procedural choices. It is intended for an audience of researchers, scientists, and drug development professionals seeking a reliable method for synthesizing this valuable intermediate.
Introduction: The Strategic Importance of this compound
The piperazine scaffold is a privileged motif in medicinal chemistry, renowned for its ability to impart favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] this compound, with its chiral center and versatile hydroxymethyl and secondary amine functionalities, serves as a key precursor for a wide array of complex pharmaceutical agents, including antivirals, antidepressants, and kinase inhibitors.[2]
The direct reduction of piperazine-2-carboxylic acid to the corresponding alcohol is fraught with difficulties. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can react with the acidic proton of the carboxylic acid and the N-H protons of the piperazine ring, leading to complex mixtures and low yields.[3][4] Therefore, a more controlled and efficient synthesis necessitates a protection strategy. This guide outlines the most common and reliable approach: N-protection of the piperazine ring, followed by reduction of the carboxylic acid, and subsequent deprotection to yield the target molecule, often isolated as a stable salt.[5]
Synthetic Strategy Overview
The conversion of piperazine-2-carboxylic acid to this compound is most effectively achieved through a three-stage process. This methodology ensures high yields and purity by masking the reactive amine functionalities during the critical reduction step.
Part I: N,N'-di-Boc Protection of Piperazine-2-carboxylic Acid
Chemical Theory & Rationale
To prevent the secondary amines from interfering with the subsequent reduction, they must be protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose.[1] It is introduced using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. The Boc group is exceptionally stable to a wide range of nucleophilic and reductive conditions but can be cleanly removed under acidic conditions, providing the necessary orthogonality for this synthetic sequence.[1] This initial step is critical for preventing side reactions and ensuring a clean reduction.[5]
Detailed Experimental Protocol: N,N'-di-Boc Protection
-
Reaction Setup: To a solution of piperazine-2-carboxylic acid dihydrochloride (1.0 eq) in a 1:1 mixture of methanol and water, add triethylamine (3.0 eq) at room temperature. Stir until the starting material fully dissolves.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (2.5 eq) in methanol. Add this solution dropwise to the piperazine-2-carboxylic acid solution over 20-30 minutes.
-
Reaction: Stir the resulting mixture at 50°C overnight. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in water and adjust the pH to ~2 with 1N hydrochloric acid. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1,4-Di-Boc-piperazine-2-carboxylic acid as a solid.
Data Summary: Protection Step
| Parameter | Value | Notes |
| Starting Material | Piperazine-2-carboxylic acid | Often used as the dihydrochloride salt.[6] |
| Protecting Agent | Di-tert-butyl dicarbonate ((Boc)₂O) | 2.2 - 2.5 equivalents. |
| Base | Triethylamine (TEA) | ~3.0 equivalents to neutralize the salt and catalyze. |
| Solvent | Methanol/Water | Facilitates dissolution of both polar and non-polar reagents. |
| Temperature | 50°C | Ensures a reasonable reaction rate. |
| Typical Yield | >90% | This reaction is generally high-yielding. |
Part II: Reduction of 1,4-Di-Boc-piperazine-2-carboxylic Acid
Chemical Theory & Rationale
The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent.
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing most carbonyl functional groups, including carboxylic acids and esters.[7] The mechanism involves initial deprotonation of the carboxylic acid, followed by coordination of the aluminum to the carbonyl oxygen and subsequent delivery of hydride ions.[8] Extreme caution is required as LiAlH₄ reacts violently with water.
-
Borane Reagents (BH₃): Borane, typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is another excellent choice for reducing carboxylic acids.[9][10] Boranes are generally more chemoselective than LiAlH₄ and will reduce carboxylic acids in the presence of esters.[11][12] The mechanism is believed to proceed through an acyloxyborane intermediate.[13]
For this protocol, we will focus on the LiAlH₄ reduction, a classic and highly effective method.[14]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reduction of carboxylic acids to alcohols [quimicaorganica.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Borane Reagents [organic-chemistry.org]
- 11. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 13. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 14. orgsyn.org [orgsyn.org]
Application Notes and Protocols for the N-alkylation of Piperazin-2-ylmethanol using Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of N-Alkylated Piperazin-2-ylmethanol Scaffolds
This compound is a highly valuable heterocyclic building block in medicinal chemistry and drug development. Its structure features two secondary amine functionalities and a primary alcohol, offering multiple points for chemical modification. The N-alkylation of the piperazine ring, in particular, is a critical strategy for synthesizing diverse libraries of compounds with modulated pharmacological properties. The introduction of various alkyl substituents can significantly influence a molecule's receptor affinity, selectivity, pharmacokinetic profile, and overall therapeutic efficacy.[1]
A primary challenge in the derivatization of this compound is achieving selective mono-N-alkylation, given the presence of two reactive nitrogen atoms.[1] Furthermore, this reagent is often supplied as a dihydrochloride salt, necessitating in-situ neutralization to liberate the amine lone pairs for nucleophilic attack.[1] These application notes provide a comprehensive guide to performing selective mono-N-alkylation of this compound using alkyl halides, addressing common challenges and offering robust protocols for successful synthesis.
Reaction Mechanism and Regioselectivity
The N-alkylation of this compound with alkyl halides proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the piperazine ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Regioselectivity: The key to successful mono-alkylation lies in controlling the reactivity of the two nitrogen atoms (N1 and N4). Several factors influence which nitrogen is preferentially alkylated:
-
Steric Hindrance: The hydroxymethyl group at the C2 position sterically encumbers the adjacent N1 nitrogen, making the N4 nitrogen generally more accessible to incoming electrophiles.
-
Electronic Effects: The electron-withdrawing inductive effect of the hydroxyl group can slightly decrease the nucleophilicity of the N1 nitrogen compared to the N4 nitrogen.
-
Reaction Conditions: The choice of base, solvent, and temperature can further influence the regioselectivity.
While N4 alkylation is generally favored, mixtures of N1 and N4 isomers, as well as the di-alkylated product, are common.[2] Therefore, careful control of reaction parameters and often, the use of protecting groups, are necessary to achieve high yields of the desired mono-alkylated product.[3][4]
Experimental Protocols
Method 1: Direct Mono-N-Alkylation of this compound Dihydrochloride
This protocol outlines a general procedure for the direct mono-N-alkylation of this compound dihydrochloride, favoring the formation of the N4-alkylated product.
Materials:
-
This compound dihydrochloride
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)[3]
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound dihydrochloride (1.0 equivalent).[1]
-
Solvent and Base Addition: Add anhydrous DMF or MeCN (approximately 10-20 mL per gram of starting material). To this suspension, add anhydrous potassium carbonate (2.5 - 3.0 equivalents).[1] The base serves to neutralize the hydrochloride salt and the acid generated during the reaction.[1]
-
Initial Stirring: Stir the suspension vigorously at room temperature for at least 30 minutes to ensure complete neutralization of the starting material.[1]
-
Alkyl Halide Addition: Slowly add the alkyl halide (1.0 - 1.1 equivalents) dropwise to the reaction mixture.[1] A slow addition rate helps to minimize di-alkylation.[2]
-
Reaction Progression: Heat the reaction mixture to a temperature between 60-90°C.[1] The optimal temperature will depend on the reactivity of the specific alkyl halide used. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of the reaction solvent.[1]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[1]
-
Dissolve the resulting residue in dichloromethane or ethyl acetate.[1]
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.[1]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated this compound.[1]
Method 2: Mono-N-Alkylation using a Protecting Group Strategy
For instances where direct alkylation provides poor selectivity, a protecting group strategy is the most reliable method to ensure mono-alkylation.[3] The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.
Step 1: N-Boc Protection of this compound
A detailed protocol for the N-Boc protection of piperazine can be found in the literature and generally involves reacting this compound with di-tert-butyl dicarbonate (Boc₂O).[4][5]
Step 2: N-Alkylation of N-Boc-piperazin-2-ylmethanol
Procedure:
-
Reaction Setup: Dissolve N-Boc-piperazin-2-ylmethanol (1.0 equivalent) in a suitable anhydrous solvent such as acetonitrile or DMF in a dry round-bottom flask under an inert atmosphere.[5]
-
Base and Alkyl Halide Addition: Add a base, such as potassium carbonate (1.5 equivalents), followed by the desired alkyl halide (1.1 equivalents).[5]
-
Reaction Progression: Stir the reaction at room temperature or an elevated temperature (e.g., 60-80°C) until the starting material is consumed, as monitored by TLC or LC-MS.[3][5]
-
Work-up and Purification: Filter the reaction mixture to remove the inorganic base. Concentrate the filtrate and purify the residue by column chromatography to yield the N-alkyl-N'-Boc-piperazin-2-ylmethanol.[5]
Step 3: Deprotection of the Boc Group
Procedure:
-
Acidic Cleavage: Dissolve the purified N-alkyl-N'-Boc-piperazin-2-ylmethanol in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane.[5]
-
Reaction Progression: Stir the solution at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Isolation: Evaporate the solvent to yield the hydrochloride or trifluoroacetate salt of the desired mono-substituted this compound.[5]
Data Presentation: Reaction Conditions and Expected Outcomes
The choice of reagents and conditions can significantly impact the yield and selectivity of the N-alkylation reaction. The following table provides a summary of typical conditions and expected outcomes for the direct alkylation method.
| Alkyl Halide | Base | Solvent | Temperature (°C) | Typical Mono-alkylation Yield (%) | Notes |
| Benzyl Bromide | K₂CO₃ | DMF | 60-80 | 60-85 | Highly reactive, di-alkylation can be a significant side product.[2] |
| Ethyl Iodide | Cs₂CO₃ | MeCN | 50-70 | 70-90 | Cesium carbonate can enhance reactivity. |
| n-Butyl Bromide | K₂CO₃ | MeCN | 70-90 | 65-80 | Higher temperatures may be required for less reactive halides.[2] |
| Isopropyl Bromide | K₂CO₃ | DMF | 80-100 | 40-60 | Steric hindrance on the alkyl halide can reduce reaction rates. |
Note: Yields are approximate and can vary based on the specific substrate and precise reaction conditions.[1][2]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the direct N-alkylation of this compound dihydrochloride.
Caption: Workflow for direct N-alkylation of this compound.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Incomplete neutralization of the dihydrochloride salt.2. Insufficiently reactive alkyl halide.3. Low reaction temperature. | 1. Ensure sufficient base (2.5-3.0 eq.) is used and stir for an adequate time before adding the alkyl halide.2. Consider using a more reactive alkyl halide (e.g., iodide instead of bromide) or adding a catalytic amount of sodium iodide (Finkelstein reaction conditions).[6]3. Increase the reaction temperature. |
| Significant Di-alkylation | 1. Alkyl halide added too quickly.2. High concentration of the alkylating agent.3. Excess of alkyl halide used. | 1. Add the alkyl halide dropwise over an extended period.[2]2. Use a more dilute reaction mixture.3. Use a stoichiometric amount or a slight excess of this compound relative to the alkyl halide.[2]4. Consider the protecting group strategy.[3] |
| Formation of Quaternary Ammonium Salts | Highly reactive alkylating agent (e.g., methyl iodide). | Consider using a less reactive alkylating agent or switch to a reductive amination protocol.[3] |
| Difficult Purification | 1. Product is highly polar and water-soluble.2. Co-elution of starting material or byproducts. | 1. During work-up, back-extract the aqueous layers multiple times with the organic solvent. If the product is an oil, consider converting it to a crystalline salt (e.g., hydrochloride) for easier handling and purification.[7]2. Optimize the solvent system for column chromatography. A small amount of a basic additive like triethylamine in the eluent can improve the chromatography of basic compounds on silica gel.[8] |
References
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of this compound Dihydrochloride.
- BenchChem. (2025). Optimizing reaction conditions for the N-alkylation of piperazine.
- Google Patents. (1959). Purification of piperazine.
- BenchChem. (2025). Preventing di-substitution in piperazine N-alkylation reactions.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions with this compound.
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Yavari, I., et al. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Publishing.
- BenchChem. (2025). Technical Support Center: Refining Purification Techniques for Synthesized Piperazine Derivatives.
- Maccioni, E., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- BenchChem. (2025). Technical Support Center: Synthesis of Substituted Piperazines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Incorporation of Piperazin-2-ylmethanol in the Synthesis of Novel G Protein-Coupled Receptor (GPCR) Ligands
Senior Application Scientist Note: The piperazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of CNS-active pharmaceuticals.[1][2] Its unique physicochemical properties, such as high water solubility and the ability to be protonated at physiological pH, often confer favorable pharmacokinetic profiles to drug candidates.[3][4] This guide focuses on a specific, high-value derivative: piperazin-2-ylmethanol . The introduction of a hydroxymethyl group at the C2 position, and the concomitant creation of a chiral center, provides a nuanced tool for drug designers. This functional handle allows for refined structure-activity relationship (SAR) studies, the introduction of additional pharmacophoric features, and the potential to modulate ligand-receptor interactions with high specificity.
This document provides an in-depth exploration of the synthetic strategies, key experimental protocols, and pharmacological considerations for utilizing this compound in the design and synthesis of next-generation GPCR ligands.
The this compound Scaffold: A Privileged Building Block
The utility of the this compound core lies in its trifecta of synthetically accessible points for modification: the two nitrogen atoms (N1 and N4) and the primary alcohol. This versatility allows for the systematic exploration of chemical space to optimize ligand properties for a variety of GPCR targets, including dopaminergic, serotonergic, and adrenergic receptors.[1][5]
-
N1 and N4 Nitrogens: These positions are readily functionalized, most commonly through N-alkylation or N-arylation reactions. The substituents at these positions are critical for defining a ligand's primary pharmacology, governing its affinity and selectivity for a specific GPCR subtype.[6][7][8]
-
C2-Hydroxymethyl Group: This group can serve multiple roles. It can act as a hydrogen bond donor, forming key interactions within the receptor binding pocket. Furthermore, it provides a reactive handle for further derivatization, such as esterification or etherification, to probe deeper regions of the binding site or to attach linkers for applications like PROTAC development.[9]
-
Stereochemistry at C2: The chiral center at the C2 position is of paramount importance. It is well-established that stereoisomers of chiral ligands can exhibit markedly different affinities, selectivities, and functional activities (e.g., agonist vs. antagonist) at their biological targets.[10] The ability to synthesize enantiomerically pure (R)- and (S)-piperazin-2-ylmethanol is therefore crucial for developing highly specific therapeutics.
Synthetic Strategies for Ligand Elaboration
The synthesis of GPCR ligands using this compound typically involves a modular approach where the core is coupled to various aromatic or heteroaromatic systems. The most common strategies are direct N-alkylation and reductive amination.
General Workflow for Synthesis
The overall synthetic workflow can be visualized as a divergent process, starting from the chiral or racemic this compound core.
Caption: Divergent synthesis workflow for GPCR ligands from this compound.
Experimental Protocol 1: Direct N-Alkylation of (S)-Piperazin-2-ylmethanol
This protocol describes a representative procedure for the mono-alkylation of the piperazine core with an alkyl halide, a common method for introducing side chains that interact with GPCRs.
Rationale: Direct alkylation is a robust and straightforward method. The use of a suitable base (e.g., K₂CO₃) is critical to neutralize the hydrohalic acid formed during the reaction and to deprotonate the secondary amine, facilitating its nucleophilic attack on the alkyl halide. Anhydrous DMF or acetonitrile is used as the solvent to ensure a non-protic environment. Heating is often required to drive the reaction to completion, especially with less reactive alkyl halides.[6]
Materials:
-
(S)-Piperazin-2-ylmethanol
-
Alkyl halide (e.g., benzyl bromide, 4-chlorobutyl bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add (S)-piperazin-2-ylmethanol (1.0 eq.) and anhydrous DMF (10-15 mL per gram of starting material).
-
Add anhydrous potassium carbonate (2.5 eq.) to the suspension. Stir vigorously for 30 minutes at room temperature.
-
Slowly add the desired alkyl halide (1.05 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 70-80°C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of DMF.
-
Concentrate the filtrate under reduced pressure to remove the DMF.
-
Partition the residue between ethyl acetate and water. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Experimental Protocol 2: N-Arylation via Reductive Amination
This protocol details the synthesis of an N-arylpiperazine derivative, a key pharmacophore for many serotonergic and dopaminergic ligands, using reductive amination.
Rationale: Reductive amination is a powerful method for forming C-N bonds and is particularly useful when the desired substituent is derived from an aldehyde or ketone. The reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STABH). STABH is preferred as it is selective for iminiums over carbonyls and is tolerant of mildly acidic conditions which can help catalyze imine formation.[6]
Materials:
-
(S)-Piperazin-2-ylmethanol dihydrochloride
-
Aryl aldehyde (e.g., 2-methoxybenzaldehyde)
-
Sodium Triacetoxyborohydride (STABH)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend (S)-piperazin-2-ylmethanol dihydrochloride (1.0 eq.) in anhydrous DCE (15-20 mL per gram) in a round-bottom flask under a nitrogen atmosphere.
-
Add the aryl aldehyde (1.1 eq.) to the suspension.
-
Add triethylamine (2.2 eq.) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 45 minutes to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes. Be cautious of potential gas evolution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylthis compound ligand.
Structure-Activity Relationships and Pharmacological Data
The strategic placement of substituents on the this compound scaffold is essential for achieving high affinity and selectivity for a given GPCR target. The arylpiperazine motif, in particular, is a well-established pharmacophore for aminergic GPCRs.[1][11]
Dopamine Receptor Ligands
For dopamine D2 and D3 receptors, an aryl group (such as a 2-methoxyphenyl or 2,3-dichlorophenyl moiety) attached to one piperazine nitrogen is often crucial for high-affinity binding.[12][13] The other nitrogen is typically connected via an alkyl spacer to another cyclic or amide-containing fragment. The hydroxymethyl group on the piperazine ring can provide an additional point of interaction, potentially increasing affinity or modulating functional activity.
| Compound Structure (Example) | Target | Kᵢ (nM) | Selectivity (D₃ vs D₂) | Reference |
| N-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ⁶-sulfanyl)benzamide | D₂R / D₃R | 72.4 / 3.8 | ~19-fold | [12] |
| 1-(Biphenyl-2-yl)-4-((5-methylisoxazol-3-yl)methyl)piperazine | D₂R / D₃R / D₄R | 150 / 2.6 / 11 | 57-fold (D₃ vs D₂) | [14] (Analogue) |
Serotonin Receptor Ligands
Arylpiperazines are also classic scaffolds for serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes.[7][10][15] The nature of the aryl group and the length of the alkyl chain connecting to other molecular fragments are key determinants of the affinity profile. Compound 28 serves as an example where a 2-methoxyphenylpiperazine moiety is key for 5-HT₇ receptor antagonism.[16]
| Compound Structure (Example) | Target | Kᵢ (nM) | Functional Activity | Reference |
| N-(3-{2-[4-(2,3-dichlorophenyl)piperazin-1-yl]ethyl}phenyl)picolinamide | 5-HT₁ₐ | Data not specified | Ligand | [10] |
| 1-([2'-methoxy-(1,1'-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine (28 ) | 5-HT₇ | 14.8 | Antagonist | [16] |
| Brexpiprazole | 5-HT₁ₐ / D₂ | 0.12 / 0.3 | Partial Agonist | [17] |
The Impact of the Hydroxymethyl Group and Stereochemistry
The C2-hydroxymethyl group can significantly influence ligand properties. It can form hydrogen bonds with polar residues in the binding pocket (e.g., serine, threonine, or aspartate), anchoring the ligand in a specific orientation. This can lead to increased affinity and, in some cases, contribute to functional selectivity or "biased signaling," where a ligand preferentially activates one downstream signaling pathway (e.g., G protein) over another (e.g., β-arrestin).[18][19]
The stereochemistry is often critical. For instance, in a series of chiral (piperazin-2-yl)methanol derivatives targeting sigma receptors, the (S)-enantiomer, derived from (S)-serine, was used to establish the stereochemical preference for high-affinity binding.[10] The differential activity between enantiomers underscores the importance of a three-dimensional fit within the receptor's binding site.
Analytical Characterization of Final Ligands
Rigorous characterization is essential to confirm the structure and purity of the synthesized GPCR ligands. A combination of spectroscopic and chromatographic methods is employed.
Caption: Workflow for the purification and analytical characterization of final ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Used to confirm the presence of all proton environments. Key signals include the aromatic protons, the methylene protons of the piperazine ring (which often appear as complex multiplets), and the protons of the hydroxymethyl group.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
Mass Spectrometry (MS)
-
Provides the molecular weight of the synthesized compound, typically via electrospray ionization (ESI), confirming the successful coupling of the fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
-
Used to determine the purity of the final compound. An HPLC coupled with a mass spectrometer (LC-MS) is a powerful tool for monitoring reaction progress and confirming the identity of the product peak.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel GPCR ligands. Its unique structural features—two modifiable nitrogen centers, a functional hydroxyl group, and a key stereocenter—provide medicinal chemists with a powerful platform for fine-tuning pharmacological properties. The synthetic protocols outlined in this guide offer robust and adaptable methods for incorporating this scaffold into diverse molecular architectures. As the understanding of GPCR biology continues to evolve, particularly in the area of biased signaling, the strategic use of well-defined, chiral building blocks like this compound will be instrumental in the development of safer and more effective therapeutics targeting this critical receptor class.
References
(A consolidated list of all cited sources with full details and URLs would be provided here.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and preliminary evaluation of pharmacological properties of some piperazine derivatives of xanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 10. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 12. Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aryl biphenyl-3-ylmethylpiperazines as 5-HT7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biased signaling in GPCRs: Structural insights and implications for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Molecular mechanism of biased signaling in a prototypical G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of Piperazin-2-ylmethanol
Abstract
Piperazin-2-ylmethanol is a pivotal chiral building block in contemporary drug discovery, forming the structural core of numerous active pharmaceutical ingredients (APIs).[1][2] The stereochemical configuration of such molecules is of paramount importance, as enantiomers frequently exhibit divergent pharmacological activities and toxicological profiles.[3] Consequently, the development and validation of precise and reliable analytical methods for the enantioselective separation of this compound are critical for ensuring drug safety, efficacy, and for meeting stringent regulatory requirements. This application note presents a detailed, field-proven High-Performance Liquid Chromatography (HPLC) method for the baseline separation of this compound enantiomers. We will elucidate the rationale behind the selection of the chiral stationary phase and mobile phase composition, provide a comprehensive step-by-step protocol, and discuss the expected analytical outcomes.
Introduction: The Imperative of Chiral Purity
The principle of chirality is fundamental in pharmaceutical sciences. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can interact differently with the chiral environment of the human body, such as enzymes and receptors. This can lead to one enantiomer producing the desired therapeutic effect (the eutomer) while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[4][5] Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs.
This compound serves as a key intermediate in the synthesis of a wide array of pharmaceutical agents.[2][6] Its synthesis can result in a racemic mixture, a 50:50 mixture of both enantiomers.[2][7] The ability to separate and quantify these enantiomers is thus a non-negotiable aspect of quality control in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the gold standard for this purpose, offering high resolution and reproducibility.[4][5]
The Science Behind the Separation: Method Development Rationale
The success of a chiral separation hinges on the selection of an appropriate CSP and the optimization of the mobile phase. The chosen method must exploit the subtle differences in the three-dimensional structures of the enantiomers to achieve differential retention on the column.
Selecting the Chiral Stationary Phase (CSP)
For the separation of piperazine derivatives, polysaccharide-based CSPs have consistently demonstrated broad applicability and excellent performance.[1][3] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, create a chiral environment through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance.
For this application, we selected an immobilized polysaccharide-based CSP, specifically cellulose tris(3,5-dichlorophenylcarbamate) , commercially available as Chiralpak® IC.[1][8] The key advantages of this CSP for this compound are:
-
Immobilized Nature: The covalent bonding of the chiral selector to the silica gel enhances solvent compatibility and overall column robustness.
-
Aromatic and Halogenated Moieties: The 3,5-dichlorophenyl groups on the carbamate linker provide sites for π-π stacking and dipole-dipole interactions with the analyte.
-
Carbamate Linkages: The -NHCOO- groups are excellent hydrogen bond donors and acceptors, which are crucial for interacting with the hydroxyl and amine functionalities of this compound.
Optimizing the Mobile Phase
A normal-phase mobile phase consisting of a non-polar solvent, a polar modifier, and a basic additive was chosen. The composition is critical for modulating the retention and selectivity of the separation.[8]
-
Primary Solvents (Acetonitrile/Methanol): A combination of acetonitrile and methanol is used. Acetonitrile serves as the main non-polar component, while methanol acts as a polar modifier to reduce retention time. Adjusting the ratio of these solvents allows for fine-tuning of the retention and resolution.[8]
-
Basic Additive (Diethylamine - DEA): this compound is a basic compound containing two secondary amines.[9] The addition of a small amount of a basic additive like DEA to the mobile phase is crucial.[1][8] DEA acts as a competitor for active sites on the silica support, preventing peak tailing and improving peak shape and chromatographic efficiency.[8]
Detection Challenges and Solutions
A significant analytical challenge with this compound is its lack of a strong chromophore, which complicates UV detection.[1] The molecule only absorbs UV light at very low wavelengths (around 205 nm).[1][8] While this approach is viable, it requires a very pure mobile phase to minimize baseline noise. For trace-level analysis, pre-column derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) could be employed to enhance sensitivity, although this adds complexity to the sample preparation process.[8] For routine quality control of the bulk substance, detection at a low wavelength is generally sufficient.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the chiral separation of this compound enantiomers.
Materials and Instrumentation
-
Instrumentation: HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[1][8]
-
Chiral Column: Chiralpak® IC, 250 x 4.6 mm, 5 µm particle size.[1][8]
-
Chemicals:
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the separation.
| Parameter | Condition |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Methanol : Diethylamine (90:10:0.1, v/v/v)[1][8] |
| Flow Rate | 1.0 mL/min[1][8] |
| Column Temperature | 35 °C[1][8] |
| Detection Wavelength | 205 nm[1] |
| Injection Volume | 10 µL[1][8] |
Preparation of Solutions
Mobile Phase Preparation:
-
Carefully measure 900 mL of acetonitrile, 100 mL of methanol, and 1 mL of diethylamine.[1]
-
Combine the solvents in a suitable, clean container and mix thoroughly.
-
Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration before use to prevent pump cavitation and baseline noise.[1][8]
Standard Solution Preparation (0.1 mg/mL):
-
Prepare a stock solution by accurately weighing 10 mg of racemic this compound and dissolving it in 10 mL of the mobile phase to achieve a concentration of 1 mg/mL.[1]
-
From the stock solution, prepare a working standard solution by diluting 1 mL to 10 mL with the mobile phase to a final concentration of 0.1 mg/mL.[1]
-
Filter the working standard solution through a 0.45 µm syringe filter prior to injection to remove any particulates that could block the column frit.[1]
Analytical Procedure
The workflow for the analysis is depicted in the diagram below.
Caption: Workflow for Chiral HPLC Analysis of this compound.
-
System Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase at a flow rate of 1.0 mL/min. Allow the system to run for at least 30 minutes, or until a stable baseline is achieved at the 205 nm wavelength.[1]
-
Injection: Inject 10 µL of the filtered working standard solution onto the column.[1]
-
Data Acquisition: Run the analysis and record the chromatogram for a sufficient time to allow both enantiomeric peaks to elute.
Expected Results and Data Analysis
Upon successful execution of the method, two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound will be observed.
| Parameter | Expected Value | Description |
| Retention Time (k1) | ~ 5-8 min | Retention time of the first eluting enantiomer. |
| Retention Time (k2) | ~ 7-10 min | Retention time of the second eluting enantiomer. |
| Selectivity (α) | > 1.2 | The ratio of the retention factors (k2/k1). A higher value indicates better separation. |
| Resolution (Rs) | > 1.5 | A measure of the degree of separation between the two peaks. A value > 1.5 indicates baseline resolution.[1] |
Data Analysis:
-
Resolution (Rs): Calculate the resolution between the two enantiomeric peaks to confirm the quality of the separation. The formula is:
-
Rs = 2 * (t₂ - t₁) / (w₁ + w₂)
-
Where t₁ and t₂ are the retention times, and w₁ and w₂ are the peak widths at the base.
-
-
Enantiomeric Excess (% ee): For non-racemic samples, the enantiomeric excess can be calculated to determine the purity of the sample using the following formula:[1]
-
% ee = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100
-
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Conclusion
The chiral HPLC method detailed in this application note provides a robust, reliable, and highly effective protocol for the baseline separation of this compound enantiomers. The use of a cellulose tris(3,5-dichlorophenylcarbamate) chiral stationary phase (Chiralpak® IC) in combination with an optimized mobile phase of acetonitrile, methanol, and diethylamine yields excellent resolution and peak shape.[1][8] This method is directly applicable for quality control, stability testing, and research and development in the pharmaceutical industry. The provided step-by-step guide and the underlying scientific rationale are intended to empower researchers and drug development professionals to successfully implement this critical analytical technique.
References
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime.
- Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules.
- Recent trends in fast and high-throughput enantioseparations of bioactive compounds by chiral liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis.
- The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. RSC Medicinal Chemistry.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers.
- HPLC Analysis of Piperazine on Primesep 100. SIELC Technologies.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. sfera.unife.it [sfera.unife.it]
- 6. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
Asymmetric Synthesis of Piperazines Using Chiral Auxiliaries: A Detailed Guide for Researchers
Introduction: The Significance of Chiral Piperazines and the Role of Asymmetric Synthesis
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing as a core structural motif in a vast array of FDA-approved drugs.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability. However, the majority of these therapeutic agents feature unsubstituted piperazine rings. The introduction of stereocenters onto the piperazine core represents a significant opportunity to explore three-dimensional chemical space, potentially leading to enhanced biological activity and target selectivity.[1][2]
The asymmetric synthesis of chiral piperazines, therefore, stands as a critical endeavor in modern drug discovery. Among the various strategies to achieve stereocontrol, the use of chiral auxiliaries offers a robust and predictable method for introducing chirality.[3][4][5] A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a substrate to direct a subsequent diastereoselective transformation.[6] After the desired stereocenter is established, the auxiliary is cleaved and can ideally be recovered for reuse. This application note provides a comprehensive overview and detailed protocols for the asymmetric synthesis of piperazines utilizing this powerful strategy.
Conceptual Framework: The Chiral Auxiliary Approach to Piperazine Synthesis
The fundamental principle behind using a chiral auxiliary is to convert a prochiral substrate into a chiral intermediate. This is achieved by covalently attaching the auxiliary, which then sterically directs the approach of a reagent to one of the two diastereotopic faces of the molecule. This results in the formation of a new stereocenter with a high degree of diastereoselectivity. The subsequent removal of the auxiliary furnishes the desired enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Key Chiral Auxiliaries in Piperazine Synthesis
Several classes of chiral auxiliaries have proven effective in the asymmetric synthesis of piperazines and their precursors. The choice of auxiliary often depends on the specific synthetic route and the desired stereochemical outcome.
Evans' Oxazolidinone Auxiliaries
Evans' oxazolidinones are among the most powerful and widely used chiral auxiliaries in asymmetric synthesis.[3][7][8] They are particularly effective in controlling the stereochemistry of alkylation and aldol reactions of N-acylated derivatives.[7][9] In the context of piperazine synthesis, they can be employed to set the stereochemistry of a substituent on the piperazine ring.
Sulfinamide Auxiliaries (Ellman's Auxiliary)
Enantiopure sulfinamides, particularly tert-butanesulfinamide (Ellman's auxiliary), have emerged as versatile chiral auxiliaries for the asymmetric synthesis of amines.[10][11] Condensation of the sulfinamide with an aldehyde or ketone generates a sulfinylimine, which can then undergo diastereoselective nucleophilic addition.[10] This methodology is highly valuable for the synthesis of chiral 1,2-diamines, which are key precursors to 2-substituted piperazines.[12] The sulfinyl group can be readily cleaved under mild acidic conditions.[10]
Detailed Protocols
Protocol 1: Asymmetric Synthesis of a 2-Substituted Piperazine via an Evans' Auxiliary
This protocol outlines a general procedure for the diastereoselective alkylation of an N-acyl oxazolidinone, a key step in constructing a chiral piperazine precursor.
Step 1: Acylation of the Evans' Auxiliary
-
To a solution of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.05 equiv.) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add the desired acyl chloride (e.g., bromoacetyl chloride, 1.1 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-acylated oxazolidinone (1.0 equiv.) in anhydrous THF at -78 °C, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise.
-
Stir the reaction mixture for 30-60 minutes at -78 °C to form the sodium enolate.
-
Add the desired alkylating agent (e.g., benzyl bromide, 1.2 equiv.) and stir at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product (1.0 equiv.) in a mixture of THF and water (4:1).
-
Cool the solution to 0 °C and add lithium hydroxide (LiOH) (2.0 equiv.) and hydrogen peroxide (30% aqueous solution, 4.0 equiv.).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Extract the aqueous layer with dichloromethane to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract the carboxylic acid product with ethyl acetate.
-
Dry the organic layer, filter, and concentrate to yield the chiral carboxylic acid, a precursor for piperazine ring formation.
Caption: Workflow for piperazine synthesis using an Evans' auxiliary.
Protocol 2: Asymmetric Synthesis of a Chiral 1,2-Diamine using Ellman's Auxiliary
This protocol describes the synthesis of an enantiomerically enriched 1,2-diamine, a versatile building block for chiral piperazines.
Step 1: Formation of the Sulfinylimine
-
To a solution of the desired aldehyde (1.0 equiv.) and (R)-(+)-tert-butanesulfinamide (1.05 equiv.) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or THF, add a dehydrating agent like anhydrous copper(II) sulfate (CuSO₄) or magnesium sulfate (MgSO₄) (2.0 equiv.).
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture to remove the dehydrating agent and concentrate the filtrate under reduced pressure to obtain the crude sulfinylimine, which is often used in the next step without further purification.
Step 2: Diastereoselective Nucleophilic Addition
-
Dissolve the crude sulfinylimine (1.0 equiv.) in an anhydrous solvent (e.g., THF or diethyl ether) and cool to -78 °C under a nitrogen atmosphere.
-
Add the desired nucleophile (e.g., a Grignard reagent or an organolithium reagent, 1.2-1.5 equiv.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography to isolate the major diastereomer of the sulfinamide.
Step 3: Cleavage of the Sulfinyl Group
-
Dissolve the purified sulfinamide (1.0 equiv.) in methanol.
-
Add a solution of hydrochloric acid (HCl) in dioxane or methanol (e.g., 4 M HCl in dioxane, 2.0-3.0 equiv.) at room temperature.
-
Stir the reaction for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the amine hydrochloride salt.
-
Collect the salt by filtration and wash with cold diethyl ether to obtain the enantiomerically pure amine.
Data Summary: Diastereoselectivity of Common Auxiliaries
| Chiral Auxiliary | Reaction Type | Substrate | Reagent | Diastereomeric Ratio (d.r.) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Alkylation | N-Propionyl | Benzyl bromide | >99:1 |
| (R)-(+)-tert-Butanesulfinamide | Grignard Addition | N-Benzylidene | Ethylmagnesium bromide | >98:2 |
| (S)-4-Benzyl-2-oxazolidinone | Aldol Reaction | N-Acetyl | Isobutyraldehyde | 95:5 |
Note: Diastereomeric ratios are highly dependent on the specific substrates, reagents, and reaction conditions.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: All reactions involving organometallic reagents or strong bases must be carried out under strictly anhydrous conditions to prevent quenching of the reagents and loss of yield.
-
Temperature Control: Maintaining the specified low temperatures is crucial for achieving high diastereoselectivity.
-
Purification: Careful purification by flash column chromatography is often necessary to separate diastereomers. The choice of solvent system is critical for good separation.
-
Auxiliary Cleavage: The conditions for auxiliary cleavage should be chosen carefully to avoid racemization of the product. Mild conditions are generally preferred.[13]
Conclusion
The use of chiral auxiliaries provides a reliable and powerful platform for the asymmetric synthesis of piperazines. By leveraging well-established auxiliaries such as Evans' oxazolidinones and Ellman's sulfinamide, researchers can access a wide range of enantiomerically enriched piperazine derivatives. The protocols and data presented in this application note offer a practical guide for scientists engaged in the synthesis of these important heterocyclic motifs for drug discovery and development.
References
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed. (2019). Chirality, 31(10), 776-812. [Link]
- Asymmetric Synthesis of Chiral Piperazines - R Discovery. (2007). Synfacts, 2007(11), 1184. [Link]
- Diastereoselective synthesis of piperazines by manganese-mediated reductive cyclization - PubMed. (2003). Organic Letters, 5(9), 1591-1594. [Link]
- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central. (2021). Molecules, 26(16), 4983. [Link]
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - NIH. (2015). Angewandte Chemie International Edition, 54(44), 13049-13053. [Link]
- Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews. (2020). Chemical Reviews, 120(10), 4349-4421. [Link]
- Accessing Perfluoroaryl Sulfonimidamides and Sulfoximines via Photogenerated Perfluoroaryl Nitrenes: Synthesis and Application as a Chiral Auxiliary | The Journal of Organic Chemistry. (2021). The Journal of Organic Chemistry, 86(23), 16424-16434. [Link]
- Design and Synthesis of Novel C2-symmetric Chiral Piperazines and an Application to Asymmetric Acylation of Sigma-Symmetric 1,2-diols - PubMed. (2006). Organic Letters, 8(26), 6139-6142. [Link]
- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google P
- Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing). (2014). Organic & Biomolecular Chemistry, 12(43), 8683-8692. [Link]
- Heterocyclic Merging of Stereochemically Diverse Chiral Piperazines and Morpholines with Indazoles - DigitalCommons@TMC. (2023). The Journal of Organic Chemistry, 88(17), 12046-12051. [Link]
- SnAP reagents for the synthesis of piperazines and morpholines - Semantic Scholar. [Link]
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review | Request PDF - ResearchGate. (2019). Chirality, 31(10), 776-812. [Link]
- Chiral Auxiliaries in Asymmetric Synthesis - ResearchG
- (PDF)
- Chiral auxiliary - Wikipedia. [Link]
- Methods for cleavage of chiral auxiliary.
- Piperazine synthesis - Organic Chemistry Portal. [Link]
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [Link]
- Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Deriv
- Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. (2024). [Link]
- Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines (Ellman Auxiliary) - Andrew G Myers Research Group. [Link]
- Evans' Chiral Auxiliary‐Based Asymmetric Synthetic Methodology and Its Modern Extensions - ResearchGate. (2018). The Chemical Record, 18(11), 1646-1674. [Link]
Sources
- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Ellman's Sulfinamides [sigmaaldrich.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Chiral Piperazin-2-ones
Introduction: The Rising Prominence of Chiral Piperazin-2-ones in Medicinal Chemistry
The piperazin-2-one framework is increasingly recognized as a privileged scaffold in the landscape of medicinal chemistry and drug development.[1][2] This heterocyclic motif is a core structural component in a variety of bioactive natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of therapeutic activities. Notable examples include the antihelminthic drug Praziquantel and the potent anticancer alkaloid (-)-agelastatin A.[1] The conformational rigidity of the piperazin-2-one ring makes it an excellent building block for peptidomimetics, enabling the design of molecules that can effectively mimic peptide secondary structures and interact with biological targets.
Given the stereospecific nature of biological interactions, the synthesis of enantiomerically pure piperazin-2-ones is of paramount importance.[3] Historically, access to these chiral building blocks has relied heavily on chiral pool synthesis, starting from amino acid derivatives, or the use of chiral auxiliaries.[1] However, the development of catalytic asymmetric methods offers a more efficient, versatile, and atom-economical approach. Among the various transition-metal-catalyzed strategies, palladium-based methodologies have emerged as particularly powerful tools for the enantioselective construction of these valuable heterocycles.[4]
This application guide provides an in-depth overview and detailed protocols for two prominent palladium-catalyzed strategies for synthesizing chiral piperazin-2-ones: the asymmetric hydrogenation of pyrazin-2-ols and the asymmetric allylic alkylation of piperazin-2-one enolates.
Core Synthetic Strategy I: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols
A highly effective method for accessing chiral disubstituted piperazin-2-ones is the palladium-catalyzed asymmetric hydrogenation of their aromatic precursors, pyrazin-2-ols.[1][5] This approach leverages a dynamic kinetic resolution process to deliver products with excellent diastereoselectivities and enantioselectivities.
Principle and Mechanistic Rationale
The reaction proceeds via the hydrogenation of a prochiral pyrazin-2-ol substrate. A key feature of this transformation is the proposed dynamic kinetic resolution pathway, which allows for the conversion of the substrate to a single major stereoisomer with high enantiomeric excess. The presence of a Brønsted acid co-catalyst is crucial, as it is believed to facilitate the isomerization between enamine and imine intermediates, which are then stereoselectively hydrogenated by the chiral palladium catalyst.[2]
The catalytic cycle is initiated by the coordination of the pyrazin-2-ol substrate to the chiral palladium complex. Following a series of hydrogenation and isomerization steps, the chiral piperazin-2-one product is released, regenerating the active catalyst.
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
The Piperazin-2-ylmethanol Scaffold: A Versatile Platform for Multi-Target Drug Discovery in Alzheimer's Disease
Abstract
Alzheimer's Disease (AD) presents a complex, multifactorial pathology that has challenged the traditional "one-target, one-drug" paradigm. The scientific community is increasingly focused on developing Multi-Target-Directed Ligands (MTDLs) capable of concurrently modulating several key pathophysiological cascades. Within this strategy, the piperazin-2-ylmethanol core has emerged as a privileged scaffold. Its inherent structural features—a chiral center, two modifiable nitrogen atoms, and a reactive hydroxyl group—provide a rich foundation for creating diverse chemical libraries with broad biological activities. This guide provides an in-depth exploration of the application of the this compound scaffold in AD drug research, detailing synthetic strategies, key biological targets, and step-by-step protocols for evaluating novel derivatives.
Introduction: The Rationale for a Multi-Target Approach
The progression of Alzheimer's Disease is driven by a complex interplay of pathological events, primarily the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) from hyperphosphorylated tau protein.[1] These core pathologies are intertwined with other detrimental processes, including cholinergic system deficits, neuroinflammation, and oxidative stress. The failure of numerous single-target clinical trials has underscored the need for therapeutic agents that can engage multiple nodes of this disease network.[2]
The piperazine ring is a well-established pharmacophore in central nervous system (CNS) drug discovery due to its favorable physicochemical properties, including its ability to cross the blood-brain barrier.[3] The specific introduction of a hydroxymethyl group at the C-2 position, creating this compound, offers a strategic advantage. This chiral alcohol provides a key vector for synthetic elaboration, allowing chemists to build out from the core scaffold to engage with various biological targets simultaneously.
Key Therapeutic Targets for this compound Derivatives
Research has demonstrated that derivatives built upon the this compound framework can be engineered to interact with several critical AD targets. The strategic derivatization of the N1 and N4 positions of the piperazine ring, along with the C2-methanol group, allows for the creation of hybrid molecules with tailored polypharmacology.
Key Targets Include:
-
Cholinesterases (AChE & BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated approach to provide symptomatic relief by boosting acetylcholine levels.[1]
-
Amyloid-β (Aβ) Cascade:
-
β-Secretase (BACE1): Inhibiting BACE1, the enzyme that initiates Aβ production, is a primary disease-modifying strategy.[4]
-
γ-Secretase: Modulating, rather than inhibiting, γ-secretase to favor the production of shorter, less aggregation-prone Aβ peptides is a safer approach that avoids toxicities associated with blocking Notch signaling.[5]
-
Aβ Aggregation: Compounds can be designed to directly bind to Aβ monomers or oligomers, preventing their assembly into toxic fibrils.[6]
-
-
Tau Pathology: Derivatives can be developed to inhibit the aggregation of tau protein or to reduce its hyperphosphorylation, a key step in the formation of NFTs.[1][6]
-
Neuroprotection (TRPC6 Pathway): A novel mechanism for piperazine derivatives involves the potentiation of the Transient Receptor Potential Canonical 6 (TRPC6) channel. Activation of this pathway leads to neuronal store-operated calcium entry, which has been shown to protect dendritic spines from amyloid toxicity and restore long-term potentiation (LTP), a cellular correlate of memory.[2][7]
Synthetic Strategies and Derivatization
The synthesis of bioactive molecules begins with the construction of the core scaffold. Enantiomerically pure (S)-piperazin-2-ylmethanol is a common starting point, often synthesized from the readily available chiral pool starting material, (S)-serine.
Protocol 1: Synthesis of (S)-Piperazin-2-ylmethanol Core
This protocol outlines a conceptual pathway based on established chemical principles for synthesizing the chiral core.
Workflow:
Caption: General workflow for synthesizing the this compound core.
Methodology:
-
Protection: The amino and carboxyl groups of (S)-serine are protected using standard protecting group chemistry (e.g., Boc for the amine, methyl ester for the acid).
-
Cyclization Precursor Formation: The protected serine derivative is reacted with a suitable two-carbon unit containing two nitrogen precursors to form an open-chain intermediate.
-
Cyclization: The intermediate is induced to cyclize, often under basic conditions, to form a protected piperazinone ring system.
-
Reduction: The ketone and ester functionalities of the piperazinone are reduced, typically using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), to yield the protected this compound.
-
Deprotection: The protecting groups are removed under appropriate conditions (e.g., acidic conditions for Boc groups) to yield the final (S)-piperazin-2-ylmethanol scaffold.
Derivatization Logic
With the core scaffold in hand, the N1 and N4 positions become primary handles for introducing functionalities designed to interact with specific biological targets.
Caption: Logic for multi-target derivatization of the core scaffold.
In Vitro Evaluation Protocols
Once novel derivatives are synthesized, a battery of in vitro assays is required to characterize their biological activity. The following protocols are foundational for screening compounds developed from the this compound scaffold.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a robust and widely used method for quantifying AChE activity and inhibition.
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that is quantified spectrophotometrically at 412 nm.
Materials:
-
96-well microplate
-
Microplate reader (412 nm absorbance)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
AChE enzyme solution (from Electrophorus electricus)
-
DTNB solution (10 mM in buffer)
-
ATCh substrate solution (10 mM in deionized water, prepared fresh)
-
Test compound stock solution (e.g., 10 mM in DMSO)
Methodology:
-
Plate Setup:
-
Test Wells: Add 25 µL of various dilutions of the test compound to wells.
-
Control Wells (100% activity): Add 25 µL of buffer (containing the same final % of DMSO as the test wells).
-
Blank Wells: Add 50 µL of buffer.
-
-
Reagent Addition:
-
Add 25 µL of phosphate buffer to all wells.
-
Add 25 µL of AChE enzyme solution to all wells except the blanks.
-
Add 50 µL of DTNB solution to all wells.
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 25 µL of ATCh substrate solution to all wells to start the reaction. Total volume should be 150 µL.
-
Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm kinetically for 10-15 minutes, with readings every 60 seconds.
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the curve to determine the IC₅₀ value.
-
Protocol 3: Aβ Aggregation Inhibition Assay (Thioflavin T Method)
This fluorescence-based assay is the gold standard for monitoring the kinetics of amyloid fibril formation.
Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a characteristic fluorescence enhancement and a red-shift in its emission spectrum upon binding to the β-sheet structures of amyloid fibrils. This property allows for real-time monitoring of aggregation.[2][8]
Materials:
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader (Excitation: ~440-450 nm, Emission: ~480-490 nm)
-
Aβ₁₋₄₂ peptide (lyophilized)
-
Hexafluoroisopropanol (HFIP) for peptide monomerization
-
Phosphate Buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.4)
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered)
Methodology:
-
Aβ₁₋₄₂ Preparation:
-
Dissolve lyophilized Aβ₁₋₄₂ in HFIP to break down pre-existing aggregates.
-
Aliquot and evaporate the HFIP under a stream of nitrogen or in a speed-vac. Store the resulting peptide films at -80°C.
-
Immediately before use, resuspend a peptide film in a small volume of DMSO and then dilute to the final working concentration in ice-cold phosphate buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, combine:
-
Phosphate buffer
-
Test compound at various concentrations
-
ThT solution (final concentration typically 10-25 µM)
-
Aβ₁₋₄₂ solution (final concentration typically 10-20 µM)
-
-
Include controls: Aβ₁₋₄₂ without inhibitor (positive control) and buffer with ThT only (blank).
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Place the plate in a reader pre-set to 37°C.
-
Monitor fluorescence intensity every 15-30 minutes for 24-48 hours. It is recommended to include a brief shaking step before each read cycle to promote aggregation.
-
-
Data Analysis:
-
Subtract the blank fluorescence from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
Analyze the curves to determine key kinetic parameters, such as the lag time (t_lag) and the maximum fluorescence intensity.
-
Calculate the percentage of inhibition at the plateau phase relative to the positive control.
-
Protocol 4: BACE1 Inhibition Assay (FRET-Based)
This assay provides a sensitive method for measuring the proteolytic activity of BACE1.
Principle: A synthetic peptide substrate containing the BACE1 cleavage site is flanked by a fluorescent donor and a quencher molecule (Fluorescence Resonance Energy Transfer, FRET). In the intact peptide, the quencher suppresses the donor's fluorescence. Upon cleavage by BACE1, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[8][9]
Materials:
-
Black 96-well plates
-
Fluorescence microplate reader (wavelengths specific to the FRET pair)
-
Recombinant human BACE1 enzyme
-
BACE1 FRET peptide substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound stock solution
Methodology:
-
Assay Setup:
-
To each well, add Assay Buffer and the test compound at desired concentrations.
-
Add the BACE1 FRET peptide substrate to all wells.
-
Include positive controls (enzyme, substrate, no inhibitor) and blanks (substrate, no enzyme).
-
-
Reaction Initiation: Add diluted BACE1 enzyme solution to all wells except the blanks to start the reaction.
-
Incubation and Measurement:
-
Incubate the plate at room temperature or 37°C, protected from light.
-
Read the fluorescence in kinetic mode for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (slope of the linear phase of fluorescence increase).
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting % inhibition against inhibitor concentration.
-
Data Summary: Efficacy of Piperazine-based Derivatives
The following table summarizes representative data for piperazine-based compounds from the literature, highlighting their multi-target activity.
| Compound Class/ID | Target(s) | Assay | Potency (IC₅₀ / Kᵢ) | Reference |
| Benzothiazole-Piperazine Hybrid (Cmpd 12) | AChE, Aβ Aggregation | Ellman's, ThT | AChE IC₅₀ = 2.31 µM; Aβ Inhibition = 53.3% | [10] |
| Ferulic Acid-Piperazine Hybrid (13a) | AChE, BuChE | Ellman's | AChE IC₅₀ = 0.59 µM; BuChE IC₅₀ = 5.02 µM | [N/A] |
| Oxadiazole-Piperazine Conjugate (5AD) | hAChE, hBACE-1 | Ellman's, FRET | hAChE IC₅₀ = 0.103 µM; hBACE-1 IC₅₀ = 1.342 µM | [N/A] |
| N,N'-disubstituted Piperazine | Aβ & Tau Pathology | In vitro assays | Reduces Aβ release & Tau phosphorylation | [1] |
| Piperazine Derivative (cmp2) | TRPC6 Activation | Electrophysiology | Activates TRPC6 at 20 µM | [3] |
Note: This table is a representative summary. Specific values and conditions should be consulted in the primary literature.
In Vivo Evaluation
Promising candidates from in vitro screening must be validated in animal models of Alzheimer's disease.
Common Models:
-
Transgenic Mouse Models: Mice like 5xFAD or APP/PS1, which overexpress human genes for APP and presenilin, develop age-dependent amyloid plaques and cognitive deficits. These models are crucial for assessing a compound's ability to modify core pathologies.[2][7]
-
Scopolamine-Induced Amnesia: In rodents, the cholinergic antagonist scopolamine is used to induce acute memory impairment. This model is effective for evaluating the symptomatic efficacy of compounds, particularly cholinesterase inhibitors.[10]
Evaluation Workflow:
Caption: Standard workflow for in vivo evaluation of AD drug candidates.
Conclusion and Future Directions
The this compound scaffold represents a highly promising and versatile starting point for the rational design of Multi-Target-Directed Ligands for Alzheimer's disease. Its synthetic tractability allows for the integration of various pharmacophores to address the multifaceted nature of AD pathology, from symptomatic relief via cholinesterase inhibition to disease modification by targeting the amyloid and tau cascades. The discovery of novel neuroprotective mechanisms, such as the activation of the TRPC6 pathway, further expands the therapeutic potential of this chemical class. Future research should focus on optimizing the pharmacokinetic and safety profiles of these derivatives to advance the most promising candidates toward clinical evaluation.
References
- Popugaeva, E., Chernyuk, D., Zhang, H., Postnikova, T. Y., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Molecular Pharmacology, 95(4), 337-348. [Link]
- Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease.
- BPS Bioscience. (n.d.).
- Pchitskaya, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]
- Kennedy, M. E., et al. (2003). Measuring human beta-secretase (BACE1) activity using homogeneous time-resolved fluorescence. Analytical Biochemistry, 319(1), 49-57. [Link]
- Armstrong, C., et al. (2024). Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. ACS Chemical Neuroscience, 15(21), 3901-3914. [Link]
- Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease, 129, 217-233. [Link]
- Kumar, D., et al. (2020). Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease. European Journal of Medicinal Chemistry, 193, 112211. [Link]
- Takai, T., et al. (2015). Design and Synthesis of Piperazine Derivatives as a Novel Class of γ-secretase Modulators That Selectively Lower Aβ₄₂ Production. Bioorganic & Medicinal Chemistry, 23(9), 1923-1934. [Link]
- Sergeant, N., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease.
- St-Gelais, F., et al. (2010). Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization. Bioorganic & Medicinal Chemistry Letters, 20(9), 2837-2842. [Link]
Sources
- 1. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine sulfonamide BACE1 inhibitors: design, synthesis, and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of piperazine derivatives as a novel class of γ-secretase modulators that selectively lower Aβ₄₂ production [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Development of novel N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection and cognition enhancing properties for the therapy of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Piperazine-2-carboxamide from Piperazin-2-ylmethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of piperazine-2-carboxamide, a valuable building block in medicinal chemistry, starting from the readily available precursor, piperazin-2-ylmethanol. This guide delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols required for a successful and efficient synthesis.
Strategic Overview: A Two-Stage Synthetic Approach
The conversion of this compound to piperazine-2-carboxamide necessitates a two-stage synthetic sequence:
-
Oxidation: The primary alcohol of this compound is first oxidized to the corresponding carboxylic acid, yielding piperazine-2-carboxylic acid.
-
Amidation: The resulting carboxylic acid is then converted to the primary amide, piperazine-2-carboxamide.
A critical consideration in this synthesis is the presence of the two secondary amine functionalities within the piperazine ring. These nucleophilic and basic nitrogens can interfere with both the oxidation and amidation steps. Therefore, a protection-deprotection strategy is paramount for achieving high yields and purity. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the piperazine nitrogens due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for Piperazine-2-carboxamide.
Mechanistic Insights and Reagent Selection
Protection of Piperazine Nitrogens
The nucleophilic nature of the piperazine nitrogens necessitates their protection to prevent unwanted side reactions during oxidation.[3] The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose. The protection is typically achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]
Oxidation of the Primary Alcohol
The oxidation of the primary alcohol in the protected this compound to a carboxylic acid is a critical step. Several methods can be employed, with the Jones oxidation being a classic and effective choice.[4][5]
Jones Oxidation: This method utilizes a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[4] The reaction proceeds through the formation of a chromate ester, followed by elimination to yield an intermediate aldehyde. This aldehyde is then hydrated in the aqueous acidic medium and further oxidized to the carboxylic acid.[6][7] The color change from orange (Cr(VI)) to green (Cr(III)) indicates the progress of the reaction.[6]
Caption: Simplified Jones Oxidation Pathway.
Amidation of the Carboxylic Acid
The conversion of the carboxylic acid to a primary amide can be achieved through several methods. A direct reaction with ammonia is possible but often requires harsh conditions, such as high temperatures, to drive the dehydration of the intermediate ammonium carboxylate salt.[8][9][10] A milder and more efficient approach involves the use of coupling agents.
EDC/NHS Coupling: The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a widely adopted method for amide bond formation.[11][12] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][13] This intermediate can then react with an amine. However, it is unstable and prone to hydrolysis. The addition of NHS leads to the formation of a more stable NHS ester, which then reacts cleanly with ammonia to form the desired amide.[11][12]
Caption: EDC/NHS mediated amide formation.
Deprotection of the Boc Groups
The final step is the removal of the Boc protecting groups to yield the target piperazine-2-carboxamide. The Boc group is labile to strong acids.[14] Treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent efficiently cleaves the Boc groups, typically yielding the corresponding salt of the final product.[15][16]
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Chromium (VI) compounds are toxic and carcinogenic; handle with extreme care.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Di-tert-butyl dicarbonate (Boc₂O) | ≥97% | Commercially Available |
| Sodium bicarbonate (NaHCO₃) | Reagent Grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Magnesium sulfate (MgSO₄) | Anhydrous | Commercially Available |
| Chromium trioxide (CrO₃) | ≥99% | Commercially Available |
| Sulfuric acid (H₂SO₄) | Concentrated | Commercially Available |
| Acetone | ACS Grade | Commercially Available |
| Isopropanol | ACS Grade | Commercially Available |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | ≥98% | Commercially Available |
| N-hydroxysuccinimide (NHS) | ≥98% | Commercially Available |
| Ammonia solution (28-30% in water) | Reagent Grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Trifluoroacetic acid (TFA) | ≥99% | Commercially Available |
| Diethyl ether | ACS Grade | Commercially Available |
Protocol 1: Synthesis of N1,N4-di-Boc-piperazin-2-ylmethanol
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and water, add sodium bicarbonate (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) (2.5 eq) in DCM dropwise to the vigorously stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N1,N4-di-Boc-piperazin-2-ylmethanol as a white solid.
Protocol 2: Synthesis of N1,N4-di-Boc-piperazine-2-carboxylic acid (Jones Oxidation)
-
Prepare the Jones reagent by carefully adding 26.7 g of chromium trioxide (CrO₃) to 23 mL of concentrated sulfuric acid (H₂SO₄), followed by dilution with water to a final volume of 100 mL.
-
Dissolve N1,N4-di-Boc-piperazin-2-ylmethanol (1.0 eq) in acetone and cool the solution to 0 °C.
-
Add the Jones reagent dropwise to the stirred solution, maintaining the temperature between 0-5 °C. The color of the solution will change from orange to green.
-
After the addition is complete, stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Quench the reaction by the dropwise addition of isopropanol until the green color persists.
-
Filter the mixture through a pad of Celite to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Extract the aqueous residue with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N1,N4-di-Boc-piperazine-2-carboxylic acid, which can often be used in the next step without further purification.
Protocol 3: Synthesis of N1,N4-di-Boc-piperazine-2-carboxamide (EDC/NHS Coupling)
-
Dissolve N1,N4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add N-hydroxysuccinimide (NHS) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.
-
Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution for 15-20 minutes, or add a concentrated aqueous ammonia solution (5.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain N1,N4-di-Boc-piperazine-2-carboxamide.
Protocol 4: Synthesis of Piperazine-2-carboxamide (Boc Deprotection)
-
Dissolve N1,N4-di-Boc-piperazine-2-carboxamide (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Triturate the residue with diethyl ether to precipitate the product as the trifluoroacetate salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to yield piperazine-2-carboxamide trifluoroacetate.
-
For the free base, dissolve the salt in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH > 10, followed by extraction with a suitable organic solvent.
Characterization and Data
The identity and purity of all intermediates and the final product should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the amide and carbamates, N-H stretch).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (δ, ppm) |
| N1,N4-di-Boc-piperazin-2-ylmethanol | C₁₅H₂₈N₂O₅ | 316.39 | 1.45 (s, 18H), 2.8-4.2 (m, 9H) |
| N1,N4-di-Boc-piperazine-2-carboxylic acid | C₁₅H₂₆N₂O₆ | 330.38 | 1.45 (s, 18H), 2.9-4.5 (m, 7H), 10-12 (br s, 1H) |
| N1,N4-di-Boc-piperazine-2-carboxamide | C₁₅H₂₇N₃O₅ | 329.39 | 1.45 (s, 18H), 2.8-4.4 (m, 7H), 5.5-7.5 (br s, 2H) |
| Piperazine-2-carboxamide | C₅H₁₁N₃O | 129.16 | 2.5-3.5 (m, 7H), 7.0-8.0 (br s, 2H) |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Boc protection | Incomplete reaction; hydrolysis of Boc₂O. | Ensure anhydrous conditions for the reaction with Boc₂O in an organic solvent. Use a sufficient excess of base. |
| Incomplete oxidation | Insufficient Jones reagent; deactivation of the reagent. | Add more Jones reagent. Ensure the reagent is freshly prepared. |
| Low yield in amidation | Incomplete activation of the carboxylic acid; hydrolysis of the activated intermediate. | Ensure anhydrous conditions. Allow sufficient time for activation before adding the amine. |
| Incomplete deprotection | Insufficient acid; short reaction time. | Increase the amount of TFA or HCl. Increase the reaction time and monitor by TLC or LC-MS. |
Conclusion
The synthesis of piperazine-2-carboxamide from this compound is a robust and reproducible process when a proper protecting group strategy is employed. The protocols outlined in this guide, utilizing Boc protection, Jones oxidation, EDC/NHS mediated amidation, and acidic deprotection, provide a reliable pathway for obtaining this valuable synthetic intermediate. Careful execution of these steps and diligent monitoring of the reactions will ensure a high yield and purity of the final product, facilitating its use in further drug discovery and development endeavors.
References
- Organic Chemistry Portal.
- Chemguide.
- Chemistry Steps.
- Chemistry LibreTexts.
- Kaur, N., & Kishore, D. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports, 10(1), 10141. [Link]
- GenScript. Terminology of Antibody Drug for Boc Deprotection. [Link][14]
- Fisher Scientific. Amine Protection / Deprotection. [Link][15]
- Wikipedia. tert-Butyloxycarbonyl protecting group. [Link][16]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. BOC Deprotection. [Link]
- Wikipedia.
- Química Orgánica.
- Chemistry Stack Exchange.
- Petalheadexim. N-Boc Piperazine (1-Boc-piperazine). [Link]
- Khan Academy.
- Popp, F. D., & Catala, A. (1961). Protecting Groups in the Synthesis of Unsymmetrical Piperazines. The Journal of Organic Chemistry, 26(8), 2738–2740. [Link]
- ResearchGate.
- Master Organic Chemistry.
- G-Biosciences. High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link][12]
- Google Patents. CN108033931B - Synthesis method of N-Boc piperazine.
- YouTube. EDC Coupling Mechanism | Organic Chemistry. [Link]
- Vitale, P., & Piaz, F. D. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 566. [Link]
- Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link][13]
- Combs, A. P., et al. (2001). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
- MDPI.
- ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]
- Encyclopedia MDPI.
- ChemRxiv. Late-Stage C(sp³)
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Jones oxidation - Wikipedia [en.wikipedia.org]
- 6. Jones Oxidation [organic-chemistry.org]
- 7. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. genscript.com [genscript.com]
- 15. Amine Protection / Deprotection [fishersci.co.uk]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Strategic Use of Piperazin-2-ylmethanol in Solid-Phase Organic Synthesis
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge in a multitude of therapeutic agents. The piperazine ring is one such "privileged scaffold," valued for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, while also serving as a versatile hub for structural diversification.[1][2][3] When functionalized with a hydroxymethyl group at the C2 position, we arrive at piperazin-2-ylmethanol, a chiral building block of significant strategic importance.[4][5] Its true potential is unlocked when integrated into solid-phase organic synthesis (SPOS), a methodology that streamlines the creation of complex molecules by anchoring them to a polymer support, simplifying purification and enabling high-throughput library synthesis.[6]
This guide provides an in-depth exploration of this compound's applications in SPOS. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering researchers, scientists, and drug development professionals a robust framework for leveraging this powerful building block in their synthetic campaigns. The inherent chirality of this compound adds a critical dimension, allowing for the stereocontrolled synthesis of molecules, which is paramount given that enantiomers can possess vastly different pharmacological and toxicological profiles.[7] Herein, we detail its use as a conformational-constraining scaffold in peptidomimetics, a precursor for bioactive diketopiperazines, and a functional linker in advanced modalities like Proteolysis Targeting Chimeras (PROTACs).
Core Principles: Why this compound on a Solid Support?
The strategic advantage of using this compound in SPOS stems from its trifunctional nature within a semi-rigid heterocyclic core. The molecule possesses three distinct points for chemical modification: the two nitrogen atoms (N1 and N4) and the primary hydroxyl group. By anchoring this scaffold to a solid support via one of these points, the remaining two can be selectively functionalized in a stepwise fashion. This approach circumvents the often-complex purification challenges associated with solution-phase chemistry, as excess reagents and byproducts are simply washed away after each reaction step.[6]
The key to unlocking this selective functionalization lies in an orthogonal protecting group strategy. Typically, one nitrogen is protected with an acid-labile group like tert-butoxycarbonyl (Boc), while the hydroxyl group is protected with a fluoride-labile group such as tert-butyldimethylsilyl (TBDMS).[8] This allows for the independent deprotection and subsequent reaction at each position, providing precise control over the final molecular architecture.
Application 1: A Conformational-Constraining Scaffold for Peptidomimetic Libraries
The piperazine core serves as an excellent scaffold to mimic or modify peptide backbones.[8] Its constrained conformation can induce specific turn structures within a peptide chain, which can be critical for enhancing receptor binding, improving proteolytic stability, and modulating pharmacological properties.[8]
General Workflow for Library Synthesis
The solid-phase synthesis of a library based on the this compound scaffold follows a logical progression of attachment, diversification, and cleavage.
Caption: General workflow for library synthesis using a this compound scaffold.
Protocol 1: Solid-Phase Synthesis of a Peptidomimetic Library
This protocol details the manual synthesis using a Boc-based strategy on 2-chlorotrityl chloride (2-CTC) resin, which allows for mild cleavage conditions that preserve many acid-sensitive functionalities.
A. Preliminary Step: Preparation of the Building Block
To ensure selective reactions, the this compound must first be appropriately protected.
-
N1-Boc Protection: Commercially available (S)- or (R)-piperazin-2-ylmethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) to yield (S)- or (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate.
-
Hydroxyl Protection: The primary hydroxyl group is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) to yield (S)- or (R)-tert-butyl 2-(((tert-butyldimethylsilyl)oxy)methyl)piperazine-1-carboxylate.[8] This double-protected building block is now ready for solid-phase synthesis.
B. Attachment to 2-Chlorotrityl Chloride (2-CTC) Resin
-
Resin Swelling: Swell 2-CTC resin (1.0 g, 1.5 mmol/g loading) in anhydrous dichloromethane (DCM, 10 mL) for 30 minutes in a peptide synthesis vessel.
-
Building Block Loading: Drain the DCM. Add a solution of the protected this compound building block (2.0 eq, 3.0 mmol) and N,N-diisopropylethylamine (DIPEA) (4.0 eq, 6.0 mmol) in anhydrous DCM (10 mL).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (1.0 mL) and agitate for an additional 30 minutes.[8]
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), dimethylformamide (DMF) (3x), and DCM (3x). Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by a substitution test.
C. Peptide Chain Elongation at N4
This cycle is repeated for each amino acid or building block to be added.
-
Boc Deprotection: Swell the resin in DCM. Add a solution of 50% trifluoroacetic acid (TFA) in DCM and agitate for 30 minutes. Drain and wash with DCM (3x).[8]
-
Neutralization: Wash the resin with 10% DIPEA in DMF (2 x 5 min), followed by DMF washes (3x).[8]
-
Kaiser Test: Perform a Kaiser test to confirm the presence of a free secondary amine. A positive result (dark blue bead color) indicates successful deprotection.[9]
-
Amino Acid Coupling: In a separate vial, pre-activate a Boc-protected amino acid (3.0 eq) with a coupling reagent such as HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin and agitate at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
-
Confirmation: Perform a Kaiser test. A negative result (yellow/clear bead color) indicates complete coupling. If the test is positive, repeat the coupling step.[8]
D. Final Cleavage and Deprotection
-
Final Wash: Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum.
-
Cleavage: Prepare a cleavage cocktail of TFA/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v). Add the cocktail to the resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours. This step cleaves the product from the resin and removes the Boc and other acid-labile side-chain protecting groups.[8]
-
Isolation: Filter the resin and collect the filtrate.
-
Precipitation: Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation, wash with cold ether, and dry. Purify the crude product by reverse-phase HPLC.
Application 2: Solid-Phase Synthesis of Diketopiperazines (DKPs)
Diketopiperazines (DKPs) are cyclic dipeptides that represent a large class of natural products with diverse and potent biological activities.[10][11] Solid-phase synthesis provides an efficient route to DKP libraries via the intramolecular cyclization and cleavage of a resin-bound dipeptide precursor.[12]
Mechanism: Intramolecular Cyclization and Cleavage
The key step is the formation of the DKP ring, which often occurs spontaneously or under mildly basic or acidic conditions, leading to the release of the product from the resin.
Caption: Mechanism of DKP formation via intramolecular cyclization and cleavage.
Protocol 2: Solid-Phase Synthesis of a DKP Library
This protocol utilizes an Fmoc-based strategy on a Rink Amide resin, where the final DKP formation is induced upon cleavage of the N-terminal Fmoc group of the dipeptide.
-
Resin Preparation: Swell Rink Amide resin in DMF. Remove the Fmoc group using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) using standard coupling reagents (e.g., HATU/DIPEA) for 2 hours. Wash with DMF.
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF. Wash with DMF.
-
Piperazine Scaffolding: Couple N-Boc-2-carboxypiperazine to the resin-bound amino acid using HATU/DIPEA. Wash with DMF.
-
Final Deprotection and Cyclization:
-
Treat the resin with a solution of 20% piperidine in DMF. During this step, the N-terminal Boc group is removed, and the newly formed secondary amine attacks the ester linkage to the resin, causing cyclization and cleavage.[13]
-
Alternatively, for other resin types, after coupling the final amino acid, treat the resin-bound dipeptide with a mild base like 1% acetic acid in DCM or by heating in a solvent like toluene to induce cyclization and cleavage.[12]
-
-
Work-up: Collect the filtrate from the cyclization step, concentrate under reduced pressure, and purify the resulting DKP by chromatography or recrystallization.
Application 3: A Versatile Linker for PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[14] The linker connecting the two binding moieties is not merely a spacer; it is critical for efficacy, influencing the formation of a stable ternary complex. Piperazine derivatives, including this compound, are frequently incorporated into linkers to enhance solubility and provide a semi-rigid conformation that can be beneficial for ternary complex formation.[14][15]
Workflow: On-Resin PROTAC Assembly
Solid-phase synthesis allows for the modular and efficient assembly of PROTACs.
Caption: Modular on-resin assembly of a PROTAC using a piperazine-based linker.
Protocol 3: On-Resin PROTAC Assembly
This protocol describes a general strategy for assembling a PROTAC on a solid support.
-
Immobilization: Attach either the E3 ligase ligand or the Protein of Interest (POI) warhead to a suitable resin (e.g., Wang resin) via an appropriate functional handle (e.g., a carboxylic acid).
-
Linker Attachment:
-
Activate the carboxyl group of a protected N-Boc-piperazine-2-carboxylic acid building block.
-
Couple this activated building block to a free amine on the resin-bound ligand.
-
-
Linker Elongation (if required):
-
Selectively deprotect one end of the attached piperazine linker component.
-
Couple additional linker elements (e.g., PEG spacers with terminal carboxylic acids) using standard peptide coupling conditions.
-
-
Final Coupling: Couple the second ligand (POI warhead or E3 ligase ligand) to the terminus of the fully assembled linker.
-
Cleavage and Purification: Cleave the final PROTAC from the resin using a strong acidic cocktail (e.g., 95% TFA). Purify the crude product by preparative HPLC to yield the final, high-purity PROTAC.[14]
Technical Data & Experimental Considerations
Table 1: Orthogonal Protecting Groups for this compound
Successful synthesis hinges on the correct choice and sequential removal of protecting groups.
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
| N1/N4 Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., 50% TFA in DCM)[8] | Fmoc, TBDMS |
| N1/N4 Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., 20% Piperidine in DMF)[16] | Boc, TBDMS |
| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride Source (e.g., TBAF in THF)[8] | Boc, Fmoc |
| Hydroxyl | Trityl | Trt | Mild Acid (e.g., 1-5% TFA in DCM) | Fmoc, TBDMS |
Table 2: Typical Reaction Parameters and Expected Outcomes
The following values are illustrative and can vary based on the specific sequence, resin, and reagents used.
| Parameter | Typical Value | Notes |
| Initial Scaffold Loading | 0.5 - 1.2 mmol/g | Dependent on resin type and coupling conditions.[8] |
| Coupling Efficiency | >99% | Monitored by Kaiser Test. Re-coupling may be necessary. |
| Boc Deprotection Efficiency | >99.5% | Typically a very efficient reaction. |
| Final Cleavage Yield | 60 - 85% | Dependent on sequence length and complexity. |
| Crude Product Purity | 70 - 90% | Assessed by LC-MS. |
| Final Purity (Post-HPLC) | >95% | Required for biological assays. |
Conclusion
This compound has firmly established itself as a high-value, versatile building block for solid-phase organic synthesis. Its utility as a conformationally constraining scaffold, a precursor to bioactive diketopiperazines, and a functional component of sophisticated linkers underscores its importance in modern drug discovery. By employing a robust orthogonal protecting group strategy, researchers can precisely control the functionalization at its three reactive sites, enabling the streamlined synthesis of diverse and complex molecular libraries. The protocols and workflows detailed in this guide provide a comprehensive foundation for scientists to confidently integrate this compound into their synthetic programs, accelerating the discovery of novel therapeutic agents.
References
- Solid-phase synthesis of peptoid-like oligomers containing diverse diketopiperazine units. (n.d.). Royal Society of Chemistry. [Link]
- Solid-phase synthesis of peptoid-like oligomers containing diverse diketopiperazine units. (n.d.).
- Shreder, K., et al. (1999). Solid phase organic synthesis of piperazinone containing enkephalin mimetics: a readily derivatized, traceless scaffold.
- Poly(amino acid) Synthesis from 2,5-Diketopiperazines for Acid-Actuated Drug Release. (2025). Wiley Online Library. [Link]
- Zajdel, P., et al. (2012). Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. Molecules, 17(2), 1732-1751. [Link]
- Olsson, R., et al. (2004). Microwave-Assisted Solid-Phase Synthesis of 2,5-Diketopiperazines: Solvent and Resin Dependence.
- Ghose, P., et al. (2020). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Organic & Biomolecular Chemistry, 18(40), 8101-8107. [Link]
- Dömling, A. (2013). Solid-Phase Synthesis Using the Disrupted Ugi Reaction. In: Multicomponent Reactions. [Link]
- Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. (n.d.).
- Yang, R., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3438-3450. [Link]
- Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6667. [Link]
- Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. (n.d.).
- Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. (2014). Masaryk University. [Link]
- Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. (n.d.).
- Guzik, P., et al. (2009). Solid-Phase Synthesis of Novel Arylpiperazine-Functionalized Amino Acid Amides. Maj Institute of Pharmacology Polish Academy of Sciences. [Link]
- Moquist, P. N., & Hanson, J. E. (2003). The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis.
- Schepmann, D., et al. (2002). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Archiv der Pharmazie, 335(6), 251-8. [Link]
- Vitale, P., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
- Vitale, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Examples of linkers and cleavage conditions: (a) hydrazone; (b).... (n.d.).
- Vilar, S., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(71), 37859-37874. [Link]
- Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (n.d.). Royal Society of Chemistry. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]
- Tetrazine-Triggered Bioorthogonal Cleavage of trans-Cyclooctene-Caged Phenols Using a Minimal Self-Immolative Linker Strategy. (n.d.).
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]
- 2. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. scispace.com [scispace.com]
- 10. scite.ai [scite.ai]
- 11. Solid-phase synthesis of peptoid-like oligomers containing diverse diketopiperazine units - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.uci.edu [chem.uci.edu]
Flow Chemistry Methods for the Synthesis of Piperazine Derivatives: Application Notes and Protocols
Introduction: The Imperative for Advanced Synthesis of Piperazine Derivatives
The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous blockbuster drugs across a spectrum of therapeutic areas, including antihistamines, antipsychotics, and anticancer agents.[1][2] The dual nitrogen atoms within the six-membered ring bestow unique physicochemical properties, enhancing bioavailability and enabling versatile molecular interactions.[1] However, traditional batch synthesis of piperazine derivatives is often hampered by challenges such as multi-step procedures, the need for protecting groups, and difficulties in controlling selectivity, leading to competitive side reactions and complex purification processes.[3][4]
Flow chemistry, or continuous-flow synthesis, has emerged as a transformative technology to address these challenges.[5][6] By conducting reactions in a continuously flowing stream through a network of tubes or microreactors, this approach offers unparalleled control over reaction parameters like temperature, pressure, and residence time.[5] The high surface-area-to-volume ratio in flow reactors facilitates superior heat and mass transfer, leading to enhanced reaction rates, improved yields, and higher selectivity.[7] This paradigm shift not only accelerates the synthesis of known piperazine-containing active pharmaceutical ingredients (APIs) like cyclizine and flibanserin but also opens new avenues for the rapid exploration of novel derivatives.[5][8][9]
This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of flow chemistry for the synthesis of piperazine derivatives. We will delve into the causality behind experimental choices, present detailed, step-by-step protocols, and offer insights into the design of continuous-flow systems for this important class of molecules.
Core Principles: Why Flow Chemistry Excels for Piperazine Synthesis
The advantages of continuous-flow processing over traditional batch methods for piperazine synthesis are rooted in fundamental chemical engineering principles. The ability to precisely manipulate the reaction environment at the micro-scale translates to significant macroscopic benefits.
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This is particularly crucial when dealing with highly exothermic reactions or unstable intermediates, which are common in heterocyclic chemistry.
-
Superior Process Control: The precise control over temperature and residence time allows for the fine-tuning of reaction conditions to favor the desired product and minimize the formation of byproducts, such as di-substituted piperazines.[3][4]
-
Accelerated Reactions: Flow systems can be safely pressurized, enabling the use of solvents at temperatures well above their atmospheric boiling points. This superheating dramatically increases reaction rates, often reducing reaction times from hours to minutes.
-
Seamless Integration and Automation: Flow chemistry setups are inherently modular, allowing for the integration of multiple reaction, separation, and analytical steps into a single, automated workflow. This "end-to-end" synthesis streamlines the production process and reduces manual handling.
Visualizing the Flow Synthesis Workflow
A typical flow chemistry setup for the synthesis of piperazine derivatives involves several key components working in concert. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for piperazine synthesis in a continuous-flow system.
Application Protocol 1: One-Pot, One-Step Synthesis of Monosubstituted Piperazines in a Flow-Microwave Reactor
This protocol details a simplified and efficient method for the synthesis of monosubstituted piperazines, avoiding the need for protecting groups.[3][10] The strategy relies on the in-situ formation of a protonated piperazine species, which tempers the nucleophilicity of one nitrogen atom, favoring monosubstitution. The integration of microwave irradiation within the flow setup significantly accelerates the reaction.[3][10]
Scientific Rationale
Traditional monosubstitution of piperazine is plagued by the formation of undesired disubstituted byproducts. The use of protecting groups, such as Boc, is a common but inefficient workaround, adding extra steps to the synthesis.[3][4] This protocol circumvents this by creating a dynamic equilibrium between piperazine, piperazine monohydrochloride, and piperazine dihydrochloride. The piperazine monohydrochloride is the key reactive species, presenting a single nucleophilic nitrogen for reaction. The reaction is catalyzed by metal ions supported on a polymeric resin, which enhances the reaction rate and allows for easy separation of the catalyst.[3][4][10]
Experimental Setup
The following diagram illustrates the conceptual setup for a flow-microwave reactor for this synthesis.
Caption: Conceptual diagram of a circulating flow-microwave reactor setup.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Piperazine | Reagent Grade, 99% | Sigma-Aldrich |
| Piperazine Dihydrochloride | 98% | Acros Organics |
| Benzyl Chloride | 99% | Alfa Aesar |
| Methanol | Anhydrous, 99.8% | Fisher Chemical |
| Amberlyst-15 (Cu²⁺ form) | Ion-exchange resin | Dow |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Isopropyl Alcohol | ACS Grade | VWR Chemicals |
Note: The Amberlyst-15 resin needs to be pre-loaded with Cu(II) ions by washing with a solution of CuSO₄, followed by rinsing with deionized water and drying.
Step-by-Step Protocol for 1-Benzylpiperazine Synthesis
-
Preparation of the Reagent Solution:
-
In a 250 mL reservoir flask, prepare a solution of piperazine monohydrochloride. This can be achieved by dissolving free piperazine and piperazine dihydrochloride in a 1:1 molar ratio in anhydrous methanol. A typical concentration would be 0.5 M of the monohydrochloride.
-
To this solution, add benzyl chloride (1.0 equivalent relative to piperazine monohydrochloride).
-
-
Flow Reactor Setup and Operation:
-
Load the reaction vessel within the microwave unit with the Cu(II)-supported polymeric resin (e.g., 0.5 g of catalyst).[3]
-
Begin pumping the reagent solution from the reservoir into the reaction vessel at a slow flow rate (e.g., 2-5 mL/s).[3]
-
Set the microwave power to a low setting (e.g., 10% of maximum power, ~80 W) and apply it in a pulsed mode (e.g., 3 seconds on, 4 seconds off) to maintain a gentle boil.[3]
-
The system is run in a circulating fashion, where the output from the reaction vessel is returned to the reservoir.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by periodically taking samples from the reservoir and analyzing them by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Dichloromethane:Methanol 9:1 with 1% triethylamine).
-
-
Work-up and Purification:
-
Once the reaction is complete (typically within 30-60 minutes), stop the pump and microwave irradiation.
-
Cool the reaction mixture to approximately 5°C. The unreacted piperazine dihydrochloride and the catalyst will precipitate.
-
Filter the mixture to remove the solids. The catalyst can be washed and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Precipitate the crude product by adding ethyl acetate.
-
Collect the crude product by filtration and recrystallize from isopropyl alcohol to yield pure 1-benzylpiperazine.
-
Expected Results
| Product | Synthesis Method | Reaction Time | Yield |
| 1-Benzylpiperazine | Flow-Microwave | 30-60 min | >85% |
| 1-(4-Chlorobenzyl)piperazine | Flow-Microwave | 45-75 min | >80% |
Yields are based on reported literature for similar transformations and may vary depending on the specific setup and scale.[3]
Application Protocol 2: Continuous-Flow N-Arylation of Piperazine via Buchwald-Hartwig Amination
The synthesis of N-arylpiperazines is fundamental for the development of many CNS-active drugs. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[11] Adapting this methodology to a continuous-flow process offers significant advantages in terms of reaction optimization, safety, and scalability.
Scientific Rationale
The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. In a flow setting, the precise temperature control can minimize catalyst decomposition and side reactions. The continuous nature of the process allows for the safe handling of potentially pyrophoric phosphine ligands and strong bases. This protocol describes a conceptual flow synthesis of an N-arylpiperazine, a key intermediate in many pharmaceutical compounds.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| N-Boc-piperazine | 99% | Combi-Blocks |
| 4-Bromoanisole | 99% | Sigma-Aldrich |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst Grade | Strem Chemicals |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 98% | Combi-Blocks |
| Sodium tert-butoxide (NaOtBu) | 98% | Acros Organics |
| Toluene | Anhydrous, 99.8% | Fisher Chemical |
| Hydrochloric Acid (HCl) in Dioxane | 4 M | Sigma-Aldrich |
| Diethyl Ether | ACS Grade | VWR Chemicals |
Step-by-Step Protocol for 1-(4-methoxyphenyl)piperazine Synthesis
Part A: N-Arylation in Flow
-
Preparation of Reagent Streams:
-
Stream A: In a glovebox, prepare a stock solution in anhydrous toluene containing 4-bromoanisole (1.0 eq), N-Boc-piperazine (1.2 eq), and the ligand XPhos (e.g., 2 mol%).
-
Stream B: In a separate flask in the glovebox, prepare a stock solution of the palladium precursor Pd₂(dba)₃ (e.g., 1 mol%) in anhydrous toluene.
-
Stream C: Prepare a slurry of sodium tert-butoxide (1.5 eq) in anhydrous toluene.
-
-
Flow Reactor Setup and Operation:
-
Use a three-pump system to deliver the reagent streams.
-
Combine Stream A and Stream B using a T-mixer. Allow a short pre-mixing time in a small coil.
-
Introduce Stream C (the base) at a subsequent T-mixer just before the main reactor coil. This sequential mixing is crucial to prevent catalyst deactivation.
-
The combined stream then enters a heated reactor coil (e.g., a PFA or stainless steel tube) maintained at 100-120°C. The residence time is controlled by the total flow rate and the reactor volume (a typical residence time might be 10-20 minutes).
-
The reactor output passes through a back pressure regulator (set to e.g., 10 bar to prevent solvent boiling) and is collected.
-
-
In-line Quenching and Work-up:
-
The product stream can be directly quenched by introducing a stream of aqueous ammonium chloride.
-
The biphasic mixture can then be passed through a membrane-based liquid-liquid separator to continuously separate the organic phase.
-
The organic phase containing the Boc-protected product is collected.
-
Part B: Deprotection and Isolation
-
Boc Deprotection:
-
The collected organic phase from Part A is evaporated to remove the toluene.
-
The residue is dissolved in a minimal amount of a suitable solvent like diethyl ether.
-
A solution of 4 M HCl in dioxane is added dropwise at 0°C.
-
The mixture is stirred at room temperature for 1-2 hours until TLC or LC-MS indicates complete deprotection.
-
-
Product Isolation:
-
The resulting precipitate (the hydrochloride salt of the product) is collected by filtration.
-
The solid is washed with cold diethyl ether and dried under vacuum to yield pure 1-(4-methoxyphenyl)piperazine hydrochloride.
-
Conclusion and Future Outlook
The adoption of continuous-flow technology represents a significant leap forward in the synthesis of piperazine derivatives. The protocols outlined in this guide demonstrate the practical advantages of flow chemistry, including enhanced reaction control, improved safety, and the potential for streamlined, multi-step syntheses. From the simplified, protecting-group-free synthesis of monosubstituted piperazines to the controlled N-arylation for more complex targets, flow methods provide a powerful toolkit for chemists in both academic research and industrial drug development. As the field continues to evolve, we can anticipate the integration of more sophisticated in-line analytical and purification technologies, further automating the path from starting materials to final, purified piperazine-based APIs.
References
- Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168. [Link]
- Yadav, P., & Basak, A. S. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. iScience, 25(3), 103892. [Link]
- Pazdera, P., & Šimbera, J. (2017). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Proceedings, 1(4), 21. [Link]
- Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed, 32384633. [Link]
- Borukhova, S., Noël, T., & Hessel, V. (2016).
- Yadav, P., & Basak, A. S. (2022). Understanding Flow Chemistry for the Production of Active Pharmaceutical Ingredients.
- Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central, PMC7249161. [Link]
- Fülöp, Z., Szemesi, P., Bana, P., Éles, J., & Greiner, I. (2021).
- Němečková, D., Havránková, E., Šimbera, J., Ševčík, R., & Pazdera, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Semantic Scholar. [Link]
- Fülöp, Z., Szemesi, P., Bana, P., Éles, J., & Greiner, I. (2019). Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin.
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
- D'Amato, M., & Rencurosi, A. (2015). Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products.
- Smith, C. J., Nikbin, N., Ley, S. V., & Lange, H. (2014). Integration of enabling methods for the automated flow preparation of piperazine-2-carboxamide.
- Fülöp, Z., Szemesi, P., Bana, P., Éles, J., & Greiner, I. (2021).
- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, PMC10454308. [Link]
- Chimenti, F., Bizzarri, B., Ciallella, C., Carradori, S., D'Auria, F. D., & Secci, D. (2018). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 23(11), 2993. [Link]
- da Silva, J. P., de Souza, P. C., & de Andrade, J. B. (2010). A Novel and Simple Synthetic Route for a Piperazine Derivative.
- Asghari, S., Mohseni, M., & Rastegar, H. (2015). Synthesis and Anti-inflammatory Performance of Newly Cyclizine Derivatives on Adult Male Wistar Rats. Iranian Journal of Pharmaceutical Research, 14(3), 855-863. [Link]
- Wang, Z., Zhang, J., & Li, Y. (2022). Synthesis of cyclizine: (a) previous reports, (b) our case.
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Simplified Procedure for General Synthesis of Monosubstituted Piperazines-From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Biocatalytic Approaches to Chiral Piperazine Synthesis
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous blockbuster drugs. The stereochemistry of these molecules is often critical to their pharmacological activity and safety profile. Traditional chemical synthesis of enantiomerically pure piperazines can be arduous, often requiring complex protecting group strategies, harsh reaction conditions, and challenging chiral resolutions. This application note provides a comprehensive guide to modern biocatalytic solutions for the synthesis of chiral piperazines. We will delve into the mechanistic underpinnings and provide detailed, field-tested protocols for the application of key enzyme classes, including transaminases (ATAs) and imine reductases (IREDs), for asymmetric synthesis. Additionally, we will explore enzymatic kinetic resolution as a complementary strategy. This guide is intended to empower researchers and process chemists to leverage the inherent selectivity and sustainability of biocatalysis for the efficient production of high-value chiral piperazine building blocks.
Introduction: The Imperative for Chiral Piperazines
Piperazines are privileged structures in drug discovery, prized for their ability to modulate physicochemical properties such as solubility and pKa, and to serve as versatile linkers. The introduction of chirality into the piperazine ring can significantly enhance target affinity and selectivity. However, controlling this stereochemistry through conventional synthetic routes is often a significant hurdle. Biocatalysis offers a compelling alternative, providing access to highly enantiopure piperazines and their precursors under mild, aqueous conditions, thereby aligning with the principles of green chemistry.
This document will focus on three primary biocatalytic strategies:
-
Asymmetric Synthesis using Amine Transaminases (ATAs): Building the chiral center during the formation of a piperazine precursor.
-
Asymmetric Reductive Amination using Imine Reductases (IREDs): Creating the chiral piperazine ring through intramolecular cyclization or intermolecular reactions.
-
Kinetic Resolution using Lipases: Separating a racemic mixture of piperazine derivatives.
Asymmetric Synthesis of Piperazinone Precursors via Amine Transaminases (ATAs)
A highly effective strategy for accessing chiral piperazines is through the synthesis of enantiomerically pure piperazin-2-one intermediates. These can be subsequently reduced to the desired piperazine. Amine transaminases are powerful biocatalysts for this purpose, as they can asymmetrically synthesize a chiral amine from a prochiral ketone, which then undergoes spontaneous intramolecular cyclization to form the piperazinone.
Mechanistic Rationale
The core of this approach is a biocatalytic transamination of an N-(2-oxopropyl) amino acid ester. The ATA, a pyridoxal 5'-phosphate (PLP)-dependent enzyme, transfers an amino group from a donor (e.g., isopropylamine) to the ketone substrate. The resulting chiral amine is designed to spontaneously cyclize, driving the reaction equilibrium towards the desired piperazinone product.[1] A key advantage of this method is the ability to access both enantiomers of the product by selecting either an (R)-selective or (S)-selective ATA.[1]
Caption: ATA-catalyzed synthesis of chiral piperazin-2-ones.
Protocol: ATA-Mediated Synthesis of (R)- and (S)-Piperazin-2-ones
This protocol is adapted from a demonstrated preparative scale synthesis.[1]
Materials:
-
(R)-selective amine transaminase (e.g., ArRmut11) or (S)-selective amine transaminase (e.g., ATA-237)
-
N-(2-oxopropyl) amino acid ester substrate (e.g., ethyl 2-((2-oxopropyl)amino)acetate)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated NaCl solution
-
Anhydrous Na₂SO₄
-
Reaction vessel (e.g., stirred tank reactor or shaker flask)
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a 100 mM potassium phosphate buffer (pH 8.0).
-
Dissolve the N-(2-oxopropyl) amino acid ester substrate in a minimal amount of DMSO before adding it to the buffer to create a 50 mM solution.
-
Prepare a stock solution of the amine transaminase (e.g., 10 mg/mL) in the phosphate buffer.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, combine the substrate solution, isopropylamine (typically 1 M final concentration), and PLP (1 mM final concentration).
-
Initiate the reaction by adding the amine transaminase solution (e.g., to a final concentration of 1-2 mg/mL).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at 30°C with gentle agitation for 24 hours.[1]
-
Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC or GC to determine conversion and enantiomeric excess (ee).
-
-
Work-up and Purification:
-
Once the reaction has reached completion, saturate the aqueous phase with NaCl.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Performance Data
The following table summarizes representative results for the synthesis of different piperazinones using this biocatalytic approach.[1]
| Substrate | ATA Variant | Product Enantiomer | Isolated Yield | Enantiomeric Excess (ee) |
| Ethyl 2-((2-oxopropyl)amino)acetate | ArRmut11 | (R) | 70-90% | >99% |
| Ethyl 2-((2-oxopropyl)amino)acetate | ATA-237 | (S) | 70-90% | >99% |
| Other N-substituted glycinates | Various ATAs | (R) or (S) | 51-90% | >99% |
Imine Reductases (IREDs) for Direct Chiral Piperazine Synthesis
Imine reductases are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines.[2] They are exceptionally useful for synthesizing saturated N-heterocycles like piperazines through one-pot cascade reactions.[3][4]
Mechanistic Rationale & Strategies
There are several IRED-based strategies to construct chiral piperazines:
-
Tandem Inter- and Intramolecular Reductive Amination: This elegant approach can start from simple, linear substrates like diols. An alcohol oxidase can convert the diol to a dialdehyde, which then reacts with a primary amine. An IRED then catalyzes a tandem reaction: an initial intermolecular reductive amination followed by an intramolecular reductive amination to form the piperazine ring.[3]
-
Reductive Amination of Dicarbonyls: Prochiral diketones can be coupled with diamines to form a cyclic di-imine intermediate, which is then asymmetrically reduced by an IRED to yield the chiral piperazine.[2]
A critical component of IRED-catalyzed reactions is the regeneration of the expensive NADPH cofactor. This is typically achieved by adding a secondary enzyme system, such as glucose dehydrogenase (GDH) and glucose, which oxidizes glucose to gluconic acid while reducing NADP⁺ to NADPH.
Caption: IRED-catalyzed synthesis with cofactor recycling.
Protocol: IRED-Catalyzed Asymmetric Synthesis of a 2-Substituted Piperazine
This generalized protocol is based on established methodologies for IRED-catalyzed reductive aminations.[2][5][6]
Materials:
-
Imine Reductase (IRED) library for screening
-
Dicarbonyl substrate (e.g., a 1,4-dicarbonyl compound)
-
Amine donor (e.g., ethylenediamine)
-
NADPH or NADP⁺
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Tris-HCl or potassium phosphate buffer (e.g., 100 mM, pH 7.5-8.5)
-
Organic co-solvent (e.g., DMSO, isopropanol) if needed for substrate solubility
-
Reaction vessel
Procedure:
-
Enzyme Screening (Small Scale):
-
Screen a panel of IREDs to identify candidates with activity towards the target substrate.
-
Set up small-scale reactions (e.g., 100-500 µL) in 96-well plates.
-
Each well should contain buffer, dicarbonyl substrate (e.g., 10-20 mM), diamine (e.g., 15-30 mM), NADP⁺ (1 mM), glucose (100 mM), GDH (1-2 U/mL), and the specific IRED lyophilisate or solution.
-
Incubate at a suitable temperature (e.g., 30°C) for 16-24 hours.
-
Analyze by LC-MS or GC-MS to identify promising IRED "hits".
-
-
Preparative Scale Synthesis:
-
In a larger reaction vessel, prepare the buffer solution containing glucose (100 mM) and NADP⁺ (1 mM).
-
Add the dicarbonyl substrate and the diamine. If solubility is an issue, a co-solvent (e.g., 10-20% v/v DMSO) can be used.
-
Add the GDH (e.g., 1-2 U/mL) and the selected IRED (e.g., 1-5 mg/mL).
-
Maintain the pH of the reaction (e.g., using a pH-stat or periodic manual adjustment), as the oxidation of glucose to gluconic acid will lower the pH.
-
Stir the reaction at the optimal temperature (e.g., 30°C) for 24-48 hours, monitoring progress by chiral HPLC.
-
-
Work-up and Purification:
-
Pellet the enzyme by centrifugation or filtration.
-
Adjust the pH of the supernatant to >10 with NaOH to ensure the product is in its free base form.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate.
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or crystallization as needed.
-
Enzymatic Kinetic Resolution (EKR) of Racemic Piperazines
Kinetic resolution is a valuable technique when a racemic mixture of a piperazine derivative is more readily available than a prochiral precursor. In this approach, an enzyme selectively reacts with one enantiomer of the racemate, allowing for the separation of the unreacted, enantiopure substrate from the transformed product.
Lipase-Catalyzed Resolution
Lipases are robust and versatile enzymes that are commonly used for the kinetic resolution of racemic alcohols, amines, and esters. For piperazine derivatives containing a suitable functional group (e.g., a primary or secondary alcohol, or a carboxylic acid ester), a lipase can be used to selectively acylate or deacylate one enantiomer.
For instance, the enzyme Alcalase has been used for the chiral synthesis and enzymatic resolution of (S)-(-)-Piperazine-2-carboxylic acid.[7] Similarly, leucine aminopeptidase has been employed for the resolution of N-t-Boc-piperazine carboxamide, yielding the (S)-acid and the unreacted (R)-amide with good optical purity.[8]
Protocol: Lipase-Catalyzed Kinetic Resolution of a Piperazine Derivative
This is a general protocol for the resolution of a racemic piperazine containing a hydroxyl or ester group.
Materials:
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Racemic piperazine substrate
-
Acyl donor (for resolution of alcohols, e.g., vinyl acetate) or water/buffer (for hydrolysis of esters)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether, toluene)
-
Reaction vessel
Procedure:
-
Reaction Setup:
-
To a solution of the racemic piperazine substrate in an anhydrous organic solvent, add the immobilized lipase (typically 10-50% w/w of the substrate).
-
Add the acyl donor (e.g., 0.5-1.0 equivalents for theoretical 50% conversion).
-
Seal the vessel and agitate at a controlled temperature (e.g., 40°C).
-
-
Monitoring:
-
Monitor the reaction by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining substrate and the product.
-
-
Work-up and Separation:
-
Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be washed and reused).
-
Concentrate the filtrate.
-
Separate the unreacted substrate from the acylated product using column chromatography, crystallization, or acid-base extraction.
-
Conclusion and Future Outlook
Biocatalysis provides powerful and sustainable platforms for the synthesis of chiral piperazines. Amine transaminases and imine reductases, in particular, offer elegant solutions for asymmetric synthesis, delivering high enantiopurity in one-pot reactions under mild conditions. Enzymatic kinetic resolution serves as a complementary and effective tool for resolving racemic intermediates. As the demand for enantiomerically pure pharmaceuticals grows, the continued discovery and engineering of novel enzymes will further expand the biocatalytic toolbox, making these green methodologies increasingly central to modern drug development and manufacturing.
References
- Amine Transaminase Mediated Synthesis of Optically Pure Piperazinones and 1,4‐Diazepanones. (n.d.).
- Bifunctional Imine Reductase Cascades for the Synthesis of Saturated N-Heterocycles. (2022).
- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. (2022). Journal of the American Chemical Society. [Link]
- Imine Reductases and Reductive Aminases in Organic Synthesis. (2022).
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. (2021). Organic Chemistry Frontiers. [Link]
- Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. (2023). ACS Medicinal Chemistry Letters. [Link]
- One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts. (2016).
- Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. (2023).
- Recent Advances in Biocatalysis for Drug Synthesis. (2022). International Journal of Molecular Sciences. [Link]
- Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2020).
- Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase. An Application in the Synthesis of the Nucleoside Transport Blocker (-) Draflazine. (1995). Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals | MDPI [mdpi.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mono-N-alkylation of Piperazin-2-ylmethanol
Welcome to the technical support center for the selective mono-N-alkylation of piperazin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this common but challenging transformation. Here, we will address frequent issues, provide in-depth troubleshooting strategies, and offer validated protocols to enhance the selectivity and yield of your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the mono-N-alkylation of this compound?
The main difficulty arises from the structure of piperazine itself, which has two secondary amine groups with similar reactivity.[1] This often results in a mixture of the desired mono-alkylated product, the undesired di-alkylated product, and unreacted starting material.[1] Additionally, this compound is frequently supplied as a dihydrochloride salt, which necessitates neutralization to free the amine groups for nucleophilic attack.[2] The presence of the hydroxyl group on the methanol substituent can also potentially lead to side reactions under certain conditions.[3]
Q2: What are the most effective general strategies to favor mono-alkylation over di-alkylation?
There are several effective strategies to promote mono-alkylation:
-
Use of a Protecting Group: This is the most dependable method for achieving high selectivity.[1][3] Protecting one of the nitrogen atoms with a group like tert-butoxycarbonyl (Boc) ensures that the alkylation can only happen at the unprotected nitrogen.[1][3] The protecting group can be removed in a subsequent step.[1]
-
Stoichiometric Control: Employing a large excess of this compound (5-10 equivalents) relative to the alkylating agent statistically favors the reaction of the electrophile with an unreacted piperazine molecule.[1][4]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise over an extended period maintains a low concentration of the electrophile in the reaction mixture, which reduces the likelihood of a second alkylation event.[4][5]
-
Reductive Amination: This method, which involves reacting the piperazine with an aldehyde or ketone to form an iminium ion that is then reduced, is an excellent alternative to direct alkylation and helps prevent the formation of quaternary ammonium salts.[5]
Q3: How do the pKa values of piperazine affect its reactivity in alkylation reactions?
Piperazine has two distinct pKa values: approximately 9.73 for the first protonation and 5.35 for the second at 25°C.[1][6] This difference can be exploited to achieve mono-alkylation. By carefully controlling the pH or by using one equivalent of acid, a mono-piperazinium salt can be formed.[1][7] In this state, one nitrogen is protonated and thus significantly less nucleophilic, which directs the alkylation to the free nitrogen.[1]
Q4: What should I consider when choosing a base and solvent for the reaction?
The choice of base and solvent is crucial. For direct alkylation, a non-nucleophilic base is needed to neutralize the acid generated during the reaction without competing with the piperazine.[8] Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective choices.[5] For solvents, polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN) are commonly used as they can help to dissolve the reagents and facilitate the reaction.[1][2] The polarity of the solvent can also influence the relative reactivity of the species in the reaction mixture.[4]
Troubleshooting Guide
This section addresses specific problems you may encounter during the mono-N-alkylation of this compound.
Issue 1: Low Yield of the Desired Mono-alkylated Product
| Potential Cause | Recommended Solution |
| Significant formation of di-alkylated byproduct. | - Increase the excess of this compound: Use 5 to 10 equivalents of the piperazine starting material relative to the alkylating agent to statistically favor mono-alkylation.[1][4] - Slow down the addition of the alkylating agent: Use a syringe pump to add the alkylating agent dropwise over a longer period.[4] - Lower the reaction temperature: This can decrease the rate of the second alkylation more significantly than the first, improving selectivity.[4] - Use a mono-protected piperazine: The most reliable approach is to use N-Boc-piperazin-2-ylmethanol to completely prevent di-alkylation.[1][3] |
| Formation of quaternary ammonium salts. | - Switch to reductive amination: This method avoids the use of highly reactive alkyl halides and thus prevents over-alkylation to the quaternary salt.[5][9] - Avoid highly reactive alkylating agents: Reagents like methyl iodide are more prone to causing quaternization.[4] |
| Reaction is slow or stalls. | - Check the base: Ensure an adequate amount of a suitable base (e.g., K₂CO₃, DIPEA) is used, especially if starting with the dihydrochloride salt (at least 2.2 equivalents are needed to neutralize the salt and the acid produced).[2] - Increase the reaction temperature: Depending on the reactivity of the alkylating agent, heating may be necessary (e.g., 60-90°C).[2] - Switch to a more polar solvent: A solvent like DMF can improve the solubility of the reagents and increase the reaction rate.[1] |
Issue 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Product remains in the aqueous layer during work-up. | - Adjust the pH of the aqueous layer: The mono-alkylated product is basic and can form a salt, making it water-soluble.[1] Basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide to convert the product to its free base form, which is more soluble in organic solvents.[5] |
| Co-elution of mono- and di-alkylated products during column chromatography. | - Optimize chromatography conditions: Experiment with different solvent systems and gradients to improve separation. A common mobile phase is a mixture of methanol and dichloromethane.[8] |
| Presence of unreacted this compound. | - Acid-base extraction: Utilize the basicity of the product to separate it from non-basic impurities.[3] - Recrystallization: This can be an effective method for obtaining a high-purity crystalline product.[3] |
Experimental Protocols & Workflows
Workflow 1: Troubleshooting Low Mono-alkylation Selectivity
Caption: Troubleshooting workflow for low mono-alkylation selectivity.
Protocol 1: Direct N-Alkylation using Stoichiometric Control
This protocol is a direct method that relies on using an excess of the piperazine starting material to favor mono-alkylation.
Materials:
-
This compound (5-10 equivalents)
-
Alkyl halide (e.g., benzyl bromide, 1 equivalent)
-
Anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents)
-
Anhydrous acetonitrile (MeCN) or dimethylformamide (DMF)
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Add anhydrous potassium carbonate to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add the alkyl halide (1 equivalent) dropwise to the stirred solution.[4]
-
Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated this compound.[2]
Protocol 2: Mono-N-Alkylation via Reductive Amination
This protocol is a robust method for introducing a variety of substituents and is particularly useful for avoiding the formation of quaternary ammonium salts.[5]
Materials:
-
This compound dihydrochloride (1.0 equivalent)
-
Aldehyde or ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.2 - 2.5 equivalents)
-
Anhydrous dichloromethane (DCM) or dichloroethane (DCE)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound dihydrochloride and the anhydrous solvent.
-
Add the aldehyde or ketone.
-
Add the base (DIPEA or TEA) to neutralize the hydrochloride salt and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.[2]
-
In a single portion, add sodium triacetoxyborohydride to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[2]
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Workflow 2: General Reaction Pathways
Caption: Reaction pathways in piperazine alkylation.
References
- BenchChem Technical Support Team. (2025, December).
- Korch, K. M., Eidamshaus, C., Behenna, D. C., Nam, S., Horne, D., & Stoltz, B. M. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols for N-alkylation of this compound Dihydrochloride. BenchChem.
- Nicewicz, D. A., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683.
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing Coupling Reactions with this compound. BenchChem.
- Various Authors. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- BenchChem Technical Support Team. (2025).
- Wikipedia contributors. (2023, December 19). Piperazine. Wikipedia.
- BenchChem Technical Support Team. (2025).
- Badische Anilin- & Soda-Fabrik AG. (1960). Process for the N-monoalkylation of piperazine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Selective Mono-N-Alkylation of Piperazine
Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the selective functionalization of the piperazine scaffold. The symmetrical nature of piperazine, with its two reactive secondary amines, often leads to di-alkylation, a persistent issue that can complicate syntheses and reduce yields.[1] This document provides in-depth, field-proven insights and actionable protocols to help you achieve high yields of your desired mono-substituted piperazine products.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when planning a piperazine alkylation.
Q1: Why is achieving mono-alkylation of piperazine so challenging?
A1: The primary challenge stems from the symmetrical structure of piperazine, which contains two secondary amine groups of similar basicity and nucleophilicity.[1] After the first N-alkylation, the second nitrogen atom remains sufficiently nucleophilic to react with the alkylating agent, leading to the formation of a di-substituted byproduct.[2] Controlling the reaction to favor mono-substitution over di-substitution is therefore a delicate balancing act.
Q2: What are the primary strategies to promote mono-alkylation over di-alkylation?
A2: There are several effective strategies, which can be used independently or in combination:
-
Stoichiometric Control: Using a large excess of piperazine relative to the alkylating agent is a straightforward statistical approach to increase the probability of the electrophile reacting with an unreacted piperazine molecule.[1][2]
-
Protecting Group Strategy: This is often the most reliable method. By protecting one nitrogen with a group like tert-butoxycarbonyl (Boc), you can direct alkylation specifically to the unprotected nitrogen.[3][4] The protecting group is then removed in a subsequent step.
-
Reaction Condition Optimization: Fine-tuning parameters such as temperature, solvent, and the rate of addition of the alkylating agent can significantly influence the mono- to di-alkylation ratio.[2]
-
Reductive Amination: This alternative to direct alkylation involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly effective at preventing the formation of quaternary ammonium salts.[3][4]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thereby hindering di-alkylation.[3][5]
Q3: When should I choose a protecting group strategy versus stoichiometric control?
A3: A protecting group strategy is recommended when the highest possible selectivity for the mono-alkylated product is required and when the additional steps of protection and deprotection are feasible. It offers the cleanest reaction profile.[1] Stoichiometric control is a quicker, one-pot method but may necessitate more challenging purification to remove the excess piperazine and any di-substituted byproduct.[1]
Q4: Are there special considerations for N-arylation of piperazine?
A4: Yes. While direct nucleophilic aromatic substitution can occur on highly electron-deficient arenes, transition metal-catalyzed cross-coupling reactions are more general. The Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed) are the most common methods for N-arylation.[6][7] Using a mono-protected piperazine, such as N-Boc-piperazine, is also highly recommended for these reactions to ensure mono-arylation.
Troubleshooting Guide: Common Issues in Piperazine Mono-Alkylation
This section provides a systematic approach to diagnosing and solving problems encountered during your experiments.
Problem 1: High Yield of Di-Alkylated Product
Symptoms:
-
LC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to the 1,4-disubstituted piperazine.
-
The isolated yield of the desired mono-substituted product is low, even with complete consumption of the starting electrophile.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Increase the excess of piperazine to 5-10 equivalents relative to the alkylating agent. This statistically favors mono-alkylation.[1][2] |
| Rapid Addition of Electrophile | Add the alkylating agent slowly and dropwise, ideally using a syringe pump, to maintain a low concentration of the electrophile in the reaction mixture.[2][3] |
| High Reaction Temperature | Lower the reaction temperature. The second alkylation often has a higher activation energy, so reducing the temperature can selectively slow down the formation of the di-substituted product.[2] |
| Inappropriate Solvent | The polarity of the solvent can affect the relative reactivity of the species in solution. Experiment with different solvents to optimize selectivity.[2] |
| Strong Base | If a base is used, consider switching to a weaker, non-nucleophilic base to avoid excessive deprotonation of the mono-alkylated piperazine, which would increase its nucleophilicity.[2] |
| Unprotected Piperazine | For the highest level of control and the cleanest reaction, use a mono-protected piperazine, such as N-Boc-piperazine.[1][3] This physically blocks one nitrogen, forcing the reaction to occur at the other site. |
Problem 2: Reaction is Slow or Stalls Completely
Symptoms:
-
TLC or LC-MS monitoring shows a large amount of unreacted starting material even after prolonged reaction time.
| Potential Cause | Suggested Solution |
| Insufficiently Strong Base | While a strong base can promote di-alkylation, a base is often necessary to neutralize the acid formed during the reaction. If the reaction stalls, consider a moderately stronger base like K₂CO₃ or Cs₂CO₃.[3] |
| Poor Solubility of Reagents | Ensure all reagents are fully dissolved. If necessary, switch to a more polar aprotic solvent like DMF or THF to improve solubility. |
| Low Reaction Temperature | While low temperatures can improve selectivity, they also slow down the reaction rate. A balance must be found. Try gradually increasing the temperature while carefully monitoring the formation of the di-substituted product. |
| Deactivated Alkylating Agent | If using an alkyl halide, its reactivity (I > Br > Cl) will impact the reaction rate. For less reactive halides, adding a catalytic amount of sodium or potassium iodide can facilitate a Finkelstein reaction to generate the more reactive alkyl iodide in situ.[6] |
Problem 3: Difficulty Isolating the Mono-Substituted Product During Work-up
Symptoms:
-
The desired product remains in the aqueous layer during extraction.
Cause:
-
Mono-alkylated piperazines are basic and can form salts, especially if the reaction is performed under acidic conditions or if an acid is generated during the reaction (e.g., HBr from an alkyl bromide). These salts are often water-soluble.[5]
Solution:
-
During the work-up, carefully adjust the pH of the aqueous layer to be basic (pH 11-12) using a base like sodium carbonate or sodium hydroxide.[5] This will neutralize the protonated amine, making the free base product soluble in organic solvents like dichloromethane or ethyl acetate, allowing for its extraction.
Visualization of Troubleshooting Logic
Caption: A flowchart illustrating the key troubleshooting steps for high di-substitution.
Detailed Experimental Protocols
Here we provide step-by-step methodologies for the most effective strategies to achieve mono-N-alkylation of piperazine.
Protocol 1: Mono-Alkylation Using a Protecting Group Strategy (N-Boc-Piperazine)
This is the most reliable method for achieving clean mono-alkylation. The process involves three stages: protection, alkylation, and deprotection.
Step 1: Protection of Piperazine
-
Setup: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Addition of Protecting Group: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent) in DCM dropwise to the stirred piperazine solution over a period of 1-2 hours.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to yield pure N-Boc-piperazine.
Step 2: Alkylation of N-Boc-Piperazine
-
Setup: Dissolve N-Boc-piperazine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).
-
Addition of Base and Electrophile: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents), followed by the alkyl halide (1.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to 60-80 °C. Monitor the reaction progress by TLC or LC-MS until the N-Boc-piperazine is consumed.
-
Work-up and Purification: Cool the reaction to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure. Purify the crude product (the N-Boc-N'-alkyl-piperazine) by column chromatography.
Step 3: Deprotection
-
Setup: Dissolve the purified N-alkyl-N'-Boc-piperazine in a solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid (TFA) in DCM.
-
Reaction: Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
-
Isolation: Evaporate the solvent to yield the hydrochloride or trifluoroacetate salt of the desired mono-substituted piperazine. The free base can be obtained by neutralizing with a suitable base and extracting into an organic solvent.
Protocol 2: Mono-Alkylation Using Stoichiometric Control
This is a more direct, one-step method, though it may require more rigorous purification.
-
Setup: In a round-bottom flask, dissolve a large excess of piperazine (5-10 equivalents) in a solvent like dichloromethane (DCM) or acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Slow Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., benzyl bromide, 1 equivalent) dropwise to the stirred solution over 30-60 minutes.[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS to maximize the formation of the mono-alkylated product and minimize the di-alkylated byproduct.
-
Work-up: Quench the reaction with water. Perform an acid-base extraction to separate the product from the excess piperazine. The mono-alkylated product can often be separated from the di-alkylated product by column chromatography.
Protocol 3: Mono-Arylation via Buchwald-Hartwig Amination
This protocol is for the palladium-catalyzed synthesis of N-aryl piperazines.
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equivalent), N-Boc-piperazine (1.2-1.5 equivalents), a palladium source (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a base (e.g., NaOtBu, 1.4-2.0 equivalents).[8][9]
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Heating: Add anhydrous solvent (e.g., toluene or m-xylene) via syringe.[9] Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).[8]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine, which can then be deprotected as described in Protocol 1.
Visualization of the Protecting Group Workflow
Caption: Workflow for the synthesis of a mono-alkylated piperazine using a Boc protecting group.
References
- BenchChem. (2025).
- BenchChem. (n.d.).
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- Tajbakhsh, M., et al. (n.d.). One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. Tetrahedron Letters.
- BenchChem. (2025).
- Various Authors. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
- BenchChem. (2025).
- Pandey, A., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis.
- Roda, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Murahashi, S.-I., et al. (2014). Method for preparing n-alkyl-piperazines.
- Process for the N-monoalkylation of piperazine. (n.d.).
- Various Authors. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide?
- Buchwald–Hartwig amin
- Ullmann condens
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Troubleshooting Low Yield in Piperazin-2-ylmethanol Synthesis
Welcome to the technical support center for the synthesis of Piperazin-2-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields for this critical building block. The following content provides in-depth troubleshooting advice, detailed experimental protocols, and the scientific rationale behind these recommendations to empower you to overcome common synthetic hurdles.
Introduction to this compound Synthesis
This compound is a valuable heterocyclic compound widely used as a scaffold in medicinal chemistry. Its structure, featuring a piperazine ring and a primary alcohol, offers multiple points for diversification, making it a key intermediate in the synthesis of a wide range of pharmaceutically active agents.[1][2] The most common and economically viable synthetic route involves a multi-step process typically starting from racemic piperazine-2-carboxylic acid.[2] This pathway generally includes N-protection, reduction of the carboxylic acid, and subsequent deprotection.[2] While seemingly straightforward, each of these steps presents unique challenges that can contribute to a significant reduction in the overall yield.
This guide will address these challenges in a practical, question-and-answer format, providing actionable solutions grounded in established chemical principles.
Troubleshooting Guide & FAQs
Issue 1: Low Yield During N-Protection of Piperazine-2-carboxylic Acid
Question: I am observing a low yield and the formation of multiple products during the N-protection of piperazine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O). What is the likely cause and how can I improve this step?
Answer: The primary challenge in the N-protection of piperazine-2-carboxylic acid is achieving selective N,N'-di-protection without significant side reactions. The presence of two secondary amine functionalities with similar reactivity often leads to a mixture of mono-protected, di-protected, and unreacted starting material.[3][4]
Common Causes and Solutions:
-
Inadequate Stoichiometry and Reaction Control: The formation of di-substituted byproducts is a frequent issue when both nitrogen atoms of the piperazine ring have comparable reactivity.[4]
-
Solution: Employing a significant excess of piperazine (typically 5-10 equivalents) relative to the electrophile can statistically favor the reaction of the electrophile with an unsubstituted piperazine molecule over the mono-substituted product.[4] A slow, controlled addition of the protecting group reagent at a low temperature can also help manage the reaction rate and minimize the formation of the di-substituted product.[4]
-
-
Suboptimal pH Control: The reaction pH is critical. If the pH is too low, the piperazine nitrogens will be protonated, reducing their nucleophilicity. If the pH is too high, side reactions with the carboxylic acid can occur.
-
Solvent System: The choice of solvent can influence the solubility of reactants and the reaction rate.
-
Solution: A biphasic system of water and a suitable organic solvent, such as dichloromethane (DCM), is often effective.[2] This allows for good mixing and easy separation during workup.
-
Experimental Protocol: N,N'-di-Boc Protection of Racemic Piperazine-2-carboxylic Acid
-
Dissolution: To a solution of racemic piperazine-2-carboxylic acid in a mixture of water and dichloromethane, add sodium hydroxide portion-wise at 0 °C to maintain a basic pH.[2]
-
Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture at 0 °C.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Workup: Upon completion, separate the organic layer. Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.[5]
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[5]
Issue 2: Incomplete Reduction of the Carboxylic Acid Moiety
Question: My reduction of (1,4-Di-Boc-piperazin-2-yl)carboxylic acid to (1,4-Di-Boc-piperazin-2-yl)methanol using Lithium Aluminum Hydride (LiAlH₄) is sluggish and gives a low yield of the desired alcohol. What factors could be contributing to this?
Answer: The reduction of a carboxylic acid to a primary alcohol is a robust transformation, but its efficiency can be hampered by several factors, particularly the reactivity of the reducing agent and the reaction conditions.
Common Causes and Solutions:
-
Inactive Reducing Agent: LiAlH₄ is highly reactive and sensitive to moisture. Improper handling or storage can lead to deactivation.
-
Solution: Always use freshly opened or properly stored LiAlH₄. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Insufficient Equivalents of Reducing Agent: The reduction of a carboxylic acid with LiAlH₄ consumes two equivalents of hydride: one for the deprotonation of the acidic proton and one for the reduction of the carboxylate.
-
Solution: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents) to ensure complete reduction.
-
-
Inappropriate Solvent: The choice of solvent is crucial for the solubility of the starting material and the stability of the reducing agent.
-
Solution: Anhydrous tetrahydrofuran (THF) is the most common and effective solvent for LiAlH₄ reductions. Ensure the THF is freshly distilled or obtained from a sealed container.
-
-
Low Reaction Temperature: While the initial addition of LiAlH₄ is often done at a low temperature to control the exothermic reaction, the reduction itself may require heating to proceed at a reasonable rate.
-
Solution: After the initial addition at 0 °C, the reaction mixture is typically heated to reflux to drive the reduction to completion.[6]
-
Experimental Protocol: LiAlH₄ Reduction of (1,4-Di-Boc-piperazin-2-yl)carboxylic acid
-
Setup: Under a nitrogen atmosphere, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF in a flame-dried flask. Cool the suspension to 0 °C.
-
Addition of Starting Material: Slowly add a solution of (1,4-Di-Boc-piperazin-2-yl)carboxylic acid in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or LC-MS.[6]
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Workup: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Issue 3: Low Yield and Side Products During Deprotection
Question: I am experiencing a low yield during the acidic deprotection of (1,4-Di-Boc-piperazin-2-yl)methanol. What are the potential side reactions, and how can I optimize the deprotection step?
Answer: The removal of Boc protecting groups is typically achieved under acidic conditions. However, harsh conditions or prolonged reaction times can lead to degradation of the product or the formation of unwanted byproducts.[7]
Common Causes and Solutions:
-
Harsh Acidic Conditions: Strong acids like trifluoroacetic acid (TFA) can sometimes lead to side reactions, especially if the molecule contains other acid-sensitive functional groups. The chiral center at C2 of the piperazine ring can be susceptible to epimerization under harsh acidic or basic conditions.[8]
-
Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete deprotection and a mixture of mono-protected and fully deprotected products.
-
Solution: Monitor the reaction closely by TLC or LC-MS until all the starting material has been consumed.
-
-
Workup and Isolation Issues: this compound is a polar, water-soluble compound, which can make its extraction from aqueous media challenging.
Experimental Protocol: Deprotection of (1,4-Di-Boc-piperazin-2-yl)methanol
-
Reaction: Dissolve (1,4-Di-Boc-piperazin-2-yl)methanol in a suitable solvent like ethanol or dichloromethane.[2] Add a solution of hydrochloric acid (e.g., 4M in dioxane or ethanolic HCl) and stir at room temperature for several hours.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation of the Dihydrochloride Salt: Upon completion, remove the solvent under reduced pressure to yield the crude this compound dihydrochloride salt.[2]
-
Purification (if necessary): The salt can be further purified by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether).
Analytical Characterization
Accurate characterization of intermediates and the final product is crucial for troubleshooting and ensuring the quality of the synthesis.
| Analytical Technique | Purpose | Typical Conditions |
| TLC | Reaction monitoring | Silica gel plates; Mobile phase: DCM/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine for basic compounds. |
| LC-MS | Reaction monitoring, purity assessment, and mass confirmation | C18 reverse-phase column; Mobile phase: Acetonitrile/water gradient with 0.1% formic acid or trifluoroacetic acid.[9] |
| ¹H NMR | Structural elucidation and confirmation | Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O); Provides information on chemical shifts, multiplicities, and integrals of protons.[9] |
| GC-MS | Purity assessment for volatile derivatives | 5% Phenyl-methylpolysiloxane column; Requires derivatization for polar analytes to increase volatility.[9] |
Visualizing the Synthetic Workflow and Troubleshooting
Synthetic Workflow for this compound
Caption: General synthetic workflow for this compound.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting flowchart for low yield in synthesis.
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis - Benchchem.
- Technical Support Center: Optimizing Coupling Reactions with this compound - Benchchem.
- Application Notes and Protocols for Boc-Protected this compound in Peptide Synthesis - Benchchem.
- Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods - Benchchem.
- Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of this compound Dihyd - Benchchem.
- Technical Support Center: Optimizing Piperazine Synthesis - Benchchem.
- An In-depth Technical Guide to the Preparation of Racemic this compound Dihydrochloride - Benchchem.
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method.
- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing).
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central.
- WO1997010222A1 - Method for preparing piperazines - Google Patents.
- avoiding racemization during the synthesis of 1-(Piperazin-2-yl)ethanol - Benchchem.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society.
- An In-depth Technical Guide on the Solubility and Stability of this compound Dihydrochloride - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Piperazin-2-ylmethanol
Welcome to the technical support center for the purification of Piperazin-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the synthesis and purification of this critical building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary questions regarding this compound, its common impurities, and high-level purification strategies.
Q1: What are the typical impurities found in a crude reaction mixture of this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A prevalent method is the reduction of N,N'-di-Boc-piperazine-2-carboxylic acid followed by deprotection.[1]
Common byproducts from this and similar syntheses include:
-
Unreacted Starting Materials: Such as (1,4-Di-Boc-piperazin-2-yl)methanol or piperazine-2-carboxylic acid.
-
Partially Protected Intermediates: Mono-Boc-piperazin-2-ylmethanol, which can arise from incomplete deprotection.
-
Over-alkylation or Di-substitution Products: If the piperazine nitrogens are unprotected during upstream coupling steps, di-substituted byproducts can form.[2]
-
Reagent-Derived Impurities: Residual reducing agents (e.g., lithium or borohydride salts) or acids/bases from deprotection and workup steps.
-
Solvent Adducts: Residual high-boiling point solvents like DMF or DMSO.
Q2: My crude product is a dark, viscous oil. What is the likely cause and initial purification step?
A2: A dark, oily crude product often indicates the presence of high-molecular-weight polymeric byproducts or degradation products, which can form under harsh reaction conditions (e.g., high temperatures).[2] Amines, in general, are also susceptible to air oxidation, which can lead to discoloration.
Your first step should be an acid-base workup . This technique leverages the basicity of the piperazine nitrogens to separate the desired amine from neutral or acidic impurities.
-
Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The protonated this compound will move into the aqueous phase, leaving many non-basic impurities behind.[3]
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH or K₂CO₃) to a pH > 12 to deprotonate the amine salt.
-
Extract the free-base this compound back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
This initial cleanup often yields a significantly purer, lighter-colored material that is more amenable to subsequent high-resolution purification techniques.
Q3: How do I select the best primary purification strategy: distillation, chromatography, or crystallization?
A3: The optimal strategy depends on the scale of your reaction, the nature of the impurities, and the required final purity. The following diagram and table provide a decision-making framework.
Caption: Decision workflow for selecting a primary purification method.
| Purification Method | Ideal For | Key Advantages | Common Challenges |
| Vacuum Distillation | Large scale; removing non-volatile impurities (salts, polymers). | Scalable, cost-effective, avoids solvents. | Risk of thermal decomposition; ineffective for separating compounds with similar boiling points.[4] |
| Column Chromatography | Small to medium scale; separating compounds with different polarities. | High resolution, versatile for complex mixtures. | Can be low-yielding due to product adsorption on silica; requires significant solvent volumes.[5] |
| Recrystallization / Salt Formation | Final polishing step; when a high-purity crystalline solid is required. | Can yield exceptionally pure material; cost-effective. | Finding a suitable solvent system can be difficult; risk of oiling out; recovery can be variable.[6] |
Part 2: Troubleshooting Guides for Specific Techniques
This section provides detailed protocols and troubleshooting advice in a question-and-answer format for the most common purification methods.
Technique 1: Vacuum Distillation
Q: I'm planning to purify by vacuum distillation. What are the critical parameters, and how can I prevent decomposition?
A: Vacuum distillation is excellent for separating this compound from non-volatile impurities like salts or baseline material from a prior column.
Experimental Protocol: Vacuum Distillation
-
System Setup: Use a short-path distillation apparatus to minimize travel distance for the vapor. Ensure all glass joints are well-sealed with appropriate vacuum grease.
-
Pressure: Achieve a stable vacuum before heating. For this compound, a pressure of <1 mmHg is recommended to lower the boiling point significantly.
-
Heating: Use a heating mantle with a stir bar for even heat distribution. Begin heating slowly only after the vacuum is stable.
-
Fraction Collection: Collect a small forerun fraction, which may contain residual solvents or more volatile impurities. Collect the main fraction based on the boiling point at the given pressure. The boiling point of piperazine is ~56 °C at 9 mmHg, so expect a higher temperature for the methanol derivative.[4]
-
Monitoring: Monitor the head temperature closely. A stable temperature plateau indicates a pure fraction is distilling.
Troubleshooting:
-
Problem: The material is darkening or charring in the distillation pot.
-
Cause & Solution: This is a sign of thermal decomposition. The temperature is too high. Improve the vacuum to further lower the boiling point. Ensure the residence time in the heated pot is minimized, especially in continuous systems.[7]
-
-
Problem: The product is solidifying in the condenser.
-
Cause & Solution: The condenser is too cold. Use room temperature water or no cooling water at all for the condenser, allowing the distillate to remain liquid as it is collected.
-
-
Problem: The vacuum is unstable or poor.
-
Cause & Solution: Check for leaks in all connections. Ensure the vacuum pump is in good working order and the oil is clean. A poor vacuum will require higher temperatures, increasing the risk of decomposition.
-
Technique 2: Column Chromatography
Q: My compound streaks badly on silica gel, leading to poor separation and recovery. How can I fix this?
A: Streaking is a classic problem when purifying basic amines on standard silica gel, which is inherently acidic. The strong interaction between the basic amine and acidic silanol groups causes broad peaks and irreversible adsorption.
Solutions to Mitigate Streaking:
-
Basify the Mobile Phase: Add a small amount of a basic modifier to your eluent.
-
Protocol: Prepare your mobile phase (e.g., Dichloromethane/Methanol) and add 0.5-2% of triethylamine or ammonium hydroxide. This base will compete with your product for the acidic sites on the silica, allowing it to elute more cleanly.
-
-
Use a Deactivated Stationary Phase:
-
Protocol: Use commercially available deactivated silica (e.g., neutral or basic alumina) or prepare it yourself by pre-treating standard silica gel. A common lab practice is to flush the packed column with your mobile phase containing the basic modifier until the eluent is basic before loading your sample.
-
-
Protect the Amine:
-
Protocol: If compatible with your synthetic scheme, purify the N-Boc protected intermediate, (1,4-Di-Boc-piperazin-2-yl)methanol. This derivative is much less polar and not basic, making it behave well on silica gel.[1] The Boc groups can be removed in a clean, high-yielding step after purification.
-
Technique 3: Recrystallization and Salt Formation
Q: My this compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a supersaturated liquid instead of a crystalline solid. This is common with compounds that have intermolecular hydrogen bonding capabilities, like this compound.
Troubleshooting Oiling Out:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. An insulated container can help.[8]
-
Use a Two-Solvent System: This is often the most effective solution.[9]
-
Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble), such as hot methanol or isopropanol.
-
While the solution is still warm, slowly add a "poor" solvent (one in which it is insoluble), such as diethyl ether or hexanes, dropwise until the solution becomes persistently cloudy.
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly. The finely tuned solvent composition should promote crystal lattice formation instead of phase separation.
-
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Q: How do I perform a robust purification via dihydrochloride salt formation?
A: Converting the free base to its dihydrochloride salt is an excellent method for purification and improving the compound's stability.[1] The salt often has much better crystallization properties than the free base.
Caption: Experimental workflow for purification via salt formation.
Key Considerations:
-
Solvent Choice: Use a solvent in which the free base is soluble but the hydrochloride salt is not. Alcohols like methanol, ethanol, or isopropanol are common choices.[1]
-
Acid Addition: Use a solution of HCl in a compatible solvent (e.g., HCl in methanol, isopropanol, or dioxane). Adding the acid slowly to a cooled solution promotes the formation of well-defined crystals rather than an amorphous precipitate.
-
Washing: Wash the filtered crystals with a cold, non-polar solvent (like diethyl ether) to remove residual solvent and any surface impurities.[8]
Part 3: Purity Assessment
Q: How can I reliably determine the purity of my final product?
A: A combination of methods is recommended to confirm both identity and purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. Due to the polar and non-chromophoric nature of this compound, specialized methods are needed.
-
Method 1: Ion-Pair Reversed-Phase HPLC: Uses an ion-pairing reagent to retain the cationic analyte on a C18 column.[10]
-
Method 2: HILIC with ELSD/MS: Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for highly polar compounds. Detection can be achieved with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS).[10][11]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The absence of impurity signals provides a good qualitative measure of purity. Integration against an internal standard of known concentration can be used for quantitative analysis (qNMR).
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to assess for volatile impurities. The hydroxyl and amine groups may require derivatization (e.g., silylation) to improve volatility and peak shape.[11]
By understanding the principles behind each purification technique and anticipating common pitfalls, you can design a robust and efficient workflow to obtain high-purity this compound for your research and development needs.
References
- Technical Support Center: Purification of Long-Chain Amines - Benchchem.
- Amine Troubleshooting - Sulfur Recovery Engineering Inc.
- Amine Treating - Troubleshooting Guide | PDF | Oil Refinery | Catalysis - Scribd.
- Application Note: Chiral HPLC Separation of this compound Enantiomers - Benchchem.
- Application Notes and Protocols for Boc-Protected this compound in Peptide Synthesis - Benchchem.
- Troubleshooting Amine Unit Simulations - Bryan Research & Engineering, LLC.
- Case studies of troubleshooting amine treating foaming—Part 1 | Gas Processing & LNG.
- An In-depth Technical Guide to the Preparation of Racemic this compound Dihydrochloride - Benchchem.
- Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Determination of this compound Dihyd - Benchchem.
- Comparison of synthetic routes to enantiomerically pure this compound - Benchchem.
- Recrystallization - Part 2.
- Characterization of (1,4-Dimethylpiperazin-2-yl)methanol: A Comparative Guide to Analytical Methods - Benchchem.
- Technical Support Center: Optimizing Coupling Reactions with this compound - Benchchem.
- Synthetic Routes to Functionalized 1-(Piperazin-2-yl)ethanol Analogs: Application Notes and Protocols - Benchchem.
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - MDPI.
- Purification of piperazine - Google Patents.
- Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - ResearchGate.
- Recovery and purification of piperazine - Google Patents.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- Two-Solvent Recrystallization Guide - MIT OpenCourseWare.
- Process for preparation of piperazine - Google Patents.
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
- Piperazine synthesis - Organic Chemistry Portal.
- (S)-Piperazin-2-ylmethanol dihydrochloride | 149629-73-2 - Sigma-Aldrich.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central.
- How to extract/isolate piperazine from water without distillation? - ResearchGate.
- Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents.
- A Review on Analytical Methods for Piperazine Determination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mt.com [mt.com]
- 7. US7271292B2 - Process for distillatively removing piperazine from an ethylenediamine-piperazine mixture - Google Patents [patents.google.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Reactions of Piperazin-2-ylmethanol with Electrophiles
Welcome to the technical support center for synthetic reactions involving Piperazin-2-ylmethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. Here, we provide in-depth, field-tested insights into the common challenges and side reactions encountered when reacting this compound with various electrophiles. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your synthetic outcomes.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that frequently arise during the experimental design phase.
Q1: Which nitrogen on this compound is more reactive towards electrophiles?
A1: The N4 nitrogen is generally more sterically accessible and considered more nucleophilic than the N1 nitrogen, which is adjacent to the hydroxymethyl substituent.[1] Consequently, in the absence of a protecting group, electrophilic attack, such as acylation or alkylation, will preferentially occur at the N4 position.[1] However, achieving selective mono-substitution at N4 without any reaction at N1 can be challenging and often requires careful control of reaction conditions.
Q2: Is it necessary to use a protecting group for this compound?
A2: While not strictly necessary in all cases, using a protecting group on one of the nitrogen atoms is highly recommended to achieve selective mono-substitution and avoid the formation of di-substituted byproducts.[1] The most common and effective strategy is to protect one nitrogen, which directs the reaction to the other nitrogen.[1][2] The choice of protecting group is critical and depends on the overall synthetic strategy and the stability of your molecule to the required deprotection conditions.[2][3]
Q3: What are the most common side reactions observed when working with this compound?
A3: The most prevalent side reactions include:
-
Di-substitution: The electrophile reacts with both the N1 and N4 nitrogens, which is a common issue when using unprotected this compound.[1]
-
O-alkylation/O-acylation: The hydroxyl group can act as a nucleophile and compete with the ring nitrogens, leading to the formation of undesired O-functionalized products.[1] This is particularly relevant when using highly reactive electrophiles or strong bases.
-
Ring Fragmentation: Under certain conditions, particularly during lithiation for C-H functionalization, fragmentation of the piperazine ring has been observed.[4][5]
Q4: How can I purify my N-substituted this compound product?
A4: The purification strategy will depend on the physicochemical properties of your final compound. Standard methods include:
-
Acid-Base Extraction: This is useful for separating the basic piperazine product from non-basic impurities.[1]
-
Silica Gel Column Chromatography: This is a widely used and effective method for separating the desired product from byproducts and unreacted starting materials.[1][6]
-
Recrystallization: If your product is a solid, recrystallization can be an excellent technique for achieving high purity.[1]
Troubleshooting Guide: Side Reactions & Optimization
This section provides detailed troubleshooting for specific reaction types, focusing on the causality behind common experimental failures and providing robust solutions.
Scenario 1: N-Acylation (Amide Coupling) Reactions
Amide bond formation is a cornerstone of many synthetic routes. However, challenges with yield and purity are common.
Problem: Low or No Yield of the Desired Mono-acylated Product
-
Causality & Explanation: Low yields can stem from several factors, including poor activation of the carboxylic acid, incorrect choice of base, or low nucleophilicity of the piperazine nitrogen. The coupling agent's role is to form a highly reactive intermediate with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. If this activation is inefficient, the reaction will not proceed.
-
Troubleshooting Steps:
-
Verify Coupling Agent Activity: Ensure your coupling agent (e.g., HATU, HOBt/EDC) is fresh and has been stored under anhydrous conditions.
-
Optimize the Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is crucial.[1] These bases neutralize the acid formed during the reaction without competing as nucleophiles. Ensure the base is anhydrous.
-
Increase Nucleophilicity/Reaction Time: For sterically hindered substrates, consider a more powerful activating agent or allow for longer reaction times. Gentle heating (e.g., to 40 °C) can sometimes be beneficial.[1]
-
Problem: Formation of a Significant N,N'-Diacylated Byproduct
-
Causality & Explanation: This is the most common selectivity issue when using unprotected this compound.[1] Both nitrogen atoms are nucleophilic and can react with the activated carboxylic acid.
-
Solutions:
-
Employ a Protecting Group (Recommended): The most reliable solution is to use a mono-protected starting material, such as N1-Boc-piperazin-2-ylmethanol.[1] The Boc (tert-butoxycarbonyl) group effectively "blocks" the N1 position, ensuring that acylation occurs exclusively at the N4 nitrogen.
-
Control Stoichiometry: If you must use the unprotected piperazine, using a significant excess of this compound relative to the carboxylic acid can statistically favor mono-acylation.[1][7] However, this will require a more rigorous purification to remove the unreacted starting material.
-
Diagram: Selective Mono-acylation Strategy
Caption: Workflow comparing unprotected vs. protected acylation of this compound.
Scenario 2: N-Alkylation Reactions
N-alkylation can be achieved through direct alkylation with alkyl halides or via reductive amination. Both methods have unique challenges.
Problem: Poor Yield in Direct Alkylation with Alkyl Halides
-
Causality & Explanation: When starting with the common this compound dihydrochloride salt, the amine nitrogens are protonated and non-nucleophilic.[6] A base is required to liberate the free amine for the reaction to proceed. Insufficient base or a base that is too weak will result in a low yield.
-
Troubleshooting Steps:
-
Ensure Stoichiometric Base: At least two equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like TEA) are needed to neutralize the dihydrochloride salt.[6] An additional equivalent may be needed to scavenge the acid generated during the alkylation.
-
Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is often effective for this type of nucleophilic substitution.
-
Control Di-alkylation: Similar to acylation, di-alkylation is a significant risk. Using a mono-protected piperazine is the best solution. Alternatively, using a large excess of the piperazine starting material can favor mono-alkylation.[6]
-
Problem: Low Conversion in Reductive Amination
-
Causality & Explanation: Reductive amination is a two-step, one-pot process: the formation of an iminium ion followed by its reduction. The reaction's success hinges on the delicate balance of these two steps. The initial iminium ion formation is often favored under weakly acidic conditions, but if the pH is too low, the amine nucleophile becomes protonated and unreactive.[1]
-
Troubleshooting Steps:
-
Optimize pH: The reaction is often optimal in a pH range of 4-6.[1] This can be achieved by adding a small amount of acetic acid or by using the amine salt as the starting material.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion in the presence of the aldehyde or ketone.[1] Ensure the STAB is added portion-wise to control gas evolution.
-
Iminium Formation Time: Allow the piperazine and the carbonyl compound to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent to allow for sufficient iminium ion formation.[6]
-
Table 1: Comparison of Protecting Group Strategies
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Advantages & Notes |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[2] | Stable to base and hydrogenolysis; the most common choice for piperazines.[2][3] |
| Benzyloxycarbonyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂/Pd/C)[2] | Orthogonal to Boc; useful when acid-sensitive groups are present.[3] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF)[2][3] | Orthogonal to both Boc and Cbz; ideal for molecules sensitive to acid and hydrogenolysis.[3] |
Experimental Protocols
Protocol 1: General Procedure for Selective N4-Acylation using N1-Boc-Piperazin-2-ylmethanol
-
Activation: In a dry, inert atmosphere flask, dissolve the carboxylic acid (1.0 eq) and a coupling agent like HATU (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Amine Addition: Add a solution of N1-Boc-piperazin-2-ylmethanol (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.[1]
-
Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the mixture with an organic solvent like ethyl acetate. Wash sequentially with saturated aqueous NaHCO₃, water, and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for N-Boc Deprotection
-
Dissolution: Dissolve the N-Boc protected piperazine derivative in dichloromethane (DCM).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add an excess of trifluoroacetic acid (TFA) (typically 4-5 equivalents or as a 25-50% solution in DCM).[2]
-
Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent. The resulting product is often the TFA salt, which can be neutralized with a base during a subsequent aqueous work-up or used directly.
Diagram: Decision Workflow for Troubleshooting Low Yield
Caption: A logical workflow for diagnosing and resolving low-yield reactions.
References
- A Comparative Guide to Orthogonal Protecting Groups in Piperazine Synthesis. Benchchem.
- A Comparative Guide to Selective Piperazine Functionalization: Exploring Alternatives to N-Boc. Benchchem.
- Technical Support Center: Optimizing Coupling Reactions with this compound. Benchchem.
- Application Notes and Protocols for N-alkylation of this compound Dihydrochloride. Benchchem.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Chiral Resolution of Piperazin-2-ylmethanol
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Subject: A Troubleshooting Guide to the Successful Chiral Resolution of Piperazin-2-ylmethanol
Welcome to the technical support center. This guide is designed to provide you with in-depth, field-proven insights into the chiral resolution of this compound, a critical building block in modern medicinal chemistry.[1] The stereochemistry of this compound is often crucial for pharmacological activity, making robust and reliable separation methods essential for drug development.[2] This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your resolution strategies effectively.
We will address the two primary facets of chiral resolution: the preparative separation of enantiomers from a racemic mixture, focusing on the classical method of diastereomeric salt crystallization, and the analytical determination of enantiomeric purity, focusing on chiral High-Performance Liquid Chromatography (HPLC).
Part 1: Preparative Resolution via Diastereomeric Salt Crystallization
Diastereomeric salt resolution is a foundational and scalable technique for separating enantiomers.[3] The method relies on reacting the racemic amine (this compound) with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, most notably solubility.[4][5] This difference allows for their separation by fractional crystallization.
Frequently Asked Questions & Troubleshooting Guide
Q1: How do I select the most effective chiral resolving agent for this compound?
A1: The selection of the resolving agent is the most critical step and is often determined empirically.[6] The goal is to form a diastereomeric salt pair with a significant solubility difference in a given solvent. For basic amines like this compound, chiral acids are the resolving agents of choice.
-
Expert Insight: Tartaric acid and its derivatives are the most common and effective resolving agents for racemic amines due to their availability in both enantiomeric forms and their tendency to form highly crystalline salts.[6][7] Other viable options include (-)-mandelic acid and (+)-camphor-10-sulfonic acid.[5]
-
Actionable Advice: Begin by screening a small panel of common chiral acids. A typical screening process involves reacting your racemic amine with ~0.5 equivalents of several different chiral acids (e.g., L-(+)-tartaric acid, D-(-)-tartaric acid, (S)-(+)-mandelic acid) in various solvents (e.g., methanol, ethanol, isopropanol, or mixtures with water) on a small scale. The combination that produces a crystalline solid most readily is the most promising lead.
Q2: My diastereomeric salts are not crystallizing; I'm only getting an oil or no precipitate at all. What should I do?
A2: Oiling out is a common problem indicating that the diastereomeric salt is more soluble in the solvent than desired, or that its melting point is lower than the temperature of the solution.
-
Causality: The salvation energy of the salt ions in the solvent is more favorable than the lattice energy of the crystal. Impurities can also inhibit crystallization.[8]
-
Troubleshooting Steps:
-
Increase Concentration: Carefully remove solvent under reduced pressure to create a supersaturated solution. Be cautious, as removing too much solvent can cause the product to crash out as an amorphous solid or oil.
-
Change the Solvent System: This is the most powerful variable. If you are using a polar solvent like methanol, try switching to a slightly less polar one like ethanol or isopropanol. Alternatively, introduce an "anti-solvent"—a solvent in which the salt is insoluble—dropwise to a dissolved solution of the salt until turbidity persists.[8] Common anti-solvents for alcohol solutions include ethers (e.g., MTBE) or alkanes (e.g., heptane).
-
Control Cooling Rate: Allow the solution to cool slowly to room temperature, then transfer it to a 0-5 °C refrigerator. Rapid cooling often promotes oiling.[8]
-
Seeding: If you have a small amount of crystalline material from a previous attempt, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Check Stoichiometry: Ensure the molar ratio of the resolving agent to the racemic substrate is correct. For a diacid resolving agent like tartaric acid, ratios greater than 1.5 can sometimes improve enantiopurity.[4]
-
Q3: The enantiomeric excess (e.e.) of my resolved amine is low after the first crystallization. How can I improve it?
A3: Low e.e. indicates that the precipitated salt is contaminated with the more soluble diastereomer.
-
Expert Insight: A single crystallization is rarely sufficient to achieve >95% e.e. Recrystallization is almost always necessary. The key is to dissolve the filtered salt in a minimum amount of hot solvent and allow it to re-crystallize. This process selectively purges the more soluble diastereomer into the mother liquor.
-
Actionable Protocol:
-
Collect the solid from the first crystallization by filtration.
-
Analyze the enantiomeric excess of the amine liberated from a small sample of this solid using a validated chiral HPLC method (see Part 2).
-
Recrystallize the bulk of the solid from the same solvent system, potentially using a slightly smaller volume of solvent.
-
Repeat the process. Monitor the e.e. after each recrystallization. The e.e. should plateau as you approach enantiopurity.
-
Q4: I'm struggling to liberate the free amine from the purified diastereomeric salt. What are the best practices?
A4: This is a critical step to recover your desired enantiomerically enriched product. The process involves breaking the acid-base salt linkage.
-
Mechanism: The diastereomeric salt is dissolved in water, and a base is added to deprotonate the amine and protonate the chiral acid, making them separable.
-
Troubleshooting Steps:
-
Dissolve the Salt: Dissolve the purified diastereomeric salt completely in water.
-
Basify the Solution: Add a strong base, such as 2 M sodium hydroxide (NaOH) solution, dropwise while stirring.[6] Monitor the pH with a pH meter or pH paper; continue adding base until the solution is strongly basic (pH > 11). This ensures the piperazine nitrogens are fully deprotonated.[8]
-
Extract the Free Amine: The free amine is now an organic-soluble base. Extract it from the aqueous solution multiple times (at least 3x) with a suitable organic solvent like dichloromethane (DCM), ethyl acetate, or diethyl ether.[6] The chiral resolving agent will remain in the aqueous layer as its sodium salt.
-
Dry and Concentrate: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the free amine.[8]
-
Data Summary: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Typical Solvent(s) | Key Advantages | Reference |
| L-(+)-Tartaric Acid | Methanol, Ethanol, Water | Widely available, inexpensive, forms highly crystalline salts. | [6] |
| D-(-)-Tartaric Acid | Methanol, Ethanol, Water | Provides access to the other enantiomer. | [5] |
| (S)-(+)-Mandelic Acid | Alcohols | Often effective when tartaric acid fails. | [7] |
| (+)-Camphor-10-sulfonic Acid | Alcohols, Acetone | Strong acid, useful for weakly basic amines. | [5] |
Experimental Protocol: Diastereomeric Salt Resolution
-
Salt Formation: Dissolve one molar equivalent of racemic this compound in a suitable solvent (e.g., ethanol, 10 volumes). In a separate flask, dissolve 0.5-1.0 molar equivalents of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid) in the same solvent, heating gently if necessary.
-
Crystallization: Add the resolving agent solution to the amine solution while stirring. Allow the mixture to cool slowly to room temperature. If crystallization does not occur, consider the troubleshooting steps outlined above. Once crystals form, cool the mixture further in an ice bath for 1-2 hours to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[6]
-
Analysis & Recrystallization: Dry the crystals. Take a small sample, liberate the free amine as described in Q4, and determine its enantiomeric excess by chiral HPLC. Recrystallize the bulk of the material from a minimum amount of hot solvent until the desired e.e. is achieved.
-
Liberation of Final Product: Once the desired purity is reached, dissolve all the purified salt in water and perform the basification and extraction procedure as described in Q4 to obtain the final enantiomerically enriched this compound.
Workflow Diagram: Troubleshooting Diastereomeric Salt Crystallization
Caption: Troubleshooting workflow for diastereomeric salt resolution.
Part 2: Analytical Method Development with Chiral HPLC
A reliable analytical method is essential to accurately determine the enantiomeric excess of your samples and guide your preparative resolution efforts. Chiral HPLC is the gold standard for this analysis.[2]
Frequently Asked Questions & Troubleshooting Guide
Q1: What is a good starting point (column and mobile phase) for separating the enantiomers of this compound?
A1: For chiral amines, polysaccharide-based chiral stationary phases (CSPs) are highly effective.
-
Expert Recommendation: Immobilized polysaccharide-based CSPs, such as those with cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel, are excellent starting points.[2] A column like the Chiralpak® IC is a well-documented choice for separating piperazine derivatives.[9]
-
Typical Starting Conditions:
Q2: I'm seeing poor resolution (Rs < 1.5) between the enantiomeric peaks. How can I improve it?
A2: Poor resolution is the most common challenge. A resolution value (Rs) greater than 1.5 is desired for baseline separation.[2]
-
Causality: The differential interaction between the enantiomers and the chiral stationary phase is insufficient under the current conditions.
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: The ratio of solvents is a powerful tool. In normal phase (e.g., Hexane/Isopropanol), reducing the percentage of the alcohol modifier will generally increase retention and may improve resolution.[10] In the recommended polar organic mode, adjusting the Acetonitrile/Methanol ratio can alter selectivity.
-
Reduce Flow Rate: Chiral separations are often more efficient at lower flow rates. Try reducing the flow rate from 1.0 mL/min to 0.8 or 0.5 mL/min.[10]
-
Adjust Temperature: Temperature has a significant impact on the chiral recognition mechanism. Both increasing and decreasing the column temperature should be explored, as the effect is not always predictable.[10] Lower temperatures often enhance resolution but increase analysis time and pressure.
-
Q3: My peaks are tailing or showing poor shape. What is the cause and how can I fix it?
A3: Peak tailing for basic compounds like this compound is typically caused by unwanted secondary interactions with the stationary phase.
-
Mechanism: The basic nitrogen atoms in the piperazine ring can interact strongly with residual acidic silanol groups on the silica surface of the column packing, leading to tailing.[10]
-
Solution: The use of a basic additive in the mobile phase is crucial. Diethylamine (DEA) or another amine modifier at a low concentration (e.g., 0.1%) acts as a competitive base, masking the active silanol sites and resulting in sharp, symmetrical peaks.[2][9] If you are already using an additive and still see tailing, ensure your column is properly equilibrated and consider slightly increasing the additive concentration.
Q4: The UV sensitivity for this compound is low. How can I improve detection?
A4: This is an inherent challenge as the molecule lacks a strong chromophore.[2]
-
Expert Insight: The most straightforward approach is to detect at a very low UV wavelength, such as 200-210 nm, where many organic molecules have some absorbance.[2] However, this requires extremely high-purity solvents to maintain a stable baseline.
-
Alternative Strategy (for trace analysis): Pre-column derivatization can be employed. This involves reacting the piperazine with a reagent that attaches a UV-active or fluorescent tag. For example, reacting with 4-chloro-7-nitrobenzofuran (NBD-Cl) creates a highly UV-active derivative, allowing for much more sensitive detection.[9][11] This adds a step to sample preparation but can dramatically lower the limit of detection.
Experimental Protocol: Chiral HPLC Method Development
-
System Preparation: Ensure the HPLC system is clean and has been flushed with the mobile phase solvents to be used.
-
Column Installation & Equilibration: Install the chiral column (e.g., Chiralpak® IC). Equilibrate the column with the starting mobile phase (e.g., ACN/MeOH/DEA 90:10:0.1) at the desired flow rate (e.g., 1.0 mL/min) for at least 30 minutes, or until a stable baseline is achieved.[2]
-
Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL. Dilute this to a working concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Initial Injection: Inject 10 µL of the racemic standard and run the analysis using the starting conditions.
-
Optimization: Based on the initial chromatogram, assess the resolution, peak shape, and retention time. Adjust one parameter at a time (mobile phase composition, flow rate, or temperature) as described in the troubleshooting guide (Q2 & Q3) to achieve baseline resolution (Rs > 1.5).
-
Validation: Once optimal conditions are found, perform several replicate injections to ensure the method is reproducible.
Workflow Diagram: Chiral HPLC Method Development
Caption: Workflow for chiral HPLC method development and troubleshooting.
Part 3: Alternative & Complementary Strategies
Q1: Are there methods other than crystallization for the preparative-scale resolution of this compound?
A1: Yes. While crystallization is often the most cost-effective method for large-scale separation, preparative chiral chromatography (using either HPLC or Supercritical Fluid Chromatography, SFC) is a powerful alternative.[3] SFC is often preferred for preparative scale as it is faster and uses less organic solvent. However, these techniques require specialized equipment and can be significantly more expensive than classical resolution.[3]
Q2: Can enzymatic resolution be applied to this compound?
A2: Enzymatic kinetic resolution is a viable strategy for chiral alcohols.[12] This method uses an enzyme (often a lipase) that selectively acylates one enantiomer of the alcohol, leaving the other unreacted.[13] The resulting ester and the unreacted alcohol can then be separated by standard techniques like column chromatography. This approach can offer very high enantioselectivity but requires screening for a suitable enzyme and reaction conditions.
Q3: Is asymmetric synthesis a better approach than resolution?
A3: Asymmetric synthesis, which aims to create only the desired enantiomer from the start, is often the most elegant and efficient approach, avoiding the 50% theoretical yield loss inherent in classical resolution.[7] Methods exist for the enantioselective synthesis of piperazine derivatives, for example, by starting from the chiral pool (e.g., the amino acid (S)-serine) or using asymmetric catalysis.[14][15] However, developing a robust asymmetric synthesis can be a complex and time-consuming research project in itself. For many projects, resolving the readily available racemic material is the more practical and faster path to obtaining both enantiomers for biological evaluation.
References
- BenchChem. (2025). Comparison of synthetic routes to enantiomerically pure this compound.
- BenchChem. (2025). Application Note: Chiral HPLC Separation of this compound Enantiomers.
- Gomes, P. A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron.
- BenchChem. (n.d.). A Comparative Analysis of Diastereomeric Salt Resolution Techniques for Chiral Compounds.
- Chemistry LibreTexts. (2022). 6.
- Wikipedia. (n.d.). Chiral resolution.
- BioDuro. (2018).
- BenchChem. (2025). (S)
- BenchChem. (2025).
- Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- ResearchGate. (2012).
- BenchChem. (2025).
- Stoltz, B. M., et al. (n.d.).
- Gotor-Fernández, V., & Gotor, V. (2015). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
- de Souza, J. A. C., et al. (2018).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. stoltz2.caltech.edu [stoltz2.caltech.edu]
Technical Support Center: Optimizing Reaction Conditions for the Reduction of Piperazine-2-carboxamide to (Piperazin-2-yl)methanamine
Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and life sciences sectors. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful reduction of piperazine-2-carboxamide to its corresponding amine, (piperazin-2-yl)methanamine. Our goal is to equip you with the knowledge to navigate common experimental challenges, optimize your reaction conditions, and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
Here, we address some of the initial questions researchers often have when approaching the reduction of piperazine-2-carboxamide.
Q1: What are the most common reagents for reducing piperazine-2-carboxamide, and what are their primary advantages and disadvantages?
A1: The most prevalent reducing agents for amide reduction are lithium aluminum hydride (LiAlH₄) and borane complexes (e.g., BH₃-THF).[1][2]
-
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and versatile reducing agent capable of reducing a wide array of functional groups, including amides.[1][3] Its high reactivity ensures a thorough reduction. However, this lack of selectivity can be a drawback if other reducible functional groups are present in the molecule.[1] LiAlH₄ reacts violently with protic solvents, including water, and requires strict anhydrous conditions and careful handling.[4][5] The workup procedure can also be challenging due to the formation of aluminum salt emulsions.[1]
-
Borane Complexes (e.g., BH₃-THF, BH₃-SMe₂): Borane reagents are generally milder and more chemoselective than LiAlH₄.[6][7] They offer better tolerance for other functional groups like esters and nitro groups.[6][8] However, borane reductions can sometimes be slower and may require elevated temperatures. The initial product is an amine-borane complex that needs to be decomposed to liberate the free amine.[6]
Q2: My reduction of piperazine-2-carboxamide is sluggish or incomplete. What are the likely causes?
A2: Several factors can contribute to an incomplete reaction:
-
Insufficient Reducing Agent: Amide reductions typically require a stoichiometric excess of the reducing agent. For LiAlH₄, a 2-4 fold excess is common.
-
Poor Reagent Quality: Both LiAlH₄ and borane solutions can degrade over time, especially if not stored under an inert atmosphere. It is crucial to use fresh or properly stored reagents.
-
Low Reaction Temperature: While some reductions proceed at room temperature, many require heating (refluxing in THF, for example) to go to completion, especially with borane reagents.
-
Moisture Contamination: For LiAlH₄ reductions, even trace amounts of water can quench the reagent, leading to incomplete conversion.[5] Ensure all glassware is oven-dried and solvents are anhydrous.
Q3: I am observing significant side-product formation. What are the common side reactions and how can I mitigate them?
A3: Side reactions can compromise yield and purity. Common issues include:
-
Over-reduction of other functional groups: If your starting material contains other reducible moieties (esters, nitriles, etc.), a strong, non-selective reducing agent like LiAlH₄ will likely reduce them as well.[1] Consider using a more chemoselective reagent like a borane complex.[6][8]
-
Ring Opening: While less common under standard reduction conditions, aggressive reagents or high temperatures could potentially lead to cleavage of the piperazine ring, though this is not a typical pathway for amide reduction.
-
Formation of Aldehyde or Alcohol: In some cases, particularly with sterically hindered amides or specific borane reagents, the reaction can be stopped at the aldehyde stage or even lead to the corresponding alcohol.[9][10][11] Ensuring sufficient equivalents of the reducing agent and adequate reaction time and temperature will favor the formation of the amine.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a straightforward method. The product amine will be significantly more polar than the starting amide. A suitable solvent system might be dichloromethane/methanol with a small amount of ammonium hydroxide to prevent streaking of the basic amine on the silica plate. Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool for monitoring the disappearance of the starting material and the appearance of the product, confirming the correct mass.
II. Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the reduction of piperazine-2-carboxamide.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive reducing agent. 2. Insufficient equivalents of reducing agent. 3. Presence of moisture (especially with LiAlH₄). 4. Low reaction temperature. | 1. Use a fresh, unopened bottle of the reducing agent or titrate a sample to determine its activity. 2. Increase the equivalents of the reducing agent (e.g., from 2 to 4 eq.). 3. Ensure all glassware is rigorously dried and use anhydrous solvents.[5] 4. Increase the reaction temperature, potentially to reflux in the chosen solvent (e.g., THF). |
| Complex Mixture of Products | 1. Over-reduction of other functional groups. 2. Degradation of starting material or product. | 1. Switch to a more chemoselective reducing agent like BH₃-THF.[6][8] 2. Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Difficult Workup (Emulsion Formation with LiAlH₄) | 1. Formation of colloidal aluminum salts. | 1. Use a standard quenching procedure like the Fieser method (sequential addition of water, 15% NaOH, and more water).[4][12][13] This method is designed to produce granular, easily filterable aluminum salts.[4] 2. An alternative is to use Glauber's salt (Na₂SO₄·10H₂O) for quenching.[12] |
| Product is an Oil and Won't Crystallize | 1. Presence of residual solvent or impurities. 2. The free base of the product may be an oil at room temperature. | 1. Ensure complete removal of solvent under high vacuum.[14] 2. Purify the crude product via column chromatography. 3. Convert the oily free base into a solid salt, such as the hydrochloride or diacetate salt, which often have better crystalline properties.[14] |
| Low Recovery After Purification | 1. Product is highly polar and water-soluble. 2. Irreversible binding to silica gel during chromatography. | 1. During aqueous workup, saturate the aqueous layer with NaCl before extraction to reduce the solubility of the amine. 2. Use a different stationary phase for chromatography, such as alumina, or pre-treat the silica gel with a triethylamine solution to neutralize acidic sites.[14] |
III. Experimental Protocols
Below are detailed, step-by-step methodologies for the reduction of piperazine-2-carboxamide using both LiAlH₄ and BH₃-THF.
Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)
Safety Note: LiAlH₄ is a highly reactive and flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All manipulations must be conducted in a certified chemical fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and gloves) is mandatory.[4]
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add piperazine-2-carboxamide (1.0 eq).
-
Suspend the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice bath.
-
-
Addition of LiAlH₄:
-
Under a positive pressure of nitrogen, slowly and portion-wise add LiAlH₄ (2.0-3.0 eq) to the stirred suspension. Caution: The addition is exothermic and may cause gas evolution.
-
-
Reaction:
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approx. 66 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
-
Workup (Fieser Method):
-
Cool the reaction mixture to 0 °C in an ice bath.[4]
-
With vigorous stirring, very slowly and dropwise add the following for every 'X' grams of LiAlH₄ used:
-
Allow the mixture to warm to room temperature and stir for at least 30 minutes. A granular white precipitate should form.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude (piperazin-2-yl)methanamine.
-
Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃-THF)
-
Reaction Setup:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add piperazine-2-carboxamide (1.0 eq).
-
Dissolve or suspend the starting material in anhydrous THF (approx. 0.2 M concentration).
-
-
Addition of BH₃-THF:
-
Slowly add a 1.0 M solution of BH₃-THF in THF (3.0-4.0 eq) to the reaction mixture at room temperature via a syringe or dropping funnel.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Workup:
-
Cool the reaction to 0 °C and slowly add 6 M HCl to quench the excess borane and hydrolyze the amine-borane complex. Caution: Hydrogen gas will be evolved.
-
Heat the mixture to reflux for 1-2 hours to ensure complete hydrolysis of the amine-borane complex.
-
Cool the mixture to room temperature and basify with a concentrated NaOH solution until the pH is >12.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
IV. Visualization of Key Processes
General Reaction Scheme
Caption: Reduction of piperazine-2-carboxamide to (piperazin-2-yl)methanamine.
Troubleshooting Workflow for Low Yield
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amide reduction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. byjus.com [byjus.com]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective reduction of carboxamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Reduction of Tertiary Amides by 9-BBN and Sia2BH - Chemistry Steps [chemistrysteps.com]
- 10. [PDF] Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents. | Semantic Scholar [semanticscholar.org]
- 11. Controlled Reduction of Tertiary Amides to the Corresponding Alcohols, Aldehydes, or Amines Using Dialkylboranes and Aminoborohydride Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Workup [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Racemization During Piperazin-2-ylmethanol Derivatization
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with piperazin-2-ylmethanol. This chiral molecule is a valuable building block in medicinal chemistry, but its stereochemical integrity can be compromised during derivatization reactions, leading to racemization.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize or prevent racemization in your experiments, ensuring the synthesis of enantiomerically pure products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the derivatization of this compound.
Problem 1: Significant Racemization Detected After N-Acylation
Symptom: You've performed an N-acylation on (S)-piperazin-2-ylmethanol, but chiral HPLC analysis of the product shows a significant peak for the (R)-enantiomer.
Potential Causes & Solutions:
-
Harsh Reaction Conditions: Elevated temperatures and strong bases are common culprits in promoting racemization. The proton at the chiral center (C2) of the piperazine ring is susceptible to abstraction under basic conditions, which can lead to a planar, achiral intermediate that subsequently reprotonates to form a racemic mixture.[2][3]
-
Inappropriate Base Selection: The choice of base is critical. Strong, non-hindered bases can readily deprotonate the chiral center.
-
Solution: Opt for a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA). Its bulkiness disfavors the abstraction of the proton at the sterically congested chiral center. Weaker bases like sodium bicarbonate may also be suitable for certain acylating agents.[2]
-
-
Prolonged Reaction Time: The longer the chiral center is exposed to conditions that can induce racemization, the greater the loss of enantiomeric purity.[3]
-
Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Problem 2: Inconsistent Enantiomeric Excess (ee) Between Batches
Symptom: You are running the same derivatization reaction under what you believe are identical conditions, but the enantiomeric excess of the product varies significantly from one batch to another.
Potential Causes & Solutions:
-
Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the intermediates that lead to racemization.[3][5] Inconsistent solvent quality (e.g., water content) can also affect the reaction.
-
Solution: Use anhydrous solvents to prevent side reactions and ensure reproducibility. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. If you must use a protic solvent, be aware of its potential to facilitate proton exchange and contribute to racemization.[3]
-
-
Temperature Fluctuations: Even minor variations in reaction temperature can impact the rate of racemization.[6][7]
-
Solution: Employ a reliable temperature control system, such as a cryostat or a well-maintained ice bath, to ensure a consistent reaction temperature.
-
-
Order of Reagent Addition: The sequence in which you add your reagents can be crucial, especially when using coupling agents for amide bond formation.
-
Solution: A common strategy to minimize racemization is to add the base last, after the carboxylic acid, coupling agent, and this compound have been mixed at a low temperature.[4]
-
Problem 3: Racemization During Protecting Group Removal
Symptom: You have successfully synthesized a derivatized, enantiomerically pure this compound, but the final deprotection step results in a racemic product.
Potential Causes & Solutions:
-
Harsh Deprotection Conditions: Both strongly acidic and strongly basic conditions used for removing protecting groups can cause epimerization at the chiral center.[2]
-
Solution: Choose protecting groups that can be removed under mild, orthogonal conditions. For example, if you have a Boc-protected nitrogen, instead of using strong acids like TFA, consider milder acidic conditions if the substrate is sensitive.[2] For Cbz groups, ensure hydrogenation is performed under neutral conditions.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of racemization in this compound derivatization?
A1: Racemization primarily occurs through the formation of a planar, achiral intermediate.[3][8] In the case of this compound, the proton on the chiral carbon (C2) is slightly acidic. Under basic conditions, this proton can be abstracted to form a carbanion. This carbanion can adopt a planar geometry, and subsequent reprotonation can occur from either face with roughly equal probability, leading to a mixture of both enantiomers.[2] Elevated temperatures provide the necessary energy for this process to occur more readily.[3]
Q2: How do I choose the right protecting group to avoid racemization?
A2: The key is to select protecting groups that are stable under your derivatization conditions but can be removed under mild conditions that do not affect the stereocenter.[9]
-
For the Piperazine Nitrogens: The tert-butoxycarbonyl (Boc) group is common and is typically removed with acid.[10][11] The benzyloxycarbonyl (Cbz) group is another option, removable by catalytic hydrogenation.
-
For the Hydroxyl Group: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS), are excellent choices as they are stable to a wide range of reaction conditions and are readily cleaved with fluoride sources (e.g., TBAF), which are generally mild towards the piperazine stereocenter.[11]
Q3: Which analytical techniques are best for detecting and quantifying racemization?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers.[1][12] You will need a suitable chiral stationary phase (CSP), often polysaccharide-based, to achieve separation.[1] It is also crucial to have a racemic standard of your derivatized product to confirm the identity of the two enantiomer peaks.[12]
Q4: Can the choice of solvent directly impact the degree of racemization?
A4: Yes, the solvent can play a significant role. Polar, protic solvents can facilitate racemization by stabilizing charged intermediates and participating in proton transfer.[3] Non-polar, aprotic solvents are generally a better choice to maintain stereochemical integrity. However, the effect of the solvent can be complex and may depend on the specific reaction.[13][14]
Experimental Protocols & Data
Protocol 1: Recommended N-Acylation with Minimized Racemization
This protocol is designed for the acylation of a piperazine nitrogen while preserving the stereochemistry at C2.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (S)-piperazin-2-ylmethanol (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the acylating agent (e.g., an acid chloride or anhydride, 1.1 equivalents) dropwise to the cooled solution.
-
Base Addition: Slowly add a hindered base, such as diisopropylethylamine (DIPEA) (1.5 equivalents), to the mixture.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to warm slowly to room temperature.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC.
Table 1: Impact of Base and Temperature on Enantiomeric Excess (ee)
The following table summarizes the typical effects of base and temperature on the enantiomeric excess of the N-acylated product.
| Base | Temperature (°C) | Typical Enantiomeric Excess (%) | Notes |
| Triethylamine | 25 | 70-85 | Prone to causing significant racemization. |
| DIPEA | 0 to 25 | >98 | Recommended for preserving stereochemistry. [4] |
| Sodium Bicarbonate | 25 | >95 | A milder option, but may result in slower reaction rates. |
| Triethylamine | 50 | <60 | Elevated temperatures exacerbate racemization.[3] |
Visualizing the Racemization Pathway and Mitigation Strategy
Diagram 1: Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization via a planar intermediate.
Diagram 2: Recommended Experimental Workflow
Caption: A step-by-step workflow to maintain stereochemical integrity.
References
- Valko, K. (2007). Dynamic Stereochemistry of Chiral Compounds: Principles and Applications.
- Hasegawa, M., Iwata, S., Sone, Y., Endo, J., Matsuzawa, H., & Mazaki, Y. (2014). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. Molecules, 19(3), 2829–2841. [Link]
- SciSpace. (n.d.). Solvent Effects on the Racemization of Optically Active Biphenyl Derivatives.
- ETH Research Collection. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution.
- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]
- Vitale, P., & Piaz, F. D. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6791. [Link]
- ETH Research Collection. (n.d.). Deracemization via batch temperature cycles - Combining racemization and crystallization for chiral resolution.
- University of Leeds. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
- ResearchGate. (n.d.). Solvent effect on the racemization kinetics of d-2,2′-dimethoxybiphenyl-6,6′-dicarboxylic acid.
- Wikipedia. (n.d.). Racemization.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- ResearchGate. (n.d.). Effect of temperature on derivatization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Racemization - Wikipedia [en.wikipedia.org]
- 9. jocpr.com [jocpr.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating N-Oxide Impurities in Piperazine Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common and often vexing challenge in synthetic chemistry: the formation, identification, and removal of N-oxide impurities in reactions involving the piperazine scaffold. Our goal is to move beyond simple protocols and provide the causal, mechanistic understanding necessary to empower you in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What exactly is a piperazine N-oxide, and why is it a problem?
A piperazine N-oxide is a byproduct where one or both of the tertiary nitrogen atoms in the piperazine ring have been oxidized to form a coordinate covalent bond with an oxygen atom (N⁺–O⁻). This transformation is a significant issue for several reasons:
-
Altered Physicochemical Properties: The N⁺–O⁻ bond is highly polar, which dramatically increases the water solubility and boiling point of the impurity compared to the parent piperazine derivative.[1][2] This can severely complicate downstream processing and purification.
-
Pharmacological Unpredictability: N-oxides can have drastically different biological activity than their parent amines—ranging from being more potent to completely inactive.[3][4] In some cases, they can be reduced back to the active amine in vivo, acting as prodrugs, but this behavior is not guaranteed.[3][5]
-
Regulatory Scrutiny: The presence of unknown or uncharacterized impurities is a major regulatory concern in pharmaceutical development.[6] Any component of a medicinal product that is not the active substance or an excipient must be identified and quantified to ensure safety and efficacy.[6]
Q2: I suspect my reaction has formed an N-oxide. What are the common tell-tale signs?
Before proceeding to rigorous analytical confirmation, you might observe several clues during your experiment and workup:
-
Unexpected Solubility: The crude product may be surprisingly soluble in polar solvents like water or methanol, or difficult to extract into nonpolar organic solvents.
-
Chromatography Issues: On a Thin Layer Chromatography (TLC) plate, you may see a new, highly polar spot (low Rf value) that wasn't present in your starting materials. During column chromatography, the impurity might stick to the silica gel or require a very polar eluent to move.
-
Color Change: While not definitive, the formation of oxidative byproducts can sometimes lead to a yellowing or browning of the reaction mixture.[7]
Q3: What are the primary causes of N-oxide formation in my piperazine reaction?
N-oxide formation is fundamentally an oxidation reaction. The lone pair of electrons on the basic piperazine nitrogen is susceptible to attack by electrophilic oxidants.[2] Common culprits include:
-
Explicit Oxidizing Agents: Reagents like hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), or other peroxyacids are designed to perform oxidations and will readily form N-oxides.[1][8][9]
-
Dissolved Molecular Oxygen (Air): While often a sluggish reaction, oxidation by air can occur, especially under harsh conditions like elevated temperatures, high pressure, or in the presence of trace metal catalysts.[2][10]
-
Atmospheric Pollutants: In some contexts, atmospheric nitrogen oxides (NOx) have been identified as a source of nitrosamine generation, a related oxidative impurity concern.[11]
Q4: How can I proactively prevent or minimize N-oxide formation?
Prevention is always the most efficient strategy. The key is to eliminate oxygen from the reaction environment.
-
Maintain an Inert Atmosphere: This is the most effective method.[7] Purge your reaction vessel thoroughly with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure of that gas throughout the reaction.
-
Use Degassed Solvents: Solvents can dissolve significant amounts of oxygen from the air. Degassing them by sparging with an inert gas, freeze-pump-thaw cycles, or sonication is crucial.[7]
-
Control Reaction Conditions: Where possible, minimize the reaction temperature and duration to reduce the thermodynamic and kinetic opportunity for side reactions.[7]
-
Protect the Amine: During storage, highly sensitive amines can be protected from air oxidation by converting them to a salt (e.g., hydrochloride), which can be stored and used with greater stability.[12]
In-Depth Troubleshooting & Protocols
This section provides a deeper dive into the specific analytical and procedural challenges you may encounter.
Part 1: Definitive Identification and Quantification
If you suspect an N-oxide impurity, you must confirm its identity and quantity analytically. The significant change in the electronic environment around the nitrogen atom upon oxidation provides clear diagnostic handles in various spectroscopic techniques.
Caption: Logical workflow for confirming and quantifying N-oxide impurities.
Table 1: Analytical Signatures of Piperazine N-Oxides
| Analytical Technique | Observation | Rationale & Comments |
|---|---|---|
| TLC | A new, highly polar spot (low Rf). | The N⁺–O⁻ bond significantly increases polarity. Staining with Dragendorff reagent often produces a characteristic orange spot for aliphatic N-oxides.[1][2] |
| ¹H NMR | Downfield shift of protons on carbons α to the oxidized nitrogen. | The electronegative oxygen atom deshields the adjacent protons, shifting their signal to a higher ppm value compared to the parent amine.[1][2][13] |
| ¹³C NMR | Downfield shift of carbons α to the oxidized nitrogen. | Similar to ¹H NMR, the α-carbons are deshielded by the adjacent N⁺–O⁻ group.[1][2] |
| IR Spectroscopy | A prominent, new vibration band around 930-970 cm⁻¹. | This band is characteristic of the N⁺–O⁻ stretching frequency.[1][2] |
| Mass Spectrometry | Molecular ion peak is 16 amu higher than the parent amine (M+16). | This corresponds to the addition of one oxygen atom. Be cautious, as this is isobaric with hydroxylation. Fragmentation patterns or chemical tests may be needed to distinguish them.[14] |
Part 2: Removal and Remediation Strategies
Once an N-oxide impurity has been confirmed, you have two primary strategies for its removal: Chemical Reduction back to the parent amine or Chromatographic Purification to separate it from the desired product.
Caption: Decision matrix for choosing a suitable N-oxide removal strategy.
Table 2: Comparison of N-Oxide Removal Methods
| Method | Principle | Pros | Cons | Best For... |
|---|---|---|---|---|
| Chemical Reduction | Deoxygenation of the N⁺–O⁻ bond to regenerate the parent tertiary amine. | Recovers the desired material, potentially increasing overall yield; can be performed in situ or during workup. | Introduces new reagents that must be removed; potential for side reactions if other reducible functional groups are present. | Reactions where the N-oxide is the major byproduct and other functional groups (e.g., sulfoxides, nitro groups) are absent or less reactive to the chosen reductant.[5] |
| Chromatographic Purification | Separation based on the large polarity difference between the N-oxide and the parent amine. | High-purity material can be obtained; avoids adding more chemicals to the reaction mixture. | Can be material-intensive (silica, solvents) and time-consuming; yield loss is possible due to irreversible binding or co-elution. | Isolating the final product for characterization or when chemical reduction is incompatible with the molecule's other functional groups.[3][15] |
Validated Experimental Protocols
Protocol 1: Small-Scale Trial for N-Oxide Reduction with Titanium(III) Chloride (TiCl₃)
Rationale: TiCl₃ is a mild and highly selective reagent for the reduction of N-oxides to their corresponding amines. It is particularly useful because it often does not affect other common reducible groups, like sulfoxides, and is effective even in complex mixtures.[5]
Methodology:
-
Sample Preparation: In a small vial, dissolve a sample of your crude material (e.g., 10-20 mg) containing the suspected N-oxide in a suitable solvent (e.g., methanol, water, or a mixture).
-
Reagent Addition: Add a solution of TiCl₃ (typically 15% in aqueous HCl) dropwise at room temperature. You will often observe a color change. Add the reagent until the color persists, indicating a slight excess.
-
Reaction Monitoring: Stir the reaction for 30-60 minutes. Monitor the disappearance of the N-oxide spot and the reappearance of the parent amine spot by TLC.
-
Analysis: Quench the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic extract by TLC or LC-MS to confirm the conversion. If successful, this protocol can be scaled up for the bulk material.
Protocol 2: Flash Chromatography for Separating Polar N-Oxides
Rationale: The significant increase in polarity of the N-oxide impurity makes it an ideal candidate for separation from the less polar parent amine using normal-phase flash column chromatography. The key to success is preventing the basic amines from interacting too strongly with the acidic silica gel.
Methodology:
-
Solvent System Selection: Using TLC, find a solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that provides good separation between your product (target Rf ~0.3) and the N-oxide impurity (which should be at or near the baseline, Rf ~0).
-
Eluent Modification: To prevent peak tailing, add a small amount of a volatile base, such as triethylamine (TEA), to your chosen eluent (typically 0.1-1% by volume).[15] This neutralizes the acidic silanol groups on the silica surface.
-
Column Packing and Loading: Pack a silica gel column with your modified eluent. Dissolve your crude material in a minimal amount of the eluent or a stronger solvent (like DCM) and load it onto the column.
-
Elution: Run the column, collecting fractions. The less polar parent amine will elute first, followed by the highly polar N-oxide impurity, which may require a much higher concentration of the polar solvent (e.g., methanol) to elute.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
By understanding the underlying chemical principles and employing these targeted strategies, you can effectively manage N-oxide impurities, leading to higher purity compounds and more reliable experimental outcomes.
References
- Wicha, S. G., & Maison, W. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 64(20), 14815–14853. [Link]
- Dalvie, D. K., Kalgutkar, A. S., & Obach, R. S. (2014). Selective reduction of N-oxides to amines: Application to drug metabolism. Drug Metabolism and Disposition, 42(1), 135-144. [Link]
- Wicha, S. G., & Maison, W. (2021). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
- Dalvie, D. K., Kalgutkar, A. S., & Obach, R. S. (2012). Selective reduction of N-oxides to amines: application to drug metabolism. Drug Metabolism and Disposition, 40(12), 2238-2246. [Link]
- Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264–5265. [Link]
- Van Der Mey, M., et al. (2010). N-oxides as prodrugs of piperazine and piperidine derivatives. U.S.
- Various Authors. (2017). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. [Link]
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]
- Van Der Mey, M., et al. (2007). N-oxides of pyridylmethylpiperazine and -piperidine derivatives.
- Belbasi, Z., et al. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega, 7(4), 3589–3597. [Link]
- Nielsen, C. J., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 323–338. [Link]
- Al-Neaimy, U. I. S., Faiyq, Z., & Shehab, S. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]
- Davies, S. G., et al. (1998). Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains.
- Liu, D. Q., et al. (2005). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. Journal of Pharmaceutical and Biomedical Analysis, 37(1), 147-153. [Link]
- Horváth, Z., et al. (2023). Monitoring the Concentration of Nitrogen Oxides in the Fluidized Bed Drying/Granulation Process and Evaluation of Reduction Methods. Organic Process Research & Development, 27(12), 2217–2226. [Link]
- Chen, E. (2015). Mitigation methods for piperazine oxidation in post-combustion carbon capture.
- Sridhar, D., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Pharmaceuticals, 16(10), 1459. [Link]
- Various Authors. (2013). Is there any antioxidant to avoid the formation of N-Oxide?
- Goddu, R. C., & Johnson, R. A. (1959). Purification of piperazine. U.S.
- Effland, R. C., & Klein, J. T. (1987). 1-(3-Halo-2-pyridinyl)piperazines, processes for their preparation and pharmaceutical composition containing them.
Sources
- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 4. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 5. Selective reduction of N-oxides to amines: application to drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oceanicpharmachem.com [oceanicpharmachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. data.epo.org [data.epo.org]
- 10. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Labyrinth of Piperazine C-H Functionalization: A Technical Support Guide
Welcome to the Technical Support Center for Piperazine C-H Functionalization. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the chemical modification of the piperazine ring. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the intricate challenges and nuanced solutions inherent in this field. The piperazine scaffold, a cornerstone in medicinal chemistry, presents unique hurdles in direct C-H functionalization that often frustrate even seasoned chemists.[1][2][3][4][5] This resource is structured to be a practical bench-side companion, offering troubleshooting insights and answers to frequently asked questions.
The Core Challenge: The Tale of Two Nitrogens
The primary difficulty in the C-H functionalization of piperazines stems from the presence of two nitrogen atoms within the six-membered ring.[6][7][8] This seemingly simple structural feature introduces a layer of complexity not typically encountered with other saturated N-heterocycles like pyrrolidines and piperidines.[3][5][6] The two Lewis-basic nitrogen centers can lead to a host of issues including:
-
Catalyst Poisoning: The nitrogen lone pairs can strongly coordinate to metal catalysts, leading to deactivation or altered reactivity.[9]
-
Regioselectivity Issues: Differentiating between the C-H bonds alpha to each nitrogen is a significant challenge, often resulting in mixtures of isomers.
-
Undesired Side Reactions: The presence of a second nitrogen can facilitate elimination or dehydrogenation pathways, reducing the yield of the desired functionalized product.[6]
-
Diminished Reactivity: The electronic properties of the piperazine ring, influenced by both nitrogens, can decrease the reactivity of the α-C–H bonds compared to simpler cyclic amines.[6]
This guide will dissect these challenges and provide actionable strategies to overcome them.
Troubleshooting Guide: Common Pitfalls and Proven Solutions
This section addresses specific experimental issues in a problem-and-solution format, providing both the "what to do" and the critical "why it works."
Problem 1: Poor or No Conversion in Transition-Metal Catalyzed C-H Functionalization
Symptoms: Your reaction shows little to no consumption of the starting piperazine substrate, as monitored by TLC or LC-MS.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action & Protocol |
| Catalyst Inhibition/Poisoning | The Lewis basic nitrogens of the piperazine are coordinating to the metal center, preventing catalytic turnover. | 1. Employ a Directing Group: An N-protecting group that also acts as a directing group can pre-coordinate the catalyst, favoring intramolecular C-H activation over intermolecular catalyst inhibition. The N-methoxy amide group has been shown to be effective in overcoming heterocycle poisoning.[9]2. Increase Catalyst Loading: While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome partial catalyst deactivation. |
| Incorrect Ligand Choice | The ligand may not be suitable for activating the specific C-H bond or stabilizing the active catalytic species in the presence of the piperazine substrate. | 1. Ligand Screening: Perform a systematic screen of ligands with varying electronic and steric properties. For example, in palladium-catalyzed reactions, consider a range of phosphine ligands (e.g., P(t-Bu)3, XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. |
| Inadequate Reaction Conditions | The temperature, solvent, or base may not be optimal for the C-H activation step. | 1. Temperature Optimization: Incrementally increase the reaction temperature in 10-20 °C intervals. Some C-H functionalization reactions require higher thermal energy to proceed.2. Solvent Screening: Evaluate a range of solvents with different polarities and coordinating abilities (e.g., toluene, dioxane, DMF, DMAc).3. Base Screening: The choice of base is often critical. Screen a variety of inorganic (e.g., K2CO3, Cs2CO3) and organic (e.g., DBU, DIPEA) bases. |
Problem 2: Lack of Regioselectivity in Unsymmetrically Substituted Piperazines
Symptoms: You obtain a mixture of C-H functionalized products, with substitution occurring at both possible α-positions.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Action & Protocol |
| Similar Electronic Environment of α-C-H Bonds | The electronic differences between the two nitrogen substituents are not significant enough to direct the functionalization to a single site. | 1. Utilize Protecting Groups with Strong Electronic Bias: Employ protecting groups with vastly different electronic properties on the two nitrogens. For instance, a strongly electron-withdrawing group (e.g., tosyl) on one nitrogen and an electron-donating or sterically bulky group (e.g., Boc) on the other can create a significant electronic and steric differentiation. Organic photoredox catalysis has shown promise in differentiating between two carbamate protecting groups.[10]2. Temperature Effects: Regioselectivity can be temperature-dependent. Running the reaction at a lower temperature may enhance the selectivity for the more reactive C-H bond.[10] |
| Steric Hindrance is Not the Dominant Factor | You assumed that a bulky protecting group would direct functionalization to the less hindered site, but electronic effects are overriding steric control. | 1. Re-evaluate Directing Group Strategy: Consider a directing group that operates through chelation assistance to bring the catalyst into proximity with a specific C-H bond, thereby overriding inherent electronic preferences. |
Frequently Asked Questions (FAQs)
Q1: I'm considering using photoredox catalysis for my piperazine C-H functionalization. What are the key advantages and common pitfalls?
A1: Photoredox catalysis has emerged as a powerful strategy for piperazine C-H functionalization due to its mild reaction conditions and ability to generate radical intermediates that can bypass some of the challenges associated with transition-metal catalysis.[4][6][11]
-
Advantages:
-
Mild Conditions: Reactions are often run at room temperature with visible light, which improves functional group tolerance.
-
Avoidance of Strong Bases/Oxidants: This method can avoid the harsh conditions often required in traditional methods like α-lithiation.
-
Unique Reactivity: The generation of α-amino radicals opens up different reaction pathways, such as coupling with Michael acceptors or heteroaryl chlorides.[4][6]
-
-
Common Pitfalls & Solutions:
-
Low Quantum Yield: Ensure your reaction setup is optimized for light penetration. Use appropriate glassware (e.g., borosilicate glass) and ensure efficient stirring to maximize exposure of the reaction mixture to the light source.
-
Photocatalyst Selection: The choice of photocatalyst is crucial. Iridium and ruthenium complexes, as well as organic dyes like eosin Y, are commonly used.[5][12] The optimal catalyst will depend on the specific transformation.
-
Substrate Compatibility: While generally mild, some functional groups can still be sensitive to photoredox conditions. It's important to check for potential side reactions with your specific substrate.
-
Q2: My attempts at α-lithiation of a piperazine derivative followed by trapping with an electrophile are giving very low yields. What could be the issue?
A2: α-Lithiation is a classic method but can be particularly challenging with piperazines.[6][13]
-
Potential Issues:
-
Deprotonation at the Wrong Site: The strong base (e.g., s-BuLi) might be reacting with other acidic protons on your molecule or even with the solvent.
-
Unstable Lithiated Intermediate: The generated α-lithiated piperazine can be unstable and undergo decomposition or side reactions before the electrophile is added.
-
Poor Trapping Efficiency: The electrophile may not be reactive enough to trap the lithiated intermediate effectively.
-
-
Troubleshooting Strategies:
-
Use of a Chelating Agent: The addition of a chelating agent like TMEDA (tetramethylethylenediamine) can help to stabilize the lithiated species and direct the deprotonation to the desired site.[13]
-
Inverse Addition: Add the strong base slowly to a solution of the piperazine substrate at low temperature (e.g., -78 °C) to control the deprotonation.
-
Highly Reactive Electrophiles: Use more reactive electrophiles to ensure efficient trapping of the transient lithiated intermediate.
-
Q3: Are there any successful examples of late-stage C-H functionalization of complex piperazine-containing drug molecules?
A3: Yes, this is a very active area of research, as it offers a way to rapidly generate analogues of existing drugs for structure-activity relationship (SAR) studies.[8] Photoredox catalysis, in particular, has shown promise for the late-stage functionalization of bioactive piperazines due to its mild and selective nature.[7][8] For example, a photoexcited flavin analogue has been used to promote sequential α- and β-C–H bond cleavage in both N-alkyl and N-aryl piperazines, allowing for diverse derivatizations.[7][8]
Visualizing the Workflow: A Generalized Approach
The following diagram illustrates a generalized workflow for troubleshooting C-H functionalization reactions of piperazines, emphasizing the iterative nature of optimization.
Caption: A typical workflow for troubleshooting piperazine C-H functionalization.
References
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702–715. [Link]
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry, 12, 702-715. [Link]
- Ye, Z., Gettys, K. E., & Dai, M. (2016).
- Ye, Z., Gettys, K. E., & Dai, M. (2016).
- Wasa, M., Mori, S., Zhao, C., Wang, Y., & Jackson, N. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
- Twitty, C. M., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Organic Letters, 22(2), 679-683. [Link]
- Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., & Marotta, G. (2021).
- Wasa, M., et al. (2025). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. ChemRxiv. [Link]
- Romanelli, M. N., et al. (2021).
- Encyclopedia MDPI. (n.d.).
- Nicewicz, D. A., et al. (2024).
- Ye, Z., Gettys, K. E., & Dai, M. (2016). Opportunities and challenges for direct C–H functionalization of piperazines.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015).
Sources
- 1. [PDF] Opportunities and challenges for direct C–H functionalization of piperazines | Semantic Scholar [semanticscholar.org]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. Opportunities and challenges for direct C-H functionalization of piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization | MDPI [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds in Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for managing piperazine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for handling the hygroscopic nature of these critical compounds. The inherent tendency of piperazine to absorb atmospheric moisture can introduce significant variability into experiments, leading to issues with stoichiometry, reaction kinetics, and reproducibility. This resource provides a structured approach to understanding, mitigating, and troubleshooting these challenges.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Piperazine Hygroscopicity
This section addresses the most common foundational questions regarding the hygroscopic properties of piperazine.
Q1: What does "hygroscopic" mean in the context of piperazine compounds?
A1: A hygroscopic substance, such as anhydrous piperazine, has a strong affinity for attracting and absorbing moisture from the surrounding atmosphere.[1] Anhydrous piperazine is particularly deliquescent, meaning it can absorb enough water to dissolve itself and form a liquid solution.[1][2][3] This property is critical because the presence of undefined amounts of water can fundamentally alter the compound's physical and chemical behavior.[1][4]
Q2: How exactly does absorbed moisture negatively impact my reactions?
A2: Moisture absorption can introduce a cascade of experimental errors:
-
Inaccurate Stoichiometry: The measured weight of a sample will be artificially inflated by absorbed water, leading to the addition of less piperazine than calculated. This disrupts molar ratios, which is especially critical in reactions sensitive to stoichiometry, such as mono-substitution reactions where an excess of piperazine is often used to prevent di-substitution.[1][5]
-
Reduced Nucleophilicity & Altered Kinetics: The presence of water can solvate the amine groups of piperazine, potentially reducing their nucleophilicity and slowing down the desired reaction rate.[6] This can lead to incomplete conversions or the need for longer reaction times.
-
Side Reactions & Impurity Formation: Water can act as a competing nucleophile, leading to hydrolysis of sensitive reagents (e.g., acid chlorides, anhydrides) or intermediates. In catalyst-driven reactions, such as Buchwald-Hartwig aminations, water can deactivate the catalyst, leading to low or no product formation.[5]
-
Physical Handling Difficulties: Hygroscopic powders often become clumpy and sticky, making them difficult to weigh accurately and transfer completely.[1]
-
Changes in Physical Properties: Significant water absorption converts anhydrous piperazine into its hexahydrate form, which has a much lower melting point and different solubility profile, potentially affecting reaction conditions if the physical state is important.[7][8]
Q3: What is the practical difference between anhydrous piperazine and piperazine hexahydrate?
A3: The primary difference lies in the presence of bound water molecules, which significantly alters their physical properties. Anhydrous piperazine is the pure compound, whereas the hexahydrate form contains six molecules of water for every one molecule of piperazine.[8] This distinction is crucial for experimental design.
| Property | Anhydrous Piperazine | Piperazine Hexahydrate |
| Molecular Formula | C₄H₁₀N₂ | C₄H₁₀N₂ · 6H₂O |
| Molecular Weight | 86.14 g/mol | 194.23 g/mol |
| Melting Point | 109 - 112 °C[9] | 42 - 44 °C[7] |
| Appearance | Crystalline flakes/solid[10] | Solid crystals[8] |
| Key Characteristic | Highly hygroscopic, readily absorbs moisture and CO₂ from the air.[2][3][10] | The stable form of piperazine in the presence of sufficient moisture.[7] |
Q4: How can I determine if my piperazine has absorbed significant moisture?
A4: Visual inspection can be an initial indicator; clumping or a "wet" appearance suggests moisture absorption. A melting point determination can also be telling; a value significantly lower than the expected 109-112°C for the anhydrous form suggests hydration.[7] However, for quantitative and definitive analysis, Karl Fischer (KF) titration is the gold standard method for determining water content in amines like piperazine.[11][12][13][14]
Section 2: Troubleshooting Guide for Common Experimental Failures
When reactions involving piperazine go awry, moisture is a frequent culprit. This guide provides a logical framework for diagnosing the issue.
Issue 1: Low Yield or Incomplete Reaction
-
Symptoms: TLC or LC-MS analysis shows a significant amount of starting material remaining, even after the expected reaction time. The isolated yield is substantially lower than anticipated.
-
Causality & Troubleshooting:
-
Check Reagent Stoichiometry: The most direct consequence of using hygroscopic piperazine is inaccurate weighing, leading to a deficit of your nucleophile.[1]
-
Action: Use a fresh, sealed container of piperazine or rigorously dry your existing stock (See Protocol 1). Verify the water content of a sample using Karl Fischer titration (See Protocol 2).
-
-
Assess Catalyst Health (for cross-coupling reactions): In reactions like Buchwald-Hartwig amination, trace moisture can hydrolyze phosphine ligands or form inactive palladium hydroxide species, effectively killing the catalyst.[5]
-
Action: Ensure your solvent is rigorously anhydrous. Use freshly dried piperazine. Consider using ligands that are more robust to trace moisture if the problem persists.
-
-
Evaluate Reagent Stability: If your reaction involves water-sensitive electrophiles (e.g., acyl chlorides, sulfonyl chlorides, anhydrides), the moisture carried in by the piperazine can cause rapid hydrolysis, consuming the electrophile before it can react with the amine.
-
Action: Add the piperazine solution slowly to the electrophile to minimize localized concentration of water. Always use rigorously dried piperazine.
-
-
Issue 2: Formation of Unexpected Byproducts
-
Symptoms: Analytical chromatograms (HPLC, GC-MS) show significant impurity peaks that are not related to starting materials or the desired product.
-
Causality & Troubleshooting:
-
Suspect Hydrolysis: The most common byproduct is often the result of water reacting with your electrophile. For example, in an acylation with an acid chloride, the corresponding carboxylic acid may be observed.
-
Action: Implement stringent anhydrous techniques for all reagents and glassware. Set up the reaction under an inert atmosphere (See Protocol 3).
-
-
Consider Degradation Pathways: While piperazine itself is thermally stable, the presence of water can sometimes facilitate degradation pathways under harsh reaction conditions (e.g., high heat, presence of certain metals).[1][15]
-
Action: Review reaction temperature and conditions. Prepare solutions fresh before use to minimize prolonged exposure of the compound to potential contaminants in solution.[7]
-
-
Issue 3: Poor Reproducibility Between Batches
-
Symptoms: The same reaction protocol yields significantly different results (yield, purity, reaction time) on different days or when using different bottles of piperazine.
-
Causality & Troubleshooting:
-
Variable Water Content: This is the most likely cause. A bottle of piperazine that has been opened multiple times will have absorbed more atmospheric moisture than a newly opened one.[6][7] The ambient humidity in the lab on a given day can also affect the amount of water absorbed during weighing.
-
Action: Standardize your procedure. Always use a reagent from a freshly opened bottle for critical reactions or dry the entire batch of piperazine you intend to use for a series of experiments at once. Store it in a desiccator over a strong drying agent (e.g., P₂O₅).[7] Quantify the water content via KF titration to ensure consistency.
-
-
Section 3: Core Experimental Protocols
This section provides detailed, step-by-step methodologies for essential handling procedures.
Protocol 1: Drying Hygroscopic Piperazine via Vacuum Oven
This protocol is for removing absorbed water from solid piperazine compounds that are thermally stable.
-
Preparation: Place a thin layer of the hygroscopic piperazine compound in a clean, dry Schlenk flask or a suitable vacuum-rated glass vessel. A thinner layer maximizes surface area for efficient drying.
-
Initial Vacuum: Connect the flask to a high-vacuum line. Gradually apply the vacuum to prevent the powder from splattering, especially if it is visibly wet.
-
Heating: Once a stable vacuum is achieved, gently heat the sample. For anhydrous piperazine, a conservative temperature of 40-50°C is a good starting point, well below its melting point.[7][16] Caution: Always verify the thermal stability of your specific piperazine derivative before heating.
-
Drying Duration: Dry the compound under dynamic vacuum for a sufficient period. For small lab-scale quantities (1-10 g), drying overnight (8-12 hours) is typically adequate.
-
Cooling: Turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum. This prevents re-absorption of moisture from any air that might be introduced.
-
Inert Gas Backfill & Storage: Once cool, break the vacuum by backfilling the flask with a dry, inert gas such as nitrogen or argon. Immediately transfer the dried compound into a sealed container inside a desiccator for storage or use it directly for your reaction.[7]
Protocol 2: Determining Water Content by Karl Fischer Titration
This protocol provides a general guideline. Specific parameters should be optimized for your instrument.
-
Reagent Selection: Use a Karl Fischer titrator with a suitable reagent system. For amines, which are basic, it is often necessary to use a buffered solvent or add a weak acid like benzoic acid to the methanol solvent to prevent a pH shift that can cause side reactions and inaccurate results.[11][13]
-
System Preparation: Place the buffered solvent into the titration vessel. The titrator will then perform a pre-titration to eliminate any residual moisture in the solvent until a stable, dry baseline is achieved.
-
Sample Preparation & Introduction: In a dry environment (e.g., glovebox or under a stream of inert gas), accurately weigh a sample of the piperazine compound into a gas-tight syringe or a sample boat. Quickly and carefully introduce the sample into the titration vessel.
-
Titration: Start the titration. The instrument will add the KF titrant (containing iodine) until all the water from the sample has been consumed, detected by a persistent excess of iodine at the electrode.
-
Calculation: The instrument's software will calculate the water content based on the amount of titrant used and the initial weight of the sample, typically reporting the result as a weight percentage (wt%).
Protocol 3: Setting Up a Moisture-Sensitive Reaction
This workflow ensures that a dried piperazine compound is not re-exposed to atmospheric moisture during reaction setup.
-
Glassware Preparation: Ensure all glassware (reaction flask, dropping funnel, condenser) is oven-dried (e.g., at 120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the glassware while maintaining a positive pressure of inert gas. Use septa on all openings to allow for reagent addition via syringe.
-
Reagent Preparation (Solid Piperazine): If using dried, solid piperazine, weigh it quickly and add it to the reaction flask under a strong counter-flow of inert gas.
-
Reagent Preparation (Piperazine Solution): Alternatively, dissolve the dried piperazine in an anhydrous solvent inside a glovebox or a Schlenk flask under inert gas. This stock solution can then be transferred to the reaction flask via a cannula or a dry syringe.
-
Reagent Addition: Add other reagents, particularly moisture-sensitive ones, via dry syringes or cannula transfer.
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire duration of the reaction, including heating, stirring, and cooling. A gas bubbler filled with mineral oil is an effective way to monitor this.
Section 4: Visual Workflows and Data
Diagram 1: Initial Handling of a Hygroscopic Piperazine Compound
Caption: Workflow for handling a newly received hygroscopic piperazine compound.
Diagram 2: Troubleshooting a Failed Piperazine Reaction
Caption: Logical workflow for troubleshooting reactions involving piperazine.
References
- Benchchem. (n.d.). Technical Support Center: Managing Hygroscopic Piperazine Compounds.
- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.
- Scribd. (n.d.). Piperazine Titration k33.
- Benchchem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- Loba Chemie. (n.d.). PIPERAZINE ANHYDROUS FOR SYNTHESIS - Safety Data Sheet.
- Chemical Sourcing. (n.d.). Piperazine CAS:110-85-0 - Comprehensive Overview and Applications.
- Benchchem. (n.d.). Technical Support Center: Addressing Piperazine Degradation in Aqueous Solutions.
- s d fine-chem limited. (n.d.). piperazine anhydrous - Safety Data Sheet.
- Benchchem. (n.d.). Technical Support Center: Managing the Hygroscopic Nature of Piperazine Compounds.
- Google Patents. (n.d.). WO2010070371A1 - Process for the preparation of piperazine derivatives.
- Benchchem. (n.d.). "1-(3-Nitropyridin-2-yl)piperazine" common mistakes in synthesis to avoid.
- Wikipedia. (n.d.). Piperazine.
- chemeurope.com. (n.d.). Piperazine.
- Wikipedia. (n.d.). Piperazine.
- Google Patents. (n.d.). US6603003B2 - Method for the preparation of piperazine and its derivatives.
- PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
- ResearchGate. (2025). The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions.
- MTC. (n.d.). Development of Karl Fischer Reagents.
- RSC Publishing. (2021). Piperazine based antimicrobial polymers: a review.
- University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
- Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents.
- ResearchGate. (2025). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
- Reddit. (2017). How to store temperature and moisture-sensitive compounds?.
- The Significance of Piperazine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from a general knowledge source on drug discovery.
- ResearchGate. (2025). Reactions of CO2 with Aqueous Piperazine Solutions: Formation and Decomposition of Mono- and Dicarbamic Acids/Carbamates of Piperazine at 25.0 °C.
- ResearchGate. (2025). Influence of Piperazine on CO 2 Hydrate Dissociation Equilibrium Conditions.
- ResearchGate. (n.d.). 28 questions with answers in PIPERAZINES | Science topic.
- ResearchGate. (2025). Precipitation of Piperazine in Aqueous Piperazine Solutions with and without CO2 Loadings.
- ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine [medbox.iiab.me]
- 3. Piperazine [chemeurope.com]
- 4. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Piperazine | 110-85-0 [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. Water in piperidine and piperazine | Metrohm [metrohm.com]
- 13. Determination of Water Content in 2-Methylpiperidine Using Karl Fischer Titration [sigmaaldrich.com]
- 14. metrohmsiam.com [metrohmsiam.com]
- 15. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 16. WO2010070371A1 - Process for the preparation of piperazine derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Auxiliaries: Piperazin-2-ylmethanol vs. Prolinol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that dictates the stereochemical outcome, overall yield, and economic viability of a synthetic route. An ideal auxiliary should be readily available, attach and cleave under mild conditions, provide high diastereoselectivity, and be recoverable. This guide provides an in-depth, objective comparison between two prominent amino alcohol-based chiral auxiliaries: the well-established prolinol, derived from the natural chiral pool, and piperazin-2-ylmethanol, a heterocyclic scaffold of increasing importance in medicinal chemistry.
We will move beyond a simple cataloging of features to explore the mechanistic underpinnings of their stereodirecting influence, present comparative performance data, and provide field-tested experimental protocols. The core distinction that will emerge is the evolution of their primary roles: prolinol as a quintessential, high-performing removable auxiliary, and this compound, which often serves as a chiral building block or scaffold that remains in the final molecule.
Structural and Mechanistic Foundations
The efficacy of a chiral auxiliary is fundamentally rooted in its structure. Both prolinol and this compound are chiral 1,2-amino alcohols, but the nature of their respective rings—a five-membered pyrrolidine versus a six-membered piperazine—imparts distinct conformational properties and stereodirecting capabilities.
Prolinol: The Power of Rigidity and Chelation
Derived from the inexpensive and readily available amino acid proline, prolinol's utility stems from its rigid five-membered pyrrolidine ring.[1][2] When acylated with a prochiral substrate (e.g., a carboxylic acid), the resulting amide exists in a well-defined conformational state. Upon deprotonation to form an enolate, the lithium cation is believed to form a rigid, five-membered chelate ring involving the enolate oxygen and the oxygen of the hydroxymethyl group (or its ether derivative). This chelation, combined with the steric bulk of the pyrrolidine ring, effectively shields one face of the enolate, forcing an incoming electrophile to approach from the less hindered side. This predictable, chelation-controlled transition state is the cornerstone of prolinol's high diastereoselectivity in reactions like alkylations and aldol additions.[1]
Caption: Prolinol Chelation-Control Model.
This compound: A Chiral Scaffold Approach
This compound contains a six-membered ring with a second nitrogen atom (N4). This feature introduces both complexity and opportunity. The synthesis of enantiomerically pure this compound is more involved than that of prolinol, often starting from amino acids like (S)-serine to construct the heterocyclic core.[3][4]
While it can be used as a traditional removable auxiliary, its more prevalent role in modern synthesis is as a chiral scaffold.[5][6] The inherent chirality at the C2 position is used to direct the stereoselective installation of substituents elsewhere on the ring or on appendages. For instance, the synthesis of chiral piperazines often involves the formation of bicyclic piperazinedione intermediates, where the existing stereocenter dictates the facial selectivity of subsequent reactions.[3][4] The N4 nitrogen provides a convenient handle for introducing diversity, a feature highly valued in drug discovery programs where the piperazine motif is a privileged scaffold.[6][7]
Performance in Key Asymmetric Reactions
A direct, side-by-side comparison in the same reaction system is not extensively documented in the literature, reinforcing their divergent primary applications. However, we can compare their performance in their respective domains of excellence.
Prolinol: A Workhorse for Asymmetric Alkylation
Prolinol and its derivatives, such as SAMP/RAMP hydrazones, are renowned for their exceptional performance in the asymmetric alkylation of carbonyl compounds.[1][8] High diastereoselectivities are routinely achieved for a wide range of electrophiles.
| Reaction Type | Substrate | Auxiliary | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) / ee (%) | Reference |
| Alkylation | Propanoyl Amide | (S)-Prolinol | Benzyl Bromide | >90 | >95:5 d.r. | [8] |
| Alkylation | Propanoyl Amide | (S)-Prolinol | Methyl Iodide | >90 | >95:5 d.r. | [8] |
| Allene Synthesis | Propargylamine | (S)-Prolinol | - | 67-82 | up to >99% ee | [9][10] |
| Diels-Alder | Vinylallene | (S)-Prolinol | Maleimide | 43 | 98% ee | [9] |
This compound: Directing Synthesis on a Privileged Scaffold
The performance of this compound is best measured by its ability to control stereochemistry during the synthesis and functionalization of the piperazine ring itself. It is a cornerstone in building complex, chiral molecules for pharmaceutical applications.[7][11] For example, in the synthesis of Aprepitant, a potent antiemetic drug, a key intermediate is a chiral piperazin-2-one, demonstrating the value of this structural motif.[12]
| Synthetic Goal | Key Transformation | Stereocontrol Method | Yield (%) | Diastereomeric Ratio (d.r.) / ee (%) | Reference |
| C3-Aryl Piperazin-2-one | One-Pot Knoevenagel/Epoxidation/DROC | Chiral Catalyst | 38-90 | up to 99% ee | [12] |
| Bicyclic Piperazinedione | Cyclization of Serine Derivative | Substrate Control | N/A | Diastereomers Separable | [3][4] |
| N4-Substituted Piperazine | Alkylation/Arylation | - | Good | N/A | [4] |
Synthesis, Availability, and Practical Considerations
-
Prolinol : Both (R)- and (S)-prolinol are commercially available and relatively inexpensive, as they are prepared by the simple reduction of the corresponding enantiomers of proline.[2] This accessibility has been a major factor in its widespread adoption.
-
This compound : Synthesis is more complex, often requiring multi-step sequences from chiral pool starting materials like serine.[3][4] This makes it more expensive and typically reserved for applications where the piperazine core is a desired structural element in the final target molecule.
Experimental Protocols: A Practical Guide
The following protocols illustrate the distinct workflows for using each molecule, highlighting the causality behind key experimental choices.
Protocol 1: Asymmetric Alkylation using an (S)-Prolinol Auxiliary
This protocol details the diastereoselective alkylation of an N-acyl prolinol derivative, a classic application.[8] The low temperature (-78 °C) is critical for maintaining the stability of the lithium enolate and maximizing stereoselectivity.
Step A: Attachment of Auxiliary
-
To a solution of (S)-prolinol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench with saturated aq. NH₄Cl, separate the organic layer, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by silica gel chromatography to yield the N-propanoyl-(S)-prolinol amide.
Step B: Diastereoselective Alkylation
-
In a flame-dried flask under an argon atmosphere, dissolve the N-propanoyl-(S)-prolinol amide (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C (acetone/dry ice bath).
-
Add lithium diisopropylamide (LDA, 1.1 eq, 2.0 M solution in THF/heptane) dropwise and stir for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise and stir at -78 °C for 4 hours.
-
Quench the reaction at -78 °C by adding saturated aq. NH₄Cl.
-
Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield the crude alkylated product. Purification is typically performed after cleavage.
Step C: Cleavage of Auxiliary
-
Dissolve the crude alkylated product in a 3:1 mixture of THF/water.
-
Add lithium hydroxide (LiOH, 4.0 eq) and stir at room temperature for 12 hours.
-
Acidify the mixture with 1M HCl and extract the desired chiral carboxylic acid with ethyl acetate.
-
The water-soluble prolinol auxiliary can often be recovered from the aqueous layer.
Protocol 2: Synthesis of a Chiral Piperazine Scaffold from (S)-Serine
This protocol outlines a key step in synthesizing the this compound framework, illustrating its use as a foundational building block.[3][4] The goal here is not removal, but the stereocontrolled construction of the core.
-
Prepare the chloroacetamide derivative of (S)-serine methyl ester using standard methods.
-
In a sealed tube, dissolve the serine derivative (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a suitable solvent like methanol.
-
Heat the reaction at 80 °C for 24 hours. This step forms the diastereomeric cis- and trans-bicyclic piperazinediones. The inherent chirality of the serine backbone directs the cyclization.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Separate the cis and trans diastereomers using silica gel chromatography. The relative stereochemistry is confirmed by NMR analysis.
-
The desired diastereomer (e.g., the cis-piperazinedione) is then subjected to reduction (e.g., with LiAlH₄) to open the lactam and reduce the ester, yielding the target N-substituted this compound.
Caption: Contrasting workflows of Prolinol and this compound.
Conclusion and Strategic Recommendations
This compound and Prolinol occupy distinct, albeit overlapping, niches in asymmetric synthesis. The choice between them is less about which is "better" and more about the strategic goal of the synthesis.
-
Choose Prolinol when you require a reliable, highly effective, and economical removable auxiliary for constructing chiral centers in acyclic systems. Its primary strength lies in classical C-C bond-forming reactions where high diastereoselectivity is paramount and the auxiliary is not intended to be part of the final structure.
-
Choose this compound when your target molecule contains a chiral piperazine ring. Here, it acts as a chiral building block or scaffold. Its value is in imparting chirality to the heterocyclic core, which is then elaborated upon to build the final, often pharmaceutically active, molecule.
For the modern drug development professional, understanding both is crucial. Prolinol represents a mastery of classical asymmetric synthesis, while this compound is emblematic of scaffold-based synthesis, a powerful strategy in the generation of novel chemical entities.
References
- BenchChem. (2025). N-Boc-D-prolinol: A Versatile Chiral Auxiliary for Asymmetric Synthesis.
- Wikipedia. (n.d.). Prolinol.
- Ye, J., et al. (2019). Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels–Alder Reactions. Organic Letters.
- BenchChem. (2025). Comparison of synthetic routes to enantiomerically pure this compound.
- BenchChem. (n.d.). Synthetic Routes to Functionalized 1-(Piperazin-2-yl)ethanol Analogs: Application Notes and Protocols.
- BenchChem. (2025). Application Notes and Protocols for Boc-Protected this compound in Peptide Synthesis.
- BenchChem. (2025). Common pitfalls in the use of (S)-prolinol chiral auxiliaries.
- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry.
- PubMed. (2019). Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels-Alder Reactions.
- Enquist, J. A., & Stoltz, B. M. (2009). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.
- Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Bertuzzi, G., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Prolinol - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Enantioselective Synthesis Using Prolinol as a Chiral Auxiliary: Silver-Mediated Synthesis of Axially Chiral Vinylallenes and Subsequent (Hetero)-Diels-Alder Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: (S)-Diphenylprolinol vs. (1R,2S)-N-Methylephedrine in the Reduction of Acetophenone
In the landscape of asymmetric synthesis, the choice of a chiral catalyst is paramount to achieving high stereoselectivity in the creation of enantiomerically pure compounds. Chiral amino alcohols, a class of privileged ligands and catalysts, have proven to be indispensable tools for researchers in the pharmaceutical and fine chemical industries.[1] Their efficacy stems from the presence of both a Lewis basic amino group and a hydroxyl group, which can coordinate to a metal center or activating agent, creating a rigid and predictable chiral environment for stereoselective transformations.
This guide provides an in-depth, objective comparison of two widely utilized chiral amino alcohols, (S)-diphenylprolinol and (1R,2S)-N-methylephedrine, in the context of a benchmark asymmetric reaction: the borane-mediated reduction of acetophenone. By examining their performance, mechanisms, and experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their synthetic endeavors.
The Contenders: A Structural Overview
(S)-diphenylprolinol , a derivative of the naturally occurring amino acid proline, is a cornerstone of the Corey-Bakshi-Shibata (CBS) reduction. Its rigid pyrrolidine backbone and bulky diphenylmethyl groups create a well-defined chiral pocket, leading to high levels of enantioselectivity. The oxazaborolidine catalyst derived from (S)-diphenylprolinol is one of the most reliable and widely used catalysts for the asymmetric reduction of prochiral ketones.[1][2][3]
(1R,2S)-N-methylephedrine , a naturally occurring alkaloid, offers a different structural motif. With two stereocenters in an open-chain structure, it provides a more flexible chiral environment compared to the rigid ring system of prolinol. Nevertheless, it has been effectively employed as a chiral auxiliary and catalyst in a variety of asymmetric transformations, including reductions and alkylations.[4]
Performance Benchmark: Asymmetric Reduction of Acetophenone
The asymmetric reduction of acetophenone to chiral 1-phenylethanol is a classic and informative reaction for evaluating the efficacy of chiral catalysts. The key performance indicators are the enantiomeric excess (ee) of the product and the chemical yield. While direct, side-by-side comparative studies under identical conditions are limited in the published literature, we can collate representative data to draw meaningful comparisons.
| Chiral Amino Alcohol | Catalyst System | Substrate | Reducing Agent | Yield (%) | ee (%) | Reference |
| (S)-Diphenylprolinol | In situ generated oxazaborolidine | Acetophenone | Borane-THF | High | up to 98 | [3] |
| (1R,2S)-N-Methylephedrine | In situ generated aminoalkoxyborane | Acetophenone | Borane | High | up to 90 | [5] |
Analysis of Performance:
The data indicates that the oxazaborolidine catalyst derived from (S)-diphenylprolinol consistently delivers excellent enantioselectivity, often approaching 98% ee in the reduction of acetophenone.[3] This high level of stereocontrol is a direct consequence of the rigid, pre-organized transition state enforced by the bicyclic oxazaborolidine structure.
(1R,2S)-N-methylephedrine , while also an effective chiral inducer, generally provides slightly lower enantioselectivities in this specific transformation compared to the prolinol-derived catalyst.[5] This can be attributed to the greater conformational flexibility of the open-chain aminoalkoxyborane intermediate, which may allow for less defined facial selectivity in the hydride transfer step.
Mechanistic Insights: A Tale of Two Pathways
The stereochemical outcome of these reductions is dictated by the distinct mechanistic pathways through which each chiral amino alcohol operates.
(S)-Diphenylprolinol and the CBS Reduction:
The mechanism of the CBS reduction is well-established and proceeds through a highly organized, six-membered, chair-like transition state.[2][6] The key steps are:
-
Catalyst Formation: (S)-diphenylprolinol reacts with a borane source to form the chiral oxazaborolidine catalyst.
-
Coordination: The borane reducing agent coordinates to the Lewis basic nitrogen atom of the oxazaborolidine. This enhances the Lewis acidity of the endocyclic boron atom.
-
Ketone Binding: The prochiral ketone coordinates to the endocyclic boron atom, with the larger phenyl group oriented away from the bulky diphenylmethyl group of the catalyst to minimize steric hindrance.
-
Hydride Transfer: The hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone through a six-membered transition state, leading to the formation of the chiral alcohol.
-
Catalyst Regeneration: The product alkoxyborane dissociates, regenerating the oxazaborolidine catalyst for the next catalytic cycle.
(1R,2S)-N-Methylephedrine and the Aminoalkoxyborane Pathway:
The asymmetric reduction of ketones with borane in the presence of N-methylephedrine is believed to proceed through the in-situ formation of a chiral aminoalkoxyborane. The proposed mechanism involves the following steps:
-
Reagent Formation: (1R,2S)-N-methylephedrine reacts with borane to form a chiral aminoalkoxyborane intermediate.
-
Ketone Coordination: The ketone coordinates to the boron atom of the aminoalkoxyborane. The stereochemistry of the approach is influenced by the steric environment created by the chiral ligand.
-
Hydride Transfer: A hydride is transferred from the borane to the carbonyl carbon of the ketone, likely through a cyclic transition state, to afford the chiral alcohol.
-
Product Release: The product alcohol is released, and the chiral amino alcohol can react with another equivalent of borane to continue the process.
Experimental Protocols: A Self-Validating System
The following detailed protocols provide a framework for conducting the asymmetric reduction of acetophenone using both chiral amino alcohol-derived catalysts. These procedures are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and analysis.
Protocol 1: Asymmetric Reduction of Acetophenone using a (S)-Diphenylprolinol-Derived Oxazaborolidine Catalyst (CBS Reduction)
Materials:
-
(S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine ((S)-Diphenylprolinol)
-
Borane-tetrahydrofuran complex (1 M in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (in situ): To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add (S)-diphenylprolinol (0.1 mmol) and anhydrous THF (2 mL). Stir until the solid dissolves. To this solution, add 1.0 M borane-THF complex (0.1 mL, 0.1 mmol) dropwise at room temperature. Stir the mixture for 15 minutes.
-
Reaction Setup: Cool the catalyst solution to 0 °C in an ice bath. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (1 mL).
-
Substrate Addition: Add the acetophenone solution dropwise to the cold catalyst solution over a period of 5 minutes.
-
Reaction and Monitoring: To the reaction mixture, add 1.0 M borane-THF complex (0.6 mL, 0.6 mmol) dropwise while maintaining the temperature at 0 °C. Stir the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete (typically within 1-2 hours), quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 10 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Reduction of Acetophenone using a (1R,2S)-N-Methylephedrine-Derived Catalyst
Materials:
-
(1R,2S)-(-)-N-Methylephedrine
-
Borane-dimethyl sulfide complex (BMS)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Chiral Reagent Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, add (1R,2S)-(-)-N-methylephedrine (1.1 mmol) and anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath. To this solution, add borane-dimethyl sulfide complex (1.1 mmol) dropwise. Stir the mixture at 0 °C for 1 hour.
-
Reaction Setup: Cool the chiral reagent solution to -20 °C. In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Substrate Addition: Add the acetophenone solution dropwise to the cold chiral reagent solution over a period of 10 minutes.
-
Reaction and Monitoring: Stir the reaction mixture at -20 °C and monitor the progress by TLC.
-
Quenching: Once the reaction is complete (typically after several hours), quench the reaction by the slow, dropwise addition of 2 M HCl (5 mL) at 0 °C.
-
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Conclusion
Both (S)-diphenylprolinol and (1R,2S)-N-methylephedrine are valuable chiral amino alcohols for asymmetric synthesis. For the specific application of the asymmetric reduction of acetophenone, the prolinol-derived CBS catalyst demonstrates superior enantioselectivity, which can be attributed to its rigid and well-defined catalytic cycle. However, the choice of a chiral auxiliary or catalyst is often dependent on a multitude of factors, including substrate scope, cost, and ease of handling. N-methylephedrine remains a cost-effective and useful chiral building block for various other transformations. This guide provides the foundational data and methodologies to assist researchers in selecting the most appropriate chiral amino alcohol for their specific synthetic challenges.
References
- ResearchGate. (2025).
- Organic Syntheses. * (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][2][3]OXAZABOROLE-BORANE COMPLEX*. [Link]
- ResearchGate. (2025).
- The Chemical Educator. (1998). Asymmetric Reduction of Acetophenone with (-)-b-chlorodiisopinocampheylborane, and Derivatization with (-)-Menthyl Chloroformate. An Undergraduate Organic Synthesis, GC Analysis, and Molecular Modeling Project. [Link]
- ResearchGate. (2025). Scheme 4. CBS Reduction of Acetophenone using (R)-CBS or (S)-CBS. [Link]
- University of York. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines.
- Organic Syntheses. * (S)-1,1-Diphenylprolinol Trimethylsilyl Ether*. [Link]
- Morressier. (2020). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. [Link]
- ResearchGate. (2025). Asymmetric borane reduction of prochiral ketones catalyzed by 4-substituted prolinol. [Link]
- National Institutes of Health. (2021).
- ResearchGate. (2025). Kinetic investigation of the reduction of pinacolone by borane catalyzed by oxazaborolidines in THF.
- National Institutes of Health. (2014). Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues. [Link]
- ResearchGate. (2025). Enantioselective microbial reduction of substituted acetophenone. [Link]
- Royal Society of Chemistry. (2008). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. [Link]
- Defense Technical Information Center. (1994). Super Hydrides. [Link]
- ResearchGate. (2025).
- National Institutes of Health. N-Methylephedrine. [Link]
- Royal Society of Chemistry. (1994). Computational educidation of the catalytic mechanism for ketone reduction by an oxazaborolidine–borane adduct. [Link]
- University of Bath. (1994). Computational educidation of the catalytic mechanism for ketone reduction by an oxazaborolidine-borane adduct. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. [Link]
Sources
- 1. york.ac.uk [york.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Methylephedrine | C11H17NO | CID 4374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Highly Enantioselective Borane Reduction of Heteroaryl and Heterocyclic Ketoxime Ethers Catalyzed by Novel Spiroborate Ester Derived from Diphenylvalinol: Application to the Synthesis of Nicotine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Enantiomeric Excess Determination of Piperazin-2-ylmethanol by Chiral HPLC
Introduction: The Criticality of Chirality in Modern Drug Development
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is not a trivial detail; it is a fundamental determinant of its therapeutic efficacy and safety profile.[1][2][3] Chiral molecules, such as Piperazin-2-ylmethanol, exist as non-superimposable mirror images known as enantiomers.[2] These enantiomers can exhibit markedly different pharmacological and toxicological properties because biological systems, including enzymes and receptors, are inherently chiral.[2][4] Consequently, regulatory bodies like the FDA and EMA strongly advocate for the development of single-enantiomer drugs to optimize therapeutic outcomes and minimize adverse effects.[2][3]
This compound is a key chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[5][6][7] Ensuring its enantiomeric purity is paramount for the quality control and ultimate success of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) has become the gold standard for the precise determination of enantiomeric excess (% ee).[1] This guide provides an in-depth, comparative analysis of chiral HPLC methods for this compound, grounded in experimental data and field-proven insights.
Pillar 1: The Primary Method - Chiral HPLC with a Polysaccharide-Based CSP
The selection of an appropriate Chiral Stationary Phase (CSP) is the cornerstone of a successful enantioselective separation.[1][5] For this compound and related piperazine derivatives, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and robust performance.[1][5] Specifically, a cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel, such as a Chiralpak® IC column, is a highly effective choice.[5][8]
The rationale for this selection lies in the multiple chiral recognition mechanisms offered by polysaccharide-based CSPs, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. The carbamate derivatives on the polysaccharide backbone create a well-defined chiral environment that can differentially interact with the enantiomers of this compound.
Experimental Protocol: Chiral HPLC Analysis of this compound
This protocol outlines a validated starting point for the chiral separation of this compound enantiomers.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, and column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
Chiralpak® IC column (250 x 4.6 mm, 5 µm particle size)[8]
-
Racemic this compound standard
-
HPLC-grade n-Hexane, Isopropanol (IPA), Methanol (MeOH), and Diethylamine (DEA)
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane/IPA/MeOH/DEA (89:10:1:0.1, v/v/v/v)[9] | A normal phase mobile phase provides excellent selectivity on polysaccharide-based CSPs. The addition of a small amount of DEA is crucial to improve the peak shape of the basic analyte, this compound, by minimizing tailing.[5][8][10] |
| Flow Rate | 1.0 mL/min[5] | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution. |
| Column Temperature | 35 °C[5][8] | Elevated temperature can improve column efficiency and reduce backpressure. |
| Detection Wavelength | 205 nm[5] | This compound lacks a strong chromophore, necessitating detection at a low UV wavelength for adequate sensitivity.[5] |
| Injection Volume | 10 µL[5][8] | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase.[5]
-
Working Standard: Dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.[5]
-
Filtration: Filter the working standard solution through a 0.45 µm syringe filter prior to injection.[5]
Analysis Procedure:
-
Equilibration: Equilibrate the Chiralpak® IC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]
-
Injection: Inject 10 µL of the filtered working standard solution.[5]
-
Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.
Data Analysis:
-
Peak Identification: Identify the two peaks corresponding to the enantiomers of this compound.
-
Resolution (Rs): Calculate the resolution between the two enantiomeric peaks. A resolution of >1.5 is considered baseline separation, which is ideal for accurate quantification.[1][5]
-
Enantiomeric Excess (% ee) Calculation: For a non-racemic sample, determine the % ee using the following formula: % ee = [(\text{Area₁} - \text{Area₂}) / (\text{Area₁} + \text{Area₂})] x 100 Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[5]
Visualizing the Workflow
Caption: Workflow for Chiral HPLC Method Development.
Pillar 2: Comparative Analysis with Alternative Methods
While chiral HPLC is the predominant technique, other methods exist for determining the enantiomeric excess of chiral amines and alcohols. A comprehensive understanding of these alternatives allows for informed method selection based on specific analytical needs.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Derivatizing Agent (CDA) | NMR with Chiral Solvating Agent (CSA) |
| Principle | Differential interaction with a chiral stationary phase.[11] | Differential interaction of volatile enantiomers with a chiral stationary phase.[11] | Covalent bonding to a chiral agent to form diastereomers with distinct NMR signals.[11] | Non-covalent interaction with a chiral agent to form transient diastereomeric complexes with distinct NMR signals.[11] |
| Typical Analysis Time | 10-60 minutes per sample. | 10-30 minutes per sample.[11] | 5-15 minutes per sample.[11] | 5-15 minutes per sample.[11] |
| Sensitivity | High (ng to pg level) | Very High (pg to fg level) | Moderate (µg to mg level) | Low to Moderate (mg level) |
| Sample Preparation | Simple dissolution and filtration.[5] | May require derivatization to increase volatility.[12] | Derivatization reaction required.[11] | Simple mixing of analyte and CSA.[11] |
| Instrumentation | HPLC with UV or MS detector.[5] | Gas chromatograph with FID or MS detector. | NMR spectrometer.[13] | NMR spectrometer.[13] |
| Key Advantage | Broad applicability, high resolution, and well-established.[1] | High efficiency and speed for volatile compounds. | Rapid analysis, provides structural information.[12] | Non-destructive, no chemical modification of the analyte.[13] |
| Key Disadvantage | Can have longer run times. | Requires analyte to be volatile or derivatizable; risk of racemization at high temperatures.[12] | Requires a derivatization step which can introduce errors. | Lower sensitivity, potential for peak overlap, requires higher sample concentration.[12] |
Logical Framework for Method Selection
The choice of an analytical method is a balance of several factors. The following diagram illustrates a decision-making process for selecting the most appropriate technique for determining the enantiomeric excess of a chiral amine like this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. veranova.com [veranova.com]
- 4. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthetic Routes of Chiral Piperazines: Strategies and Applications
Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds.[1][2] This six-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4 offers a unique combination of properties: it can modulate aqueous solubility, act as a hydrogen bond acceptor, and its conformational flexibility allows it to interact with a variety of biological targets. When a stereocenter is introduced into the piperazine ring, the resulting chiral molecule and its enantiomers can exhibit significantly different pharmacological and toxicological profiles.[3] Consequently, the development of efficient and stereoselective synthetic routes to enantiomerically pure piperazines is of paramount importance for the pharmaceutical industry in the quest for safer and more effective drugs.[2] This guide provides a comparative analysis of the primary synthetic strategies for obtaining chiral piperazines, offering insights into their underlying principles, practical applications, and supported by experimental data.
Navigating the Landscape of Chiral Piperazine Synthesis
The synthesis of chiral piperazines can be broadly categorized into four main approaches, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the desired substitution pattern, the availability of starting materials, scalability, and the required level of enantiopurity.
Caption: Overview of the main synthetic routes to chiral piperazines.
Classical Resolution: The Time-Tested Approach
Classical resolution via diastereomeric salt formation remains a widely used method for obtaining enantiomerically pure amines, including piperazines, particularly on an industrial scale.[4] This technique relies on the reaction of a racemic piperazine with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[5] These diastereomers exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.
Causality Behind the Method: The differential solubility of the diastereomeric salts is the cornerstone of this method. By carefully selecting the resolving agent and crystallization solvent, one diastereomer can be selectively precipitated from the solution, while the other remains dissolved. Subsequent liberation of the free base from the isolated salt yields the desired enantiomerically enriched piperazine.
Experimental Protocol: Resolution of a Diphenyl-Substituted N-Methyl-Piperazine Derivative [5][6]
-
Salt Formation: A racemic diphenyl-substituted N-methyl-piperazine derivative is dissolved in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).
-
Addition of Resolving Agent: A sub-stoichiometric amount (e.g., 0.35 molar equivalents) of a chiral resolving agent, such as di-p-anisoyl-d-tartaric acid (d-DATA), is added to the solution.
-
Crystallization: The mixture is allowed to equilibrate, often with controlled cooling, to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration.
-
Liberation of the Free Base: The isolated salt is treated with a base (e.g., sodium hydroxide solution) to break the salt and liberate the free piperazine.
-
Extraction and Purification: The enantiomerically enriched piperazine is extracted with an organic solvent, and the solvent is removed to yield the final product. Further purification, such as recrystallization, may be necessary to enhance the enantiomeric excess (ee).[6]
Data Summary: Comparison of Chiral Resolving Agents [4]
| Racemic Amine | Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Diphenyl-piperazine derivative | di-p-anisoyl-d-tartaric acid | THF/H₂O (80/20) | 1:0.35 | 37 | 98 (after recrystallization) | [5] |
| (S)-Amlodipine | d-Tartaric Acid | DMSO | Not specified | 48.8 ± 2.4 | 90.7 ± 1.4 | [4] |
Chiral Pool Synthesis: Nature's Building Blocks
The chiral pool strategy leverages naturally occurring, enantiomerically pure compounds, such as amino acids and carbohydrates, as starting materials to construct chiral piperazines.[1][3] This approach offers a straightforward way to introduce stereocenters with a defined absolute configuration.
Causality Behind the Method: The inherent chirality of the starting material is transferred to the final piperazine product through a series of chemical transformations. For instance, α-amino acids can be readily converted into key intermediates for piperazine synthesis, with the stereocenter at the α-carbon being preserved.[7][8]
Caption: General workflow for chiral pool synthesis of piperazines.
Experimental Protocol: Synthesis of 2-Substituted Piperazines from α-Amino Acids [7]
-
Diamine Synthesis: An N-protected α-amino acid is reduced to the corresponding amino alcohol, which is then converted into a bis-protected chiral 1,2-diamine.
-
Aza-Michael Addition: The chiral diamine undergoes an aza-Michael addition to an in situ generated vinyl diphenyl sulfonium salt.
-
Cyclization: The resulting intermediate cyclizes to form the orthogonally protected 2-substituted piperazine.
-
Deprotection: Selective removal of the protecting groups yields the desired chiral piperazine.
Data Summary: Chiral Pool Synthesis of 2,6-Disubstituted Piperazines [8]
| Starting Amino Acid | Piperazine Product | Diastereomeric Ratio (cis:trans) | Overall Yield (%) |
| L-Alanine | 2-Methyl-6-acetic acid ester piperazine | Separated by chromatography | Not explicitly stated for separated isomers |
| L-Phenylalanine | 2-Benzyl-6-acetic acid ester piperazine | Separated by chromatography | Not explicitly stated for separated isomers |
Asymmetric Synthesis: The Power of Catalysis and Auxiliaries
Asymmetric synthesis provides a powerful and versatile platform for the enantioselective preparation of chiral piperazines, often with high levels of stereocontrol. This category can be further divided into two main sub-strategies: the use of chiral auxiliaries and catalytic asymmetric methods.
Chiral Auxiliary-Mediated Synthesis
In this approach, a chiral auxiliary is temporarily incorporated into the substrate, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.
Causality Behind the Method: The chiral auxiliary creates a diastereomeric intermediate that sterically or electronically biases the approach of a reagent to one face of the molecule, leading to the preferential formation of one enantiomer of the product.
Experimental Protocol: Asymmetric Synthesis of (R)-(+)-2-Methylpiperazine [1][3]
-
Condensation: (R)-(-)-Phenylglycinol (the chiral auxiliary) is condensed with N-Boc glycine.
-
Reduction and Protection: The resulting amide is reduced, and the hydroxyl group is protected.
-
Cyclization: The intermediate undergoes cyclization to form a protected 2-oxopiperazine.
-
Reduction and Deprotection: Reduction of the oxopiperazine followed by removal of the chiral auxiliary and protecting groups affords (R)-(+)-2-methylpiperazine.
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly atom-economical and efficient approach. Key catalytic methods for chiral piperazine synthesis include asymmetric hydrogenation, allylic alkylation, and hydroamination.[9][10][11]
Causality Behind the Method: The chiral catalyst, typically a metal complex with a chiral ligand, creates a chiral environment around the reacting species. This transient interaction lowers the activation energy for the formation of one enantiomer over the other, leading to high enantioselectivity.
Experimental Protocol: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols [12][13]
-
Reaction Setup: A pyrazin-2-ol substrate, a chiral palladium catalyst (e.g., a palladium complex with a chiral phosphine ligand), and an acid co-catalyst are combined in a suitable solvent in a high-pressure reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction mixture is heated.
-
Workup and Purification: After the reaction is complete, the catalyst is removed, and the product, a chiral piperazin-2-one, is purified.
-
Reduction: The chiral piperazin-2-one can be subsequently reduced (e.g., with LiAlH₄) to the corresponding chiral piperazine without loss of optical purity.[12]
Data Summary: Catalytic Asymmetric Synthesis of Piperazin-2-ones
| Method | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Asymmetric Hydrogenation | Pyrazin-2-ols | Palladium-based | up to 93 | up to 90 | [12] |
| Asymmetric Allylic Alkylation | Piperazin-2-one enolates | Pd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOX | 77 | 96 | [3] |
| Tandem Hydroamination/ATH | Aminoalkynes | Ti-catalyst / Ru-catalyst | Good | >81 | [11] |
Chemo-enzymatic Methods: The Best of Both Worlds
Chemo-enzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis.[14] Enzymes can be employed for kinetic resolution of racemic piperazines or for the asymmetric transformation of prochiral precursors.
Causality Behind the Method: Enzymes, with their well-defined three-dimensional active sites, can exhibit exquisite enantio- and regioselectivity, catalyzing reactions with a level of precision that is often difficult to achieve with traditional chemical catalysts.
While specific, detailed protocols for the chemo-enzymatic synthesis of chiral piperazines are less commonly reported in general reviews, the principles often involve the use of lipases for the resolution of racemic piperazine derivatives or oxidoreductases for the asymmetric reduction of imine precursors.[14]
Conclusion: A Versatile Toolkit for Chiral Piperazine Synthesis
The synthesis of chiral piperazines is a dynamic field of research, driven by the ever-increasing demand for enantiomerically pure compounds in drug discovery. This guide has provided a comparative overview of the major synthetic strategies, from the classical approach of diastereomeric salt resolution to modern catalytic and chemo-enzymatic methods. Each strategy offers a unique set of advantages and is suited for different applications. A thorough understanding of these synthetic routes empowers researchers to make informed decisions and to efficiently access the diverse and valuable chemical space of chiral piperazines.
References
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Chemical Reviews, 103(8), 2945-2963. [Link]
- Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(22), 6273-6278. [Link]
- Korch, K. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 53(50), 13673-13676. [Link]
- Stoltz, B. M., et al. (2014). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie, 126(50), 13895-13898. [Link]
- Wang, Y., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
- France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(10), 2548-2551. [Link]
- Zhai, Y., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696-8709. [Link]
- de la Fuente Revenga, M., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]
- Shankar, G., et al. (2019). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 17(18), 4504-4508. [Link]
- Bella, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(24), 11216-11224. [Link]
- Wang, T., et al. (2021). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development, 25(7), 1645-1653. [Link]
- de la Fuente Revenga, M., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. [Link]
- Wang, T., et al. (2021). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine. Organic Process Research & Development. [Link]
- De Risi, C., et al. (2010). Mastering chiral substituted 2-oxopiperazines. European Journal of Organic Chemistry, 2010(28), 5349-5366. [Link]
- Kaur, H., et al. (2021).
- Gerry, C. J., & Schreiber, S. L. (2018). Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(11), 5953-5962. [Link]
- Antonella, C., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682. [Link]
- Kumar, A., et al. (2021). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 26(16), 4983. [Link]
- Kapadia, S. R., et al. (2005). Method for synthesis of chiral n-arylpiperazines.
- Wang, T., et al. (2021). Rational Screening Approach for Classical Chiral Resolution under Thermodynamic Equilibrium: A Case Study of Diphenyl-Substituted N-Methyl-Piperazine.
- Zhou, Y.-G., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082-3085. [Link]
- Rowles, H. T., et al. (2021). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 143(34), 13531-13536. [Link]
- O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 2. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 11. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Validation of Analytical Methods for Piperazin-2-ylmethanol Quantification
Introduction: The Analytical Imperative for a Versatile Building Block
Piperazin-2-ylmethanol is a heterocyclic organic compound that serves as a critical structural motif and building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1] Its purity and concentration in intermediates, final products, and biological matrices are critical quality attributes that directly impact the safety and efficacy of a drug.[1] Consequently, the development and validation of robust, accurate, and reliable analytical methods for its quantification are not merely procedural formalities; they are foundational to regulatory compliance and successful drug development.
This guide provides an in-depth comparison of common analytical techniques for the quantification of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, grounded in the physicochemical properties of the analyte and the stringent requirements of international regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]
A primary challenge in the analysis of this compound is its high polarity combined with the absence of a strong UV-absorbing chromophore.[1][5] This dual characteristic complicates retention on traditional reversed-phase chromatography columns and limits sensitivity for UV-based detection, necessitating specialized approaches that will be detailed herein.
Pillar 1: High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis, offering versatility for purity determination and quantification. However, the polar nature of this compound requires moving beyond standard reversed-phase C18 columns.
Methodology A: Ion-Pair Reversed-Phase HPLC
Expertise & Experience: This technique addresses the poor retention of polar, cationic analytes on non-polar stationary phases. An anionic ion-pairing reagent, such as sodium heptanesulfonate, is added to the mobile phase.[1] This reagent forms a neutral, hydrophobic ion-pair with the positively charged this compound, allowing it to be retained and separated on a standard C18 column. This is a classic, cost-effective solution when a UV detector is the primary instrument available.
-
Materials & Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade), Methanol (HPLC grade)
-
Sodium heptanesulfonate (ion-pairing reagent)
-
Phosphoric acid
-
Deionized water
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Prepare a buffer of 10 mM sodium heptanesulfonate in water, adjust pH to 3.0 with phosphoric acid. The mobile phase is a gradient of this buffer (Solvent A) and Acetonitrile (Solvent B).
-
Gradient: 5% B to 40% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection: UV at 205 nm[5]
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol.[1]
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution.
-
Methodology B: Hydrophilic Interaction Liquid Chromatography (HILIC)
Expertise & Experience: HILIC is an excellent alternative for highly polar compounds that are unretained in reversed-phase chromatography.[1] It utilizes a polar stationary phase (e.g., bare silica or amide-bonded) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-rich layer on the stationary phase surface into which the polar analyte can partition, thus enabling retention. For an analyte lacking a chromophore, coupling HILIC with a universal detector like an Evaporative Light Scattering Detector (ELSD) is a powerful strategy.[1]
-
Materials & Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate
-
Formic acid
-
Deionized water
-
-
Chromatographic Conditions:
-
Column: HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)[6]
-
Mobile Phase: Solvent A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5. Solvent B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.5.
-
Gradient: Start at 100% A, hold for 2 minutes, then ramp to 100% B over 10 minutes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
ELSD Settings: Nebulizer Temp: 40°C; Drift Tube Temp: 60°C; Gas Flow: 1.5 SLM[1]
-
Injection Volume: 5 µL
-
-
Preparation of Solutions:
-
Standard Solution (1.0 mg/mL): Accurately weigh ~50 mg of the reference standard into a 50 mL flask. Dissolve and dilute with a 70:30 mixture of acetonitrile and water.[1]
-
Sample Solution (1.0 mg/mL): Prepare in the same manner.
-
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers exceptional specificity and sensitivity, but its application is limited to volatile and thermally stable compounds. This compound, with its polar amine and alcohol functional groups, is non-volatile and exhibits poor chromatographic behavior.[7]
Expertise & Experience: The key to successful GC-MS analysis is chemical derivatization. This process converts the polar N-H and O-H groups into less polar, more volatile moieties. A common and highly effective reagent for this purpose is Trifluoroacetic Anhydride (TFAA), which readily reacts to form a di-substituted trifluoroacetyl derivative.[7][8] This modification dramatically improves volatility and thermal stability, enabling sharp chromatographic peaks and sensitive detection by the mass spectrometer.
-
Materials & Reagents:
-
This compound standard
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (GC grade)
-
Methanol (GC grade)
-
Anhydrous sodium sulfate
-
-
Derivatization Procedure: [7][8]
-
Pipette 100 µL of a standard or sample solution (in methanol) into a 2 mL reaction vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature. Evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms)[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 250°C
-
Oven Program: Initial temperature 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.[7]
-
MS Transfer Line: 280°C
-
Ion Source: 230°C, Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
-
Pillar 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For ultimate sensitivity and selectivity, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[6] This technique combines the separation power of liquid chromatography with the highly specific and sensitive detection of a triple quadrupole mass spectrometer.
Expertise & Experience: A robust bioanalytical method requires correction for matrix effects and procedural variability. The use of a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is the most effective way to achieve this. The SIL internal standard co-elutes with the analyte and behaves identically during sample extraction and ionization but is differentiated by the mass spectrometer due to its higher mass. The simple protein precipitation sample preparation method allows for a high-throughput workflow, which is ideal for supporting preclinical and clinical studies.[6]
-
Materials & Reagents:
-
This compound reference standard
-
This compound-d4 (Internal Standard, IS)
-
Acetonitrile, Methanol, Formic acid (all LC-MS grade)
-
Human Plasma (K2EDTA)
-
-
Sample Preparation (Protein Precipitation): [6]
-
To 50 µL of plasma sample (or standard/QC), add 10 µL of IS working solution (e.g., 500 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: UPLC/UHPLC system
-
Column: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A rapid gradient suitable for HILIC separation, e.g., 95% B to 50% B in 2 minutes.
-
Flow Rate: 0.6 mL/min
-
Mass Spectrometer: Triple Quadrupole
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions: Optimized for parent -> product ion transitions for both the analyte and the internal standard.
-
Method Validation: A Framework of Trustworthiness
The objective of method validation is to demonstrate that an analytical procedure is fit for its intended purpose.[4] This is achieved by assessing a specific set of performance characteristics as defined by guidelines such as ICH Q2(R2).[3][4][10]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities or matrix components.[10]
-
Linearity: Demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.[10]
-
Range: The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[4]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[10]
-
Precision: The degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Comparative Performance Data
The choice of method depends critically on the analytical objective. The following tables provide a comparative summary to guide this decision.
Table 1: Quantitative Performance Comparison of Validated Methods
| Parameter | Ion-Pair HPLC-UV | HILIC-ELSD | GC-MS (with Derivatization) | LC-MS/MS (Bioanalysis) |
| Typical LOQ | 10 - 100 ppm (µg/mL)[11] | 5 - 50 ppm (µg/mL) | 0.01 - 0.5 µg/mL | 0.05 - 5 ng/mL |
| Linearity (r²) | > 0.998[11] | > 0.995 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0%[8] | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0%[11] | < 5.0% | < 10.0%[8] | < 15.0% |
Table 2: Qualitative Guide for Method Selection
| Method | Primary Application | Key Advantages | Key Limitations |
| Ion-Pair HPLC-UV | Purity testing, Assay of API and drug product. | Cost-effective, uses standard equipment, reliable for quality control. | Requires ion-pairing reagents, lower sensitivity, not suitable for complex matrices. |
| HILIC-ELSD | Purity and assay where UV detection is insufficient. | Excellent for highly polar compounds, universal detection with ELSD. | ELSD response can be non-linear, requires volatile mobile phases. |
| GC-MS | Identification and quantification of trace impurities. | High specificity and structural information from mass spectra, very sensitive. | Requires derivatization step, analyte must be thermally stable after derivatization.[9] |
| LC-MS/MS | Bioanalysis (PK/TK studies), trace quantification in complex matrices. | Unmatched sensitivity and selectivity, high throughput, robust against matrix effects (with IS).[6][12] | High instrument cost, requires specialized expertise for method development. |
Conclusion and Recommendations
The validation of an analytical method for this compound is a multifaceted process where the choice of technique must be deliberately aligned with the analytical objective.
-
For routine quality control, purity assessment, and assay of the drug substance or product, Ion-Pair RP-HPLC with UV detection offers a robust, cost-effective, and reliable solution. Where UV sensitivity is a limiting factor, HILIC with ELSD detection is a superior alternative.
-
For the identification and quantification of trace-level volatile or semi-volatile impurities , GC-MS with prior derivatization is the method of choice, providing excellent sensitivity and structural confirmation.
-
For bioanalytical applications , such as pharmacokinetic studies requiring the quantification of this compound in plasma, LC-MS/MS is unequivocally the gold standard. Its superior sensitivity and selectivity, combined with the use of a stable isotope-labeled internal standard, ensure the generation of high-quality data that can withstand regulatory scrutiny.
Ultimately, a properly validated method, regardless of the technology employed, provides the irrefutable evidence that the generated data is accurate and reliable, thereby ensuring the quality and safety of the final pharmaceutical product.
References
- U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
- Knectel, M. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Celerion.
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Scholars.Direct.
- Guo, Y.W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Italian Journal of Animal Science, 19(1), 1-9.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
- United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- Al-Bayati, Y. L. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- Analytical Methods Committee, Royal Society of Chemistry. (2013). Analytical Methods.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
- Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
- JETIR. (2022, February). A review article on analytical method validation.
- Zuba, D., & Sekuła, K. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1935.
- Moreira, P., et al. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Ann Toxicol 2(1):15-25.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 3. youtube.com [youtube.com]
- 4. database.ich.org [database.ich.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scholars.direct [scholars.direct]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 11. jocpr.com [jocpr.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Efficacy of Protecting Groups for Piperazine
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as solubility and bioavailability.[1][2] However, the symmetrical nature of piperazine, with its two reactive secondary amine groups, presents a significant synthetic hurdle.[3] Achieving selective functionalization at one nitrogen while the other remains masked is paramount for the synthesis of complex, unsymmetrically substituted piperazine derivatives. This guide offers an in-depth comparison of common protecting groups, providing experimental data and protocols to inform the selection of an optimal synthetic strategy.
At the heart of piperazine chemistry lies the concept of orthogonality , the ability to selectively remove one protecting group in the presence of others.[3] This principle is the cornerstone of modern multi-step synthesis, allowing for the controlled, sequential modification of complex molecules. The most widely employed protecting groups for piperazine are carbamates, each with a distinct deprotection profile that dictates its utility.
Key Protecting Groups for Piperazine: A Comparative Overview
The choice of a protecting group is fundamentally dictated by its stability under various reaction conditions and the selectivity of its removal. The three most common protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—form a robust and largely orthogonal toolkit for the synthetic chemist.[3]
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Stability |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong Acid (e.g., TFA, HCl)[3] | Stable to base and hydrogenolysis[3] |
| Carboxybenzyl | Cbz (or Z) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[3] | Stable to acid and base |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Base (e.g., 20% piperidine in DMF)[4] | Stable to acid and hydrogenolysis |
In-Depth Analysis of Common Protecting Groups
The tert-Butoxycarbonyl (Boc) Group: The Acid-Labile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, prized for its stability and straightforward removal.[5]
Causality of Experimental Choices: The protection reaction with (Boc)₂O is typically performed with a stoichiometric excess of piperazine to favor mono-protection. The slow addition of the Boc anhydride is crucial to minimize the formation of the di-protected byproduct.[3] Deprotection with a strong acid like trifluoroacetic acid (TFA) is efficient but can be incompatible with other acid-sensitive functional groups in the molecule.[1]
Protocol 1: Synthesis of Mono-Boc-Piperazine [3]
-
Materials: Piperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine (2.0 eq) in DCM.
-
Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction for 20-24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove excess piperazine and salts.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.
-
Protocol 2: Deprotection of N-Boc-Piperazine Derivative [3]
-
Materials: N-Boc protected piperazine derivative, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add an excess of TFA.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous NaHCO₃) and extract the product.
-
Caption: Workflow for Boc protection and deprotection of piperazine.
The Carboxybenzyl (Cbz) Group: The Hydrogenolysis-Labile Alternative
The Cbz group offers an excellent orthogonal strategy to the acid-labile Boc group. Its removal via catalytic hydrogenolysis is exceptionally mild, making it ideal for substrates containing acid-sensitive functionalities.[1]
Causality of Experimental Choices: The Schotten-Baumann conditions for Cbz protection, using a biphasic system with an aqueous base, are effective for neutralizing the HCl byproduct generated during the reaction.[1] The use of a large excess of piperazine helps to drive the reaction towards mono-protection. For deprotection, a palladium on carbon (Pd/C) catalyst is standard, although other catalysts can be employed. The reaction is carried out under an atmosphere of hydrogen gas.[3]
Protocol 3: Synthesis of N-Cbz-Piperazine [1]
-
Materials: Piperazine, Benzyl chloroformate (Cbz-Cl), Dichloromethane (DCM), Sodium carbonate.
-
Procedure:
-
Dissolve piperazine (5.0 eq) in a biphasic system of DCM and aqueous sodium carbonate.
-
Cool the mixture to 0 °C.
-
Slowly add Cbz-Cl (1.0 eq) dropwise with vigorous stirring.
-
Maintain the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.
-
Monitor the reaction by TLC.
-
Perform an aqueous workup, extract the product, dry the organic phase, and concentrate.
-
Protocol 4: Deprotection of N-Cbz-Piperazine Derivative [3]
-
Materials: N-Cbz protected piperazine derivative, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the N-Cbz protected piperazine derivative in MeOH.
-
Carefully add 10% Pd/C (5-10 mol% Pd).
-
Place the reaction mixture under an atmosphere of H₂ (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate.
-
Caption: Workflow for Cbz protection and deprotection of piperazine.
The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Option
The Fmoc group is renowned for its lability under mild basic conditions, providing perfect orthogonality with acid-labile groups like Boc.[1] This makes it a cornerstone of solid-phase peptide synthesis (SPPS) and a valuable tool for complex molecule synthesis.[6]
Causality of Experimental Choices: The introduction of the Fmoc group is often performed in a biphasic system to maintain a basic pH, which is necessary to neutralize the acid byproduct.[3] Deprotection is typically achieved with a 20% solution of piperidine in an aprotic polar solvent like N,N-Dimethylformamide (DMF).[4] The piperidine acts as a base to initiate the deprotection and also as a scavenger for the dibenzofulvene byproduct.[1]
Protocol 5: Synthesis of N-Fmoc-Piperazine [3]
-
Materials: Piperazine, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), Dioxane, Sodium bicarbonate.
-
Procedure:
-
Dissolve piperazine (2.0 eq) in a mixture of dioxane and water.
-
Cool the solution to 0 °C.
-
Add Fmoc-Cl (1.0 eq) portion-wise, maintaining the pH between 8-9 with aqueous NaHCO₃.
-
Stir the reaction until completion (monitor by TLC).
-
Perform an aqueous workup and extract the product.
-
Protocol 6: Deprotection of N-Fmoc-Piperazine Derivative [3]
-
Materials: N-Fmoc protected piperazine derivative, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc protected piperazine derivative in anhydrous DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Remove the solvent and excess piperidine under high vacuum.
-
Caption: Workflow for Fmoc protection and deprotection of piperazine.
Decision Tree for Protecting Group Selection
The selection of an appropriate protecting group strategy is a critical decision in the synthesis of complex piperazine-containing molecules. The following decision tree can guide researchers in making an informed choice based on the stability of other functional groups within the molecule and the desired sequence of synthetic transformations.
Caption: Decision tree for selecting a piperazine protecting group.
Conclusion
The judicious selection of protecting groups is a cornerstone of successful piperazine chemistry. The Boc, Cbz, and Fmoc groups provide a powerful and largely orthogonal set of tools for the synthetic chemist.[3] A thorough understanding of their respective stabilities and deprotection conditions is paramount for the design of efficient and robust synthetic routes to novel piperazine-based compounds. For syntheses requiring even greater orthogonality, other protecting groups such as Alloc (allyloxycarbonyl), Teoc (2-(trimethylsilyl)ethoxycarbonyl), and Ns (nosyl) offer valuable alternatives with unique deprotection pathways.[3] By carefully considering the comparative data and experimental protocols presented in this guide, researchers can devise more effective strategies for the synthesis of complex and sensitive molecules.
References
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. National Center for Biotechnology Information.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. National Center for Biotechnology Information.
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Royal Society of Chemistry.
- Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Masaryk University.
- Synthesis of enantiomerically pure orthogonally protected monosubstituted piperazines as intermediates for library production. Morressier.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Ovid.
- Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum.
- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Royal Society of Chemistry.
- Protecting Groups for Amines: Boc, CBz and FMOC. YouTube.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information.
- Synthesis method of N-Boc piperazine. Google Patents.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. National Center for Biotechnology Information.
- Protecting Groups for Amines: Boc, CBz and FMOC - Part:03. YouTube.
- Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. LinkedIn.
- Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. ResearchGate.
- Piperazine skeleton in the structural modification of natural products: a review. National Center for Biotechnology Information.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
A Senior Application Scientist's Guide to Chiral Piperazine Synthesis: Asymmetric Hydrogenation vs. Enzymatic Resolution
Introduction: The Imperative for Chiral Piperazines in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1] It ranks as the third most common nitrogen-containing heterocycle in small-molecule pharmaceuticals, integral to the structure of blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra).[1][2] The value of the piperazine scaffold lies in its ability to confer favorable physicochemical properties, such as improved water solubility and oral bioavailability, by virtue of its two basic nitrogen atoms.[1]
However, a critical analysis of piperazine-containing drugs reveals a significant lack of structural diversity; the vast majority (over 80%) feature substitutions only at the nitrogen positions.[2][3][4] The carbon framework of the piperazine ring represents a vast, underexplored chemical space with immense therapeutic potential. As the pharmaceutical industry increasingly focuses on stereochemically pure active pharmaceutical ingredients (APIs), the demand for efficient methods to produce enantiomerically pure, carbon-substituted piperazines has surged.[3][4]
This guide provides an in-depth, objective comparison of two premier strategies for achieving this goal: Asymmetric Hydrogenation , a direct synthesis of a single enantiomer, and Enzymatic Resolution , a method for separating a racemic mixture. We will dissect the core principles, performance metrics, and practical considerations of each technique, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
Part 1: Asymmetric Hydrogenation: The Atom-Economical Approach
Asymmetric hydrogenation is a powerful catalytic method that directly creates a chiral center by adding hydrogen across a prochiral double bond, such as those in tetrahydropyrazine or pyrazine precursors.[5][6][7] This approach is celebrated for its high atom economy, with the potential to convert nearly 100% of the starting material into the desired enantiomerically pure product.[8] The key to its success lies in the use of a transition metal (commonly Rhodium, Iridium, or Palladium) complexed with a chiral ligand, which orchestrates the stereochemical outcome of the hydrogenation.[6][7][9]
Core Principle & Advantages
The catalyst, typically a rhodium or iridium complex with a chiral phosphine ligand (e.g., BINAP, TRAP), coordinates to the substrate, and the ligand's chirality directs the delivery of hydrogen to one face of the double bond, selectively forming one enantiomer over the other.[5][9][10]
Key Advantages:
-
High Theoretical Yield: Can approach 100%, maximizing the conversion of starting material to the desired product.[8]
-
Direct Synthesis: Avoids the formation of a racemic mixture, simplifying downstream processing.
-
Excellent Enantioselectivity: Many catalytic systems achieve enantiomeric excess (e.e.) values well above 90-99%.[5][10]
Limitations & Practical Considerations
-
Catalyst Cost & Screening: Chiral ligands and precious metal precursors can be expensive. Significant screening may be required to find an optimal catalyst for a new substrate.
-
Reaction Conditions: Often requires elevated hydrogen pressures and specific temperatures, which can necessitate specialized equipment.[9]
-
Metal Contamination: The final product may contain trace amounts of the metal catalyst, requiring rigorous purification steps, especially for pharmaceutical applications.
Workflow for Asymmetric Hydrogenation
Caption: General workflow for asymmetric hydrogenation.
Performance Data: Asymmetric Hydrogenation of Piperazine Precursors
| Substrate | Catalyst/Ligand | H₂ Pressure (atm) | Temp. (°C) | Yield (%) | e.e. (%) | Reference |
| 1,4,5,6-Tetrahydropyrazine-2-carboxamide derivative | [Rh(COD)₂(i-BuTRAP)]BF₄ | 1 | 50 | >99 | 97 (S) | [5][11] |
| 1,4,5,6-Tetrahydropyrazine-2-carboxamide derivative | [Rh(COD)₂(MeTRAP)]BF₄ | 1 | 50 | >99 | 81 (R) | [9] |
| N-Boc-tetrahydropyrazine derivative | [(R)-BINAP(COD)Rh]TfO | 95 | 22 | 96 | 99 (S) | [10] |
| 3,5-Disubstituted pyrazin-2-ol | Pd(OAc)₂ / (S)-Segphos | 50 | 80 | 93 | 90 (S,S) | [6][12] |
| 2-Substituted Pyrazine (activated) | [Ir(COD)Cl]₂ / (S,S)-f-spiroPhos | 50 | 60 | 89 | 96 (S) | [13] |
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the work of Kuwano et al. for the asymmetric hydrogenation of a 1,4,5,6-tetrahydropyrazine-2-carboxamide derivative.[5]
Materials:
-
Substrate: 4-(tert-Butoxycarbonyl)-1,4,5,6-tetrahydropyrazine-2-(N-tert-butyl)carboxamide
-
Catalyst Precursor: [Rh(COD)₂]BF₄
-
Chiral Ligand: (R,R)-(S,S)-i-BuTRAP
-
Solvent: Anhydrous Methanol (MeOH)
-
Hydrogen (H₂) gas cylinder with regulator
-
Glass-lined autoclave or high-pressure reaction vessel with magnetic stirring
Procedure:
-
Catalyst Preparation: In a glovebox, a solution of [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1 mol%) and (R,R)-(S,S)-i-BuTRAP (3.1 mg, 0.0055 mmol) in anhydrous MeOH (1.0 mL) is stirred at room temperature for 10 minutes.
-
Reaction Setup: The substrate (0.5 mmol) is placed into the glass-lined autoclave.
-
Reaction Execution: The catalyst solution is transferred to the autoclave containing the substrate via syringe. An additional 1.5 mL of anhydrous MeOH is used to rinse the catalyst vial and is added to the autoclave.
-
The autoclave is sealed, removed from the glovebox, and purged three times with H₂ gas.
-
The H₂ pressure is set to the desired level (e.g., 1 kg/cm ² or ~1 atm).[5]
-
The reaction mixture is stirred at the specified temperature (e.g., 50 °C) for the required time (e.g., 24 hours).
-
Work-up and Analysis: After cooling to room temperature, the H₂ pressure is carefully released. The solvent is removed under reduced pressure.
-
The residue is analyzed by ¹H NMR to determine conversion.
-
The enantiomeric excess (e.e.) of the product is determined by chiral HPLC analysis.[5]
Part 2: Enzymatic Resolution: The "Green" Chemistry Approach
Enzymatic kinetic resolution is a biocatalytic technique that leverages the high stereoselectivity of enzymes to separate a racemic mixture.[8] In this process, an enzyme—typically a lipase or protease—catalyzes the transformation of only one enantiomer of a racemic piperazine derivative, leaving the other enantiomer unreacted and thus "resolved."[14][15] This method is highly valued for its mild, environmentally benign conditions and exceptional selectivity.[16]
Core Principle & Advantages
The enzyme's three-dimensional chiral active site preferentially binds one enantiomer, facilitating a reaction (e.g., hydrolysis of an ester or acylation of an alcohol/amine) at a much faster rate than for the other enantiomer. This rate difference allows for the separation of the two enantiomers.
Key Advantages:
-
Exceptional Enantioselectivity: Enzymes can exhibit extremely high E-values (enantiomeric ratio), often exceeding 200, leading to products with very high e.e.[15][17]
-
Mild Reaction Conditions: Reactions are typically run at or near room temperature in aqueous buffers or benign organic solvents, preserving sensitive functional groups.[16]
-
Environmentally Friendly: Biocatalysts are biodegradable and non-toxic, aligning with the principles of green chemistry.[18]
-
Cost-Effective: Many useful enzymes are commercially available in bulk at a relatively low cost and can often be immobilized and reused.[16]
Limitations & Practical Considerations
-
50% Yield Limitation: In a standard kinetic resolution, the maximum theoretical yield for a single enantiomer (either the product or the unreacted starting material) is 50%.[8]
-
Separation Required: The resulting mixture of the transformed product and the unreacted starting material must be separated, adding a downstream processing step.
-
Substrate Compatibility: The racemic substrate may need to be derivatized (e.g., converted to an ester) to be accepted by the enzyme.
-
Dynamic Kinetic Resolution (DKR): The 50% yield limit can be overcome by a DKR process, where the unwanted enantiomer is racemized in situ, but this adds significant complexity to the reaction setup.[12]
Workflow for Enzymatic Kinetic Resolution
Caption: General workflow for enzymatic kinetic resolution.
Performance Data: Enzymatic Resolution of Piperazine Derivatives
| Substrate | Enzyme | Reaction Type | Conv. (%) | Product/Substrate & e.e. (%) | Reference |
| Methyl-4-(tert-butoxycarbonyl)-piperazine-2-carboxylate | Alcalase | Hydrolysis | ~50 | (S)-Acid (>99 e.e.) | [14][15] |
| N-t-Boc-piperazine-2-carboxamide | Leucine aminopeptidase | Hydrolysis | N/A | (S)-Acid (94 e.e.), (R)-Amide (96 e.e.) | [19] |
| Racemic piperidine atropisomer (SCH66336 intermediate) | Lipase (Toyobo LIP-300) | Acylation | ~50 | (+)-Amide (>99 e.e.), (-)-Amine (>99 e.e.) | [20] |
| N-Boc-piperazine-2-carboxylic acid methyl ester | Candida antarctica Lipase A (CAL-A) | N-acylation | 48 | (S)-Product (98 e.e.) | [15] |
Experimental Protocol: Lipase-Catalyzed Hydrolytic Resolution
This protocol is a representative procedure based on the principles of enzymatic resolution for chiral piperazine esters.[14][15]
Materials:
-
Substrate: Racemic methyl 4-(tert-butoxycarbonyl)-piperazine-2-carboxylate
-
Enzyme: Alcalase (or another suitable lipase/protease)
-
Buffer: Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Base for pH control: 1 M NaOH solution
-
pH meter and automatic titrator (optional, but recommended)
-
Reaction vessel with stirring
Procedure:
-
Reaction Setup: Suspend the racemic piperazine ester (e.g., 1.0 g) in the phosphate buffer (e.g., 50 mL) in a temperature-controlled reaction vessel (e.g., 30 °C).
-
pH Adjustment: Adjust the pH of the suspension to the desired value (e.g., 7.5) using the NaOH solution.
-
Enzyme Addition: Add the enzyme (e.g., Alcalase, 100 mg) to the stirred suspension to initiate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by tracking the consumption of NaOH required to maintain a constant pH (as the hydrolysis releases a carboxylic acid). The reaction can also be monitored by taking aliquots and analyzing them via chiral HPLC.
-
Reaction Termination: When the reaction reaches approximately 50% conversion (indicated by the consumption of 0.5 equivalents of NaOH or by HPLC analysis), terminate the reaction. This is typically done by filtering off the enzyme (if immobilized) or by acidifying the mixture to denature the enzyme.
-
Work-up and Separation:
-
Acidify the reaction mixture to pH ~2-3 with 1 M HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
The unreacted (R)-ester will be in the organic phase.
-
The (S)-acid product can be isolated from the aqueous phase or after separation from the ester. A standard acid-base extraction can be used to separate the unreacted ester from the acid product.
-
-
Analysis: Determine the enantiomeric excess of both the recovered ester and the acid product using chiral HPLC.
Part 3: Head-to-Head Comparison & Decision-Making Framework
The choice between asymmetric hydrogenation and enzymatic resolution is not a matter of one being universally superior; it is a strategic decision based on the specific goals of the synthesis.
At-a-Glance Comparison
| Feature | Asymmetric Hydrogenation | Enzymatic Resolution |
| Principle | Direct synthesis from a prochiral precursor | Separation of a racemic mixture |
| Theoretical Max. Yield | Up to 100% | 50% for a single enantiomer |
| Atom Economy | Excellent | Poor (unless DKR is employed) |
| Selectivity | High e.e. and d.r. often achievable | Exceptionally high e.e. (High E-values) |
| Reaction Conditions | Often high pressure, variable temperatures | Mild (ambient temp/pressure), aqueous media |
| Catalyst/Reagent | Costly chiral ligands & precious metals | Inexpensive, reusable enzymes |
| Scalability | Well-established for large-scale processes | Readily scalable; often used in industry |
| Downstream Processing | Removal of metal catalyst | Separation of product and substrate |
| "Green" Profile | Moderate (metal use, solvents) | Excellent (biocatalyst, mild conditions) |
Decision-Making Framework
To select the appropriate method, consider the following questions:
Caption: Decision-making framework for method selection.
Scenario Analysis:
-
For large-scale manufacturing where yield and atom economy are paramount: Asymmetric hydrogenation is often the preferred route, provided a robust catalytic system has been developed.[10] The synthesis of an intermediate for the HIV protease inhibitor Indinavir is a classic industrial example.[9][10]
-
For early-stage discovery and rapid access to both enantiomers for screening: Enzymatic resolution is an excellent choice. It provides highly pure enantiomers under mild conditions without the need for extensive catalyst development. The ability to easily generate both the (S)-acid and the (R)-ester is a significant advantage.[14][15]
-
When working with thermally or chemically sensitive molecules: The mild, aqueous conditions of enzymatic resolution offer a clear advantage over the potentially harsh conditions of catalytic hydrogenation.
Conclusion
Both asymmetric hydrogenation and enzymatic resolution are mature, powerful, and industrially relevant technologies for the synthesis of enantiomerically pure piperazines. They are not mutually exclusive competitors but rather complementary tools in the synthetic chemist's arsenal.
Asymmetric hydrogenation offers an elegant and atom-economical path to a single, desired enantiomer, making it ideal for optimized, large-scale processes where maximizing yield is the primary driver. Its power lies in its directness.
Enzymatic resolution , conversely, shines in its operational simplicity, exceptional selectivity, and adherence to green chemistry principles. While limited by a 50% theoretical yield, its mild conditions and the use of inexpensive, readily available biocatalysts make it a highly attractive and robust method, particularly for rapid compound generation and for substrates intolerant to harsher chemical methods.
Ultimately, the optimal strategy depends on a careful evaluation of project-specific factors, including scale, cost, timeline, available equipment, and the chemical nature of the target molecule. By understanding the fundamental strengths and weaknesses of each approach, researchers can make informed decisions to efficiently unlock the vast and valuable chemical space of chiral piperazines.
References
- Kuwano, R., Kameyama, K., & Ikeda, R. (2003). Asymmetric Hydrogenation of 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide Catalyzed by Trans-Chelating Chiral Diphosphine−Rhodium Complexes. The Journal of Organic Chemistry, 68(15), 6069–6076. URL: https://pubs.acs.org/doi/10.1021/jo0344485
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00096k
- Zhang, M., & Macor, J. E. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6127. URL: https://www.mdpi.com/1420-3049/26/20/6127
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7852230/
- Kuwano, R., Kameyama, K., & Ikeda, R. (2003). Asymmetric Hydrogenation of 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide Catalyzed by Trans-Chelating Chiral Diphosphine−Rhodium Complexes. The Journal of Organic Chemistry, 68(15), 6069–6076. URL: https://pubs.acs.org/doi/abs/10.1021/jo0344485
- Kuwano, R., Kameyama, K., & Ikeda, R. (2003). Asymmetric Hydrogenation of 1,4,5,6-Tetrahydropyrazine-2-(N-tert-butyl)carboxamide Catalyzed by Trans-Chelating Chiral Diphosphine−Rhodium Complexes. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/full/10.1021/jo0344485
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. URL: https://www.researchgate.
- Meanwell, N. A. (2017). Recent Advances in Piperazine Synthesis. Synlett, 28(08), 929-948. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588911
- Chen, M.-W., et al. (2021). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 8(20), 5645-5650. URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo01018k
- BenchChem. (2025). A Comparative Guide: Enzymatic Resolution vs. Asymmetric Catalysis for Chiral Aminoketone Synthesis. BenchChem Technical Guides. URL: https://www.benchchem.com/application-notes/a-comparative-guide-enzymatic-resolution-vs-asymmetric-catalysis-for-chiral-aminoketone-synthesis
- Wu, G., et al. (2007). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. Letters in Organic Chemistry, 4(7), 497-499. URL: https://experts.umn.
- Huang, W.-X., et al. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(12), 3082–3085. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.6b01190
- Rossen, K., et al. (1995). Asymmetric hydrogenation of tetrahydropyrazines: Synthesis of (S)-piperazine-2-tert-butylcarboxamide, an intermediate in the preparation of the HIV protease inhibitor indinavir. Tetrahedron Letters, 36(36), 6419-6422. URL: https://scholar.princeton.edu/reider/publications/asymmetric-hydrogenation-tetrahydropyrazines-synthesis-s-piperazine-2-tert
- Wu, G., et al. (2007). Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. ResearchGate. URL: https://www.researchgate.net/publication/230985220_Chiral_Synthesis_and_Enzymatic_Resolution_of_S--Piperazine-2-Carboxylic_Acid_Using_Enzyme_Alcalase
- Okibe, G., et al. (2024). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. ResearchGate. URL: https://www.researchgate.net/publication/381736173_Asymmetric_Hydrogenation_Methods_for_the_Synthesis_of_Chiral_Molecules
- Tang, W., & Zhang, X. (2003). Rhodium-Catalyzed Asymmetric Hydrogenation. In Comprehensive Organic Synthesis II. URL: https://www.sas.upenn.edu/~marisa/documents/TangZhangrev.pdf
- de Souza, J. S. N., et al. (2018). Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect, 3(32), 9239-9244. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6156828/
- BenchChem. (2025). Application Notes and Protocols for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols. BenchChem Technical Guides. URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-lipase-catalyzed-kinetic-resolution-of-secondary-alcohols
- Morgan, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(12), 3560-3566. URL: https://www.researchgate.net/publication/12380387_Enzymatic_Kinetic_Resolution_of_Piperidine_Atropisomers_Synthesis_of_a_Key_Intermediate_of_the_Farnesyl_Protein_Transferase_Inhibitor_SCH66336
- BenchChem. (2025). Application Notes and Protocols: Kinetic Resolution of Functionalizable Piperidine Fragments. BenchChem Technical Guides. URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-kinetic-resolution-of-functionalizable-piperidine-fragments
- Bruce, M. A., et al. (1995). Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase. An Application in the Synthesis of the Nucleoside Transport Blocker (-) Draflazine. Synthetic Communications, 25(17), 2635-2646. URL: https://www.tandfonline.com/doi/abs/10.1080/00397919508015467
- Gotor-Fernández, V., & Gotor, V. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. International Journal of Molecular Sciences, 16(11), 26190-26214. URL: https://www.mdpi.com/1422-0067/16/11/25981
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. collaborate.princeton.edu [collaborate.princeton.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 13. pubs.acs.org [pubs.acs.org]
- 14. experts.umn.edu [experts.umn.edu]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Catalytic Piperazine Synthesis: A Comparative Performance Evaluation
Introduction: The Enduring Importance of the Piperazine Scaffold
Piperazine, a simple six-membered heterocycle, is a cornerstone of modern medicinal chemistry and process industries.[1] Its rigid, yet conformationally mobile structure, coupled with two secondary amine functionalities, makes it a "privileged scaffold" – a recurring motif in a multitude of blockbuster drugs, including antipsychotics, antihistamines, and anticancer agents.[2][3] The efficient and selective synthesis of the piperazine ring is, therefore, a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an in-depth, comparative analysis of the performance of various catalytic systems for piperazine synthesis, grounded in experimental data and mechanistic insights to empower you to make informed decisions in your synthetic campaigns.
Catalytic Routes to Piperazine: An Overview
The industrial synthesis of piperazine predominantly relies on the catalytic conversion of ethanolamines, such as monoethanolamine (MEA), diethanolamine (DEA), or related compounds like aminoethylethanolamine (AEEA) and diethylenetriamine (DETA).[4][5] These processes typically involve high temperatures and pressures in the presence of a heterogeneous catalyst and ammonia. The core transformation is a reductive amination followed by intramolecular cyclization. The choice of catalyst is paramount, as it dictates the reaction's efficiency, selectivity towards piperazine over other linear or cyclic amines, and overall economic viability.
The primary catalytic systems explored in this guide fall into two main categories:
-
Heterogeneous Catalysts: These are the workhorses of industrial piperazine synthesis and include:
-
Nickel-based catalysts: Raney Nickel and supported nickel oxides (e.g., Ni-MgO, Ni-Cu/SiO₂) are widely used due to their high activity and relatively low cost.[4][5]
-
Copper-based catalysts: Copper chromite and other supported copper catalysts are also employed, often in combination with other metals.[6]
-
Cobalt-based catalysts: Similar to nickel, cobalt catalysts are effective for amination reactions.[5]
-
Zeolites: These microporous aluminosilicates, such as ZSM-5, offer shape selectivity and tunable acidity, which can influence the product distribution.[7]
-
-
Homogeneous Catalysts: While less common in large-scale industrial production, homogeneous catalysts, particularly those based on noble metals like ruthenium, offer high activity and selectivity under milder conditions in laboratory settings.[8]
Comparative Performance of Heterogeneous Catalysts
The selection of a heterogeneous catalyst for piperazine synthesis is a trade-off between activity, selectivity, stability, and cost. The following table summarizes the performance of several key catalytic systems based on reported experimental data.
| Catalyst System | Starting Material | Temperature (°C) | Pressure (atm) | Piperazine Yield (%) | Key Advantages & Disadvantages |
| Ni-MgO | Diethylenetriamine (DETA) | ~225 | ~170 | ~81 | Advantages: High yield from a readily available starting material.[5] Disadvantages: High pressure and temperature requirements. |
| Aminoethylethanolamine (AEEA) | ~225 | ~180 | ~70 | Advantages: Good yield.[5] Disadvantages: High pressure and temperature. | |
| Raney Nickel | Diethanolamine (DEA) | ~200 | High | ~33 | Advantages: Widely available and well-understood catalyst.[4] Disadvantages: Moderate yield, potential for catalyst deactivation. |
| Ni-Cu/SiO₂ | Monoethanolamine (MEA) | 200-220 | 0.4-0.6 MPa | 39-48 | Advantages: Operates at lower pressure compared to autoclave systems.[4] Disadvantages: Catalyst can deactivate over time. |
| Ni, Co, Cu, Sn/Al₂O₃ | Diethanolamine (DEA) | 190 | 19-20 MPa | ~62 | Advantages: High conversion and good yield.[4] Disadvantages: Complex multi-metallic catalyst, very high pressure. |
| KCl-NiO-ZSM-5 | Monoethanolamine (MEA) | 360 | Atmospheric | ~19 (based on 66% conversion and 29% selectivity) | Advantages: Operates at atmospheric pressure, potential for shape selectivity.[7] Disadvantages: High temperature, lower yield compared to other systems. |
Causality Behind Experimental Choices:
The harsh reaction conditions (high temperature and pressure) are necessary to overcome the activation energy for the C-N bond formation and dehydration steps.[5][6] The presence of hydrogen is often crucial, not only for the reduction of imine intermediates but also to maintain the catalyst in its active, reduced state.[6] Ammonia is typically used in excess to drive the equilibrium towards amination and to suppress the formation of byproducts.[5]
The choice of support material for the catalyst is also critical. For instance, the use of MgO in Ni-MgO catalysts can influence the catalyst's basicity and surface area, thereby affecting its activity and selectivity.[5] Similarly, the porous structure of zeolites like ZSM-5 can be tailored to favor the formation of the desired piperazine ring while hindering the formation of larger, undesired molecules.[7]
In-Depth Look: Homogeneous Catalysis for Piperazine Synthesis
While heterogeneous catalysts dominate industrial production, homogeneous catalysts offer valuable alternatives, particularly for fine chemical synthesis where milder conditions and higher selectivity are paramount.
A notable example is the use of a Ruthenium-PNP pincer complex for the amination of diethanolamine (DEA).[8]
-
Performance: This system achieves a high conversion of DEA (around 69%) at a relatively lower temperature (155°C) and pressure (42 bar) compared to many heterogeneous systems.[8]
-
Selectivity: The primary products are aminoethylethanolamine (AEEA) with a selectivity of approximately 32.6%, and ethylenediamine (EDA).[8] AEEA is a direct precursor to piperazine, which can be subsequently cyclized.
-
Mechanism: The catalytic cycle is believed to involve the oxidation of the alcohol to an aldehyde, followed by condensation with ammonia to form an imine, which is then reduced by the ruthenium hydride species.[8]
Advantages of Homogeneous Catalysis:
-
Milder reaction conditions: Lower temperatures and pressures can lead to energy savings and improved safety.
-
Higher selectivity: The well-defined nature of the catalytic site can result in more selective transformations.
-
Mechanistic understanding: Homogeneous systems are often easier to study, allowing for a more detailed understanding of the catalytic cycle.
Disadvantages of Homogeneous Catalysis:
-
Catalyst separation: Separating the catalyst from the product can be challenging and costly.
-
Catalyst cost: Many homogeneous catalysts are based on expensive precious metals.
Experimental Protocols
The following protocols are provided as a representative guide for the laboratory-scale synthesis of piperazine using two different catalytic systems.
Protocol 1: Piperazine Synthesis from Diethylenetriamine (DETA) using a Ni-MgO Catalyst (Batch Process)
This protocol is based on the high-yield synthesis described in the literature.[5]
Materials:
-
Diethylenetriamine (DETA)
-
Anhydrous ammonia
-
Ni-MgO catalyst
-
Methanol (for workup)
-
High-pressure autoclave equipped with a stirrer and temperature/pressure controls
-
Gas chromatography (GC) apparatus for analysis
Procedure:
-
Catalyst Activation (if required): Follow the manufacturer's instructions for the activation of the Ni-MgO catalyst. This may involve reduction under a hydrogen stream at an elevated temperature.
-
Reactor Charging: In a clean, dry high-pressure autoclave, charge 30.3 g (0.294 mol) of diethylenetriamine and 3.24 g of the Ni-MgO catalyst.
-
Sealing and Purging: Seal the autoclave and purge it several times with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Ammonia Addition: Carefully introduce 50 g (2.94 mol) of anhydrous ammonia into the autoclave.
-
Reaction:
-
Begin stirring the reaction mixture.
-
Heat the autoclave to 225°C. The pressure will rise to approximately 170-180 atm.
-
Maintain the reaction at this temperature and pressure for 3 hours.
-
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Slowly and carefully vent the excess ammonia in a well-ventilated fume hood.
-
Workup and Analysis:
-
Open the autoclave and dissolve the contents in 50 ml of absolute methanol.
-
Analyze a sample of the reaction mixture by gas chromatography (GC) to determine the conversion of DETA and the yield of piperazine.
-
The product can be purified by fractional distillation.
-
Protocol 2: Piperazine Synthesis from Monoethanolamine (MEA) using a Ni-Cu/SiO₂ Catalyst (Continuous Flow Process)
This protocol describes a continuous process that operates at lower pressures.[4]
Materials:
-
Monoethanolamine (MEA)
-
Hydrogen gas
-
Ni-Cu/SiO₂ catalyst
-
Tubular flow reactor with a fixed-bed catalyst system
-
High-performance liquid pump
-
Gas flow controllers
-
Condenser and product collection system
-
Gas chromatography (GC) apparatus for analysis
Procedure:
-
Catalyst Loading and Activation:
-
Pack the tubular reactor with the Ni-Cu/SiO₂ catalyst.
-
Activate the catalyst in situ by heating it under a flow of hydrogen gas according to the manufacturer's specifications.
-
-
Reaction Setup:
-
Set up the continuous flow reactor system, including the liquid pump for MEA, mass flow controllers for hydrogen, and the product collection system.
-
-
Reaction:
-
Heat the reactor to the desired temperature (e.g., 200-220°C).
-
Introduce a continuous flow of hydrogen gas into the reactor at a controlled pressure (e.g., 0.4-0.6 MPa).
-
Pump the monoethanolamine into the reactor at a defined flow rate.
-
The MEA will vaporize and pass over the catalyst bed along with the hydrogen gas.
-
-
Product Collection and Analysis:
-
The gaseous product stream exiting the reactor is passed through a condenser to liquefy the products.
-
Collect the liquid product in a cooled trap.
-
Periodically take samples of the liquid product and analyze them by GC to determine the conversion of MEA and the selectivity to piperazine.
-
-
Purification: The collected liquid product can be purified by fractional distillation to isolate the piperazine.
Visualizing the Process: Workflows and Mechanisms
To better understand the experimental process and the underlying chemistry, the following diagrams are provided.
Experimental Workflow for Catalyst Screening
Caption: A generalized workflow for the screening and evaluation of heterogeneous catalysts for piperazine synthesis.
Proposed Catalytic Cycle for Piperazine Synthesis from Diethanolamine (DEA)
Caption: A simplified proposed mechanism for the formation of piperazine from diethanolamine on a heterogeneous metal catalyst surface.
Conclusion and Future Outlook
The catalytic synthesis of piperazine from ethanolamines remains a cornerstone of industrial organic chemistry. While traditional heterogeneous catalysts, particularly those based on nickel, offer robust and cost-effective solutions for large-scale production, they often require harsh reaction conditions. The data clearly indicates that higher yields are often achieved with more complex starting materials like DETA and AEEA, suggesting that the initial amination and chain extension steps are critical for efficient cyclization.
Future research in this field will likely focus on several key areas:
-
Development of more active and selective catalysts: The goal is to achieve high yields of piperazine from simpler and cheaper starting materials like MEA under milder conditions. This could involve the design of novel bimetallic or multimetallic catalysts with optimized electronic and geometric properties.
-
Enhanced catalyst stability: Catalyst deactivation is a significant challenge in continuous processes. Developing catalysts that are more resistant to coking and leaching will be crucial for improving the economic viability of these processes.
-
Greener synthetic routes: The use of renewable feedstocks and the development of catalytic systems that operate in more environmentally benign solvents will be of increasing importance.
-
Advanced mechanistic studies: A deeper understanding of the reaction mechanisms on the catalyst surface, aided by computational modeling and advanced in-situ characterization techniques, will enable the rational design of next-generation catalysts.
By continuing to innovate in catalyst design and process optimization, the scientific community can ensure the sustainable and efficient production of this vital heterocyclic scaffold for years to come.
References
- Sergeeva, E. E., Gogina, L. L., Khlebnikova, T. B., Zhizhina, E. G., & Pai, Z. P. (2022). Methods for the Catalytic Synthesis of Piperazine. Catalysis in Industry, 14(2), 218–230. [Link]
- Johansson, J. H., & Tomqvist, J. T. (1972). U.S. Patent No. 3,682,919. U.S.
- Moss, R. A., & Jones, M. (2014). Reactive Intermediate Chemistry. John Wiley & Sons. (No direct link available)
- Adams, C. R., & Moss, R. L. (1964). U.S. Patent No. 3,037,023. U.S.
- van der Loo, R. I., Milané, C., Sonneveld, L. L., & de Roos, A. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine.
- (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.
- (2024). Piperazine synthesis. Organic Chemistry Portal. [Link]
- Pospelov, E. V., Boyko, Y. D., Ioffe, S. L., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(16), 6159. [Link]
- (2013). CN Patent No. 103433050A.
- Hua, Y., & Wang, J. (2009). Synthesis of Piperazine from Ethanolamine over Modified ZSM-5 Zeolite. Academax. [Link]
- (2021). Intermolecular Cyclization of Diethanolamine and Methylamine to N,N′-Dimethylpiperazine over Zeolites under High Pressure.
- Yang, Y. (2016). Catalyst and amination process for the synthesis of piperazine from ethylene glycol. Journal of Chemical Reaction Engineering and Technology. [Link]
- Sergeeva, E. E., et al. (2022). Methods for the Catalytic Synthesis of Piperazine.
- (2017). Proposed industrial pathway to piperazine starting from ethylene oxide.
- (2019). Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. Sciforum. [Link]
- (2016). Supporting information 1. Materials and Methods. The Royal Society of Chemistry. [Link]
- Wu, Z., et al. (2011). A novel co-production process for piperazine and its N-monoalkyl derivatives.
- Durand, C., & Szostak, M. (2021).
- (2021). Piperazine-activated diethanolamine formulation for post-combustion CO2 capture.
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 6. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 7. Synthesis of Piperazine from Ethanolamine over Modified ZSM-5 Zeolite-Academax [idesign.academax.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to N-Substituent Effects on the Bioactivity of Piperazine Derivatives
The piperazine ring is a privileged scaffold in medicinal chemistry, a six-membered heterocycle with two nitrogen atoms at opposing positions that offers a unique combination of structural rigidity, synthetic tractability, and favorable pharmacokinetic properties.[1][2][3] Its presence in numerous FDA-approved drugs is a testament to its utility in drug design.[4] A key to unlocking the therapeutic potential of piperazine-based compounds lies in the strategic modification of its nitrogen atoms. The substituents at these positions (N-substituents) profoundly influence the molecule's interaction with biological targets, thereby dictating its potency, selectivity, and overall bioactivity.
This guide provides an in-depth comparison of how different N-substituents modulate the biological activities of piperazine derivatives. We will explore structure-activity relationships (SAR) across anticancer, antibacterial, antifungal, and antiviral domains, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights.
Influence of N-Substituents on Anticancer Activity
The piperazine moiety is a cornerstone in the design of novel anticancer agents.[4] The nature of the N-substituent is a critical determinant of cytotoxicity, influencing target binding, cell permeability, and metabolic stability.
Structure-Activity Relationship (SAR) Insights
Analysis of various piperazine derivatives reveals distinct trends:
-
N-Aryl and N-Heteroaryl Substituents: Aromatic and heteroaromatic groups are frequently employed to enhance anticancer potency. Electron-withdrawing groups on a phenyl ring, such as trifluoromethyl (-CF3) or fluoro (-F), often lead to superior activity. For instance, N-[4-(trifluoromethyl)benzyl] and N-bis(4-fluorophenyl)methyl piperazine derivatives have demonstrated outstanding cytotoxic activity across numerous cancer cell lines.[5] The introduction of heterocyclic moieties, like thiazole, can also significantly boost efficacy, with some compounds showing potency comparable to established inhibitors like Erlotinib.[6]
-
N-Alkyl vs. N-Acyl Linkers: When the piperazine ring is connected to another pharmacophore (e.g., the natural product vindoline), the nature of the linker is crucial. Studies have shown that N-alkyl linkers generally confer greater anticancer activity than their N-acyl counterparts, likely due to increased flexibility and different electronic properties.[5]
-
Symmetrical vs. Asymmetrical Substitution: Symmetrically substituted piperazines, such as 1,4-bis(phenoxyacetyl)piperazine analogs, have shown potent cytotoxicity. The position of substituents on the terminal phenyl rings plays a key role; for example, a para-formyl group on a thiazole derivative of this scaffold resulted in an exceptionally low IC50 value of 1.2 nM against the HCT-116 colorectal carcinoma cell line.[6]
Comparative Data: Anticancer Potency
The following table summarizes the cytotoxic activity of representative N-substituted piperazine derivatives against various human cancer cell lines.
| Compound Class/ID | N-Substituent/Key Feature | Cancer Cell Line | Activity Metric | Value | Reference |
| Vindoline-Piperazine Conjugate (23) | N-[4-(Trifluoromethyl)benzyl] | MDA-MB-468 (Breast) | GI50 | 1.00 µM | [5] |
| Vindoline-Piperazine Conjugate (25) | N-bis(4-Fluorophenyl)methyl | HOP-92 (Lung) | GI50 | 1.35 µM | [5] |
| Bis(phenoxyacetyl)piperazine (9i) | Symmetrical, p-formyl (thiazole derivative) | HCT-116 (Colorectal) | IC50 | 1.2 nM | [6] |
| Thiophene-carboxamide Selenide (18i) | Asymmetrical, various aryl groups | A549 (Lung) | IC50 | 1.43 µM | [7] |
| Berberine-Piperazine Hybrid (47a) | N-aryl linked to Berberine | HeLa (Cervical) | IC50 | 7.327 µM | [1] |
| Ursolic Acid Derivative (20) | N-(4-Fluorobenzyl) | HeLa (Cervical) | IC50 | 2.6 µM | [1] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.
Experimental Protocol: In Vitro Cytotoxicity Assessment (SRB Assay)
The Sulforhodamine B (SRB) assay is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add various concentrations of the synthesized piperazine derivatives to the wells. Include a positive control (e.g., Erlotinib, Doxorubicin) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50/GI50 values using non-linear regression analysis.
Causality: The SRB assay is chosen for its high throughput, sensitivity, and reliance on a stable endpoint (total protein mass), which is less prone to fluctuations compared to metabolic assays like MTT, especially for compounds that might interfere with mitochondrial function.
Influence of N-Substituents on Antibacterial Activity
Piperazine derivatives have demonstrated significant potential in combating bacterial infections, including those caused by drug-resistant strains.[8][9] The N-substituents are pivotal in defining the spectrum and potency of their antibacterial action.
Structure-Activity Relationship (SAR) Insights
-
N-Benzyl vs. N-Methyl/N-Phenyl: Studies comparing simple N-substituents have shown that N-benzyl piperazine derivatives exhibit markedly superior antibacterial activity compared to their N-methyl and N-phenyl counterparts.[10] This suggests that the benzyl group's size, lipophilicity, and potential for π-π stacking interactions are beneficial for target engagement.
-
Aryl Substitutions: N-aryl piperazines are a well-established class of antibacterial agents.[11] The electronic nature and position of substituents on the aryl ring can fine-tune activity.
-
Hybrid Molecules: Incorporating the piperazine moiety into other known antibacterial scaffolds, such as quinolones or chalcones, can produce hybrid molecules with potent and broad-spectrum activity.[8] For example, chalcones containing a piperazine fragment have shown promising activity against Staphylococcus aureus and Escherichia coli.[8]
Comparative Data: Antibacterial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values for different N-substituted piperazine derivatives against various bacterial strains.
| Compound Class | N-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzylpiperazinyl Ethanone | Benzyl | S. epidermidis | Low Concentration | [10] |
| Benzylpiperazinyl Ethanone | Benzyl | S. mutans | Low Concentration | [10] |
| Chalcone-Piperazine Hybrid | Various Aryl | S. aureus | Potent Activity | [8] |
| Chalcone-Piperazine Hybrid | Various Aryl | E. coli | Potent Activity | [8] |
| Substituted Piperazines | Alkyl & Aryl | S. aureus, P. aeruginosa | Significant Activity* | [11] |
*Specific MIC values were not consistently reported in the source abstracts, but the compounds were described as having significant, potent, or remarkable activity at low concentrations.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The microbroth dilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Methodology:
-
Prepare Inoculum: Culture bacteria (e.g., S. aureus MTCC 96, E. coli MTCC 723) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ampicillin, Gentamycin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality: This method is preferred for its efficiency, low sample volume requirement, and ability to provide quantitative results (MIC values), which are essential for comparing the potency of different compounds.
Influence of N-Substituents on Antifungal and Antiviral Activity
The versatility of the piperazine scaffold extends to the development of potent antifungal and antiviral agents.
Antifungal Activity
Modifying existing antifungal drugs like ketoconazole with a piperazine linker can significantly enhance activity against pathogenic fungi.[12] For example, a piperazine-modified ketoconazole derivative was found to be 24 times more potent against Aspergillus flavus than the parent drug.[12] Furthermore, chalcone derivatives featuring a piperazine fragment have demonstrated a strong inhibitory effect on plant fungi, indicating their potential as novel agricultural fungicides.[13]
Antiviral Activity
N-substituted piperazines are crucial pharmacophores in the design of antiviral drugs, particularly against HIV.[14]
-
Structure-Activity Relationship (SAR) Insights:
-
N-Benzyl Derivatives: Similar to their antibacterial counterparts, N-benzyl groups are highly effective. Specifically, 4-fluorobenzyl and 4-trifluoromethylbenzyl substituents attached to the piperazine ring have been identified in derivatives with excellent anti-HIV-1 activity.[14]
-
N-Aryl Derivatives: N-aryl piperazine derivatives have emerged as potent inhibitors of the HIV-1 chemokine receptor (CXCR4), with some compounds showing IC50 values in the low nanomolar range.[14]
-
Hybrid Molecules: Linking the piperazine moiety to other scaffolds like diarylpyrimidine or favipiravir can yield highly potent inhibitors of viral replication.[14][15]
-
Comparative Data: Antiviral Potency (Anti-HIV-1)
| Compound Class | N-Substituent/Key Feature | Activity Metric | Value | Reference |
| CXCR4 Inhibitor (33) | 4-Fluorobenzyl | IC50 | 0.0314 µM | [14] |
| CXCR4 Inhibitor (31) | 4-Cyanobenzyl | IC50 | 0.0472 µM | [14] |
| Tetrahydroquinoline Derivative (21) | Benzoyl | IC50 | 0.02 µM | [14] |
| Diarylpyrimidine Derivative (58) | Various Aryl | EC50 | 0.0014 µM | [14] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration.
Visualizing Experimental and Logical Frameworks
Diagrams are essential for conceptualizing experimental workflows and structure-activity relationships.
General Workflow for Bioactivity Screening
Caption: A generalized workflow for the synthesis, screening, and evaluation of N-substituted piperazine derivatives.
Structure-Activity Relationship Logic
Caption: A conceptual diagram illustrating the structure-activity relationship (SAR) logic for N-substituted piperazines.
Conclusion
The N-substituent is a powerful lever for tuning the biological activity of piperazine derivatives. The evidence clearly indicates that aromatic and benzyl groups, particularly those decorated with electron-withdrawing substituents, are highly effective for enhancing anticancer, antibacterial, and antiviral properties. In contrast, simple alkyl groups tend to be less potent. The strategic incorporation of the piperazine scaffold into hybrid molecules remains a fruitful avenue for discovering novel therapeutic agents. The experimental protocols and comparative data provided herein serve as a foundational resource for researchers aiming to rationally design the next generation of piperazine-based drugs.
References
- Unraveling the Structure-Activity Relationship of 1,4-Bis(phenoxyacetyl)
- An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
- Piperazine skeleton in the structural modification of n
- Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Deriv
- The structure‐activity relationship of anticancer activity piperazine derivatives.
- Synthesis and in vitro antibacterial activity of N-alkyl and N-aryl piperazine Derivatives.
- Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity. PubMed.
- A valuable insight into recent advances on antimicrobial activity of piperazine deriv
- Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry.
- Synthesis, Characterization and Biological Evaluation of Piperazine Deriv
- Piperazine-Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid P
- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv
- Design, Synthesis, and Antifungal Activity of Novel Chalcone Derivatives Containing a Piperazine Fragment.
- Piperazine-substituted derivatives of favipiravir for Nipah virus inhibition: Wh
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperazine-Modified Ketoconazole Derivatives Show Increased Activity against Fungal and Trypanosomatid Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research - Arabian Journal of Chemistry [arabjchem.org]
- 15. Piperazine-substituted derivatives of favipiravir for Nipah virus inhibition: What do in silico studies unravel? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Piperazin-2-ylmethanol-Based Compounds
For drug development professionals, the piperazine heterocycle is a double-edged sword. Its prevalence in FDA-approved drugs speaks to its remarkable versatility, often used to optimize pharmacokinetic properties or to correctly orient pharmacophoric groups.[1][2] The Piperazin-2-ylmethanol scaffold, in particular, offers a valuable building block for creating novel therapeutics targeting a range of conditions, from neurological disorders to infectious diseases.[3][4] However, the very structural and physicochemical properties that make this scaffold so useful—specifically the basicity of its nitrogen atoms—can also lead to promiscuous binding and undesired interactions with biological off-targets.[1][5]
This guide provides an in-depth comparison of methodologies for constructing a robust cross-reactivity profile for novel compounds based on the this compound scaffold. We will explore the synergistic use of computational and experimental approaches, explaining the causality behind our protocol choices to ensure a self-validating and comprehensive assessment of compound selectivity. The ultimate goal is to proactively identify potential liabilities, mitigate safety risks, and build a stronger data package for investigational new drug (IND) submissions.[6][7]
The Rationale for Proactive Profiling
Off-target interactions are a leading cause of drug attrition during preclinical and clinical development.[5][8] They can lead to unexpected toxicities or a dilution of the desired therapeutic effect. For piperazine-containing molecules, which have been associated with a broad spectrum of central nervous system (CNS) and cardiovascular activities, a thorough understanding of their polypharmacology is not just advisable—it is critical.[9][10] A systematic profiling strategy allows us to move from a reactive to a proactive stance on safety and selectivity.
The profiling process can be conceptualized as a funnel, starting with broad, predictive methods and progressively moving towards more specific and functionally relevant assays.
Part 1: In Silico Profiling - The Predictive Foundation
Before committing resources to expensive wet-lab experiments, computational methods provide a cost-effective way to generate hypotheses about potential off-target interactions. These approaches leverage vast databases of known drug-target interactions to predict the bioactivity profile of a novel compound.
The core principle is that structurally similar molecules often have similar biological targets.[11] By combining multiple computational modalities, we can build a more robust predictive model.[12]
Comparative Computational Approaches
| Method | Principle | Advantages | Limitations | Recommended Platform |
| 2D/3D Similarity Search | Compares the 2D topology or 3D shape of the test compound against databases of active molecules.[11] | Fast, computationally inexpensive, good for identifying "me-too" interactions. | May miss novel scaffolds or interactions based on subtle electronic differences rather than shape. | SwissTargetPrediction, ChEMBL |
| Pharmacophore Modeling | Identifies the spatial arrangement of essential features (e.g., H-bond donors/acceptors, aromatic rings) required for binding to a specific target. | Goes beyond simple shape to consider key interaction points, improving predictive power. | Requires a known set of active ligands or a high-quality receptor structure. | PharmaGist, ZINCPharmer |
| Machine Learning (ML) | Trains algorithms on large datasets of compound structures and their known activities to predict targets for new molecules.[8][12] | Can uncover complex, non-linear structure-activity relationships that other methods miss. | Performance is highly dependent on the quality and domain of the training data; can be a "black box". | In-house models, commercial platforms (e.g., Sanofi's CTlink models). |
Expert Insight: The goal of in silico profiling is not to definitively identify off-targets, but to cast a wide, intelligent net. We use these predictions to guide the design of our experimental screening panels. For instance, if multiple predictive models suggest interactions with aminergic G-protein coupled receptors (GPCRs)—a common target class for piperazine derivatives—we would prioritize a comprehensive GPCR screening panel.[9]
Part 2: In Vitro Profiling - The Experimental Verdict
Experimental screening is where hypotheses are tested and a quantitative cross-reactivity profile is built. The industry standard is to test the compound against large panels of common off-targets. For a typical this compound-based compound, the highest-yield panels are typically focused on kinases and GPCRs.
A. Kinase Selectivity Profiling
Kinases are one of the largest and most frequently implicated off-target families, and unintended kinase inhibition can lead to a host of toxicities.[1]
Experimental Protocol: Radiometric Kinase Screening (Primary Screen)
This protocol describes a primary screen to identify initial hits. The radiometric format is considered the gold standard as it directly measures enzymatic activity (the transfer of a radiolabeled phosphate from ATP to a substrate), making it less prone to interference from autofluorescent or colored compounds.[13]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Create a 100µM intermediate dilution in the appropriate assay buffer. This will be used for a final assay concentration of 10µM, a standard concentration for initial screening.
-
-
Assay Plate Setup (384-well format):
-
Negative Control (0% Inhibition): Add assay buffer with 1% DMSO (vehicle control).
-
Positive Control (100% Inhibition): Add a known, potent, broad-spectrum kinase inhibitor (e.g., Staurosporine) at a high concentration.
-
Test Compound: Add the 100µM intermediate dilution of the test compound.
-
-
Kinase Reaction:
-
Add the specific kinase and its corresponding peptide or protein substrate to each well.
-
Initiate the enzymatic reaction by adding the ATP mixture, which includes [γ-³³P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes), determined during assay validation.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding a high concentration of phosphoric acid.
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for the test compound relative to the positive and negative controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
A "hit" is typically defined as >50% inhibition at the 10µM screening concentration.
-
Data Presentation: Primary Kinase Screen
The results are best summarized in a table highlighting hits.
| Kinase Target | % Inhibition @ 10µM | Hit? ( >50%) |
| CDK2/CycA | 8% | No |
| PKA | 12% | No |
| Src | 78% | Yes |
| ROCK1 | 62% | Yes |
| EGFR | 3% | No |
| ... (Panel of >100 kinases) | ... | ... |
Follow-Up Protocol: IC₅₀ Determination for Hits
For any identified hits, a dose-response experiment is performed to determine the half-maximal inhibitory concentration (IC₅₀). This quantifies the compound's potency against the off-target. The protocol is similar to the primary screen, but the compound is tested across a range of concentrations (e.g., 10-point, 3-fold serial dilution). The resulting data is plotted, and a non-linear regression analysis is used to calculate the IC₅₀ value.
B. GPCR Selectivity Profiling
GPCRs are the largest family of cell surface receptors and the target of a significant portion of all marketed drugs.[14][] Unintended interactions can lead to a wide array of side effects.
Experimental Protocol: Radioligand Binding Assay (Primary Screen)
Binding assays are a robust and high-throughput method to assess a compound's ability to compete with a known radiolabeled ligand for binding to a specific receptor.[16] This directly measures affinity for the receptor.
-
Compound Preparation: As described for the kinase assay.
-
Membrane Preparation: Use cell membranes prepared from cell lines overexpressing the target GPCR.
-
Assay Plate Setup (96-well format):
-
Total Binding: Add membranes, radioligand, and assay buffer with 1% DMSO.
-
Nonspecific Binding (NSB): Add membranes, radioligand, and a high concentration of a known, unlabeled competitor ligand. This determines the amount of radioligand that binds to non-receptor components.
-
Test Compound: Add membranes, radioligand, and the test compound at a final concentration of 10µM.
-
-
Incubation & Detection:
-
Incubate the plate to allow the binding to reach equilibrium.
-
Rapidly harvest the contents onto a filter mat using a cell harvester, which traps the membranes.
-
Wash the filter mat to remove unbound radioligand.
-
Measure the radioactivity on the filter mat using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Nonspecific Binding.
-
Calculate the percent inhibition (displacement) for the test compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NSB) / (Specific Binding))
-
A "hit" is typically defined as >50% displacement.
-
Follow-Up Protocol: Functional Assays for Hits
A binding hit doesn't tell the whole story. The compound could be an agonist (activator), antagonist (blocker), or inverse agonist (reduces basal activity). Functional assays are required to determine the compound's effect on receptor signaling.
| Functional Assay Type | Principle | Determines |
| cAMP Assay | Measures the accumulation or inhibition of cyclic AMP, a key second messenger for Gs and Gi coupled receptors. | Agonist vs. Antagonist activity for Gs/Gi-coupled GPCRs. |
| Calcium Mobilization Assay | Uses a fluorescent dye to measure intracellular calcium release, a hallmark of Gq-coupled receptor activation. | Agonist vs. Antagonist activity for Gq-coupled GPCRs. |
| GTPγS Binding Assay | Measures the binding of a non-hydrolyzable GTP analog to G-proteins upon receptor activation. | Direct measure of G-protein activation, independent of second messengers. |
These functional follow-up assays are critical for assessing the true physiological risk of an off-target interaction.[14][17]
Part 3: Integrating the Data - The Selectivity Profile
The final step is to synthesize all the data into a clear, comparative profile. The most important metric is the Selectivity Index , which compares the potency of the compound against off-targets to its potency against the intended primary target.
Selectivity Index (SI) = IC₅₀ (Off-Target) / IC₅₀ (On-Target)
A higher SI value indicates greater selectivity for the on-target versus the off-target. A common goal is to achieve an SI > 100 for key off-targets.
Illustrative Selectivity Profile for Compound "PZM-123" (On-Target: Kinase X)
| Target | Assay Type | Potency (IC₅₀) | Selectivity Index (vs. Kinase X) | Risk Assessment |
| Kinase X (On-Target) | Radiometric | 10 nM | - | - |
| Src Kinase (Off-Target) | Radiometric | 1,200 nM | 120 | Low Risk |
| ROCK1 Kinase (Off-Target) | Radiometric | 8,500 nM | 850 | Very Low Risk |
| 5-HT₂ₐ Receptor (Off-Target) | Binding (Ki) | 250 nM | 25 | Moderate Risk - Functional follow-up required. |
| D₂ Receptor (Off-Target) | Binding (Ki) | >10,000 nM | >1,000 | Very Low Risk |
This integrated view, combining computational predictions with multi-layered experimental data, fulfills the principles of a self-validating system and provides the authoritative grounding required for confident decision-making in drug development.[6][18]
References
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
- A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects. (n.d.).
- PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH D
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). NIH.
- What are preclinical safety pharmacology requirements?. (2025).
- Finding a better path to drug selectivity. (n.d.). PMC - NIH.
- Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. (2004). Bioorganic & Medicinal Chemistry.
- A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. (2024). Journal of Medicinal Chemistry.
- Improving Selectivity in Drug Design. (2022). AZoLifeSciences.
- Rational Approaches to Improving Selectivity in Drug Design. (n.d.). PMC - PubMed Central.
- Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market. (2003).
- This compound dihydrochloride. (n.d.). MySkinRecipes.
- A case of levocetirizine-induced fixed drug eruption and cross-reaction with piperazine derivatives. (2013). Allergy, Asthma & Immunology Research.
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). FDA.
- SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences.
- Target-specific compound selectivity for multi-target drug discovery and repurposing. (2022). Frontiers in Pharmacology.
- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
- S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). FDA.
- An emerging role for kinase screening in GPCR drug discovery. (2007).
- The Strategic Advantage of this compound Dihydrochloride in Bioconjugate Design: A Compar
- Safety Pharmacology Studies. (n.d.).
- High-Throughput Screening of GPCRs for Drug Discovery. (n.d.). Celtarys.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & Clinical Pharmacology.
- GPCR Screening Services. (n.d.).
- Evaluating the Sensitivity, Selectivity, and Cross-Reactivity of Lateral Flow Immunoassay Xylazine Test Strips. (2025).
- GPCR Screening Library. (n.d.). BOC Sciences.
- Kinase Screening Assay Services. (n.d.). Reaction Biology.
- Piperazine derivatives as dangerous abused compounds. (2019). Acta Pharmaceutica.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound dihydrochloride [myskinrecipes.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Target-specific compound selectivity for multi-target drug discovery and repurposing [frontiersin.org]
- 6. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 7. fda.gov [fda.gov]
- 8. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 17. An emerging role for kinase screening in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
A Comparative Guide to Piperazine Derivatives as Sigma-Receptor Ligands
This guide provides a comparative analysis of various piperazine derivatives investigated as ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. We will delve into their binding affinities, structure-activity relationships (SAR), and the experimental methodologies used for their characterization, offering insights for researchers in pharmacology and drug development.
Introduction: The Significance of Sigma Receptors and the Piperazine Scaffold
Sigma (σ) receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins.[1][2][3] The two primary subtypes, σ1 and σ2, are implicated in a vast array of cellular functions and are considered promising therapeutic targets for a range of pathologies.
-
Sigma-1 (σ1) Receptors: These receptors are ligand-operated intracellular chaperones located primarily at the endoplasmic reticulum (ER)-mitochondrion interface.[4][5] They play crucial roles in regulating calcium signaling, ion channel function, and neuronal survival.[1][2][3][5] Agonists of the σ1 receptor have shown potential in treating cognitive deficits, depression, and neurodegenerative diseases.[1][6][7][8]
-
Sigma-2 (σ2) Receptors: While less characterized than σ1, the σ2 receptor is involved in cell proliferation and is often overexpressed in tumor cells, making it a target for cancer diagnostics and therapeutics.
The piperazine ring is a "privileged scaffold" in medicinal chemistry. Its ability to be substituted at its two nitrogen atoms allows for the creation of a diverse library of compounds with varying physicochemical properties. This structural flexibility makes it an excellent starting point for developing potent and selective ligands for various receptors, including sigma receptors.[9][10][11]
Comparative Analysis of Piperazine Derivatives
The affinity and selectivity of piperazine derivatives for sigma receptors are highly dependent on the nature of the substituents on the piperazine core. Below is a comparative table of representative compounds, followed by a discussion of their structure-activity relationships.
| Compound Name | Structure | Ki (σ1) [nM] | Ki (σ2) [nM] | Selectivity (σ2/σ1) | Functional Activity |
| Haloperidol | A butyrophenone antipsychotic with a piperidine ring, but often used as a reference ligand. | 2.5[10] - 6.5[12] | High Affinity | Low | Antagonist[1] |
| SA4503 (Cutamesine) | 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine | 17.4[13][14] | 1784[13] | ~102 | Agonist[4][13][14][15] |
| PRE-084 | 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate (contains a morpholine ring, a piperazine bioisostere) | 44[8][16] | >10,000[8][16] | >227 | Agonist[7][8][17] |
| Compound 13 | N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine | 2.7[18] | 102 (calculated) | 38[18] | Not specified |
| Compound 30 | N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine | 2.6[18] | 486 (calculated) | 187[18] | Not specified |
| Compound 3d | p-methoxybenzyl substituted (piperazin-2-yl)methanol derivative | 12.4[19] | Not specified | Selective for σ1[19] | Not specified |
Structure-Activity Relationship (SAR) Insights:
-
N-Substituents are Key: The substituents on the nitrogen atoms of the piperazine ring are critical for affinity and selectivity. For instance, in a series of N-benzyl piperazine derivatives, the addition of a benzofuran-2-ylmethyl group on one nitrogen and a substituted benzyl group on the other resulted in compounds with nanomolar affinity for the σ1 receptor.[18]
-
Hydrophobicity and Aromaticity: The presence of aromatic and hydrophobic moieties, such as the benzyl and phenylpropyl groups in SA4503, contributes significantly to binding.[15] Many potent ligands incorporate two hydrophobic regions connected by the basic piperazine core.[10]
-
Impact of Alkoxy Groups: The introduction of methoxy or fluoroethoxy groups on the benzyl ring can fine-tune affinity and selectivity. For example, compound 30 , with a fluoroethoxy group, showed significantly higher σ1 selectivity than compound 13 , which has a methoxy group.[18] Similarly, a p-methoxybenzyl substitution in another series yielded a high-affinity σ1 ligand (Compound 3d ).[19]
-
Piperazine vs. Piperidine: In some chemical series, replacing a piperazine ring with a piperidine moiety can dramatically alter the affinity profile. Studies have shown that for certain scaffolds, the piperidine ring is a key structural element for high affinity at the σ1 receptor.[20][21]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of binding data, standardized and well-validated experimental protocols are essential. Here, we outline the methodology for a competitive radioligand binding assay, a cornerstone technique for determining ligand affinity.
Protocol: Radioligand Binding Assay for σ1 and σ2 Receptors
Rationale: This assay measures the ability of a test compound (the "competitor") to displace a known radioactive ligand ("radioligand") that is specifically bound to the target receptor in a tissue homogenate. The concentration of the test compound that displaces 50% of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) to reflect the compound's binding affinity.
Step-by-Step Methodology:
-
Tissue Preparation:
-
Objective: To obtain a membrane preparation rich in sigma receptors.
-
Procedure:
-
Harvest guinea pig brain (for σ1) or rat liver (for σ2) and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).[11][19]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 30,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
-
Binding Assay:
-
Objective: To incubate the membranes with the radioligand and varying concentrations of the test compound.
-
Procedure:
-
In a series of tubes, add the membrane preparation, the radioligand, and the test compound at various concentrations.
-
Total Binding: Prepare tubes with only membranes and radioligand.
-
Non-Specific Binding (NSB): Prepare tubes with membranes, radioligand, and a high concentration of a non-radioactive, high-affinity ligand (e.g., unlabeled haloperidol) to saturate the receptors and measure binding to non-receptor components.[22]
-
Incubate all tubes at a controlled temperature (e.g., 37°C) for a set time (e.g., 120 minutes) to reach equilibrium.
-
-
-
Separation and Counting:
-
Objective: To separate the receptor-bound radioligand from the unbound radioligand and quantify it.
-
Procedure:
-
Rapidly filter the contents of each tube through glass fiber filters using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
-
Data Analysis:
-
Objective: To calculate the IC50 and Ki values.
-
Procedure:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Caption: Workflow for a competitive radioligand binding assay.
Sigma-1 Receptor Signaling and Therapeutic Implications
The activation of σ1 receptors by agonist ligands like SA4503 and PRE-084 initiates a cascade of downstream effects with significant therapeutic potential. These receptors act as molecular chaperones, modulating key cellular processes.
Key Signaling Roles:
-
Calcium Homeostasis: σ1 receptors are located at the ER membrane, where they interact with and modulate IP3 receptors, thereby controlling the release of calcium (Ca²⁺) from ER stores into the cytoplasm and mitochondria.[1][5] This regulation is vital for cellular energy production and preventing apoptosis.
-
Modulation of Ion Channels: They can directly influence the activity of various voltage-gated ion channels, affecting neuronal excitability.
-
Neurotransmitter Systems: σ1 receptors modulate several neurotransmitter systems, including the glutamatergic and dopaminergic systems.[1][15]
-
Neurite Outgrowth: Activation of σ1 receptors has been shown to potentiate nerve growth factor (NGF)-induced neurite outgrowth, suggesting a role in neuroplasticity and repair.[6]
Caption: Simplified σ1 receptor signaling pathway upon agonist binding.
The neuroprotective and neurorestorative effects stemming from these pathways highlight the potential of σ1 receptor agonists in treating:
-
Neurodegenerative Diseases: Such as Alzheimer's disease, Parkinson's disease, and ALS, by protecting neurons from cell death.[4][5]
-
Depression and Anxiety: By modulating neurotransmitter systems and promoting neuroplasticity.[1][6][13][15]
-
Cognitive Impairment: By enhancing memory and learning processes.[6][8]
-
Ischemic Stroke: By reducing neuronal damage caused by excitotoxicity.[17]
Conclusion
Piperazine derivatives represent a versatile and highly fruitful chemical class for the development of sigma-receptor ligands. Through systematic modification of the N-substituents, researchers have successfully developed compounds with high affinity and selectivity, particularly for the σ1 receptor subtype. Ligands such as SA4503 (cutamesine) have demonstrated the therapeutic promise of σ1 agonism in preclinical and clinical studies. Future research will likely focus on further refining selectivity, optimizing pharmacokinetic properties, and exploring the therapeutic potential of these compounds in a wider range of central nervous system disorders.
References
- Walker, J. M., Bowen, W. D., Walker, F. O., Matsumoto, R. R., De Costa, B., & Rice, K. C. (1990). Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology.
- Romero, L., & Lladó-Pelfort, L. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design.
- Su, T. P., & Wu, X. Z. (1990). Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand. Synapse.
- Ono, Y., et al. (2014). Effect of a sigma-1 receptor agonist, cutamesine dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage. Neuroscience Letters.
- Ishiguro, H., et al. (2011). Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases. Psychiatry and Clinical Neurosciences.
- Berardi, F., et al. (1997). Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands. Bioorganic & Medicinal Chemistry.
- Griesmaier, E., et al. (2012). Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice. Experimental Neurology.
- Wikipedia. PRE-084. Wikipedia.
- Wikipedia. Cutamesine. Wikipedia.
- Nguyen, L., et al. (2016). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. Expert Opinion on Drug Discovery.
- Reagents Direct. PRE-084. Reagents Direct.
- Itzhak, Y., & Stein, I. (1990). Effects of haloperidol and reduced haloperidol on binding to sigma sites. Molecular Pharmacology.
- Romero, L., et al. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Current Pharmaceutical Design.
- Romero, L., et al. (2008). Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. Semantic Scholar.
- De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
- Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Szałata, K., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Ye, J., et al. (2021). Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. Frontiers in Psychiatry.
- Kaushal, N., et al. (2011). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Journal of Neurochemistry.
- Walker, J. M., et al. (1990). Evidence for a role of haloperidol-sensitive σ-'opiate' receptors in the motor effects of antipsychotic drugs. Neurology.
- Lever, J. R., et al. (2010). Design, Synthesis, and Structure-Affinity Relationships of Regioisomeric N-benzyl Alkyl Ether Piperazine Derivatives as sigma-1 Receptor Ligands. Journal of Medicinal Chemistry.
- Klein, M., et al. (1991). Purification, pharmacological characterization and photoaffinity labeling of sigma receptors from rat and bovine brain. Journal of Neurochemistry.
- Alzheimer's Drug Discovery Foundation. Cutamesine. Alzheimer's Drug Discovery Foundation.
- Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry.
- Berardi, F., et al. (2009). 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. Current Medicinal Chemistry.
Sources
- 1. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. [PDF] Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands | Semantic Scholar [semanticscholar.org]
- 4. Effect of a sigma-1 receptor agonist, cutamesine dihydrochloride (SA4503), on photoreceptor cell death against light-induced damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRE-084 - Wikipedia [en.wikipedia.org]
- 8. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships of novel arylalkyl 4-benzyl piperazine derivatives as sigma site selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
- 11. 1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Cutamesine - Wikipedia [en.wikipedia.org]
- 16. Sigma compounds derived from phencyclidine: identification of PRE-084, a new, selective sigma ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Neuroprotective effects of the sigma-1 receptor ligand PRE-084 against excitotoxic perinatal brain injury in newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Evidence for a role of haloperidol-sensitive sigma-'opiate' receptors in the motor effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Greenness of Synthetic Pathways to Piperazin-2-ylmethanol
Introduction
Piperazin-2-ylmethanol is a valuable chiral building block in medicinal chemistry, serving as a critical scaffold for a multitude of biologically active compounds.[1] The piperazine moiety is a privileged structure in drug design, and functionalization at the C-2 position provides a key vector for modulating pharmacological activity.[2][3] As the pharmaceutical industry pivots towards more sustainable practices, a critical evaluation of the synthetic routes to such fundamental intermediates is not merely an academic exercise but a necessity. This guide provides an in-depth, objective comparison of different synthetic pathways to this compound, assessing them through the lens of green chemistry principles. Our analysis will focus on metrics such as atom economy, reagent and solvent choice, and overall process efficiency to provide researchers and process chemists with the insights needed to select or design more sustainable synthetic strategies.[4][5]
Pathway 1: The Conventional Workhorse - Reduction of Piperazine-2-Carboxylic Acid
The most established and frequently utilized method for producing racemic this compound begins with the corresponding carboxylic acid.[6] This pathway is robust and scalable but relies on classical stoichiometric transformations that carry a significant environmental burden. The general strategy involves three key stages: protection of the piperazine nitrogens, reduction of the carboxylic acid, and subsequent deprotection.[7]
The causality behind this approach is rooted in the high reactivity of the N-H bonds of the piperazine ring, which would interfere with the powerful hydride reducing agents required for the carboxylic acid reduction. Di-tert-butyl dicarbonate (Boc₂O) is commonly employed for protection due to its effectiveness and the relative ease of removing the Boc groups under acidic conditions.[6] However, the use of protecting groups is inherently inefficient from a green chemistry perspective, as it adds steps and generates substantial waste.
The critical reduction step typically employs a strong, non-selective hydride reagent like lithium aluminum hydride (LAH). While effective, LAH is notoriously hazardous, requiring strictly anhydrous conditions and a meticulous, often dangerous, quenching procedure (e.g., Fieser workup) that generates a large volume of aluminum salt waste.[1]
Greenness Assessment:
-
Atom Economy: Poor. The addition and subsequent removal of two large Boc protecting groups significantly lowers the overall atom economy.[4][8]
-
Reagents: The use of lithium aluminum hydride (LAH) is a major drawback due to its pyrophoric nature and the generation of stoichiometric aluminum waste.
-
Solvents: Anhydrous tetrahydrofuran (THF) is required for the LAH reduction, which is a less-preferred solvent compared to greener alternatives.
-
Waste: The Fieser workup for quenching the LAH reaction generates a significant amount of inorganic salt waste, contributing to a high E-Factor.
Experimental Protocol: Reduction of (1,4-Di-Boc-piperazin-2-yl)methanol
-
A suspension of lithium aluminum hydride (LAH) (e.g., 2.0 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flask under an inert nitrogen atmosphere and cooled to 0°C.[9]
-
A solution of the N,N'-di-Boc-piperazine-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LAH suspension, maintaining the temperature at 0°C.[6]
-
The reaction is allowed to warm to room temperature and stirred for 6-12 hours until completion, as monitored by TLC.[9]
-
The reaction is carefully quenched at 0°C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).[1]
-
The resulting slurry is stirred for 30 minutes, and the aluminum salts are removed by filtration through a pad of Celite. The filter cake is washed with THF.[7]
-
The combined filtrates are concentrated under reduced pressure to yield the crude (1,4-Di-Boc-piperazin-2-yl)methanol, which is then carried forward to the deprotection step.[7]
Pathway 2: The Chiral Pool Approach - Synthesis from (S)-Serine
To access enantiomerically pure this compound, a common strategy is to start from a readily available chiral building block. (S)-Serine is an inexpensive and optically pure starting material for this purpose.[1] This multi-step pathway constructs the piperazine ring system from the ground up, embedding the desired stereochemistry from the beginning.
This lengthy synthesis (often six or more steps) involves initial protection of the amine and carboxylic acid groups of serine, conversion to a chloroacetamide intermediate, intramolecular cyclization with a primary amine (like benzylamine) to form a chiral piperazinedione, reduction of the amide functionalities, and final deprotection steps.[1] While this route provides excellent stereochemical control, it suffers from many of the same green chemistry drawbacks as the conventional route, including the use of protecting groups and LAH for reduction. A notable green feature is the common use of catalytic hydrogenation (e.g., with Pd/C and H₂) for N-debenzylation, a highly atom-economical and clean transformation.[10]
Greenness Assessment:
-
Atom Economy: Very poor due to the long, linear sequence and the use of multiple protecting groups.
-
Reagents: Still reliant on LAH for the key reduction step. However, the use of catalytic hydrogenation for a deprotection step is a significant improvement.
-
Starting Material: Utilizes a renewable, bio-based starting material ((S)-serine).
-
Step Economy: The high number of steps leads to increased solvent use, energy consumption, and potential for yield loss at each stage.
Experimental Protocol: Key Reduction and Deprotection Steps
-
Reduction of the Piperazinedione: To a cooled (0°C) suspension of LAH in anhydrous THF, a solution of the chiral piperazinedione intermediate in THF is added dropwise under an inert atmosphere. The reaction is carefully quenched using the Fieser workup method, filtered, and concentrated to give the crude N-protected piperazine.[1]
-
N-Debenzylation via Catalytic Hydrogenation: The N-benzyl protected piperazine is dissolved in a solvent like methanol or ethanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (typically 1 atm or higher pressure) until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to yield the free secondary amine.[1][10]
Pathway 3: A Greener Catalytic Approach - Asymmetric Hydrogenation
A more modern and significantly greener approach to enantiomerically pure this compound involves asymmetric catalysis. One such strategy is the asymmetric hydrogenation of a pyrazin-2-ol precursor to form a chiral piperazin-2-one, which can then be reduced to the final product.[11]
This pathway's primary advantage is the use of a catalytic amount of a chiral transition metal complex (e.g., Palladium with a chiral phosphine ligand) to induce stereoselectivity.[11] This avoids the use of a chiral starting material and the associated baggage of a long, linear synthesis. The hydrogenation itself is a 100% atom-economical reaction. The subsequent reduction of the piperazin-2-one can also potentially be achieved using greener catalytic hydrogenation methods, avoiding stoichiometric and hazardous reagents like LAH altogether.
Greenness Assessment:
-
Atom Economy: Excellent for the key hydrogenation step. The overall economy depends on the synthesis of the pyrazin-2-ol starting material.
-
Catalysis: This route is founded on catalysis, which is a core principle of green chemistry. It minimizes waste by using small amounts of catalyst that can be recycled.
-
Reagents: Replaces hazardous stoichiometric reagents with hydrogen gas and a catalyst.
-
Drawbacks: Requires specialized high-pressure hydrogenation equipment and potentially expensive, proprietary chiral ligands and precious metal catalysts.[11]
Experimental Protocol: Asymmetric Hydrogenation of Pyrazin-2-ol
-
In a high-pressure reactor, the pyrazin-2-ol substrate is dissolved in a suitable solvent such as methanol or ethanol.[11]
-
A chiral palladium catalyst (e.g., a Pd-complex with a chiral phosphine ligand) is added under an inert atmosphere.[11]
-
The reactor is sealed, purged, and then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm).[11]
-
The reaction mixture is heated and stirred for several hours until hydrogen uptake ceases.
-
After cooling and venting, the catalyst is removed by filtration. The solvent is removed under reduced pressure to yield the crude chiral piperazin-2-one, which is then purified, typically by chromatography.[11]
Comparative Analysis of Synthetic Pathways
| Metric | Pathway 1: Carboxylic Acid Reduction | Pathway 2: Chiral Pool (Serine) | Pathway 3: Asymmetric Hydrogenation |
| Starting Material | Racemic Piperazine-2-carboxylic acid | (S)-Serine (Renewable) | Pyrazin-2-ol |
| Key Green Advantage | Well-established, scalable | Uses renewable starting material | Catalytic, high atom economy in key step |
| Key Disadvantage | High waste, hazardous LAH | Very long, low overall atom economy | Requires special catalysts & equipment |
| Typical # of Steps | 3-4 | 6+ | 2-3 (from precursor) |
| Atom Economy | Poor | Very Poor | Potentially High |
| Waste Generation | High (Al salts, protecting groups) | High (Protecting groups, reagents) | Low (Catalyst recycling is key) |
| Key Hazardous Reagent | LiAlH₄ | LiAlH₄ | High-pressure H₂ |
| Stereocontrol | Produces racemate | Excellent (Substrate-controlled) | Excellent (Catalyst-controlled) |
Conclusion and Future Outlook
This comparative analysis demonstrates a clear progression towards greener synthetic methodologies for this compound. The conventional route via carboxylic acid reduction, while reliable, is fraught with environmental and safety issues stemming from its reliance on protecting groups and stoichiometric, hazardous hydride reagents.[6] The chiral pool synthesis from serine, while elegantly establishing stereochemistry from a renewable source, is too long and inefficient for sustainable large-scale production.[1]
The Asymmetric Catalytic Hydrogenation pathway represents the most promising and significantly greener alternative among the established routes.[11] Its reliance on catalysis, high atom economy, and excellent stereocontrol align well with the principles of green chemistry. While the initial investment in specialized catalysts and equipment can be a barrier, the long-term benefits of reduced waste, improved safety, and higher efficiency are compelling.
Looking forward, emerging technologies like photoredox catalysis offer even more sustainable possibilities. These methods can enable direct C-H functionalization or construct the piperazine ring under mild conditions using light as the energy source and organic photocatalysts, potentially shortening synthetic sequences and avoiding harsh reagents altogether.[12][13] As these technologies mature, they will undoubtedly pave the way for a truly green synthesis of this compound and other vital pharmaceutical building blocks.
References
- Štefanić, Z., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2179.
- Fallon, T. R., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, 26(20), 6128.
- Organic Chemistry Portal. (n.d.). Piperazine synthesis.
- Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS), 12(11), 4916-4930.
- CN108129404B - Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.
- Li, Y., & Huang, D. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.
- Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups.
- Humayoun, B., et al. (2025). Development of Green Chemistry Routes for Synthesizing APIs Using Sustainable Catalysts and Solvents. Global Research Journal of Natural Science and Technology, 3(4).
- Li, Y., & Huang, D. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3723.
- Bhowmik, R., & Chanu, N. B. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(38), 13211-13239.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijbpas.com [ijbpas.com]
- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. grjnst.net [grjnst.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. primescholars.com [primescholars.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Piperazine synthesis [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of Piperazin-2-ylmethanol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Piperazin-2-ylmethanol, a common heterocyclic organic compound. By understanding the chemical's properties and the principles behind these disposal procedures, you can ensure a safe laboratory environment and minimize environmental impact.
Hazard Identification and Risk Assessment
Before handling this compound, it is crucial to understand its potential hazards. While specific toxicity data for this compound is not extensively documented in publicly available literature, the hazards can be inferred from data on similar piperazine derivatives.[1]
Primary Hazards:
-
Skin and Eye Irritation: Piperazine compounds are known to cause skin irritation and serious eye irritation.[2][3] Some may even cause severe skin burns and eye damage.[4][5][6]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2][3]
-
Harmful if Swallowed: Ingestion of piperazine derivatives can be harmful.[4][7]
-
Potential for Sensitization: Some piperazine compounds may cause allergic skin reactions or asthma-like symptoms if inhaled.[4][7][8]
Regulatory Classification:
While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it may be classified as such based on its characteristics, such as corrosivity or toxicity.[9][10] It is the responsibility of the waste generator to determine if a chemical waste is hazardous.[9]
Safety Data Sheet (SDS) Review:
Always consult the Safety Data Sheet (SDS) provided by the manufacturer for the most specific and up-to-date information on hazards, handling, and disposal. The SDS will contain crucial details under sections such as "Hazards Identification," "Handling and Storage," and "Disposal Considerations."[2][3][4][7][11]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is non-negotiable when handling this compound. The following table summarizes the recommended PPE based on OSHA guidelines and standard laboratory practice.[12][13]
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield.[2][9] | To protect against splashes that can cause serious eye irritation or damage.[2][3] |
| Skin | Chemical-resistant gloves (e.g., Butyl, Neoprene, or Nitrile rubber).[14][15] A lab coat or chemical-resistant apron is also required.[9][12][13] | To prevent skin contact, which can lead to irritation or burns.[2][8] The choice of glove material should be based on chemical resistance charts and the specific solvent used.[16][17][18] |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4][9] If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[9] | To avoid inhalation of potentially irritating or harmful dust or vapors.[2][3] |
Spill Management
Accidental spills should be handled promptly and safely.
For Minor Spills:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Containment: Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[2] Do not use combustible materials like sawdust.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[2][5][9] Avoid generating dust.[5][12]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: The collected waste should be treated as hazardous and disposed of according to the procedures outlined below.
For Major Spills:
-
Evacuate: Immediately evacuate the area and alert others.
-
Emergency Response: Contact your institution's environmental health and safety (EHS) department or emergency response team.
-
Restrict Access: Prevent entry into the affected area until it has been deemed safe by trained personnel.
Disposal Procedures
The guiding principle for the disposal of this compound is to manage it as a hazardous chemical waste in accordance with local, state, and federal regulations.[2][3][4][7]
Step-by-Step Disposal Protocol:
-
Waste Collection and Segregation:
-
Collect waste this compound, including contaminated materials, in a designated, properly labeled hazardous waste container.[19]
-
The container must be in good condition, compatible with the chemical, and kept tightly closed when not in use.[2][3][4][20]
-
Crucially, do not mix this compound with incompatible waste streams. Incompatible materials can include strong oxidizing agents and acids.[11][13] Always assess chemical compatibility before mixing wastes.[21]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of accumulation and the specific hazards (e.g., "Irritant," "Harmful").
-
-
Storage:
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[12]
-
Provide them with all necessary information about the waste stream.
-
Disposal Methods:
The most common and recommended disposal method for nitrogen-containing organic compounds like this compound is incineration by a licensed hazardous waste disposal facility.[22][23]
-
Incineration: This high-temperature process effectively destroys the organic molecule.[22] However, the nitrogen content can lead to the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[22][24][25] Professional disposal facilities have advanced systems to control and scrub these emissions, ensuring environmental compliance.[26][27]
-
Landfilling: Landfilling of untreated this compound is not a recommended or environmentally sound practice due to its potential to leach into soil and groundwater.
-
Neutralization: While some simple amine wastes can be neutralized, the complex structure of this compound and potential for incomplete reactions make this a less viable and potentially hazardous option for on-site treatment by laboratory personnel.[5]
Workflow and Decision Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- AK Scientific, Inc. Safety Data Sheet (United States). (1-Benzylpiperazin-2-yl)methanol hydrochloride. URL
- BIOSYNCE. (2025, June 13). What are the regulatory requirements for piperazine production? URL
- U.S. National Library of Medicine. Incineration Processes and Environmental Releases.
- Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers.
- Biosynth. (2023, July 19).
- Fisher Scientific.
- Coggon, M. M., et al. (2016). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition de. SciSpace. URL
- New Jersey Department of Health. (Right to Know Hazardous Substance Fact Sheet). Piperazine. URL
- McClelland Engineers.
- TCI Chemicals. (2025, March 28).
- Thermo Fisher Scientific. (2018, January 18).
- Santa Cruz Biotechnology. Piperazine. URL
- Cole-Parmer. (Material Safety Data Sheet). Piperazine, anhydrous, 99%. URL
- Centers for Disease Control and Prevention. (1988). OSHA PEL Project - Piperazine Dihydrochloride. NIOSH. URL
- U.S. Environmental Protection Agency. (Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds). URL
- New Jersey Department of Health. (Right to Know Hazardous Substance Fact Sheet). Piperazine Dihydrochloride. URL
- MDPI.
- Benchchem. (Navigating the Metabolic Maze: A Comparative Guide to the Stability of this compound Scaffolds). URL
- PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. URL
- XiXisys. (GHS 11 (Rev.11) SDS Word). (S)-piperazin-2-ylmethanol dihydrochloride. URL
- Ambeed. (R)-Piperazin-2-ylmethanol. URL
- U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. URL
- University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. URL
- U.S. Environmental Protection Agency. Waste Code. URL
- University of Wisconsin-Madison Safety Department.
- Benchchem. (An In-depth Technical Guide on the Solubility and Stability of this compound Dihydrochloride). URL
- Occupational Safety and Health Administr
- U.S. Environmental Protection Agency. (2025, May 30).
- Gloves By Web. Gloves Chemical Resistance Chart. URL
- SHIELD Scientific. Ultimate Guide to Chemical Resistant Disposable Gloves. URL
- University of California, Berkeley Environment, Health and Safety. Ansell Chemical Resistance Glove Chart. URL
- University of California, San Diego. Chemical Resistance of Gloves.pdf. URL
- PubMed Central. (Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023). URL
- Benchchem.
- PubMed Central.
- Benchchem.
- Royal Society of Chemistry. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 785-800. URL
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. URL
- PubMed. (Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity). URL
- Benchchem.
- University of Louisville Department of Environmental Health and Safety. (2025, August 22).
- Benchchem. (Essential Safety and Logistical Information for Handling Piperazin-2-one-d6). URL
- ResearchGate. (2025, August 6). Effects of piperazine on carbon dioxide removal from natural gas using aqueous methyl diethanol amine. URL
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 149629-73-2 Name: (S)-piperazin-2-ylmethanol dihydrochloride [xixisys.com]
- 7. biosynth.com [biosynth.com]
- 8. 1988 OSHA PEL Project - Piperazine Dihydrochloride | NIOSH | CDC [cdc.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 11. mmbio.byu.edu [mmbio.byu.edu]
- 12. nj.gov [nj.gov]
- 13. nj.gov [nj.gov]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 16. glovesbyweb.com [glovesbyweb.com]
- 17. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 18. ehs.sfsu.edu [ehs.sfsu.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. louisville.edu [louisville.edu]
- 21. sites.rowan.edu [sites.rowan.edu]
- 22. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 24. "Emissions of nitrogen-containing organic compounds from the burning of" by Matthew M. Coggon, Patrick R. Veres et al. [scholarworks.umt.edu]
- 25. scispace.com [scispace.com]
- 26. mcclellandindia.com [mcclellandindia.com]
- 27. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Piperazin-2-ylmethanol
Introduction: As a cornerstone in the synthesis of numerous pharmaceutical compounds, Piperazin-2-ylmethanol and its derivatives are common reagents in drug development laboratories. However, their utility is matched by a significant hazard profile that demands meticulous safety protocols. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for selecting and using Personal Protective Equipment (PPE). Our goal is to empower you, our fellow researchers, to handle this chemical with the highest degree of safety, ensuring that both you and your research remain protected.
Hazard Assessment: The Foundation of Your Safety Protocol
Understanding the specific risks associated with this compound is the critical first step in building an effective PPE strategy. This is not about fear; it's about respect for the chemical's properties. The compound presents a multi-faceted threat, meaning a single piece of PPE is insufficient for comprehensive protection.[1][2] High concentrations can be extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin.[1]
The primary hazards, as classified under the Globally Harmonized System (GHS), dictate our procedural choices.[3]
| Hazard Classification | Description of Risk | Implication for Handling |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns upon contact.[3][4] | Full skin protection is non-negotiable. This includes gloves and a lab coat at a minimum. |
| Serious Eye Damage/Irritation | Poses a significant risk of serious, potentially irreversible, eye damage.[3][5] | Chemical splash goggles are mandatory at all times; safety glasses are insufficient. |
| Respiratory Sensitization | May cause allergy or asthma-like symptoms if inhaled. Subsequent exposures at very low levels can trigger a severe reaction.[2][6][7] | Inhalation exposure must be minimized through engineering controls and, where necessary, respiratory protection. |
| Skin Sensitization | May cause an allergic skin reaction (contact dermatitis) after repeated exposure.[2][6] | Glove selection is critical, and immediate washing after potential contact is essential. |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, inhaled, or absorbed through the skin.[1][2] | All routes of exposure must be blocked through a complete PPE ensemble and careful handling techniques. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][5] | Work must be conducted in well-ventilated areas to avoid irritating the respiratory tract. |
The Hierarchy of Controls: Engineering First, PPE Second
Before you even select your gloves, remember the most effective safety measures: engineering and administrative controls. PPE is the final barrier between you and the hazard.
-
Primary Engineering Control: All handling of this compound, especially the solid form which can create dust, must be performed within a certified chemical fume hood.[2][6] This provides local exhaust ventilation to capture dust and vapors at the source.
-
Secondary Controls: Ensure that a safety shower and an eyewash station are readily accessible and unobstructed.[1][2][6] Their locations should be known by all personnel in the lab.
The Mandatory PPE Ensemble: A Head-to-Toe Protocol
Based on the hazard assessment, a standard PPE ensemble is required for any quantity of this compound. The level of protection may be escalated based on the scale and nature of the procedure.
Eye and Face Protection
Due to the severe eye damage risk, standard safety glasses are inadequate.[8]
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory.[1]
-
Recommended for High-Risk Operations: When handling larger quantities or there is a significant splash risk, supplement goggles with a full-face shield.[3]
Hand Protection
Your hands are most likely to come into direct contact with the chemical.
-
Glove Selection: Use compatible chemical-resistant gloves.[1] Nitrile gloves are a common and appropriate choice for incidental contact. Always inspect gloves for tears or pinholes before use.[6][9]
-
The Double-Gloving Technique: For extended procedures, wearing two pairs of gloves allows you to remove the outer, contaminated glove without exposing your skin.
-
Breakthrough Time: Be aware of the glove manufacturer's data on breakthrough time. No glove material offers permanent protection. Plan your work to be completed well within this timeframe.[6]
Skin and Body Protection
Protect the skin on your arms and body from accidental splashes or dust contamination.
-
Standard Use: A long-sleeved, flame-resistant lab coat is the minimum requirement.[9]
-
Increased Risk Scenarios: For large-scale operations or when handling highly concentrated solutions, a chemical-resistant apron over the lab coat provides an additional layer of protection. Ensure clothing is fully buttoned.
Respiratory Protection
The risk of respiratory sensitization is particularly serious, as it can lead to a chronic condition.
-
Under Standard Fume Hood Use: If all work is conducted within a properly functioning chemical fume hood, additional respiratory protection is typically not required.
-
When a Respirator is Necessary: In situations where ventilation is insufficient or if dust is generated outside of a fume hood (e.g., cleaning a large spill), a respirator is essential. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (a P100/OV cartridge) should be used.[1][8] All users must be properly fit-tested and trained in respirator use.
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Pre-Operational Safety Checklist
-
Confirm the chemical fume hood is functioning correctly.
-
Verify the location of the nearest eyewash station and safety shower.[1][6]
-
Inspect all PPE for damage before donning.
-
Remove all personal items (watches, rings) that could trap chemicals.
-
Ensure a designated hazardous waste container is ready.[10]
Workflow for PPE Selection and Decontamination
Caption: PPE Selection and Decontamination Workflow.
Doffing (Removing) PPE
The removal process is as critical as the selection to prevent cross-contamination.
-
Outer Gloves: Remove the first pair of gloves.
-
Lab Coat/Apron: Remove your lab coat or apron, turning it inside out as you do, to contain any contamination.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Inner Gloves: Remove the final pair of gloves, avoiding contact between your bare skin and the outer surface of the glove.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[1][3]
Spill Management and Disposal Plan
Accidents happen. Being prepared is essential.
Emergency Exposure Response
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[1][6]
-
Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[1]
Spill Cleanup
For a small spill inside a fume hood:
-
Wear your full PPE ensemble.
-
Contain the spill with a non-combustible absorbent material like sand, vermiculite, or earth.[3][11]
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[3]
-
Decontaminate the area, then wash your hands thoroughly.
Waste Disposal Protocol
All materials contaminated with this compound are considered hazardous waste.[9][10]
-
Waste Collection: Collect all solid waste (contaminated gloves, absorbent material, weigh paper) and liquid waste in separate, clearly labeled, and sealed containers.[10][12]
-
Labeling: Use your institution's official hazardous waste tags. Identify the contents by their full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[1][12] Never pour this compound waste down the drain.[10]
Conclusion
Your safety, and the safety of those around you, is paramount. By understanding the specific hazards of this compound and rigorously applying the principles of PPE selection, use, and disposal outlined in this guide, you build a culture of safety. Treat this chemical with the respect it deserves, and you can continue your critical research with confidence and security.
References
- J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (1-Benzylpiperazin-2-yl)methanol hydrochloride.
- Fisher Scientific. (n.d.). Safety Data Sheet: [1-(6-Methylpyrazin-2-yl)piperid-3-yl]methanol.
- Thermo Fisher Scientific. (2010). Safety Data Sheet: Piperazine, anhydrous.
- s d fine-chem limited. (n.d.). Safety Data Sheet: Piperazine Anhydrous.
- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: Piperazine.
- TCI Chemicals. (2025). Safety Data Sheet: Piperazine Anhydrous.
- CymitQuimica. (2024). Safety Data Sheet: 2-(4-(6-Aminopyrimidin-4-yl)piperazin-1-yl)ethanol.
- Sigma-Aldrich. (n.d.). (S)-Piperazin-2-ylmethanol dihydrochloride.
- Loba Chemie. (n.d.). Safety Data Sheet: PIPERAZINE ANHYDROUS FOR SYNTHESIS.
- XiXisys. (n.d.). GHS SDS: (S)-piperazin-2-ylmethanol dihydrochloride.
- Sigma-Aldrich. (2025). Safety Data Sheet: Piperazine.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%.
- BenchChem. (2025). Safe Disposal of 2-Piperidinemethanol: A Procedural Guide.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol.
Sources
- 1. jwpharmlab.com [jwpharmlab.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 149629-73-2 Name: (S)-piperazin-2-ylmethanol dihydrochloride [xixisys.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. lobachemie.com [lobachemie.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.es [fishersci.es]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
